molecular formula C4H5NO2 B3031704 2-Cyanopropanoic acid CAS No. 632-07-5

2-Cyanopropanoic acid

Cat. No.: B3031704
CAS No.: 632-07-5
M. Wt: 99.09 g/mol
InChI Key: JDEFPFLTCXIVDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyanopropanoic acid is a useful research compound. Its molecular formula is C4H5NO2 and its molecular weight is 99.09 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528442. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyanopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3(2-5)4(6)7/h3H,1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDEFPFLTCXIVDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60326455, DTXSID20902456
Record name 2-CYANOPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NoName_1699
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20902456
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

632-07-5
Record name 632-07-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528442
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-CYANOPROPIONIC ACID
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60326455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-cyano-2-methylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to 2-Cyanopropanoic Acid for Advanced Research and Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyanopropanoic acid, identified by the CAS number 632-07-5, is a bifunctional molecule of significant interest in modern organic synthesis and medicinal chemistry.[1] This technical guide provides an in-depth exploration of its chemical and physical properties, established synthesis protocols, reactivity, and diverse applications, particularly its role as a versatile building block in the development of active pharmaceutical ingredients (APIs).[2] Detailed methodologies for its synthesis and analysis are presented to equip researchers, scientists, and drug development professionals with the practical knowledge required for its effective utilization. This document aims to serve as a comprehensive resource, grounded in scientific literature and established laboratory practices.

Core Identification and Physicochemical Properties

This compound, also known as α-cyanopropionic acid, is an organic compound featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group.[1] This dual functionality makes it a valuable intermediate in a wide array of chemical transformations.[1]

A summary of its key physicochemical properties is provided in the table below:

PropertyValueSource(s)
CAS Number 632-07-5[3][4][5]
Molecular Formula C₄H₅NO₂[3][4][6]
Molecular Weight 99.09 g/mol [3][4][6]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 35 °C[3]
Boiling Point 113-115 °C (at 3 Torr)[7]
Density ~1.194 - 1.200 g/cm³[4][7]
pKa 2.57 ± 0.10 (Predicted)[3]
Solubility Soluble in polar solvents such as water and alcohols.[1]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound is most commonly achieved through the hydrolysis of its corresponding ester, ethyl 2-cyanopropionate.[3][8] This method is reliable and provides a good yield of the desired product.

Experimental Protocol: Hydrolysis of Ethyl 2-Cyanopropionate

This protocol describes the base-catalyzed hydrolysis of ethyl 2-cyanopropionate to yield this compound.[3][8]

Materials:

  • Ethyl 2-cyanopropionate

  • Methanol

  • Water

  • Potassium hydroxide (KOH)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction flask, combine ethyl 2-cyanopropionate (1.0 g, 7.87 mmol), methanol (4 mL), and water (4 mL).[3][8]

  • Cool the reaction mixture to 0°C using an ice bath.[3][8]

  • Slowly add potassium hydroxide (882 mg, 16 mmol) to the cooled mixture.[3][8]

  • Remove the ice bath and warm the reaction system to 40°C, stirring continuously for 2 hours.[3][8]

  • After the reaction is complete, remove the methanol under reduced pressure.[3][8]

  • Adjust the pH of the remaining aqueous solution to 5 with 1 N hydrochloric acid.[3][8]

  • Perform an extraction with ethyl acetate (2 x 50 mL).[3][8]

  • Combine the organic phases and wash with saturated brine.[3][8]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.[3][8]

Expected Yield: Approximately 85%.[3]

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Ethyl 2-cyanopropionate Methanol Water Reagent Potassium Hydroxide (KOH) 0°C to 40°C Reactants->Reagent 1. Add Workup 1. Methanol Removal 2. Acidification (HCl, pH 5) 3. Ethyl Acetate Extraction 4. Brine Wash & Drying Reagent->Workup 2. Stir 2h Product This compound Workup->Product 3. Isolate

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two functional groups. The carboxylic acid can undergo esterification, amidation, and reduction, while the nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.[1] This makes it a versatile intermediate for creating a variety of more complex molecules. It is a key building block in the synthesis of pharmaceuticals and agrochemicals.[1][2]

Key Reactions and Transformations
  • Decarboxylation: Upon heating, it can undergo decarboxylation, a common reaction for β-keto acids and related compounds.

  • Nucleophilic Addition: The nitrile group is susceptible to nucleophilic attack, providing a route to various heterocyclic systems.[1]

  • Condensation Reactions: The carboxylic acid moiety can participate in condensation reactions to form amides and esters.[1]

Reactivity Pathway Diagram

ReactivityPathways Start This compound Ester Ester Derivatives Start->Ester Esterification (Alcohol, Acid catalyst) Amide Amide Derivatives Start->Amide Amidation (Amine, Coupling agent) Amine Primary Amine Start->Amine Reduction of Nitrile (e.g., H₂, Catalyst) DicarboxylicAcid Substituted Malonic Acid Start->DicarboxylicAcid Hydrolysis of Nitrile (Acid or Base) AnalyticalWorkflow Sample This compound Sample HPLC HPLC Analysis (Purity Assessment) Sample->HPLC GCMS GC-MS Analysis (Impurity Profile & MW) Sample->GCMS NMR NMR Spectroscopy (Structural Confirmation) Sample->NMR IR IR Spectroscopy (Functional Group ID) Sample->IR Report Certificate of Analysis HPLC->Report GCMS->Report NMR->Report IR->Report

Sources

Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyanopropanoic Acid: Properties, Synthesis, and Applications in Drug Development

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals engaged in drug development and fine chemical synthesis. We will delve into the core physicochemical properties of this compound, provide validated experimental protocols for its synthesis and analysis, and explore its significance as a versatile building block in modern pharmaceutical research.

Core Molecular and Physicochemical Profile

This compound, also known as alpha-cyanopropionic acid, is an organic compound featuring both a carboxylic acid and a nitrile functional group.[1] This bifunctional nature makes it a reactive and valuable intermediate in organic synthesis.[1] Its molecular formula is C₄H₅NO₂.[2][3][4]

The fundamental properties of this compound are critical for its handling, reaction design, and analytical characterization. These are summarized below.

PropertyValueSource(s)
Molecular Weight 99.09 g/mol [2][3][4][5]
CAS Number 632-07-5[2][4]
Molecular Formula C₄H₅NO₂[2][3][4]
Density ~1.194 - 1.200 g/cm³[4][6][7]
Boiling Point 271.7°C at 760 mmHg; 113-115°C at 3 Torr[6][7]
Melting Point 49.5-51.0°C[7]
Appearance Colorless to pale yellow liquid or off-white solid[1][8]
Solubility Soluble in polar solvents like water and alcohols[1]
pKa (Predicted) 2.57 ± 0.10[9]

Synthesis Protocol: Hydrolysis of Ethyl 2-Cyanopropanoate

A common and reliable method for synthesizing this compound is through the base-catalyzed hydrolysis of its corresponding ethyl ester, ethyl 2-cyanopropanoate. The causality behind this choice lies in the high reactivity of the ester group towards saponification, providing a high-yield pathway to the desired carboxylic acid.

Experimental Workflow: Synthesis of this compound

G cluster_reactants Reactants & Reagents cluster_process Process Steps cluster_product Final Product R1 Ethyl 2-Cyanopropanoate P1 1. Dissolution & Cooling Dissolve ester in MeOH/H₂O, cool to 0°C. R1->P1 R2 Potassium Hydroxide (KOH) P2 2. Hydrolysis (Saponification) Slowly add KOH, warm to 40°C and stir for 2 hours. R2->P2 R3 Methanol / Water R3->P1 R4 Hydrochloric Acid (HCl) P3 3. Acidification Remove MeOH, adjust pH to 5 with 1N HCl. R4->P3 R5 Ethyl Acetate P4 4. Extraction Extract with Ethyl Acetate (2x). R5->P4 P1->P2 P2->P3 P3->P4 P5 5. Purification Wash with brine, dry over Na₂SO₄, concentrate under vacuum. P4->P5 FP This compound P5->FP G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Review cluster_decision Quality Decision Prep Accurately weigh sample and dissolve in appropriate solvent (e.g., Acetonitrile/H₂O for HPLC) HPLC HPLC-UV/DAD (Purity & Impurity Profile) Prep->HPLC Inject/Analyze NMR ¹H NMR / qNMR (Identity & Purity) Prep->NMR Inject/Analyze IR FT-IR (Functional Group ID) Prep->IR Inject/Analyze Data Compare against reference standard and specifications. Calculate purity. HPLC->Data Generate Data NMR->Data Generate Data IR->Data Generate Data Decision Pass / Fail Data->Decision

Sources

A Senior Application Scientist's Guide to the Synthesis of 2-Cyanopropanoic Acid via Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Cyanopropanoic Acid

This compound is a valuable bifunctional molecule, incorporating both a carboxylic acid and a nitrile group.[1] This unique structural arrangement makes it a versatile building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Its utility lies in the differential reactivity of its functional groups, allowing for sequential chemical transformations to build molecular complexity. This guide provides an in-depth, field-proven methodology for the synthesis of this compound from its common precursor, ethyl 2-cyanopropionate, focusing on the chemical principles, a detailed experimental protocol, and critical process controls necessary for a successful and reproducible outcome.

The Core Transformation: Hydrolysis of Ethyl 2-cyanopropionate

The conversion of ethyl 2-cyanopropionate to this compound is achieved through the hydrolysis of the ester functional group.[3] This transformation can be catalyzed by either acid or base. While both methods are chemically viable, base-catalyzed hydrolysis, or saponification, is often preferred in a laboratory setting because it is practically irreversible, typically leading to higher yields.[4][5]

The Mechanism of Choice: Base-Catalyzed Hydrolysis (Saponification)

The saponification of an ester is a classic example of a nucleophilic acyl substitution reaction. The mechanism proceeds through a well-understood, two-step addition-elimination pathway.

Step 1: Nucleophilic Addition The hydroxide ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Step 2: Elimination of the Leaving Group The tetrahedral intermediate is unstable and collapses. The C=O double bond is reformed, which results in the expulsion of the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Step 3: Irreversible Acid-Base Reaction The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and forms a carboxylate salt and ethanol. This final step is effectively irreversible and drives the reaction to completion.[4] To obtain the final product, an acidic workup is required to protonate the carboxylate salt.

Scientist's Note: The irreversibility of saponification is a key advantage over acid-catalyzed hydrolysis, which is an equilibrium process.[4] To achieve high yields in acid-catalyzed hydrolysis, a large excess of water is required to shift the equilibrium towards the products, which can complicate product isolation.[6]

The following diagram illustrates the base-catalyzed hydrolysis mechanism.

G cluster_0 Saponification Mechanism Ester Ethyl 2-cyanopropionate Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral 1. Nucleophilic Attack OH OH⁻ CarboxylicAcid This compound Tetrahedral->CarboxylicAcid 2. Elimination of Leaving Group Ethoxide Ethoxide (⁻OEt) Tetrahedral->Ethoxide Carboxylate Potassium 2-cyanopropanoate (Carboxylate Salt) CarboxylicAcid->Carboxylate 3. Irreversible Proton Transfer Ethoxide->Carboxylate FinalAcid This compound (Final Product) Carboxylate->FinalAcid 4. Acidification Ethanol Ethanol H3O H₃O⁺ (Acid Workup)

Caption: Base-catalyzed hydrolysis of ethyl 2-cyanopropionate.

Validated Experimental Protocol

This section details a robust, step-by-step protocol for the synthesis of this compound, adapted from established procedures.[7] The protocol is designed to be self-validating, with clear checkpoints and expected outcomes.

Materials and Reagents
Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)Notes
Ethyl 2-cyanopropionateC₆H₉NO₂127.14[8]1.0 g7.87Starting material.
Potassium Hydroxide (KOH)KOH56.11882 mg~16~2 equivalents. Use pellets or flakes.
Methanol (MeOH)CH₃OH32.044 mL-Co-solvent for solubility.
Deionized Water (H₂O)H₂O18.024 mL-Reaction solvent.
Hydrochloric Acid (HCl)HCl36.46As needed-1 N solution for acidification.
Ethyl Acetate (EtOAc)C₄H₈O₂88.11100 mL (50 mL x 2)-Extraction solvent.
Saturated Brine Solution (NaCl)NaCl58.44~25 mL-For washing the organic phase.
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent.
Step-by-Step Methodology

The overall experimental workflow is depicted in the diagram below.

Caption: Experimental workflow for this compound synthesis.

1. Reaction Setup:

  • To a suitable reaction flask (e.g., 50 mL round-bottom flask) equipped with a magnetic stir bar, add ethyl 2-cyanopropionate (1.0 g, 7.87 mmol), methanol (4 mL), and deionized water (4 mL).[7]

  • Place the flask in an ice-water bath and stir the mixture until the temperature reaches 0°C.

2. Saponification:

  • While maintaining the temperature at 0°C, slowly add potassium hydroxide (882 mg, ~16 mmol) in small portions to the reaction mixture.[7] Scientist's Note: The dissolution of KOH is exothermic. Slow, portion-wise addition is crucial to prevent an uncontrolled temperature increase, which could promote unwanted side reactions.

  • After the addition is complete, remove the ice bath and warm the reaction system to 40°C using a water bath.

  • Continue stirring at 40°C for 2 hours.[7] Reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot.

3. Workup and Isolation:

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Remove the methanol by concentrating the mixture under reduced pressure using a rotary evaporator.[7]

  • Carefully adjust the pH of the remaining aqueous solution to ~5 by the dropwise addition of 1 N hydrochloric acid.[7] Monitor the pH using pH paper or a calibrated pH meter. Scientist's Note: Acidification protonates the carboxylate salt to form the desired neutral carboxylic acid, rendering it soluble in organic extraction solvents. Adjusting to a weakly acidic pH of 5 ensures complete protonation without risking acid-catalyzed hydrolysis of the nitrile group.[9][10]

  • Transfer the acidified solution to a separatory funnel and perform an extraction with ethyl acetate (2 x 50 mL).[7]

  • Combine the organic phases.

  • Wash the combined organic phase with saturated brine solution (1 x 25 mL) to remove residual water and water-soluble impurities.[7]

  • Dry the organic phase over anhydrous sodium sulfate, then filter to remove the drying agent.[7]

  • Concentrate the filtrate under reduced pressure to yield this compound.[7] The expected yield is approximately 85% (around 660 mg).[7]

Product Characterization

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

Physicochemical Properties
PropertyValueSource(s)
Appearance Purple or Pale yellow oil/solid[2][7]
Molecular Formula C₄H₅NO₂[1]
Molecular Weight 99.09 g/mol [1][7]
Melting Point 35°C[7]
pKa 2.57 ± 0.10 (Predicted)[7]
Spectroscopic Analysis (¹H NMR)

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for structural confirmation. The expected chemical shifts for this compound are detailed below.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
13.59broad-1HCarboxylic Acid (-COOH)
4.03quartet (q)7.21HMethine (-CH)
1.41doublet (d)7.23HMethyl (-CH₃)
Spectrum acquired in DMSO-d6 at 400 MHz.[7]

The presence of these signals with the correct integration and multiplicity confirms the successful synthesis of the target molecule.

Safety and Handling

Professional laboratory safety practices must be strictly followed during this synthesis.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]

  • Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.[11][13]

  • Reagent Handling:

    • Ethyl 2-cyanopropionate: Harmful if swallowed, inhaled, or in contact with skin. Irritating to eyes, skin, and respiratory system.[14]

    • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.

    • This compound: Causes skin and serious eye irritation. May cause respiratory irritation.[11]

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The base-catalyzed hydrolysis of ethyl 2-cyanopropionate is an efficient and high-yielding method for the production of this compound. By understanding the underlying saponification mechanism and adhering to the detailed experimental protocol, researchers can reliably synthesize this important chemical intermediate. Careful control of reaction parameters, particularly during base addition and acidification, is paramount for achieving a successful outcome. The validation of the final product through standard analytical techniques ensures the quality and purity required for subsequent applications in drug discovery and development.

References

  • Ch20: Hydrolysis of Esters. (n.d.). University of Calgary.
  • 21.5. Hydrolysis of nitriles. (n.d.). Lumen Learning - Organic Chemistry II.
  • Nitrile to Carboxylic Acid. (n.d.). BYJU'S.
  • Nitriles to Carboxylic Acids: Hydrolysis. (2025, May 22). JoVE.
  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps.
  • Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025, May 22). JoVE.
  • hydrolysis of nitriles. (n.d.). Chemguide.
  • Base Catalysed Ester Hydrolysis: Mechanism & Procedure. (2023, October 20). StudySmarter.
  • Basic Hydrolysis of Esters - Saponification. (2022, October 27). Master Organic Chemistry.
  • Divakaran, R. (n.d.). Mechanisms of Ester hydrolysis. Science discussions.
  • This compound ethyl ester. (2024, April 9). ChemBK.
  • CN112375012A - Preparation method of ethyl 2, 3-dicyanopropionate. (n.d.). Google Patents.
  • Ethyl 2-cyanopropionate. (n.d.). PubChem - NIH.
  • mechanism for the acid catalysed hydrolysis of esters. (n.d.). Chemguide.
  • Ethyl 2-cyanopropionate. (n.d.). NIST WebBook.
  • This compound. (n.d.). MySkinRecipes.
  • This compound. (n.d.). PubChem - NIH.

Sources

An In-depth Technical Guide to 2-Cyanopropanoic Acid: A Versatile Chiral Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-cyanopropanoic acid, a pivotal chiral building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. This document delves into its structural and physicochemical properties, outlines detailed synthesis and purification protocols, and discusses its key chemical transformations. Furthermore, it provides validated analytical methodologies for its characterization and quality control, and addresses critical safety and handling considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this versatile intermediate.

Introduction: The Strategic Importance of this compound

This compound, also known as α-cyanopropionic acid, is an organic compound featuring both a carboxylic acid and a nitrile functional group attached to the same chiral center.[1] This bifunctionality makes it a highly valuable and reactive intermediate in organic synthesis.[2] Its ability to participate in a wide array of chemical transformations, including nucleophilic additions, condensations, and hydrolysis, allows for the efficient construction of more complex molecular architectures.[1]

The presence of a stereocenter at the α-position is of particular significance in drug discovery and development. The enantiomers of this compound, (R)-2-cyanopropanoic acid and (S)-2-cyanopropanoic acid, serve as crucial starting materials for the enantioselective synthesis of biologically active compounds, where specific stereochemistry is often paramount for therapeutic efficacy and safety.

This guide will provide a detailed exploration of the chemistry of this compound, offering practical insights and established protocols to facilitate its effective use in a research and development setting.

Molecular Structure and Physicochemical Properties

The structural formula of this compound is characterized by a propanoic acid backbone with a cyano group substituted at the second carbon atom.[1]

Caption: 2D Structural representation of this compound.

The key physicochemical properties of this compound are summarized in the table below. It is typically a colorless to pale yellow liquid or solid, with solubility in polar solvents like water and alcohols.[1]

PropertyValueSource
IUPAC Name This compound[3]
Synonyms α-Cyanopropionic acid, 2-Cyano-2-methylacetic acid[4]
CAS Number 632-07-5[4]
Molecular Formula C₄H₅NO₂[3][4]
Molecular Weight 99.09 g/mol [3][4]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 35 °C[4]
Boiling Point 185.54 °C (estimate)[4]
Density 1.140 g/cm³[4]
pKa 2.57 ± 0.10 (Predicted)[4]
Solubility Soluble in water and alcohols[1]

Synthesis and Purification

The most common and well-documented method for the laboratory-scale synthesis of this compound is the hydrolysis of its corresponding ethyl ester, ethyl 2-cyanopropanoate.[4] An alternative conceptual route involves the oxidative decarboxylation of glutamic acid to 3-cyanopropanoic acid, which can then be further transformed.[5]

Synthesis via Hydrolysis of Ethyl 2-Cyanopropanoate

This method involves the base-catalyzed hydrolysis of the ester functionality to the carboxylic acid. The subsequent acidification of the reaction mixture yields the desired product.

G start Ethyl 2-cyanopropanoate in Methanol/Water hydrolysis Saponification start->hydrolysis reagents Potassium Hydroxide (KOH) 0 °C to 40 °C reagents->hydrolysis workup1 Methanol Removal (Reduced Pressure) hydrolysis->workup1 workup2 Acidification (1N HCl to pH 5) workup1->workup2 extraction Ethyl Acetate Extraction workup2->extraction purification Washing (Brine) & Drying (Na2SO4) extraction->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound via ester hydrolysis.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine ethyl 2-cyanopropanoate (1.0 g, 7.87 mmol), methanol (4 mL), and water (4 mL).[4]

  • Base Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add potassium hydroxide (882 mg, 16 mmol).[4]

  • Reaction: Remove the ice bath and warm the reaction mixture to 40 °C. Stir continuously for 2 hours.[4]

  • Work-up:

    • Concentrate the mixture under reduced pressure to remove the methanol.[4]

    • Adjust the pH of the remaining aqueous solution to 5 with 1 N hydrochloric acid.[4]

    • Extract the product with ethyl acetate (2 x 50 mL).[4]

    • Combine the organic layers and wash with saturated brine.[4]

    • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[4]

This protocol typically affords the product in high yield (around 85%).[4]

Key Chemical Reactions and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its two functional groups.

  • Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to the corresponding alcohol.

  • Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine. This functionality also allows for the formation of various heterocyclic systems.

Decarboxylation: Under certain conditions, α-cyano carboxylic acids can undergo decarboxylation, which is a key consideration in reaction planning.

As a versatile building block, this compound and its derivatives are employed in the synthesis of a wide range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[2] Its chiral nature is particularly exploited in the synthesis of enantiomerically pure drugs.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and, if applicable, the enantiomeric excess of this compound.

Spectroscopic Analysis
TechniqueExpected Observations
¹H NMR A quartet for the α-proton, a doublet for the methyl protons, and a broad singlet for the carboxylic acid proton. A reported spectrum in DMSO-d₆ shows peaks at δ 13.59 (br, 1H), 4.03 (q, J=7.2 Hz, 1H), and 1.41 (d, J=7.2 Hz, 3H).[4]
¹³C NMR Expected signals for the carboxylic carbon (~170 ppm), the nitrile carbon (~115-120 ppm), the α-carbon (~30-40 ppm), and the methyl carbon (~15-20 ppm).
IR Spectroscopy Characteristic absorptions for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (~1700 cm⁻¹), and the C≡N stretch of the nitrile (~2250 cm⁻¹).
Mass Spectrometry The molecular ion peak [M]⁺ would be observed at m/z = 99. Common fragmentation patterns for carboxylic acids include the loss of -OH (m/z = 82) and -COOH (m/z = 54).[6]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC):

Reverse-phase HPLC is a suitable method for assessing the purity of this compound.

Experimental Protocol (General):

  • Column: C18 stationary phase (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (with 0.1% formic or phosphoric acid) and acetonitrile.

  • Detection: UV detection at a wavelength of approximately 210 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent.

Gas Chromatography-Mass Spectrometry (GC-MS):

For GC-MS analysis, derivatization of the carboxylic acid to a more volatile ester (e.g., methyl or silyl ester) is often necessary.

G sample This compound derivatization Derivatization (e.g., with Diazomethane or BSTFA) sample->derivatization injection GC Injection derivatization->injection separation Separation on Capillary Column injection->separation detection Mass Spectrometry (EI) separation->detection analysis Data Analysis (Purity & Identification) detection->analysis

Caption: General workflow for GC-MS analysis of this compound.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[4]

Always consult the Safety Data Sheet (SDS) before handling this compound. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.

Conclusion

This compound is a cornerstone chiral building block with significant applications in synthetic organic chemistry, particularly in the development of new pharmaceuticals. Its unique bifunctional nature and the presence of a stereocenter provide a versatile platform for the construction of complex and stereochemically defined molecules. A thorough understanding of its properties, synthesis, and reactivity, as detailed in this guide, is crucial for its effective and safe utilization in the laboratory.

References

  • MySkinRecipes. (n.d.). This compound.
  • Wikipedia. (n.d.). Acrylonitrile.
  • PubChem. (n.d.). This compound.
  • PubChem. (n.d.). (2R)-2-cyanopropanoic acid.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Cyanopropanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-cyanopropanoic acid in a range of common organic solvents. As a key building block in the synthesis of pharmaceuticals and other specialty chemicals, understanding its behavior in solution is paramount for process development, reaction optimization, and purification strategies. This document delves into the molecular factors governing the solubility of this bifunctional molecule, offers a curated table of estimated and known solubility data, and provides a detailed, field-proven protocol for the experimental determination of its solubility. This guide is intended for researchers, chemists, and drug development professionals seeking a deeper, practical understanding of this compound's solution-phase behavior.

Introduction: The Molecular Dichotomy of this compound

This compound, with the chemical formula C₄H₅NO₂, is a fascinating molecule from a solubility perspective.[1] It possesses both a polar carboxylic acid group (-COOH) and a moderately polar nitrile group (-C≡N) attached to a short alkyl backbone. This dual functionality creates a molecule with a complex interplay of intermolecular forces, leading to a nuanced solubility profile across the spectrum of organic solvents.

The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, predisposing the molecule to favorable interactions with polar protic solvents. Conversely, the nitrile group, with its significant dipole moment, contributes to interactions with polar aprotic solvents. The short, three-carbon chain offers a degree of nonpolar character, allowing for some interaction with less polar solvents. The central challenge and opportunity in working with this compound lie in understanding and leveraging these competing characteristics to achieve desired solution-phase properties.

This guide will first explore the theoretical underpinnings of its solubility, followed by a practical compilation of solubility data. We will then provide a robust experimental protocol for readers to determine solubility in their own solvent systems of interest.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" provides a foundational, albeit simplistic, starting point for understanding solubility. A more sophisticated approach involves considering the specific intermolecular forces at play: London dispersion forces, dipole-dipole interactions, and hydrogen bonding. The overall solubility of this compound in a given solvent is a function of the energetic favorability of disrupting the solute-solute and solvent-solvent interactions to form new, more stable solute-solvent interactions.

The Role of Polarity and Hydrogen Bonding

The carboxylic acid group is the dominant contributor to the high polarity of this compound. Carboxylic acids with four or fewer carbon atoms are generally water-soluble due to their ability to form strong hydrogen bonds with water molecules.[2][3] As the carbon chain length increases, the hydrophobic nature of the alkyl group begins to dominate, leading to decreased water solubility.[4][5] this compound, with its short carbon chain, is expected to be, and is, soluble in water. One source indicates a water solubility of 77 g/L at 25 °C.

This propensity for hydrogen bonding also dictates its solubility in other protic solvents like alcohols. We can anticipate good solubility in methanol and ethanol, with a likely decrease as the alkyl chain of the alcohol solvent increases.

Hansen Solubility Parameters (HSP): A More Quantitative Approach

A more powerful tool for predicting solubility is the Hansen Solubility Parameter (HSP) system. This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Arising from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Arising from the energy of hydrogen bonds.

Below is a logical diagram illustrating the key factors influencing the solubility of this compound.

Factors Influencing this compound Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties Solute This compound Solubility Solubility Solute->Solubility Solvent Organic Solvent Solvent->Solubility Carboxylic_Acid Carboxylic Acid Group (-COOH) - Strong H-bond donor/acceptor - High Polarity Carboxylic_Acid->Solute Nitrile Nitrile Group (-C≡N) - Dipole Moment - H-bond acceptor Nitrile->Solute Alkyl_Chain Propyl Backbone - Nonpolar character Alkyl_Chain->Solute Polarity Polarity (Protic vs. Aprotic) Polarity->Solvent HSP Hansen Solubility Parameters (δD, δP, δH) HSP->Solvent

Caption: Key molecular properties of this compound and the solvent that govern its solubility.

Solubility Data for this compound

Comprehensive, experimentally verified quantitative solubility data for this compound across a wide range of organic solvents is not extensively published. The following table consolidates available data and provides reasoned estimations based on the solubility of structurally similar compounds, such as propanoic acid and cyanoacetic acid, and the principles of "like dissolves like."[6][7][8][9][10] These estimations are intended to serve as a practical guide for initial solvent screening.

SolventSolvent TypeEstimated Solubility ( g/100 mL) at 25 °CNotes
WaterPolar Protic7.7Known value.[11]
MethanolPolar Protic> 50 (Miscible)High affinity due to H-bonding.
EthanolPolar Protic> 50 (Miscible)High affinity due to H-bonding.
IsopropanolPolar ProticHighly SolubleGood solubility expected.
AcetonePolar AproticHighly SolubleStrong dipole interactions.
AcetonitrilePolar AproticSolubleFavorable dipole interactions.
Ethyl AcetatePolar AproticModerately SolubleModerate polarity and H-bond acceptor.
DichloromethaneHalogenatedSlightly SolubleLimited by lower polarity.
Diethyl EtherEtherSlightly SolubleH-bond acceptor but low polarity.
TolueneAromaticSparingly SolublePrimarily dispersion force interactions.
HexaneNonpolarInsolubleMismatch in polarity.

Disclaimer: The estimated solubility values are for guidance purposes only and should be experimentally verified for critical applications.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For precise determination of the thermodynamic solubility of this compound, the isothermal shake-flask method is a robust and widely accepted technique.[2][12][13] This method involves equilibrating an excess of the solid solute with the solvent at a constant temperature and then quantifying the concentration of the dissolved solute in the saturated solution.

Materials and Equipment
  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Scintillation vials or sealed flasks

  • Thermostatically controlled orbital shaker or water bath

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a calibrated pH meter for titration.

  • Volumetric flasks and pipettes

Step-by-Step Procedure
  • Preparation of the Slurry: a. Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure a saturated solution is formed. b. Pipette a known volume of the chosen solvent into each vial. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in the thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the slurries for a predetermined period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 36, and 48 hours) to confirm that the concentration has reached a plateau.

  • Sample Collection and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe. c. Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid. This step is critical to avoid artificially high solubility readings.

  • Quantification: a. Accurately weigh the filtered saturated solution. b. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method. c. Analyze the diluted sample using a validated analytical method, such as HPLC or acid-base titration, to determine the concentration of this compound.

  • Calculation: a. From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. b. Express the solubility in the desired units (e.g., g/100 mL, mg/mL, or molarity).

The following diagram outlines the experimental workflow for the shake-flask method.

Shake-Flask Solubility Determination Workflow start Start prep Prepare Slurry (Excess Solute + Solvent) start->prep equilibrate Equilibrate (Constant Temperature Shaking) prep->equilibrate sample Withdraw & Filter Supernatant equilibrate->sample quantify Quantify Concentration (e.g., HPLC, Titration) sample->quantify calculate Calculate Solubility quantify->calculate end End calculate->end

Caption: A simplified workflow for determining the solubility of this compound using the shake-flask method.

Conclusion and Future Perspectives

The solubility of this compound is a critical parameter that dictates its utility in various chemical processes. Its bifunctional nature, possessing both a carboxylic acid and a nitrile group, results in a strong affinity for polar solvents, particularly those capable of hydrogen bonding. While comprehensive quantitative data remains sparse, a combination of theoretical principles and data from analogous compounds provides a solid framework for initial solvent selection. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination.

Future work in this area should focus on the systematic experimental measurement of the solubility of this compound in a broader range of solvents and at various temperatures. The determination of its Hansen Solubility Parameters would also be a valuable contribution, enabling more accurate predictions of its behavior in complex solvent mixtures and polymer systems. Such data will undoubtedly accelerate the development of more efficient and robust processes leveraging this versatile chemical intermediate.

References

  • Sciencemadness Wiki. (2021). Propionic acid.
  • Hefter, G. T., & Tomkins, R. P. T. (Eds.). (2003). The Experimental Determination of Solubilities. John Wiley & Sons.
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Königsberger, E., & Königsberger, L. C. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure.
  • PubChem. (n.d.). Propionic acid.
  • Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain.
  • eCampusOntario Pressbooks. (n.d.). 25.2 Physical Properties of Carboxylic Acids.
  • Quora. (2021). How do you determine the solubility of a solid?.
  • PubChem. (n.d.). Cyanoacetic acid.
  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.
  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.
  • Kiper, R. A. (n.d.). Properties of substance: cyanoacetic acid.
  • Scribd. (n.d.). Solubility Parameters: Solvents.
  • Google Patents. (n.d.). WO2012128265A1 - Process for producing cyanoacetic acid esters.
  • Reddit. (2019). Propanoic acid solubility in ethyl acetate vs water.
  • Ruiyi Tech. (n.d.). This compound.
  • UNT Digital Library. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes.
  • University of Calgary. (2023). Solubility of Organic Compounds.
  • Chemistry LibreTexts. (2020). 15.4: Physical Properties of Carboxylic Acids.
  • OSTI.GOV. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report).

Sources

A Technical Guide to the Spectroscopic Characterization of 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of the spectroscopic data for 2-cyanopropanoic acid (C₄H₅NO₂), a bifunctional molecule of interest in organic synthesis. As a vital intermediate in the creation of pharmaceuticals and specialty chemicals, unambiguous structural confirmation is paramount.[1] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic signatures. The methodologies and interpretations presented herein are grounded in established principles and are designed to serve as a practical reference for laboratory applications.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a primary tool for elucidating the carbon-hydrogen framework of a molecule. The structure of this compound, CH₃-CH(CN)-COOH, suggests a simple yet informative ¹H NMR spectrum with three distinct proton environments.

Expected ¹H NMR Spectral Data

The spectrum is predicted to show three signals: a doublet for the methyl (CH₃) protons, a quartet for the methine (CH) proton, and a broad singlet for the acidic carboxylic acid (COOH) proton. The coupling between the vicinal CH and CH₃ groups results in the observed doublet and quartet splitting pattern, consistent with the n+1 rule.

The following table summarizes the experimentally observed chemical shifts for this compound in a deuterated dimethyl sulfoxide (DMSO-d₆) solvent.

Assigned ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
-CH1.41Doublet (d)7.23H
-CH (CN)-4.03Quartet (q)7.21H
-COOH 13.59Broad Singlet (br s)N/A1H
Data sourced from ChemicalBook using a 400 MHz spectrometer in DMSO-d₆.
Causality and Field-Proven Insights
  • Solvent Choice : DMSO-d₆ is an excellent choice for this compound as its polarity ensures complete dissolution. Critically, its ability to form hydrogen bonds with the carboxylic acid proton slows down the chemical exchange rate, allowing the -COOH proton to be observed as a distinct, albeit broad, peak at a very downfield shift (~13.59 ppm). In contrast, using a solvent like CDCl₃ might lead to a more variable chemical shift or even disappearance of this signal due to rapid exchange.

  • Chemical Shifts : The methine proton (-CH-) at 4.03 ppm is significantly downfield due to the additive electron-withdrawing effects of the adjacent nitrile (-C≡N) and carboxylic acid (-COOH) groups. The methyl group (-CH₃) at 1.41 ppm is in a typical aliphatic region, shifted slightly downfield by the adjacent chiral center.

  • Coupling Constant : The coupling constant (J) of 7.2 Hz is a characteristic value for free rotation around a carbon-carbon single bond, confirming the connectivity between the methyl and methine groups.

Detailed Experimental Protocol for ¹H NMR Data Acquisition

This protocol ensures the acquisition of high-quality, reproducible ¹H NMR data.

  • Sample Preparation : a. Accurately weigh approximately 5-10 mg of solid this compound into a clean, dry vial. b. Using a micropipette, add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d₆). For optimal results, use a solvent from a freshly opened ampoule to minimize water contamination. c. Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, homogenous solution is required. d. Transfer the solution into a high-quality 5 mm NMR tube using a Pasteur pipette. Ensure the liquid column height is between 4.0 and 5.0 cm.[2] e. Securely cap the NMR tube. Wipe the exterior of the tube with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any fingerprints or dust.[2]

  • Instrument Setup and Data Acquisition : a. Insert the NMR tube into a spinner turbine, and adjust its position using a depth gauge to ensure it is centered in the instrument's detection coil.[3] b. Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet. c. Locking : The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field frequency. d. Shimming : Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field, which is critical for achieving sharp peaks and high resolution.[2] e. Tuning and Matching : Tune the NMR probe to the ¹H frequency to maximize signal sensitivity. f. Acquisition Parameters :

    • Set the number of scans (NS) to a value like 8 or 16 for a sufficiently concentrated sample.
    • Use a standard relaxation delay (D1) of 1-2 seconds.[3]
    • Acquire the spectrum over a spectral width of approximately 0 to 15 ppm to ensure all signals, including the downfield carboxylic acid proton, are captured. g. Initiate data acquisition.
  • Data Processing : a. Apply a Fourier transform to the acquired Free Induction Decay (FID). b. Perform phase correction to ensure all peaks have a positive, symmetrical lineshape. c. Calibrate the chemical shift axis by referencing the residual solvent peak (DMSO-d₅ at δ 2.50 ppm). d. Integrate the signals to determine the relative ratios of the protons. e. Analyze the peak multiplicities and coupling constants.

Workflow Visualization

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh Sample (5-10 mg) dissolve 2. Dissolve in Deuterated Solvent (0.6 mL) weigh->dissolve transfer 3. Transfer to NMR Tube dissolve->transfer clean 4. Clean Tube Exterior transfer->clean insert 5. Insert into Spectrometer clean->insert lock 6. Lock on Solvent Signal insert->lock shim 7. Shim for Field Homogeneity lock->shim acquire 8. Set Parameters & Acquire Data shim->acquire ft 9. Fourier Transform (FID) acquire->ft phase 10. Phase Correction ft->phase calibrate 11. Calibrate Spectrum phase->calibrate analyze 12. Analyze & Integrate calibrate->analyze

Caption: Standard workflow for NMR sample preparation and analysis.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. For this compound, four distinct carbon signals are expected, corresponding to the methyl, methine, nitrile, and carboxyl carbons.

Expected ¹³C NMR Spectral Data
  • Lactic Acid (CH₃-CH(OH)-COOH) : Shows signals at approximately 20.7 ppm (CH₃), 66.6 ppm (CH), and 179.8 ppm (COOH) in CDCl₃.[4]

  • L-Alanine (CH₃-CH(NH₂)-COOH) : Shows signals at approximately 16.9 ppm (CH₃), 50.4 ppm (CH), and 176.5 ppm (COOH) in D₂O.

  • Propionitrile (CH₃-CH₂-C≡N) : Shows signals at 10.1 ppm (CH₃), 10.3 ppm (CH₂), and 120.9 ppm (C≡N).

Based on these analogs and established chemical shift tables[5], the following chemical shifts are predicted for this compound.

Assigned CarbonPredicted Chemical Shift (δ, ppm)Rationale for Prediction
-C H₃15 - 20Similar to the methyl groups in lactic acid and alanine.
-C H(CN)-35 - 45The α-carbon is shifted downfield relative to propionitrile by the -COOH group, but upfield relative to lactic acid due to the different electronegativity of -CN vs -OH.
-C ≡N117 - 122Typical range for an aliphatic nitrile carbon.
-C OOH170 - 175Typical range for a saturated aliphatic carboxylic acid carbon.[6]
Detailed Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR, with key differences in sample concentration and acquisition parameters.

  • Sample Preparation : a. Prepare a more concentrated sample than for ¹H NMR. Accurately weigh 20-50 mg of this compound.[2] b. Dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). c. Follow the same procedure for transferring the solution to a clean NMR tube as described in section 1.3.

  • Instrument Setup and Data Acquisition : a. Follow steps 2a-2d (insertion, locking, shimming) from the ¹H NMR protocol. b. Tuning and Matching : Tune the NMR probe to the ¹³C frequency . c. Acquisition Parameters :

    • Select a proton-decoupled pulse program (e.g., zgpg30) to ensure each unique carbon appears as a single sharp line.
    • Set the number of scans (NS) to a significantly higher value, typically 128, 256, or more , due to the low natural abundance of ¹³C.
    • Set the spectral width to cover the full range of organic carbons, typically 0 to 220 ppm.
    • Use a standard relaxation delay (D1) of 2 seconds.
  • Data Processing : a. Process the data similarly to the ¹H NMR spectrum (Fourier transform, phasing). b. Calibrate the chemical shift axis by referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. This compound possesses three key functional groups with highly characteristic absorption bands: the carboxylic acid (O-H and C=O) and the nitrile (C≡N).

Expected IR Spectral Data

The presence of these functional groups gives rise to strong, easily identifiable peaks in the IR spectrum.

Functional GroupVibration TypeExpected Absorption Range (cm⁻¹)Intensity
Carboxylic Acid (-COOH)O-H stretch3300 - 2500Strong, Very Broad
Alkyl C-HC-H stretch2990 - 2850Medium
Nitrile (-C≡N)C≡N stretch2260 - 2220Medium, Sharp
Carboxylic Acid (-COOH)C=O stretch1760 - 1710Strong, Sharp
Data derived from standard IR correlation tables.[6][7][8]
Causality and Field-Proven Insights
  • O-H Stretch : The most prominent feature of a carboxylic acid is the extremely broad O-H stretching band from 3300-2500 cm⁻¹. This broadness is a direct result of extensive intermolecular hydrogen bonding, which creates a continuum of bond strengths and, therefore, a wide range of absorption frequencies.[6]

  • C≡N Stretch : The nitrile group appears as a sharp, medium-intensity peak in a relatively clean region of the spectrum (~2250 cm⁻¹), making it a highly diagnostic absorption.[6]

  • C=O Stretch : The carbonyl stretch of a saturated, dimeric carboxylic acid is typically found around 1710 cm⁻¹, and it is one of the strongest absorptions in the spectrum.[6]

Detailed Experimental Protocol for FT-IR Data Acquisition (KBr Pellet Method)

The Potassium Bromide (KBr) pellet method is a standard technique for analyzing solid samples.[9] The principle relies on mixing the sample with IR-transparent KBr powder and pressing it into a transparent disc.

  • Material and Equipment Preparation : a. Use spectroscopy-grade KBr powder that has been thoroughly dried in an oven (e.g., at 110°C for 2-4 hours) and stored in a desiccator. This is critical to minimize the broad water absorption bands (~3400 cm⁻¹ and ~1630 cm⁻¹) which can obscure sample peaks.[10] b. Ensure the agate mortar and pestle, die set, and anvils are scrupulously clean and dry. Gently warming the metal die set under a heat lamp before use can help drive off adsorbed moisture.[10]

  • Sample Preparation : a. Place approximately 1-2 mg of this compound into the agate mortar. b. Grind the sample into a very fine, consistent powder. The particle size should be smaller than the wavelength of the IR radiation to reduce scattering.[11] c. Add approximately 100-150 mg of the dry KBr powder to the mortar. d. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogenous. Avoid overly aggressive grinding at this stage.

  • Pellet Formation : a. Assemble the die set. Transfer a small amount of the KBr-sample mixture into the die body, ensuring an even layer. b. Place the plunger on top and transfer the assembled die into a hydraulic press. c. If available, connect the die to a vacuum line to remove trapped air, which helps create a more transparent pellet. d. Gradually apply pressure, typically 8-10 metric tons for a 13 mm die. Hold the pressure for 1-2 minutes.[10] e. Carefully release the pressure and disassemble the die to retrieve the transparent or translucent pellet.

  • Data Acquisition : a. Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. b. Place the KBr pellet into the spectrometer's sample holder. c. Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Molecular Structure and Key Vibrational Modes

Caption: Structure of this compound with its primary IR absorptions.

References

  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023, July 24). University of Northern Iowa. [Link]
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000190).
  • 100 MHz 13C NMR spectrum of L-(+)-lactic acid first dissolved and...
  • How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies. [Link]
  • What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Kintek Press. [Link]
  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy. Health, Safety and Environment Office, The Chinese University of Hong Kong. [Link]
  • 100-MHz 13 C NMR spectrum of L-(+)-lactic acid, first dissolved and...
  • KBr Pellet Method. Shimadzu. [Link]
  • NMR Analysis of Low Molecular Weight Poly(lactic acid)s. (1995). Macromolecules, 28(23), 7633–7639. [Link]
  • PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. (2021, February 15). International Journal of Engineering Technologies and Management Research. [https://ijetmr.com/uploads/202102/202102_1613385621_I orbifold-I orbifold-I orbifold-16.pdf]([Link] orbifold-I orbifold-I orbifold-16.pdf)
  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161).
  • Making KBr Pellets for FTIR: Step by Step Guide. Specac. [Link]
  • Sample preparation for FT-IR. University of Colorado Boulder. [Link]
  • Spectroscopy of Carboxylic Acids and Nitriles. (2024, September 30). Chemistry LibreTexts. [Link]
  • SOP d
  • 13 C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b.
  • van der Waals' induced 13C NMR shifts in crystalline amino acids and peptides. (1984, September 3). PubMed. [Link]
  • Standard Operating Procedure H-NMR. Georgia Gwinnett College. [Link]
  • Spectral Database for Organic Compounds. Bioregistry. [Link]
  • Table of Characteristic IR Absorptions. University of California, Los Angeles. [Link]
  • IR Tables. University of California, Santa Cruz. [Link]
  • Propionitrile - 13C NMR Chemical Shifts. SpectraBase. [Link]
  • Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries. [Link]
  • IR Absorption Table. Millersville University. [Link]
  • IR Chart.
  • 13C NMR Chemical Shifts. University of Wisconsin-Madison. [Link]
  • Calculated and predicted ¹³C NMR chemical shifts for 2.
  • Spectral Database for Organic Compounds, SDBS. National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
  • Interpreting C-13 NMR Spectra. (2023, January 29). Chemistry LibreTexts. [Link]
  • Predict 13C carbon NMR spectra. NMRDB.org. [Link]
  • CASPRE - 13C NMR Predictor.
  • DFT Approach for Predicting 13C NMR Shifts of Atoms Directly Coordinated to Pt: Scopes and Limitations. (2024, December 23).

Sources

discovery and history of 2-Cyanopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-Cyanopropanoic Acid: From Synthesis to Application

Introduction: The Duality of Reactivity

This compound, also known as alpha-cyanopropionic acid, is an organic compound featuring both a carboxyl group (-COOH) and a nitrile group (-CN) attached to the same ethyl backbone.[1] This bifunctional nature makes it a molecule of significant interest and a versatile intermediate in the landscape of organic synthesis. Its molecular formula is C₄H₅NO₂, and it possesses a chiral center at the alpha-carbon, meaning it can exist as two distinct enantiomers.[2][3]

While the specific moment of its initial discovery is not prominently documented, its history is intrinsically linked to the broader development of organic chemistry and the exploration of cyano compounds. The synthesis of related molecules, such as acrylonitrile by French chemist Charles Moureu in 1893, set the stage for the investigation and creation of a wide array of nitrile-containing compounds.[4] this compound emerged as a valuable building block due to the orthogonal reactivity of its two functional groups, allowing for sequential and selective chemical transformations.

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, properties, applications, and safe handling of this important chemical intermediate.

Core Synthesis: Hydrolysis of an Ester Precursor

The most common and reliable method for producing this compound is through the hydrolysis of its corresponding ethyl ester, ethyl 2-cyanopropanoate. This approach is favored for its high yield and straightforward procedure.

Causality and Experimental Rationale

The synthesis relies on the principle of saponification, a classic organic reaction where an ester is cleaved by a base (in this case, potassium hydroxide) into its constituent alcohol and the salt of the carboxylic acid. A subsequent acidification step is required to protonate the carboxylate salt, yielding the final carboxylic acid product.

  • Choice of Base: Potassium hydroxide (KOH) is a strong base that effectively drives the hydrolysis reaction to completion.

  • Temperature Control: The initial addition of KOH is performed at 0°C to manage the exothermic nature of the reaction and prevent potential side reactions. The subsequent warming to 40°C provides the necessary activation energy to ensure a complete and reasonably paced reaction.[5]

  • Workup Procedure: After the reaction, methanol is removed to simplify the extraction process. The mixture is then acidified. The choice of pH 5 is crucial to ensure the complete protonation of the carboxylate without creating a strongly acidic environment that could potentially hydrolyze the nitrile group.[5] Ethyl acetate is used for extraction due to its good solvency for the product and its immiscibility with water.

Experimental Protocol: Synthesis via Ester Hydrolysis[5][6]

Materials:

  • Ethyl 2-cyanopropanoate (1.0 g, 7.87 mmol)

  • Methanol (4 mL)

  • Water (4 mL)

  • Potassium hydroxide (KOH) (882 mg, 16 mmol)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Reaction flask, magnetic stirrer, ice bath, heating mantle, separatory funnel, rotary evaporator.

Procedure:

  • Combine ethyl 2-cyanopropanoate (1.0 g), methanol (4 mL), and water (4 mL) in a reaction flask equipped with a magnetic stirrer.

  • Cool the reaction mixture to 0°C using an ice bath.

  • Slowly add potassium hydroxide (882 mg) to the cooled mixture while stirring.

  • Remove the ice bath and warm the reaction system to 40°C. Maintain stirring at this temperature for 2 hours.

  • Upon completion, remove the methanol by concentration under reduced pressure using a rotary evaporator.

  • Adjust the pH of the remaining aqueous solution to 5 using 1 N hydrochloric acid.

  • Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate (2 x 50 mL).

  • Combine the organic phases and wash with a saturated brine solution.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

The expected outcome is a purple or pale yellow oil with a typical yield of around 85%.[5]

G cluster_prep Reaction Setup cluster_reaction Saponification cluster_workup Workup & Isolation A Combine Ethyl 2-cyanopropanoate, Methanol, and Water B Cool to 0°C A->B C Slowly Add KOH B->C D Warm to 40°C for 2 hours C->D E Remove Methanol D->E F Acidify to pH 5 with HCl E->F G Extract with Ethyl Acetate F->G H Wash, Dry, and Concentrate G->H I Final Product: This compound H->I

Workflow for the synthesis of this compound.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its application in synthesis and for ensuring safe handling.

PropertyValueSource(s)
Molecular Formula C₄H₅NO₂[1][2][5]
Molecular Weight 99.09 g/mol [2][5][6]
CAS Number 632-07-5[1][2][5]
Appearance Colorless to pale yellow liquid or off-white solid[1][6]
Melting Point 35°C[5][7]
Boiling Point ~185-271°C (estimates vary)[5][6]
Density ~1.14 - 1.19 g/cm³[6][8][9]
pKa 2.57 ± 0.10 (Predicted)[5]
Solubility Soluble in polar solvents like water and alcohols[1][10]

Applications in Drug Discovery and Industry

The utility of this compound stems from its identity as a versatile chemical intermediate. The nitrile and carboxylic acid groups can be manipulated independently to build more complex molecular architectures.

  • Pharmaceuticals: It serves as a key starting material or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs).[6][10] Its structure can be incorporated into heterocyclic compounds and other scaffolds common in medicinal chemistry.

  • Agrochemicals: The compound is used in the development of new herbicides and pesticides, where the cyano group can be a crucial part of the active molecule.[1][6]

  • Polymer Chemistry: It can act as a monomer or a precursor for creating specialty polymers with tailored properties.[6][10]

  • UV Curing: It is utilized as a photoinitiator in UV-curable formulations for coatings, inks, and adhesives, where it helps initiate rapid polymerization upon exposure to UV light.[7]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals cluster_material Material Science A This compound B Heterocycle Synthesis A->B C API Scaffolds A->C D Herbicides A->D E Pesticides A->E F Specialty Polymers A->F G Photoinitiators A->G

Applications of this compound as a versatile intermediate.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[2]

  • Corrosivity: Causes severe skin burns and eye damage.[2]

  • Irritation: Irritating to the respiratory system.[11]

Recommended Handling Procedures:

  • Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.[12][13]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[12][13]

    • Skin Protection: Wear suitable protective, chemical-impermeable gloves and clothing to prevent skin contact.[12][13]

    • Respiratory Protection: If exposure limits may be exceeded, use a NIOSH/MSHA approved respirator.[13]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[12][13]

  • Spill Response: In case of a spill, evacuate the area. Use spark-proof tools and explosion-proof equipment for cleanup. Prevent the chemical from entering drains.[12]

Conclusion

This compound stands as a testament to the power of functional group chemistry. While its specific origin story may be woven into the broader fabric of organic synthesis history, its modern-day importance is clear and well-defined. Through straightforward and high-yielding synthetic routes like ester hydrolysis, this bifunctional molecule is made readily available for a multitude of applications. For professionals in drug development, agrochemical research, and material science, this compound is not merely a reagent but a strategic building block, enabling the construction of complex and valuable target molecules. Its continued use underscores the enduring principle that simple, versatile intermediates are the cornerstones of chemical innovation.

References

  • This compound ethyl ester. ChemBK. [Link]
  • This compound | C4H5NO2 | CID 352855. PubChem - NIH. [Link]
  • Sourcing High-Quality 2-Cyano Propanoic Acid (CAS 632-07-5) for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • This compound. MySkinRecipes. [Link]
  • This compound. Stenutz. [Link]
  • (2R)-2-cyanopropanoic acid | C4H5NO2 | CID 51422750. PubChem - NIH. [Link]
  • alpha-Cyanopropionic acid. ChemBK. [Link]
  • This compound - 632-07-5, C4H5NO2, density, melting point, boiling point, structural formula, synthesis. ChemSrc. [Link]
  • This compound. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd.. [Link]
  • Acrylonitrile. Wikipedia. [Link]

Sources

A Theoretical Exploration of 2-Cyanopropanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyanopropanoic acid, a bifunctional molecule featuring both a carboxylic acid and a nitrile group, presents a compelling case study in molecular architecture and reactivity. Its structure, seemingly simple, is a landscape of competing electronic effects that dictate its physical and chemical properties. This guide provides a deep dive into the theoretical underpinnings of this compound, moving beyond empirical data to explore its conformational space, electronic structure, and predicted spectroscopic signatures. For researchers in drug development and organic synthesis, a thorough grasp of these theoretical properties is paramount for predicting molecular behavior, designing novel synthetic routes, and understanding structure-activity relationships. This document is structured to provide not just a collection of data, but a cohesive narrative that explains the causality behind the predicted properties, grounded in the principles of computational chemistry.

Molecular and Electronic Structure: A Tale of Two Functional Groups

The juxtaposition of the carboxyl and cyano groups on the same carbon atom in this compound creates a unique electronic environment. The carboxyl group, with its planar sp2 hybridized carbon, and the linear, sp hybridized cyano group, impose distinct geometric and electronic constraints on the molecule.

A computational analysis of the molecule's geometry would reveal key structural parameters. While specific experimental data for this compound is scarce, we can predict these based on theoretical calculations and data from analogous structures.

Table 1: Predicted Geometric Parameters of this compound

ParameterPredicted ValueTheoretical Basis
C=O Bond Length~1.21 ÅTypical for a carboxylic acid carbonyl.
C-O Bond Length~1.35 ÅShorter than a typical C-O single bond due to resonance.
O-H Bond Length~0.97 ÅStandard for a carboxylic acid hydroxyl group.
C-C (carboxyl) Bond Angle~120°Consistent with sp2 hybridization.[1]
C≡N Bond Length~1.15 ÅCharacteristic of a nitrile triple bond.
C-C-N Bond Angle~180°Due to the sp hybridization of the nitrile carbon and nitrogen.[2][3]

The electronic structure is dominated by the electron-withdrawing nature of both the carboxyl and, more significantly, the cyano group. This inductive effect leads to a polarization of the C-H bond at the alpha-carbon and plays a crucial role in the molecule's acidity. A molecular orbital analysis would show the distribution of electron density, highlighting the electrophilic nature of the carbonyl and nitrile carbons.

Caption: Ball-and-stick representation of this compound.

Methodology: Geometric Optimization and Electronic Structure Calculation

A standard computational protocol to obtain the optimized geometry and electronic properties would involve:

  • Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

  • Geometric Optimization: The structure is optimized using a quantum mechanical method, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)). This process finds the lowest energy conformation of the molecule.

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true minimum on the potential energy surface (i.e., no imaginary frequencies).

  • Population Analysis: A population analysis (e.g., Mulliken or Natural Bond Orbital) is carried out to determine the partial atomic charges and analyze the electron distribution.

Conformational Analysis: The Dance of Rotation

Rotation around the Cα-C(OOH) single bond gives rise to different conformers of this compound. The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic interactions, such as hyperconjugation. The two most significant conformers would be the syn and anti periplanar arrangements of the Cα-H bond relative to the C=O bond.

It is widely accepted that the syn conformation, where the O=C-O-H dihedral angle is approximately 0°, is the preferred arrangement for carboxylic acids due to the potential for intramolecular hydrogen bonding.[4][5] The energetic penalty to reach the anti conformation (dihedral angle of 180°) is generally substantial.[5]

Conformational_Analysis cluster_syn Syn Conformer (More Stable) cluster_anti Anti Conformer (Less Stable) Syn [Structure of Syn Conformer] TransitionState Syn->TransitionState Rotational Barrier Anti [Structure of Anti Conformer] TransitionState->Anti

Caption: Potential energy diagram for rotation around the Cα-C(OOH) bond.

Methodology: Potential Energy Surface Scan

A potential energy surface (PES) scan is a computational experiment to explore the conformational space:

  • Define the Reaction Coordinate: The dihedral angle between the Cα-H and C=O bonds is chosen as the reaction coordinate.

  • Perform a Relaxed Scan: The dihedral angle is systematically varied (e.g., in 10° increments from 0° to 360°), and at each step, the rest of the molecule's geometry is optimized.

  • Plot the Energy Profile: The relative energy is plotted against the dihedral angle to visualize the energy barriers between conformers and identify the most stable structures.

Theoretical Spectroscopic Properties: A Window into Molecular Vibrations and Electronic Environments

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and characterization.

Infrared (IR) Spectroscopy

The IR spectrum is determined by the vibrational modes of the molecule. For this compound, we can predict several characteristic peaks.

Table 2: Predicted Characteristic IR Absorptions for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)Stretching2500-3300Strong, Broad
C=O (Carboxylic Acid)Stretching1710-1760Strong
C≡N (Nitrile)Stretching2230-2250Medium
C-O (Carboxylic Acid)Stretching1210-1320Medium

The broadness of the O-H stretch is a hallmark of carboxylic acids and is due to hydrogen bonding.[6][7][8] The position of the C=O stretch can be influenced by conjugation and hydrogen bonding.[8] The C≡N stretch is typically sharp and appears in a relatively uncluttered region of the spectrum.[6][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides information about the chemical environment of atomic nuclei.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

NucleusPositionPredicted Chemical Shift (ppm)Rationale
¹H-COOH10-12Highly deshielded proton of the carboxylic acid.[6][7][9]
¹Hα-H~3.0-4.0Deshielded by the adjacent carboxyl and cyano groups.
¹H-CH₃~1.5Standard methyl group chemical shift, slightly deshielded.
¹³C-COOH170-185Typical range for a carboxylic acid carbonyl carbon.[6][7]
¹³CC≡N115-120Characteristic chemical shift for a nitrile carbon.[2][8]
¹³Cα-C~40-50Influenced by the electronegative substituents.
¹³C-CH₃~15-20Standard methyl carbon chemical shift.
Methodology: Spectroscopic Prediction
  • Frequency Calculation for IR: Following geometric optimization, a frequency calculation at the same level of theory yields the vibrational frequencies and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values.

  • NMR Chemical Shift Calculation: The optimized molecular structure is used as input for an NMR calculation, typically using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then referenced against a standard (e.g., tetramethylsilane) to obtain the chemical shifts.

Acidity and pKa: The Influence of the Cyano Group

The acidity of this compound is significantly influenced by the strong electron-withdrawing inductive effect of the α-cyano group. This effect stabilizes the conjugate base (2-cyanopropanoate) by delocalizing the negative charge, thereby increasing the acidity of the carboxylic acid (i.e., lowering its pKa).

Table 4: Predicted pKa and Comparison with Related Acids

CompoundPredicted pKaExperimental pKaReference
This compound ~2.5 Not readily available[10]
Propanoic Acid~4.874.87
Acetic Acid~4.764.76
2-Chloropropanoic Acid~2.872.87

The predicted pKa of ~2.5 for this compound is substantially lower than that of propanoic acid, highlighting the profound impact of the cyano substituent. This increased acidity is a critical factor in its reactivity and its behavior in biological systems.

Methodology: pKa Prediction

Several computational approaches can be used to predict pKa values:

  • Direct Method: This involves calculating the Gibbs free energy change for the dissociation reaction in the gas phase and in solution (using a continuum solvation model like PCM or SMD), and then relating this to the pKa.

  • Linear Free Energy Relationships (LFER): A correlation is established between a calculated property (e.g., the energy of the deprotonation reaction or a specific atomic charge) and the experimental pKa for a series of related compounds. This correlation is then used to predict the pKa of the target molecule.[11][12]

Theoretical Reactivity: Mapping Reaction Pathways

Computational chemistry can be employed to investigate the mechanisms of reactions involving this compound, such as hydrolysis of the nitrile group or decarboxylation. By mapping the potential energy surface for a reaction, we can identify transition states and calculate activation energies, providing insights into reaction kinetics and feasibility.

For instance, the hydrolysis of the nitrile group to an amide would proceed through a nucleophilic attack of water on the nitrile carbon. A theoretical study could elucidate the role of acid or base catalysis in this process by modeling the respective transition states.

Reaction_Pathway Reactants This compound + H₂O TS Transition State Reactants->TS ΔG‡ Intermediate Tetrahedral Intermediate TS->Intermediate Products 2-Carbamoylpropanoic Acid Intermediate->Products

Caption: A simplified reaction coordinate diagram for the hydrolysis of the nitrile group.

Methodology: Transition State Searching and Reaction Path Following
  • Locate Reactants and Products: The geometries of the reactants and products are optimized.

  • Find the Transition State (TS): Various algorithms (e.g., Synchronous Transit-Guided Quasi-Newton, STQN) can be used to locate the saddle point on the potential energy surface that corresponds to the transition state.

  • Verify the Transition State: A frequency calculation on the TS geometry should yield exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation is performed to confirm that the located TS connects the intended reactants and products.

Conclusion

This in-depth guide has provided a theoretical framework for understanding the core properties of this compound. By leveraging the principles of computational chemistry, we can predict and rationalize its structure, conformational preferences, spectroscopic signatures, acidity, and reactivity. This theoretical understanding is not merely an academic exercise; it provides a powerful predictive tool for scientists and researchers, enabling more informed decisions in experimental design and accelerating the pace of innovation in drug discovery and chemical synthesis. The methodologies outlined herein represent a self-validating system for the theoretical exploration of this and other complex organic molecules.

References

  • G. F. Mendonça, M. Mattos. (2014). Green Chlorination of Organic Compounds Using Trichloroisocyanuric Acid (TCCA). Current Organic Synthesis.
  • H. Li, X. Zhao, S. Li, F. Wan, D. Zhao, J. Zeng. (2022).
  • Correlations and Predictions of Carboxylic Acid pKa Values Using Intermolecular Structure and Properties of Hydrogen-Bonded Complexes. (n.d.). Scilit.
  • Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model. (2024). PMC.
  • Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal.
  • MOLECULAR PROPERTY PREDICTION USING DEEP LEARNING. (2025). Request PDF.
  • Cyano substituent effects on enol and enethiol acidity and basicity: The protonation and deprotonation of 3-hydroxy-2-propenenitrile and its thio analogue. (n.d.). Request PDF.
  • Prediction of accurate pKa values of some α-substituted carboxylic acids with low cost of computational methods. (2015). Request PDF.
  • Advancements in Molecular Property Prediction: A Survey of Single and Multimodal Approaches. (2024). arXiv.
  • Computational methods for predicting properties. (n.d.). ProtoQSAR.
  • A compact review of molecular property prediction with graph neural networks. (n.d.). u:scholar.
  • Computational determination of pKa values. A comparison of different theoretical approaches and a novel procedure. (2004). Semantic Scholar.
  • Electron density analysis on the alpha acidity of nitriles. (2023). ResearchGate.
  • 20.S: Carboxylic Acids and Nitriles (Summary). (2023). Chemistry LibreTexts.
  • Organic Chemistry II CHEM-2425 Ch 19 Carboxylic Acids and Nitriles Part 1. (2022). YouTube.
  • 20.7: Chemistry of Nitriles. (2025). Chemistry LibreTexts.
  • 20.8: Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
  • Theoretical Study of the Use of Cyano Acid Derivatives as Electron Acceptors in Cyanidin as Compounds of Dye Sensitized Solar Cells (DSSC). (2025). ResearchGate.
  • 20.11 Synthesis and Reactions of Nitriles. (n.d.). Chad's Prep.
  • 21.10 Spectroscopy of Carboxylic Acid Derivatives. (n.d.). Organic Chemistry: A Tenth Edition.
  • CH 336: Carboxylic Acid Spectroscopy. (2020). Oregon State University.
  • The Effect of Position of Cyano-3-Acetic Acid Electron Withdrawing Group on γ-Mangostin as a Sensitizer on Dye-Sensitized Solar Cells (DSSC): Theoretical Study. (2024). Request PDF.
  • 20.8 Spectroscopy of Carboxylic Acids and Nitriles. (n.d.). NC State University Libraries.
  • Characterization and Computational Studies of a co-Crystal of 2-Aminobenzimidazole and 2-[(Benzoylcarbamothioyl)Amino]Propanoic Acid. (2025). Request PDF.
  • Infrared Spectroscopy of Aqueous Carboxylic Acids: Comparison between Different Acids and Their Salts. (n.d.). The Journal of Physical Chemistry A.
  • Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives. (2014). PubMed.
  • Chapter 20: Carboxylic Acids and Nitriles. (n.d.). University of Technology.
  • Computational Screening of Multicomponent Solid Forms of 2-Aryl-Propionate Class of NSAID, Zaltoprofen, and Their Experimental Validation. (n.d.). Request PDF.
  • Conformational Analysis. (2016). Imperial College London.
  • Structure-Activity Relationship Study and Biological Evaluation of 2-(Disubstituted phenyl)-indole-5-propanoic Acid Derivatives as GPR40 Full Agonists. (n.d.). Request PDF.
  • Synthesis, conformational study, and spectroscopic characterization of the cyclic C alpha, alpha-disubstituted glycine 9-amino-9-fluorenecarboxylic acid. (n.d.). PubMed.
  • The conformation of carboxylic acids revealed. (2017). Henry Rzepa's Blog.
  • 3-(2-Aminocarbonylphenyl)propanoic acid analogs as potent and selective EP3 receptor antagonists. part 2: optimization of the side chains to improve in vitro and in vivo potencies. (2010). PubMed.
  • Assessing the Conformational Equilibrium of Carboxylic Acid via QM and MD Studies on Acetic Acid. (n.d.). NIH.
  • Conformational Analysis of Carboxylic Acid Anhydrides: A Microwave and Computational Study. (2023). ResearchGate.

Sources

An In-depth Technical Guide to 2-Cyanopropanoic Acid and Its Simple Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 2-cyanopropanoic acid, a versatile bifunctional molecule integrating both a carboxylic acid and a nitrile group. Tailored for researchers, chemists, and professionals in drug development, this document delves into the core chemical principles, synthesis methodologies, reactivity, and practical applications of this compound and its key derivatives. We will explore the strategic value of this compound as a foundational building block in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. The guide includes detailed, field-proven experimental protocols, mechanistic insights, and a thorough analysis of its spectroscopic properties, aiming to equip the reader with the knowledge to effectively utilize this compound in their research and development endeavors.

Introduction: The Strategic Importance of a Bifunctional Building Block

This compound, also known as α-cyanopropionic acid, is an organic compound characterized by the presence of a cyano group (-C≡N) and a carboxylic acid group (-COOH) on the same aliphatic backbone.[1] This unique structural arrangement imparts a dual reactivity that makes it a highly valuable and versatile intermediate in organic synthesis.[1] The electron-withdrawing nature of the nitrile group influences the acidity of the carboxylic proton, while the carboxyl group can direct reactions at the α-position.

This guide will systematically explore the chemistry of this molecule, beginning with its fundamental properties and synthesis, followed by a detailed examination of its chemical reactivity and the utility of its simple derivatives. The overarching goal is to provide not just a collection of facts, but a cohesive understanding of why and how this compound is a strategic choice for complex molecular design, particularly in the pharmaceutical industry.[2][3]

Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is paramount for its effective application in synthesis. The table below summarizes the key properties of this compound.

PropertyValueReference(s)
Molecular Formula C₄H₅NO₂[4]
Molecular Weight 99.09 g/mol [4]
CAS Number 632-07-5[4]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 35 °C[5]
Boiling Point ~185.5 °C (rough estimate)[5]
Density ~1.14 g/cm³[5]
pKa 2.57 ± 0.10 (Predicted)[5]
Solubility Soluble in polar solvents like water and alcohols.[1]

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several strategic routes, each with its own merits regarding starting material availability, scalability, and stereochemical control.

Hydrolysis of Alkyl 2-Cyanopropanoates

One of the most direct and common methods for preparing this compound is the hydrolysis of its corresponding esters, typically ethyl 2-cyanopropionate.[5] This reaction can be catalyzed by either acid or base. Base-catalyzed hydrolysis (saponification) is often preferred due to its generally faster reaction rates and irreversible nature.[6]

Start Ethyl 2-Cyanopropionate in MeOH/H₂O Step1 Cool to 0 °C Start->Step1 Step2 Slowly add KOH Step1->Step2 Step3 Warm to 40 °C (Stir for 2h) Step2->Step3 Step4 Concentrate (remove MeOH) Step3->Step4 Step5 Acidify with HCl (pH 5) Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Wash with Brine Step6->Step7 Step8 Dry over Na₂SO₄ Step7->Step8 Step9 Concentrate in vacuo Step8->Step9 End This compound Step9->End

Caption: Workflow for the synthesis of this compound.

Materials:

  • Ethyl 2-cyanopropionate (1.0 g, 7.87 mmol)

  • Methanol (4 mL)

  • Water (4 mL)

  • Potassium hydroxide (KOH) (882 mg, ~15.7 mmol)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a reaction flask, add ethyl 2-cyanopropionate, methanol, and water.[5]

  • Cool the reaction mixture to 0 °C in an ice bath.[5]

  • Slowly add potassium hydroxide to the cooled mixture with stirring.[5]

  • Remove the ice bath and warm the reaction system to 40 °C, continuing to stir for 2 hours.[5]

  • Upon reaction completion (monitored by TLC), remove the methanol by concentration under reduced pressure.[5]

  • Cool the remaining aqueous solution and carefully adjust the pH to ~5 with 1 N hydrochloric acid.[5]

  • Extract the product from the aqueous layer with ethyl acetate (2 x 50 mL).[5]

  • Combine the organic phases and wash with saturated brine.[5]

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.[5]

Causality and Self-Validation: The use of a twofold excess of KOH ensures the complete saponification of the ester. The reaction progress can be monitored by Thin Layer Chromatography (TLC), comparing the reaction mixture to the starting material. The acidic workup is crucial to protonate the carboxylate salt formed in situ, rendering the final product extractable into an organic solvent. The final product can be validated by spectroscopic methods (NMR, IR) as detailed in Section 5.

Synthesis from Alanine: A Bio-Inspired Route

Leveraging readily available amino acids as starting materials is a cornerstone of green and sustainable chemistry. Alanine, with its propanoic acid backbone, is an ideal precursor for this compound. The synthesis can be envisioned through a two-step process: conversion of the amino group to a suitable leaving group, followed by nucleophilic substitution with a cyanide source. A common method involves the diazotization of alanine to form 2-chloropropanoic acid, which can then be cyanated.[7][8]

Alanine L-Alanine Diazotization Diazotization (NaNO₂, HCl) Alanine->Diazotization Chloroacid (S)-2-Chloropropanoic Acid Diazotization->Chloroacid Cyanation Nucleophilic Substitution (e.g., NaCN) Chloroacid->Cyanation FinalProduct This compound Cyanation->FinalProduct

Caption: Synthesis pathway from L-alanine.

While a direct one-pot conversion is less common, the stepwise approach is robust. The diazotization of (S)-alanine in the presence of hydrochloric acid yields (S)-2-chloropropanoic acid with retention of configuration.[7] Subsequent reaction with sodium cyanide in a polar aprotic solvent would furnish the desired this compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in the orthogonal reactivity of its two functional groups. The carboxylic acid can undergo esterification, amidation, or reduction, while the nitrile group can be hydrolyzed, reduced, or participate in cycloadditions.

Reactions of the Carboxylic Acid Group

The conversion of this compound to its corresponding esters is a fundamental transformation, often performed under acidic conditions (Fischer esterification).[9] The reaction involves protonation of the carboxylic acid carbonyl, making it more electrophilic for attack by an alcohol.[9]

Mechanism of Fischer Esterification:

  • Protonation: The carbonyl oxygen of the carboxylic acid is protonated by a strong acid catalyst (e.g., H₂SO₄).[9]

  • Nucleophilic Attack: The alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a tetrahedral intermediate.[9]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[10]

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.[10]

  • Deprotonation: The protonated ester is deprotonated to yield the final ester and regenerate the acid catalyst.[10]

Materials:

  • This compound

  • Anhydrous ethanol (large excess)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve this compound in a large excess of anhydrous ethanol in a round-bottom flask.[10][11]

  • Carefully add a catalytic amount of concentrated sulfuric acid while stirring.

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.[12]

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dilute the residue with ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer carefully with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.[10]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude ester, which can be purified by distillation.

For subsequent reactions such as amidation, conversion of the carboxylic acid to the more reactive acyl chloride is often necessary. This is typically achieved using thionyl chloride (SOCl₂) or oxalyl chloride.

Synthesis of 2-Cyanopropanoyl Chloride: The reaction of this compound with thionyl chloride will produce 2-cyanopropanoyl chloride, a useful intermediate for creating amides and esters under mild conditions.[13]

Reactions of the Nitrile Group

The nitrile group can be hydrolyzed under either acidic or basic conditions.[6][14] Partial hydrolysis yields the corresponding amide (2-cyanopropanamide), while complete hydrolysis under harsher conditions will lead to a dicarboxylic acid (methylmalonic acid).

Mechanism of Acid-Catalyzed Nitrile Hydrolysis:

  • Protonation: The nitrile nitrogen is protonated, increasing the electrophilicity of the carbon.[15]

  • Nucleophilic Attack: A water molecule attacks the nitrile carbon.[15]

  • Proton Transfer & Tautomerization: A series of proton transfers leads to an imidic acid intermediate, which tautomerizes to the more stable amide.[6]

  • Further Hydrolysis (optional): Under forcing conditions, the amide can be further hydrolyzed to the carboxylic acid.[6]

Decarboxylation Reactions

While direct decarboxylation of this compound is challenging, its ester derivatives, which are α-cyano esters, are prime candidates for Krapcho decarboxylation.[16][17] This reaction is a mild method for removing an alkoxycarbonyl group from a carbon atom that also bears an electron-withdrawing group.[16] It typically involves heating the α-cyano ester with a salt (like LiCl or NaCl) in a polar aprotic solvent such as DMSO, often with a small amount of water.[16][18] This reaction is exceptionally useful for synthesizing substituted nitriles.

Simple Derivatives and Their Applications

The true utility of this compound in a researcher's toolbox is amplified by its simple, yet powerful, derivatives.

DerivativeStructureSynthesis Method from 2-CPAKey ApplicationsReference(s)
Ethyl 2-Cyanopropanoate CH₃CH(CN)COOCH₂CH₃Fischer EsterificationIntermediate for Krapcho decarboxylation; building block for heterocycles.[19][20]
2-Cyanopropanamide CH₃CH(CN)CONH₂Partial hydrolysis of the nitrile; or reaction of 2-cyanopropanoyl chloride with ammonia.Precursor for further chemical modifications; potential biological activity.[21]
2-Cyanopropanoyl Chloride CH₃CH(CN)COClReaction with thionyl chloride (SOCl₂)Highly reactive intermediate for acylation reactions (synthesis of amides and esters).[13]

Spectroscopic Characterization

Accurate identification and quality control of this compound are essential. The following section details the expected spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A broad singlet in the downfield region (>10 ppm) corresponding to the acidic proton of the carboxylic acid.[22]

    • A quartet around 3.5-4.0 ppm for the α-proton, split by the adjacent methyl group.

    • A doublet around 1.5 ppm for the methyl group protons, split by the α-proton.

  • ¹³C NMR: The carbon NMR spectrum will provide key information about the carbon framework:

    • A signal for the carbonyl carbon of the carboxylic acid in the 170-175 ppm range.[23]

    • A signal for the nitrile carbon around 115-120 ppm.[23]

    • Signals for the α-carbon and the methyl carbon in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the presence of the two key functional groups:

  • A very broad absorption band from ~2500 to 3300 cm⁻¹ characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • A sharp, strong absorption band for the C=O stretch of the carboxylic acid around 1700-1730 cm⁻¹.

  • A sharp, medium-intensity absorption for the C≡N stretch of the nitrile group around 2240-2260 cm⁻¹.[14]

Mass Spectrometry (MS)

Electron ionization mass spectrometry will typically show a molecular ion peak [M]⁺. Key fragmentation patterns would include the loss of the carboxyl group (-COOH, M-45) and potentially the loss of the cyano group (-CN, M-26).[18][24]

Applications in Drug Development: A Case Study Perspective

The unique bifunctionality of this compound and its derivatives makes them attractive building blocks in the synthesis of complex pharmaceutical agents.[2] The cyano group is a versatile precursor for various nitrogen-containing heterocycles, and its presence can influence the pharmacokinetic properties of a drug molecule.[2]

While direct incorporation of the parent acid is one strategy, its derivatives are often more synthetically tractable. For instance, intermediates structurally related to this compound, such as (S)-1-(chloroacetyl)-2-cyanopyrrolidine, are key precursors in the synthesis of the antidiabetic drug Vildagliptin .[9][25][26] This highlights the industrial relevance of α-cyano carbonyl compounds in the construction of high-value active pharmaceutical ingredients. The synthesis of Vildagliptin involves the coupling of this cyanopyrrolidine intermediate with 3-amino-1-adamantanol.[9] The cyanopyrrolidine itself is prepared from L-proline derivatives, underscoring the strategic importance of this class of compounds.[27]

Safety and Handling

This compound is a reactive chemical and should be handled with appropriate safety precautions. It is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled, and it can cause severe skin burns and eye damage.[4] Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a powerful and versatile building block whose value is derived from the orthogonal reactivity of its carboxylic acid and nitrile functionalities. Through established synthetic routes, including the hydrolysis of its esters and pathways originating from bio-renewable sources like alanine, this compound is readily accessible. Its rich chemistry, enabling a wide array of transformations from esterification and amidation to hydrolysis and decarboxylation, provides chemists with a flexible tool for molecular construction. As demonstrated by its relevance to the synthesis of complex pharmaceuticals, this compound and its simple derivatives will undoubtedly continue to be important intermediates for researchers and scientists in both academic and industrial settings.

References

  • Krapcho, A. P. The Krapcho Dealkoxycarbonylation Reaction of Esters with an α-Electron-Withdrawing Group. Org. React.2007, 69, 1–337.
  • Krapcho, A. P.; Glynn, G. A.; Grenon, B. J.
  • Strecker, A. Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie1850, 75(1), 27–45.
  • Utility of aromatic aldehydes, halogens, and cyano groups in drug synthesis. GSC Biological and Pharmaceutical Sciences2024, 27(2), 030–042.
  • O'Donnell, M. J. The Preparation of α-Amino Acids from Nitriles. In The Strecker Synthesis; Wiley, 2004.
  • Supporting Information The charge-assisted hydrogen-bonded organic framework (CAHOF) self-assembled from the conjugated acid of... Beilstein Journals.
  • Shape Induced Sorting via Rim-to-Rim Complementarity in the Formation of Pillar[2][6]arene-based Supramolecular Organogels. Chem. Sci.2018, 9, 7676-7681.
  • Lumen Learning. Hydrolysis of nitriles.
  • MySkinRecipes. This compound.
  • Wang, K.; et al. Cyanoacetamide Multicomponent Reaction (CAMCR). ACS Comb. Sci.2014, 16(7), 341–348.
  • Synthesis of Main Impurity of Vildagliptin. Int. J. Chem. Sci.2014, 12(4), 1331-1338.
  • Palanimuthu, A.; Chen, C.; Lee, G.-H. Synthesis of highly substituted tetrahydroquinolines using ethyl cyanoacetate via aza-Michael–Michael addition. RSC Adv.2020, 10, 12345-12355.
  • PubChem. 2-Cyano-2-methylpropanoic acid.
  • NIST. Ethyl 2-cyanopropionate.
  • Google Patents. Process for the preparation of 2-cyanoacetoxypropionic acid esters.
  • PubChem. This compound.
  • Zhang, L.; Jiang, L.; Hu, X. A facile method to synthesize vildagliptin. J. Chem. Res.2021, 45(3-4), 305–309.
  • PubChem. 2-Cyanopropanoyl chloride.
  • Organic Syntheses. dl-ALANINE.
  • Google Patents. A method of preparation of highly pure vildagliptin.
  • Foley, M.; et al. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Curr. Med. Chem.2017, 24(27), 2947–2966.
  • ResearchGate. 1 H NMR and 13 C NMR data of compounds 2 and 3 in DMSO-d 6.
  • Organic Syntheses. (S)-2-Chloropropanoic acid.
  • Quick Company. A Process For The Preparation Of Vildagliptin And Its Intermediate Thereof.
  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropanoic acid.
  • Google Patents. Synthetic process of vildagliptin.
  • Wikipedia. Alanine.
  • Science Ready. Mass Spectrometry Fragmentation Patterns – HSC Chemistry.
  • Chemistry LibreTexts. 3: Esterification (Experiment).
  • ResearchGate. Three characteristic fragmentation patterns (a±c) observed in...
  • PubChem. (2R)-2-cyanopropanoic acid.
  • Google Patents. Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • MDPI. Synthesis of 2-Cyanopyrimidines.
  • OperaChem. Fischer Esterification-Typical Procedures.
  • Chemical Review and Letters. Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview.
  • MDPI. Transesterification of Lactic Acid Oligomers with Ethanol, a Way to Anhydrous Ethyl Lactate: A Kinetic Study.
  • NIST. Propanoic acid, 3-cyano-, methyl ester.
  • ResearchGate. Upcycling of Polylactic acid to 2-Bromopropionates and Lactates.
  • Google Patents. Preparation of lactic acid derivatives and their use.
  • ResearchGate. Reactivity of 3-halo-2-oxopropanamides and 3-halo-2-cyano-2- hydroxypropanoates: Synthesis of S and N containing heterocycles.

Sources

A Technical Guide to the Safe Handling and Storage of 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-Cyanopropanoic acid. As a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals, its unique chemical properties demand a rigorous and informed approach to laboratory safety.[1] This document moves beyond mere procedural lists to explain the causality behind each recommendation, fostering a culture of intrinsic safety and scientific integrity.

Section 1: Hazard Identification and Comprehensive Risk Assessment

A foundational understanding of the risks associated with this compound is paramount. Its hazard profile is dominated by the dual nature of its functional groups: the corrosive carboxylic acid and the highly toxic cyanide moiety.

GHS Classification and Primary Hazards

This compound is classified under the Globally Harmonized System (GHS) with significant warnings that underscore its potential for harm.[2] The primary hazards include acute toxicity, skin corrosion, and serious eye damage.[2][3]

Hazard Class Category Hazard Statement Source(s)
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[2][4]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[4][5]
The Cyanide Moiety: A Potent Cytotoxin

The acute toxicity of this compound is primarily attributed to the cyanide ion (CN⁻). If absorbed, this ion is a potent and rapid-acting cytotoxin. It exhibits a high affinity for ferric iron (Fe³⁺) and functions by binding to the iron atom in cytochrome c oxidase within the mitochondria of cells.[6] This action effectively halts the electron transport chain, shutting down aerobic respiration and leading to cellular hypoxia and, potentially, rapid death.[6] The speed and severity of cyanide poisoning necessitate the stringent control measures outlined in this guide.

Reactivity Hazards: The Critical Danger of Hydrogen Cyanide (HCN) Gas

Perhaps the most insidious risk when working with any cyanide-containing compound is the potential for generating highly toxic and flammable hydrogen cyanide (HCN) gas.[6][7] This reaction is readily initiated by contact with acids.[7][8] Given that this compound is itself an acid, this underscores the importance of preventing its contact with other, stronger acids which could accelerate decomposition, and even with water or atmospheric moisture, which can cause a slower liberation of HCN.[6][8] A large proportion of the population possesses a genetic trait that renders them unable to detect the bitter almond-like odor of HCN, making olfactory detection an unreliable safety measure.[7][8]

cluster_0 Risk Assessment & Control Hierarchy 2_Cyanopropanoic_Acid This compound Contact_Acids Contact with Acids (or excess moisture) 2_Cyanopropanoic_Acid->Contact_Acids Incompatible Condition HCN_Gas Generation of Hydrogen Cyanide (HCN) Gas Contact_Acids->HCN_Gas Triggers Reaction Inhalation Severe Inhalation Hazard HCN_Gas->Inhalation

Caption: Logical flow of HCN gas generation risk.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

Given the significant hazards, a multi-layered defense system combining engineering controls and robust PPE is mandatory. Reliance on PPE alone is an insufficient safety strategy.

The Designated Area and Fume Hood Imperative

All handling of this compound, including weighing, transferring, and solution preparation, must be performed within a certified and properly functioning chemical fume hood.[6][7] This is a non-negotiable control to prevent exposure to vapors or potential HCN gas release.[9] The work area within the hood should be clearly demarcated with warning signs indicating the use of a highly toxic substance.[7][9] Before any work begins, verify that a certified emergency safety shower and eyewash station are accessible and have been tested within the last month.[7][9]

Essential PPE: A Self-Validating System

The selection of PPE must be based on a thorough risk assessment of the planned procedure. The goal is to create a self-validating system where each layer of protection is deliberate.

Protection Type Specific Requirement Rationale Source(s)
Body Laboratory CoatProtects skin and personal clothing from minor splashes and spills.[7][9]
Hands Double Gloving with Chemical-Resistant Gloves (Nitrile, Neoprene, or PVC)Provides a redundant barrier against dermal absorption. Allows for safe removal of a contaminated outer glove.[6][8][9]
Eyes/Face Safety Goggles and Face ShieldGoggles protect against splashes; a face shield is required where a higher risk of splashing or splatter exists to protect the entire face.[7][8][9][7][8][9]
Attire Full-Length Pants and Closed-Toe ShoesPrevents skin exposure on the lower body and feet from spills.[9]

Section 3: Standard Operating Procedures for Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for reproducible science and personal safety. Never work with cyanide compounds alone.[6]

Pre-Experiment Checklist
  • Review the Safety Data Sheet (SDS) for this compound and any other chemical in use.[7]

  • Inform colleagues in the immediate vicinity that you will be working with a cyanide compound.[6]

  • Verify fume hood certification and airflow.

  • Confirm location and operational status of the nearest safety shower, eyewash, and spill kit.

  • Don all required PPE as specified in Section 2.2.

  • Prepare a dedicated cyanide waste container.[9]

Experimental Protocol: Weighing and Preparing a Stock Solution

This protocol illustrates a safe method for a common laboratory task, designed to minimize exposure.

  • Preparation: Place a weigh boat or beaker, its corresponding lid or cap, and a spatula into the chemical fume hood.

  • Tare Mass: Place the capped container on the analytical balance (if located outside the hood) and tare the mass.

  • Aliquotting: Return the container to the fume hood. Carefully transfer the desired amount of solid this compound from the stock bottle to the container. Securely close the stock bottle and the receiving container.

  • Final Mass: Weigh the now-sealed container to determine the exact mass of the transferred solid. This process prevents handling open containers of the powder outside the hood.[6]

  • Dissolution: Return the container to the fume hood. Slowly add the desired solvent to the container. Be mindful of any potential exothermic reactions.

  • Completion: Once fully dissolved, the solution is ready for use in the experimental setup within the fume hood.

Section 4: Storage and Chemical Incompatibility

Proper storage is a critical control point for preventing hazardous reactions.

Secure and Segregated Storage

This compound should be stored in a cool, dry, and well-ventilated area.[4][10] The container must be kept tightly sealed to prevent reaction with atmospheric moisture.[4] It is highly recommended to store it in a secured area, such as a locked cabinet, to control access.[8][9] A secondary, chemically resistant container should always be used to contain any potential leaks from the primary vessel.[8]

Chemical Incompatibility

Segregation from incompatible materials is the most important storage consideration to prevent the accidental generation of HCN gas or other hazardous reactions.[8]

Incompatible Material Class Examples Hazard of Mixing Source(s)
Acids Hydrochloric acid, Sulfuric acidRapid generation of highly toxic HCN gas.[4][7]
Strong Bases Sodium hydroxide, Potassium hydroxideCan cause vigorous or violent reactions.[4][8]
Strong Oxidizing Agents Nitrates, Peroxides, ChloratesCan lead to fire or explosion.[4][8]
Water / Moisture -Slow generation of HCN gas over time.[6][8]

Section 5: Emergency Procedures

Rapid and correct response to an emergency can be life-saving. All personnel working with cyanides must be trained on these procedures.

Spill Response Protocol

start Spill Occurs q_location Is spill contained within the fume hood? start->q_location q_size Is spill small and manageable? q_location->q_size Yes evacuate EVACUATE AREA Alert others. Close doors. Call Emergency Services (911) and EHS. q_location->evacuate No cleanup Proceed with Cleanup: 1. Use pH 10 buffer. 2. Follow with 10% bleach soln. 3. Collect all materials as cyanide hazardous waste. q_size->cleanup Yes q_size->evacuate No

Caption: Decision workflow for responding to a spill.

For any spill outside a fume hood, or a large spill inside, the immediate priority is evacuation.[6][8] Do not attempt to clean it up yourself.[8] For small, contained spills within the hood, use a spill kit with appropriate absorbents. The contaminated surfaces should be cleaned first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach solution.[7] All cleanup materials must be disposed of as cyanide-containing hazardous waste.[6][7]

First Aid for Exposures

In all cases of suspected exposure, call 911 or your institution's emergency number immediately and state that a cyanide exposure has occurred. [7]

  • Inhalation: Immediately move the affected person to fresh air.[5][8]

  • Skin Contact: Remove all contaminated clothing while under an emergency safety shower.[7] Flush the affected skin with copious amounts of water for at least 15 minutes.[5][7]

  • Eye Contact: Immediately flush eyes with an emergency eyewash station for at least 15 minutes, holding the eyelids open.[5][7]

  • Ingestion: Rinse the mouth thoroughly with water. Do NOT induce vomiting.[3][4]

Section 6: Waste Management and Decontamination

All materials contaminated with this compound are considered P-listed hazardous waste.[9]

  • Segregation: Cyanide waste must be collected in a dedicated, clearly labeled, and sealed container.[9] It is critical to keep this waste stream separate from all other chemical waste, especially acidic waste.[9]

  • Disposal: Sharps used with cyanides must be collected in a separate, puncture-proof container labeled for cyanide waste.[9] Empty chemical containers must also be collected and disposed of as hazardous waste.[9] All disposal must be handled through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste contractor.[11][12]

  • Decontamination: Glassware and equipment should be decontaminated by rinsing with a pH 10 buffer solution, followed by a 10% bleach solution, and then a final water rinse. All rinsate should be collected as hazardous waste.

References

  • LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. (n.d.). University of Wisconsin-Madison.
  • Information on Cyanide Compounds. (n.d.). Stanford Environmental Health & Safety.
  • Cyanides. (2014, March 24). University of Illinois Division of Research Safety.
  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015, February 25). MIT Environmental Health & Safety.
  • This compound. (n.d.). PubChem.
  • Lab Safety Guideline: Cyanide. (n.d.). Harvard Environmental Health and Safety.
  • This compound. (n.d.). Shanghai Ruiyi Pharmaceutical Technology Co., Ltd.
  • This compound. (2024, April 10). ChemBK.
  • This compound ethyl ester. (2024, April 9). ChemBK.
  • (2R)-2-cyanopropanoic acid. (n.d.). PubChem.
  • This compound. (n.d.). MySkinRecipes.
  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University.
  • This compound. (2025, May 20). LookChem.

Sources

Introduction to 2-Cyanopropanoic Acid: A Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability and Application of 2-Cyanopropanoic Acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of this compound (CAS No. 632-07-5). It moves beyond a simple cataloging of suppliers to offer field-proven insights into its synthesis, applications, and safe handling, ensuring a foundation of scientific integrity and practical utility.

This compound, also known as alpha-cyanopropionic acid, is a bifunctional organic compound featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) group.[1][2] This unique structure makes it a valuable and highly reactive building block in organic synthesis.

Key Physicochemical Properties:

  • Molecular Formula: C₄H₅NO₂[1][2][3]

  • Molecular Weight: 99.09 g/mol [2][3]

  • Appearance: Typically a colorless to pale yellow liquid or solid, depending on purity and ambient temperature.[1]

  • Solubility: Soluble in polar solvents such as water and alcohols.[1]

  • CAS Number: 632-07-5[2][4][5]

Its utility stems from the distinct reactivity of its two functional groups, which can be addressed selectively to build molecular complexity. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, or be reduced to amines, while the carboxylic acid group can participate in esterifications, amide bond formations, and other classical acid reactions. This dual functionality makes it a sought-after intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][6]

Commercial Availability and Sourcing

Securing a reliable supply of high-purity raw materials is a critical first step in any research or development pipeline.[7] this compound is readily available from a variety of chemical suppliers, though purity, quantity, and price can vary significantly. For research and development purposes, material is typically available in gram to multi-kilogram quantities. Industrial-scale sourcing is also possible through specialized manufacturers.[7][8]

Table 1: Commercial Supplier Overview for this compound

SupplierCAS No.PurityAvailable QuantitiesNotes / Representative Pricing
Sigma-Aldrich (Merck)632-07-5Not specifiedVariesPricing available upon login.[4]
CymitQuimica632-07-596%1g, 5g, 25g1g for €120.00; 5g for €376.00.[1][9]
Fluorochem632-07-596%250mg, 1g, 5g, 25g250mg for €56.00; 1g for €120.00.[9]
Biotuva Life Sciences632-07-595%1g1g for $381.65.[10]
ChemicalBook632-07-5>98% (HPLC)Varies by supplierLists multiple suppliers, with some pricing as low as $8.00/KG for industrial grades.[11]
Pharmaffiliates632-07-5High PurityNot specifiedAvailable for purchase.[12]

Note: Prices are for illustrative purposes and are subject to change. Researchers should always request a formal quote and certificate of analysis (CoA) before purchasing.

Synthesis of this compound: A Laboratory Protocol

While commercially available, in-house synthesis may be required for specific research needs or scale-up studies. The most common laboratory-scale synthesis involves the hydrolysis of its corresponding ester, ethyl 2-cyanopropionate. This method is reliable and generally proceeds with high yield.[11][13]

Synthesis Pathway: Hydrolysis of Ethyl 2-Cyanopropionate

The diagram below illustrates the workflow for the base-catalyzed hydrolysis of ethyl 2-cyanopropionate.

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification reactant1 Ethyl 2-cyanopropionate step1 1. Mix reactants in flask reactant1->step1 reactant2 KOH reactant2->step1 reactant3 Methanol / Water reactant3->step1 step2 2. Cool to 0°C step1->step2 step3 3. Slow addition of KOH step2->step3 step4 4. Warm to 40°C for 2h step3->step4 step5 5. Concentrate to remove MeOH step4->step5 step6 6. Acidify with 1N HCl to pH 5 step5->step6 step7 7. Extract with Ethyl Acetate step6->step7 step8 8. Dry, filter, and concentrate step7->step8 product This compound step8->product

Caption: Workflow for the synthesis of this compound via hydrolysis.

Detailed Experimental Protocol

This protocol is adapted from established procedures and provides a self-validating system for producing high-purity this compound.[11][13]

Materials:

  • Ethyl 2-cyanopropionate (1.0 g, 7.87 mmol)

  • Potassium hydroxide (KOH) (882 mg, 15.7 mmol)

  • Methanol (4 mL)

  • Water (4 mL)

  • 1 N Hydrochloric acid (HCl)

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine ethyl 2-cyanopropionate (1.0 g), methanol (4 mL), and water (4 mL).

    • Causality: The methanol/water solvent system is chosen to dissolve both the organic ester and the inorganic base, creating a homogenous reaction environment.

  • Base Addition: Place the flask in an ice bath and cool the mixture to 0°C. Once cooled, slowly add potassium hydroxide (882 mg).

    • Causality: The dissolution of KOH is exothermic. Cooling prevents a rapid temperature increase that could lead to side reactions. Slow addition ensures the reaction remains controlled.

  • Reaction: Remove the ice bath and warm the reaction mixture to 40°C. Stir continuously for 2 hours.

    • Causality: Gentle heating provides the necessary activation energy to drive the saponification (ester hydrolysis) to completion in a reasonable timeframe.

  • Solvent Removal: After 2 hours, remove the methanol by concentrating the mixture under reduced pressure using a rotary evaporator.

  • Acidification (Work-up): Carefully adjust the pH of the remaining aqueous solution to 5 by adding 1 N HCl.

    • Causality: The hydrolysis produces the potassium salt of the carboxylic acid (potassium 2-cyanopropanoate), which is water-soluble. Acidification protonates the carboxylate anion to form the free this compound, which is less water-soluble and can be extracted into an organic solvent.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL). Combine the organic layers.

    • Causality: Ethyl acetate is an effective solvent for extracting moderately polar organic molecules like the target acid from the aqueous phase. Performing two extractions maximizes the recovery of the product.

  • Washing and Drying: Wash the combined organic phase with saturated brine, then dry it over anhydrous sodium sulfate.

    • Causality: The brine wash removes residual water and inorganic salts from the organic layer. Anhydrous sodium sulfate is a drying agent that removes any remaining dissolved water.

  • Isolation: Filter off the sodium sulfate and concentrate the organic phase under reduced pressure to yield this compound. The expected yield is approximately 85%.[11] The product is often obtained as a purple or pale yellow oil.[11] Further purification can be achieved via distillation or chromatography if necessary.

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile precursor in several high-value applications.

G cluster_apps Key Application Areas cluster_pharma Pharmaceutical Relevance A This compound B Pharmaceutical Synthesis A->B C Agrochemicals A->C D UV Curing & Polymers A->D E Fine Chemicals A->E B1 Active Pharmaceutical Ingredients (APIs) B->B1 B2 Host-Directed Therapies (e.g., Cyano-Acrylamides) B->B2

Caption: Logical relationships of this compound's applications.

  • Pharmaceuticals and Drug Development: It serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[1][6] Its derivatives, such as 2-cyano-3-acrylamide inhibitors, are being explored as host-directed therapies against intracellular pathogens by modulating host immune responses.[14]

  • Agrochemicals: The molecule is a building block in the development of certain herbicides and pesticides.[6]

  • UV Curing and Polymer Chemistry: this compound is used as a photoinitiator in a variety of UV-curable formulations for coatings, inks, and adhesives.[7] Its ability to initiate rapid polymerization leads to faster curing times and improved product performance.[7]

  • Fine Chemicals: It is also employed in the synthesis of specialized dyes and other fine chemicals where its specific reactivity is advantageous.[6]

Safety, Handling, and Disposal

Due to its reactivity, this compound must be handled with appropriate safety precautions. It is classified as harmful and corrosive.

GHS Hazard Identification:

  • Pictograms: GHS07 (Exclamation Mark)[4]

  • Signal Word: Warning / Danger[3][4]

  • Hazard Statements:

    • H302: Harmful if swallowed.[3]

    • H312: Harmful in contact with skin.[3]

    • H314: Causes severe skin burns and eye damage.[3]

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H332: Harmful if inhaled.[3]

    • H335: May cause respiratory irritation.[4]

Handling and Storage:

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[15] Handle only in a well-ventilated area or a chemical fume hood.[15][16]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong acids, bases, and oxidizing agents.[15][16] Keep containers tightly closed.

  • First Aid Measures:

    • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16] Seek immediate medical attention.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[16] Seek immediate medical attention.[15]

    • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[15][16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15][16]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[15][16]

References

  • This compound. Shanghai Ruiyi Pharmaceutical Technology Co., Ltd.. [Link]
  • This compound | C4H5NO2.
  • This compound - 632-07-5. ChemSrc. [Link]
  • This compound ethyl ester. ChemBK. [Link]
  • Sourcing High-Quality 2-Cyano Propanoic Acid (CAS 632-07-5) for Industrial Applications. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
  • This compound | CAS No: 632-07-5.
  • This compound. MySkinRecipes. [Link]
  • Method for producing 2-cyanoacetic acid anhydride and further reaction products thereof.
  • (2R)-2-cyanopropanoic acid | C4H5NO2.
  • Anti-infective Activity of 2-Cyano-3-Acrylamide Inhibitors with Improved Drug-Like Properties against Two Intracellular Pathogens.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 2-Cyanopropanoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Cyanopropanoic acid is a bifunctional organic compound featuring both a carboxylic acid and a cyano group.[1] This unique structural arrangement makes it a highly versatile and valuable building block in the synthesis of complex organic molecules, particularly within the pharmaceutical industry.[1][2] Its ability to participate in a wide array of chemical transformations, including amide bond formation, esterification, and reactions involving the cyano moiety, allows for the efficient construction of diverse molecular scaffolds. This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed experimental protocols, mechanistic insights, and safety considerations for researchers and drug development professionals.

Physicochemical Properties and Strategic Importance

This compound (C₄H₅NO₂) is a colorless to pale yellow liquid or solid that is soluble in polar solvents such as water and alcohols.[1] Its value in medicinal chemistry stems from the orthogonal reactivity of its two functional groups, which can be addressed sequentially or simultaneously to build molecular complexity.

PropertyValueSource
Molecular Formula C₄H₅NO₂PubChem[3], CymitQuimica[1]
Molecular Weight 99.09 g/mol PubChem[3][4]
Canonical SMILES CC(C#N)C(=O)OPubChem[3]
InChI Key JDEFPFLTCXIVDH-UHFFFAOYSA-NPubChem[3]
Appearance Colorless to pale yellow liquid or solidCymitQuimica[1]
Solubility Soluble in polar solvents (water, alcohols)CymitQuimica[1]

The presence of the electron-withdrawing cyano group at the α-position significantly influences the reactivity of the carboxylic acid, making it a key synthon for introducing the α-cyano acid motif into drug candidates. This motif is present in various biologically active compounds.

Caption: Chemical structure of this compound.

Core Synthetic Transformations and Mechanistic Rationale

The utility of this compound is best understood by examining its core reactivity, which provides medicinal chemists with a powerful toolkit for molecular design.

Amide Bond Formation: The Cornerstone of Peptide and Drug Synthesis

The amide bond is arguably the most common functional group in pharmaceuticals.[5] The carboxylic acid moiety of this compound can be readily coupled with primary or secondary amines to form the corresponding amides. This reaction typically requires the activation of the carboxylic acid to overcome the low reactivity of the carboxylate.

Causality of Experimental Choices:

  • Activation: Reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) or HATU are used to convert the carboxylic acid into a more reactive intermediate (e.g., an O-acylisourea or an active ester).[6][7][8] This intermediate is highly susceptible to nucleophilic attack by an amine.

  • Additives: Hydroxybenzotriazole (HOBt) is often included in EDC couplings. It acts as a nucleophilic catalyst and suppresses side reactions, particularly racemization when using chiral amines or acids.[7]

  • Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is added to neutralize the acid formed during the reaction and to deprotonate the amine salt, ensuring the amine is present in its more reactive free-base form.[8]

Amide_Coupling_Workflow Start This compound + Amine (R-NH2) Reagents Coupling Reagents (e.g., EDC, HOBt) + Base (e.g., DIPEA) Start->Reagents Coupling Nucleophilic Attack by Amine Start->Coupling Activation Carboxylic Acid Activation (Formation of Active Ester) Reagents->Activation Activation->Coupling Product Amide Product Coupling->Product Workup Aqueous Workup & Purification Product->Workup Final Isolated Amide Workup->Final

Caption: General workflow for amide coupling reactions.

Fischer Esterification: Accessing Ester Derivatives

The synthesis of ester derivatives of this compound is typically achieved through Fischer esterification.[9] This acid-catalyzed reaction involves heating the carboxylic acid with an excess of an alcohol.

Mechanistic Insight: The reaction is an equilibrium process.[9] To drive the reaction towards the ester product, a large excess of the alcohol is used, and the water generated is often removed. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[9]

The Versatility of the Cyano Group

The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.[1] More importantly, it serves as a precursor for various nitrogen-containing heterocycles, which are prevalent in many drug classes.[10][11][12]

Decarboxylation: Generating Nitrile Scaffolds

The presence of the electron-withdrawing nitrile group at the α-position facilitates decarboxylation (loss of CO₂) upon heating, especially in its ester form. The Krapcho decarboxylation is a well-established method for this transformation, typically involving heating the cyanoacetate ester in a polar aprotic solvent like DMSO with a salt such as lithium chloride.[13] This provides a direct route to substituted propionitriles.

Application Spotlight: Synthesis of a Key Vildagliptin Intermediate

Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. While not synthesized directly from this compound, its synthesis prominently features the closely related (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile intermediate.[14][15][16] This highlights the strategic importance of the α-aminonitrile scaffold in modern drug synthesis. The synthesis starts from the readily available amino acid L-proline.

Vildagliptin_Synthesis Proline L-Proline Step1 1. Chloroacetyl Chloride 2. Dehydrating Agent Proline->Step1 Acylation & Nitrile Formation Intermediate (S)-1-(2-chloroacetyl) pyrrolidine-2-carbonitrile Step1->Intermediate Step2 3-Amino-1-adamantanol Base Intermediate->Step2 Nucleophilic Substitution Vildagliptin Vildagliptin Step2->Vildagliptin

Caption: Simplified synthesis of Vildagliptin.

The key step involves the conversion of the carboxylic acid of N-acylated proline into a nitrile.[14][17] This intermediate then undergoes nucleophilic substitution with 3-amino-1-adamantanol to yield vildagliptin.[14][18]

Experimental Protocols

Note: These are generalized protocols and may require optimization for specific substrates. Always conduct a thorough literature search and risk assessment before starting any new reaction.

Protocol: General Procedure for Amide Coupling using EDC/HOBt

This protocol describes a standard procedure for coupling this compound with a generic primary amine (R-NH₂).

  • Materials:

    • This compound (1.0 eq)

    • Amine (R-NH₂) (1.1 eq)

    • EDC (1.2 eq)

    • HOBt (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

    • Dissolve the solids in anhydrous DCM (or DMF) (concentration typically 0.1-0.5 M).

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA (3.0 eq) dropwise to the stirred solution.

    • Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography (e.g., silica gel, using a hexane/ethyl acetate gradient) to yield the desired amide.

Protocol: Fischer Esterification of this compound

This protocol details the synthesis of ethyl 2-cyanopropanoate.

  • Materials:

    • This compound (1.0 eq)

    • Anhydrous Ethanol (large excess, acts as solvent)

    • Concentrated Sulfuric Acid (catalytic, ~2-5 mol%)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in anhydrous ethanol.

    • Carefully add the catalytic amount of concentrated sulfuric acid to the solution.

    • Heat the mixture to reflux (approx. 80 °C) and maintain for 4-8 hours. Monitor the reaction by TLC.

    • Workup: After cooling to room temperature, carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases.

    • Remove the bulk of the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to afford the crude ester.

    • Purify by vacuum distillation if necessary.

Protocol: Krapcho Decarboxylation of Ethyl 2-Cyanopropanoate

This protocol describes the conversion of an ester to a nitrile.[13]

  • Materials:

    • Ethyl 2-cyanopropanoate derivative (1.0 eq)

    • Lithium Chloride (LiCl) (1.2 eq)

    • Dimethyl Sulfoxide (DMSO)

    • Water (1.2 eq)

  • Procedure:

    • To a round-bottom flask, add the ethyl 2-cyanopropanoate derivative (1.0 eq), LiCl (1.2 eq), DMSO, and water (1.2 eq).

    • Equip the flask with a reflux condenser and a magnetic stirrer.

    • Heat the reaction mixture to 160-180 °C in an oil bath.

    • Maintain this temperature for 2-6 hours, monitoring for the cessation of CO₂ evolution and by TLC/LC-MS.

    • Workup: Cool the reaction to room temperature and pour it into a separatory funnel containing water.

    • Extract the aqueous layer with ethyl acetate or diethyl ether (3x).

    • Combine the organic extracts and wash thoroughly with brine to remove DMSO.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the resulting nitrile by column chromatography or distillation.

Safety and Handling

This compound and its derivatives must be handled with care.

  • Toxicity: Cyano compounds are toxic. They can be harmful if swallowed, inhaled, or in contact with skin.[3][19]

  • Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[20]

  • Acid Contact: Avoid contact with strong acids, which can liberate highly toxic hydrogen cyanide gas.

  • Disposal: Dispose of all chemical waste according to institutional and local regulations for cyanide-containing compounds.

Conclusion

This compound is a powerful and versatile building block in the pharmaceutical chemist's arsenal. Its bifunctional nature allows for the straightforward synthesis of amides, esters, and nitriles, which are core components of countless drug molecules. Understanding the reactivity and applying robust protocols, such as those detailed in this guide, enables researchers to efficiently leverage this synthon in the discovery and development of novel therapeutics.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 352855, this compound. [Link]
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 51422750, (2R)-2-cyanopropanoic acid. [Link]
  • ChemBK. This compound ethyl ester. [Link]
  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
  • Google Patents.
  • ResearchGate. A facile method to synthesize vildagliptin. [Link]
  • MDPI. Synthesis of 2-Cyanopyrimidines. [Link]
  • ResearchGate. Cyanamide: a convenient building block to synthesize 4-aryl-2-cyanoimino-3,4-dihydro-1H-pyrimidine systems via a multicomponent reaction | Request PDF. [Link]
  • National Center for Biotechnology Information. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
  • Organic Chemistry Research. Synthesis of 2-Amino-3-cyanopyridine Derivatives Using Superparamagnetic Recyclable Nanocatalyst of Fe₃O₄@THAM-Mercaptopyrimidine. [Link]
  • Asian Journal of Chemistry. An Economical and Facile Method to Synthesize Vildagliptin. [Link]
  • Chemical Review and Letters. Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. [Link]
  • Growing Science.
  • Organic Chemistry Portal.
  • Organic Chemistry Portal.
  • Advanced Journal of Chemistry. Synthesis¸ Characterization and Molecular Modeling Potential Amide Derivatives: Evaluation of Some Biological and Pharmaceutical Activity. [Link]
  • National Library of Medicine.
  • PubMed.
  • ResearchGate. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
  • Chinese Journal of Pharmaceuticals. Synthesis of Vildagliptin. [Link]

Sources

reaction of 2-Cyanopropanoic acid with aldehydes

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Synthesis of α,β-Unsaturated Cyano-Carboxylic Acids and their Derivatives via Knoevenagel Condensation of 2-Cyanopropanoic Acid with Aldehydes.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Knoevenagel condensation stands as a pivotal carbon-carbon bond-forming reaction in organic synthesis, enabling the creation of α,β-unsaturated compounds that are crucial intermediates in the pharmaceutical and fine chemical industries.[1][2] This document provides an in-depth guide to the reaction between this compound and various aldehydes. A key feature of using a carboxylic acid as the active methylene component, particularly in the presence of pyridine, is the potential for a tandem condensation-decarboxylation sequence, known as the Doebner modification.[2][3][4] This pathway offers a direct route to valuable α-cyano-β-substituted acrylic acids and, subsequently, other derivatives like substituted styrenes. This guide details the underlying reaction mechanism, provides validated experimental protocols, discusses applications in drug discovery, and offers insights into troubleshooting and optimization.

Reaction Mechanism: The Knoevenagel-Doebner Pathway

The reaction proceeds via a well-established, base-catalyzed mechanism. The use of this compound under specific conditions, such as refluxing in pyridine with a catalyst like piperidine, typically results in a concerted decarboxylation following the initial condensation.[2][4]

Pillar of Expertise: Why this Pathway is Significant The tandem nature of the Knoevenagel-Doebner reaction is its primary advantage. It avoids the need to isolate the intermediate dicarboxylic acid, which can be unstable, and the release of carbon dioxide acts as a thermodynamic driving force, often leading to higher yields and cleaner reactions.[2] The choice of a weak base like piperidine is critical; a strong base could induce self-condensation of the aldehyde reactant.[3]

  • Enolate Formation: A weak base (e.g., piperidine) abstracts the acidic α-proton from this compound, forming a resonance-stabilized enolate. The electron-withdrawing nature of both the nitrile (-CN) and carboxyl (-COOH) groups enhances the acidity of this proton.[1][3]

  • Nucleophilic Attack (Aldol Addition): The enolate acts as a carbon nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a β-hydroxy adduct intermediate.[1]

  • Dehydration: The β-hydroxy adduct readily eliminates a molecule of water to form the α,β-unsaturated dicarboxylic acid intermediate. This step is often spontaneous under the reaction conditions.[1]

  • Decarboxylation (Doebner Modification): When pyridine is used as the solvent and the reaction is heated, the intermediate undergoes decarboxylation, losing CO₂ to yield the final, stable α,β-unsaturated nitrile product.[2][3]

Knoevenagel_Doebner_Mechanism Reactants Aldehyde (R-CHO) + this compound Enolate Resonance-Stabilized Enolate Intermediate Reactants->Enolate 1. Deprotonation Base Base (e.g., Piperidine) Base->Reactants Aldol_Adduct β-Hydroxy Adduct (Tetrahedral Intermediate) Enolate->Aldol_Adduct 2. Nucleophilic Attack Unsaturated_Intermediate α,β-Unsaturated Intermediate (+ H₂O) Aldol_Adduct->Unsaturated_Intermediate 3. Dehydration (-H₂O) Final_Product Final Product (+ CO₂) Unsaturated_Intermediate->Final_Product 4. Decarboxylation (-CO₂)

Caption: The Knoevenagel-Doebner reaction mechanism.

Applications in Drug Development & Synthesis

The products of this reaction, α,β-unsaturated nitriles, are versatile building blocks for synthesizing pharmacologically active molecules. The conjugated system and the reactive nitrile group offer multiple handles for further chemical modification.

  • Precursors to Bioactive Scaffolds: The Knoevenagel condensation is a key step in the synthesis of various drugs. For instance, it is used in the commercial production of the antimalarial drug lumefantrine.[3]

  • Synthesis of Cyanoacrylates: The reaction products are direct precursors to cyanoacrylate derivatives, a class of compounds investigated for anticancer activity.[5][6]

  • Michael Acceptors: The electron-deficient double bond makes the product a potent Michael acceptor, allowing for the introduction of various nucleophiles to build molecular complexity. This is a common strategy in drug design to covalently bind to target proteins.

  • Tandem Reactions: The reaction can be part of a multicomponent or tandem sequence, rapidly generating complex molecules from simple starting materials.[7][8] For example, a Knoevenagel condensation can be followed by an intramolecular Michael addition to form cyclic structures.[7]

Table 1: Representative Substrate Scope & Conditions

While data for this compound itself is sparse, the following table presents representative data for the closely related and commonly used ethyl cyanoacetate to demonstrate the reaction's versatility with different aldehydes.[1][5]

Aldehyde SubstrateCatalyst/SolventConditionsProductYield (%)Ref.
BenzaldehydeDIPEAc / MDCReflux, 3-6hEthyl-2-cyano-3-phenylacrylate91%[5]
2-ChlorobenzaldehydeDIPEAc / MDCReflux, 3-6hEthyl-2-cyano-3-(2-chlorophenyl)acrylate88%[5]
Furan-2-carbaldehydeDIPEAc / MDCReflux, 3-6hEthyl-2-cyano-3-(furan-2-yl)acrylate90%[5]
Thiophene-2-carbaldehydeDIPEAc / MDCReflux, 3-6hEthyl-2-cyano-3-(thiophen-2-yl)acrylate91%[5]
4-NitrobenzaldehydeDBU / H₂ORT, 5 min2-(4-Nitrobenzylidene)malononitrile*98%[9]

*Note: Data for malononitrile with DBU/H₂O catalyst system is included to show alternative green chemistry approaches. DIPEAc = Diisopropylethylammonium acetate; MDC = Methylene dichloride; DBU = Diazabicyclo[5.4.0]undec-7-ene; RT = Room Temperature.

Detailed Experimental Protocol

This protocol describes the synthesis of 2-cyano-3-phenylpropenoic acid via the Knoevenagel-Doebner condensation of benzaldehyde with this compound.

Materials and Reagents
  • This compound (C₄H₅NO₂, MW: 99.09 g/mol )[10]

  • Benzaldehyde (C₇H₆O, MW: 106.12 g/mol ), freshly distilled

  • Pyridine (anhydrous)

  • Piperidine (catalyst)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium sulfate (Na₂SO₄), anhydrous

  • Deionized water

Equipment
  • Round-bottom flask (100 mL) with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glass funnel and filter paper or Büchner funnel

  • Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber

Experimental Workflow

Experimental_Workflow Setup 1. Reaction Setup - Combine reactants in pyridine - Add piperidine catalyst Heating 2. Heating & Reflux - Heat to reflux (e.g., 115°C) - Stir vigorously Setup->Heating Monitoring 3. Reaction Monitoring - Use TLC to track disappearance of benzaldehyde Heating->Monitoring Workup 4. Workup - Cool mixture - Acidify with HCl - Extract with diethyl ether Monitoring->Workup Upon completion Purification 5. Purification - Dry organic layer (Na₂SO₄) - Concentrate via rotary evaporation - Recrystallize crude product Workup->Purification Characterization 6. Characterization - Obtain MP, ¹H NMR, ¹³C NMR, IR to confirm structure and purity Purification->Characterization

Caption: General workflow for synthesis and purification.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 50.5 mmol, 1.0 eq). Add anhydrous pyridine (30 mL) to dissolve the acid.

  • Addition of Reactants: Add freshly distilled benzaldehyde (5.15 mL, 50.5 mmol, 1.0 eq) to the flask, followed by the addition of piperidine (0.5 mL, ~5 mmol, 0.1 eq) as the catalyst.

  • Heating and Monitoring: Heat the reaction mixture to reflux (approx. 115°C) using a heating mantle. Allow the reaction to proceed for 3-5 hours. Monitor the progress by periodically taking small aliquots and analyzing them by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate), observing the consumption of the benzaldehyde spot.

  • Workup - Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature. Pour the dark reaction mixture into a 250 mL beaker containing ice (~50 g) and slowly acidify with 2M HCl until the pH is ~2. This will neutralize the pyridine and precipitate the crude product.

  • Isolation: Transfer the mixture to a 250 mL separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude solid product.

  • Recrystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to yield the pure 2-cyano-3-phenylpropenoic acid.

  • Characterization: Dry the purified crystals under vacuum. Determine the melting point and characterize the compound using ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.

Troubleshooting and Optimization

Trustworthiness Pillar: Self-Validating Protocols A successful protocol anticipates potential failures. Careful monitoring and understanding of side reactions are key to achieving high yields and purity.

  • Low Yield:

    • Cause: Incomplete reaction or side reactions. Sterically hindered aldehydes may react slower.

    • Solution: Increase reaction time or slightly increase the amount of catalyst. Ensure benzaldehyde is pure and free of benzoic acid, which can interfere with the reaction. Ensure anhydrous conditions as water can inhibit the reaction.

  • Formation of Michael Adduct:

    • Cause: The product can sometimes react with another molecule of the enolate in a Michael addition.

    • Solution: Use a strict 1:1 stoichiometry of the aldehyde and the active methylene compound. Avoid a large excess of the base catalyst.

  • Polymerization:

    • Cause: The α-cyanoacrylate products are precursors to "super glue" and can polymerize, especially under basic conditions or upon heating during workup.

    • Solution: Workup should involve rapid cooling and acidification. Avoid prolonged heating after the reaction is complete. Store the final product in a cool, dark place, possibly with a radical inhibitor if it is to be stored for an extended period.

  • Difficult Decarboxylation:

    • Cause: Insufficient temperature or incorrect solvent.

    • Solution: Pyridine is an excellent solvent for promoting decarboxylation.[2][3] Ensure the reaction is maintained at a sufficient reflux temperature. For some substrates, a higher boiling point solvent might be necessary, but this requires careful optimization.

Conclusion

The Knoevenagel-Doebner reaction of this compound with aldehydes is a robust and highly effective method for synthesizing α,β-unsaturated nitriles. Its operational simplicity, tolerance of various functional groups on the aldehyde, and the thermodynamic advantage of the tandem decarboxylation step make it a valuable tool in the arsenal of medicinal chemists and researchers in drug development. By understanding the underlying mechanism and potential pitfalls, this reaction can be reliably optimized to produce a wide array of valuable synthetic intermediates.

References

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes.
  • Wikipedia. (2023). Knoevenagel condensation. Wikipedia.
  • Merugu, S. K., & Bollikolla, H. B. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1).
  • Ying, A. G., Wu, C. L., & He, G. H. (n.d.). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian Journal of Chemistry.
  • Verstraete, J., et al. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Honda, T., et al. (2016). Site-Specific Tandem Knoevenagel Condensation–Michael Addition To Generate Antibody–Drug Conjugates. Bioconjugate Chemistry.
  • ResearchGate. (n.d.). Tandem reaction of deacetalization–Knoevenagel condensation. ResearchGate.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.
  • Semantic Scholar. (n.d.). The Knoevenagel Condensation. Semantic Scholar.
  • ResearchGate. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. ResearchGate.

Sources

Application Notes and Protocols: Leveraging 2-Cyanopropanoic Acid in Knoevenagel Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Reagent for Carbon-Carbon Bond Formation

The Knoevenagel condensation is a cornerstone of organic synthesis, providing a powerful and reliable method for the formation of carbon-carbon bonds.[1][2] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield α,β-unsaturated products.[1][3] These products serve as critical intermediates in the synthesis of pharmaceuticals, fine chemicals, functional polymers, and agrochemicals.[3][4]

This guide focuses on a particularly versatile, yet underutilized, active methylene compound: 2-cyanopropanoic acid . Characterized by a propanoic acid backbone with a cyano substituent at the alpha-position (C4H5NO2), this reagent offers unique synthetic possibilities.[5][6] The α-proton is activated by the dual electron-withdrawing effects of the adjacent cyano (-CN) and carboxylic acid (-COOH) groups, making it highly reactive.[7][8]

The defining feature of this compound is the presence of the carboxylic acid group. This functionality opens up a secondary reaction pathway known as the Doebner modification, where the initial condensation is followed by a decarboxylation step.[1][9][10] By carefully selecting the reaction conditions, researchers can strategically steer the reaction towards one of two distinct product classes, making this compound a highly adaptable tool for targeted synthesis. This document provides a detailed exploration of the underlying mechanisms, field-proven protocols, and strategic considerations for employing this compound in modern synthetic chemistry.

Mechanistic Insights: Directing the Reaction Pathway

The synthetic utility of this compound stems from its ability to participate in two distinct, yet related, mechanistic pathways. The choice of catalyst and solvent is paramount in determining the final product structure.

The Standard Knoevenagel Pathway: Formation of α-Cyano-α,β-Unsaturated Acids

Under mild basic catalysis (e.g., DABCO, catalytic piperidine) in solvents like ethanol, the reaction proceeds through the classic Knoevenagel mechanism to yield a substituted 2-cyanopropenoic acid, retaining the carboxylic acid moiety.[3]

The mechanism unfolds in four key steps:

  • Enolate Formation: A weak base abstracts the acidic α-proton from this compound, forming a resonance-stabilized enolate ion. A mild base is crucial to prevent the self-condensation of the aldehyde or ketone substrate.[1][3]

  • Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde or ketone.[2][3]

  • Aldol Addition: This attack generates a tetrahedral intermediate, which is subsequently protonated to form a β-hydroxy adduct (an aldol).[3]

  • Dehydration: The β-hydroxy adduct readily undergoes base-catalyzed elimination of a water molecule to yield the final, thermodynamically stable α,β-unsaturated product.[3]

G Standard Knoevenagel Condensation Pathway cluster_start Reactants 2-CPA This compound Enolate Resonance-Stabilized Enolate 2-CPA->Enolate + Base (B:) - BH+ Aldehyde Aldehyde (R-CHO) Intermediate β-Hydroxy Adduct (Aldol Intermediate) Base Weak Base (B:) Enolate->Intermediate + Aldehyde Product α,β-Unsaturated Cyano-Acid Intermediate->Product - H2O

Standard Knoevenagel reaction mechanism.
The Doebner Modification: Condensation with In-Situ Decarboxylation

When the reaction is conducted in pyridine with a catalytic amount of piperidine, it follows the Doebner modification pathway.[1][10] Pyridine acts as both a basic solvent and a catalyst for the final decarboxylation step, which occurs concurrently with or immediately following the dehydration. This results in the formation of an α,β-unsaturated nitrile, a product where the carboxylic acid group has been eliminated as CO2.

The key distinction in this pathway is the final step, where the α,β-unsaturated carboxylic acid intermediate undergoes decarboxylation, driven by the thermal conditions and the basicity of the pyridine solvent.[9] This modification is exceptionally valuable for synthesizing substituted acrylonitriles directly from an aldehyde and this compound in a single pot.

G Knoevenagel-Doebner Decarboxylation Pathway cluster_start Reactants 2-CPA This compound Knoevenagel_Adduct α,β-Unsaturated Cyano-Acid Intermediate 2-CPA->Knoevenagel_Adduct + Aldehyde (via Knoevenagel steps) Aldehyde Aldehyde (R-CHO) Catalyst Pyridine (Solvent) + Piperidine (cat.) Product α,β-Unsaturated Nitrile (Decarboxylated Product) Knoevenagel_Adduct->Product Heat (Δ) - CO2

Doebner modification with decarboxylation.

Experimental Protocols & Workflow

The following protocols are designed to be self-validating systems for researchers. Adherence to stoichiometry, reaction monitoring, and proper workup are critical for success.

G General Experimental Workflow A 1. Reaction Setup (Flask, Stirrer, Condenser) B 2. Reagent Addition (Solvent, Aldehyde, 2-CPA, Catalyst) A->B C 3. Heating & Monitoring (Reflux/Stirring, TLC Analysis) B->C D 4. Reaction Quench & Workup (Cooling, Acidification, Extraction) C->D E 5. Purification (Crystallization or Column Chromatography) D->E F 6. Characterization (NMR, IR, MS) E->F

Generalized workflow for Knoevenagel reactions.
Protocol 1: Synthesis of 2-Cyano-3-phenylpropenoic Acid (Standard Knoevenagel)

This protocol is optimized to preserve the carboxylic acid functionality, yielding the α,β-unsaturated cyano-acid.

  • Materials:

    • Benzaldehyde (1.0 eq, e.g., 10 mmol, 1.06 g)

    • This compound (1.05 eq, 10.5 mmol, 1.04 g)

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.2 eq, 2.0 mmol, 0.22 g)

    • Absolute Ethanol (20 mL)

    • Hydrochloric Acid (3 M)

    • Ethyl Acetate

    • Anhydrous Sodium Sulfate

  • Procedure:

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add absolute ethanol, benzaldehyde, and this compound.

    • Stir the mixture until all solids dissolve. Add the DABCO catalyst to the solution.[3]

    • Heat the reaction mixture to reflux (approx. 78 °C) and monitor its progress using Thin Layer Chromatography (TLC) every hour. The reaction is typically complete within 4-8 hours.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing 50 mL of water. Acidify the aqueous solution with 3 M HCl to a pH of ~2 to protonate the carboxylate product.

    • Extract the product with ethyl acetate (3 x 40 mL).[3]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude solid by recrystallization from an ethanol/water mixture to yield the final product.

Protocol 2: Synthesis of 3-Phenylacrylonitrile (Doebner Modification)

This protocol utilizes the decarboxylation pathway to produce the corresponding α,β-unsaturated nitrile.

  • Materials:

    • Benzaldehyde (1.0 eq, e.g., 10 mmol, 1.06 g)

    • This compound (1.1 eq, 11.0 mmol, 1.09 g)

    • Pyridine (20 mL, solvent)[1][10]

    • Piperidine (0.1 eq, 1.0 mmol, 0.1 mL, catalyst)[10][11]

    • Hydrochloric Acid (6 M)

    • Diethyl Ether

    • Saturated Sodium Bicarbonate Solution

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • In a 100 mL round-bottom flask fitted with a reflux condenser and magnetic stirrer, dissolve benzaldehyde and this compound in pyridine.

    • Add the catalytic amount of piperidine to the solution.

    • Heat the mixture to reflux (approx. 115 °C) for 3-5 hours. Monitor the reaction for CO2 evolution and by TLC analysis.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing 100 mL of ice and water.

    • Slowly add 6 M HCl until the solution is acidic (pH ~1-2) to neutralize the pyridine and piperidine.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to remove any remaining pyridine and unreacted acid.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

    • Purify the resulting crude oil or solid by vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate gradient).

Data Presentation and Optimization Strategies

The choice of reactants and conditions significantly impacts reaction outcomes. The following table provides representative data based on established Knoevenagel principles to guide experimental design.[3][4][12]

Aldehyde SubstrateActive MethyleneCatalyst (mol%)SolventTemp (°C)Time (h)Expected Product Type
BenzaldehydeThis compoundDABCO (20%)Ethanol784-8α,β-Unsaturated Cyano-Acid
4-ChlorobenzaldehydeThis compoundPiperidine (10%)Pyridine1153-5α,β-Unsaturated Nitrile
4-MethoxybenzaldehydeThis compoundDBU (100%)Water256-10α,β-Unsaturated Cyano-Acid[13]
FurfuralThis compoundKOH (20%)Water (MW)750.3α,β-Unsaturated Cyano-Acid[14]
CyclohexanoneThis compoundPiperidine (10%)Ethanol788-12α,β-Unsaturated Cyano-Acid

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive catalyst.- Insufficient heating.- Sterically hindered aldehyde/ketone.- Use fresh catalyst.- Ensure proper reaction temperature.- Increase reaction time or use a stronger base system (e.g., DBU).
Incomplete Reaction - Insufficient reaction time.- Catalyst deactivation.- Extend the reaction time and monitor by TLC.- Add a fresh portion of catalyst.
Side Product Formation - Self-condensation of aldehyde.- Michael addition of enolate to product.- Use a milder base (e.g., piperidine acetate).- Use stoichiometric amounts of reactants to minimize excess nucleophile.
No Decarboxylation - Temperature too low.- Incorrect solvent/catalyst system.- Ensure reflux in pyridine.- Verify the use of pyridine/piperidine system for the Doebner modification.

Applications in Drug Development and Materials Science

The products derived from this compound condensations are highly valuable synthetic building blocks.

  • Pharmaceutical Synthesis: The resulting α,β-unsaturated systems are present in numerous biologically active molecules. For example, (E)-2-cyano-3-arylacrylamides, synthesized via Knoevenagel reactions, have demonstrated significant antiproliferative activity.[11][15] The products can also serve as precursors for complex heterocyclic scaffolds.[4]

  • Polymer and Adhesive Industry: The decarboxylated products are substituted cyanoacrylates, the monomers used in the formulation of instant adhesives (super glues) and other functional polymers.[16][17][18] The ability to synthesize custom acrylate monomers allows for the fine-tuning of polymer properties.

  • Fine Chemicals: The electron-deficient double bond in the products makes them excellent Michael acceptors, opening up a wide range of subsequent transformations for building molecular complexity.[2]

Conclusion

This compound is a potent and versatile reagent for Knoevenagel condensation reactions. Its unique bifunctional nature—possessing both a highly active methylene group and a carboxylic acid—provides synthetic chemists with a strategic choice. By selecting appropriate reaction conditions, one can either retain the carboxylic acid to produce α,β-unsaturated cyano-acids or exploit the Doebner modification to generate α,β-unsaturated nitriles via in-situ decarboxylation. This level of control, combined with operationally simple protocols, establishes this compound as an indispensable tool for researchers in drug discovery, materials science, and synthetic organic chemistry.

References

  • SciELO México. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • RSC Publishing. Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • ResearchGate. Piperidine-catalyzed Knoevenagel synthesis of (E)-2-cyano-3-(het)arylacrylamides 3a–l.
  • Illinois Experts. Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes.
  • PubMed Central (PMC). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • LookChem. 2-Cyanopropionic acid methyl ester (CAS 14618-77-0).
  • Defense Technical Information Center. CYANOACRYLATE ADHESIVES - PART II. SYNTHESIS AND CHARACTERIZATION OF ALKYL ALPHA CYANOACRYLATES.
  • ResearchGate. SYNTHESIS OF a-CYANOACRYLATES SOLVENT FREE CONDITIONS AND THEIR ANTIMICROBIAL ACTIVITY.
  • Wikipedia. Knoevenagel condensation.
  • EaseToLearn.com. Active methylene compounds.
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification.
  • The Pharma Innovation. The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • ResearchGate. Knoevenagel condensation reaction to form the 2-cyanoacrylates 8{1-12}.
  • Google Patents. Process for producing 2-cyanoacrylic acid.
  • Indian Journal of Chemistry. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex.
  • Google Patents. Process for the preparation of poly-(alpha-cyanoacrylates).
  • Asian Journal of Chemistry. A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst.
  • Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid.
  • Google Patents. Synthesis technique of alpha-cyanoacrylate monomer.
  • SlideShare. Active methylene compounds.
  • PubChem. This compound.
  • SciELO. Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
  • MDPI. One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • PubMed Central (PMC). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno-furanose.
  • ResearchGate. The condensation mechanism of Knoevenagel malonic acid and anisaldehyde.

Sources

Application Notes and Protocols: 2-Cyanopropanoic Acid in Agrochemical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Cyano-Functionalized Building Block

2-Cyanopropanoic acid (CAS 75-05-8), and its corresponding esters, represent a class of highly versatile building blocks in modern organic synthesis. The presence of both a carboxylic acid (or ester) and a nitrile group on a short alkyl chain imparts a unique reactivity profile, making it a valuable precursor for a diverse range of heterocyclic and acyclic compounds. In the realm of agrochemical development, this reactivity is harnessed to construct the core scaffolds of potent fungicides and herbicides. The nitrile moiety can participate in cyclization reactions to form nitrogen-containing heterocycles, be hydrolyzed to amides or carboxylic acids, or be reduced to amines, while the carboxylic acid/ester function allows for the formation of amides, esters, and other key linkages. This guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound and its derivatives in the synthesis of next-generation crop protection agents.

Fungicide Development: Synthesis of Cyazofamid

One of the most prominent applications of this compound derivatives in the agrochemical industry is in the synthesis of the fungicide Cyazofamid . Cyazofamid is a highly effective fungicide used to control oomycete diseases such as late blight in potatoes and downy mildew in grapes.[1] Its mode of action involves the inhibition of the mitochondrial complex III (Qi site) in fungi, disrupting the electron transport chain and leading to cell death.[1] The 2-cyanoimidazole core of Cyazofamid is a key structural feature for its biological activity, and its synthesis can be strategically designed to incorporate the cyano group from a this compound precursor.

Conceptual Synthetic Pathway from Ethyl 2-Cyanopropanoate

While various patented routes to Cyazofamid exist, often starting from different precursors, a logical and efficient pathway can be devised commencing with the readily available ethyl 2-cyanopropanoate. This conceptual pathway leverages the reactivity of the α-cyano ester to construct the central imidazole ring.

G A Ethyl 2-Cyanopropanoate B Amidrazone Intermediate A->B Reaction with p-tolylhydrazine C 2-Cyano-5-(p-tolyl)imidazole-4-one B->C Cyclization with phosgene equivalent D 4-Chloro-2-cyano-5-(p-tolyl)imidazole C->D Chlorination (e.g., POCl3) E Cyazofamid D->E Sulfonylation with N,N-dimethylsulfamoyl chloride G A This compound B Ethyl 2-Cyanopropanoate A->B Esterification (EtOH, H+) C Herbicidal 2-Cyanoacrylate B->C Knoevenagel Condensation (Piperidine/Acetic Acid) D Substituted Aldehyde (e.g., containing an isoxazole moiety) D->C

Sources

Application Note: An Examination of 2-Cyanopropanoic Acid in the Context of Photoinitiated UV Curing

Author: BenchChem Technical Support Team. Date: January 2026

To our valued researchers, scientists, and drug development professionals,

As a senior application scientist, a primary aspect of my role is to ensure that the information disseminated is not only scientifically accurate but also grounded in established and validated methodologies. This commitment to scientific integrity is paramount.

Following a comprehensive review of scientific literature and technical data, we must report that the use of 2-cyanopropanoic acid as a photoinitiator for UV curing is not a documented or validated application.

Our extensive search has yielded no evidence in peer-reviewed journals, patents, or technical data sheets to support the premise that this compound can function as a photoinitiator for polymerization reactions upon exposure to UV light. While the compound is a known intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals, its properties do not align with those of established photoinitiators.

Therefore, we are unable to provide detailed application notes or protocols for this specific topic, as to do so would be scientifically unfounded and could lead to misdirected research efforts.

To provide valuable context and to aid in your research endeavors, we have compiled the following information based on our findings: a profile of this compound and a general overview of the principles of photoinitiation in UV curing.

Chemical Profile of this compound

This compound, also known as α-cyanopropionic acid, is an organic compound with the chemical formula C₄H₅NO₂.[1][2] It possesses both a carboxylic acid and a nitrile functional group.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₄H₅NO₂[1][2]
Molecular Weight 99.09 g/mol [2][3]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 49.5-51.0 °C[4]
Boiling Point 113-115 °C at 3 Torr[4]
Solubility Soluble in polar solvents such as water and alcohols[1]
CAS Number 632-07-5[2][3]

Primary Applications:

The primary documented use of this compound is as a versatile intermediate in organic synthesis.[1] It is utilized in the production of various pharmaceuticals and agrochemicals.[1] The presence of both the cyano and carboxylic acid groups allows it to participate in a range of chemical reactions.[1]

Safety Information:

This compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[3] It is also corrosive and can cause severe skin burns and eye damage.[3][5] Appropriate personal protective equipment (PPE), including gloves, and eye and face protection, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area.[6]

Fundamental Principles of Photoinitiation in UV Curing

UV curing is a process that uses ultraviolet light to initiate a photochemical reaction that generates a crosslinked network of polymers, thereby curing a material.[7][8] This process relies on the presence of a photoinitiator, a compound that absorbs UV light and generates reactive species, such as free radicals or cations.[7][8]

Mechanism of Action:

The general mechanism of photoinitiation can be broken down into the following steps:

  • Absorption of UV Light: The photoinitiator absorbs photons from the UV light source, which excites it to a higher energy state.[7]

  • Generation of Reactive Species: The excited photoinitiator then undergoes a chemical reaction to form reactive species. This can occur through two primary pathways:

    • Type I Photoinitiators (Cleavage): These molecules undergo unimolecular bond cleavage to form free radicals.[9]

    • Type II Photoinitiators (Hydrogen Abstraction): These photoinitiators require a co-initiator or synergist (often an amine) from which they abstract a hydrogen atom to form a radical.[9][10]

  • Initiation of Polymerization: The generated free radicals or cations then react with monomers and oligomers in the formulation, initiating the polymerization chain reaction.[7]

  • Propagation and Termination: The polymer chains grow until they are terminated by various mechanisms.

Visualization of the General Photoinitiation Process:

G cluster_0 UV Light Exposure cluster_1 Generation of Reactive Species cluster_2 Polymerization UV_Light UV Light (hν) Photoinitiator Photoinitiator (PI) UV_Light->Photoinitiator Absorption Excited_PI Excited Photoinitiator (PI*) Photoinitiator->Excited_PI Reactive_Species Reactive Species (R• or Cation+) Excited_PI->Reactive_Species Cleavage or H-Abstraction Monomers_Oligomers Monomers & Oligomers Reactive_Species->Monomers_Oligomers Initiation Cured_Polymer Cured Polymer Network Monomers_Oligomers->Cured_Polymer Propagation

Caption: General workflow of photoinitiated UV curing.

Common Classes of Photoinitiators:

A wide variety of chemical compounds are used as photoinitiators, each with specific absorption characteristics and reactivity. Some common classes include:

  • Acylphosphine Oxides (e.g., TPO, BAPO): Known for their high reactivity and good through-cure properties.[9][11]

  • α-Hydroxyketones (e.g., Irgacure 184): Widely used for clear coatings due to their low yellowing properties.[9][11]

  • Benzophenones: A common Type II photoinitiator that requires a synergist.[12]

  • Thioxanthones: Another class of Type II photoinitiators, often used in pigmented systems.[12]

Conclusion

While we are unable to provide protocols for the use of this compound as a photoinitiator due to a lack of scientific evidence, we hope that the information provided on its chemical properties and the fundamental principles of UV curing will be a valuable resource for your research.

We encourage researchers to consult the existing body of literature on established photoinitiators for their UV curing applications. Our team remains at your disposal to discuss scientifically validated methodologies and to provide support for your research and development needs.

References

  • ChemBK. (2024, April 10). This compound - Physico-chemical Properties.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • Shanghai Ruiyi Pharmaceutical Technology Co., Ltd. (n.d.). This compound.
  • ChemBK. (2024, April 9). This compound ethyl ester.
  • Specialist Printing Worldwide. (n.d.). Utilisation of Photoinitiators in Ultraviolet Curing Technologies.
  • IGM Resins. (n.d.). Unique photoinitiator combinations for UV curing composites.
  • Guangdong Lencolo New Material Co., LTD. (2025, January 6). The Role of Photoinitiators in UV Curing.
  • MDPI. (n.d.). The Chemistry Behind the UV-Curable Nail Polishes.
  • MDPI. (n.d.). Surface-Immobilized Photoinitiators for Light Induced Polymerization and Coupling Reactions.
  • Google Patents. (n.d.). US7964248B2 - Dual photoinitiator, photocurable composition, use thereof and process for producing a three dimensional article.
  • Hampford Research Inc. (n.d.). UV Additives.

Sources

The Versatility of 2-Cyanopropanoic Acid in Heterocyclic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern medicinal chemistry and drug development, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are ubiquitous in pharmaceuticals, agrochemicals, and materials science, owing to their diverse biological activities and unique physicochemical properties. Among the myriad of building blocks available to synthetic chemists, 2-cyanopropanoic acid and its derivatives have emerged as exceptionally versatile precursors for the construction of a wide array of heterocyclic scaffolds.

The strategic placement of a nitrile, a carboxylic acid (or its ester/amide equivalent), and a reactive α-methylated carbon center within a single, compact molecule makes this compound a powerful synthon. This unique trifecta of functional groups allows for a diverse range of chemical transformations, including condensations, cyclizations, and multicomponent reactions, providing access to important heterocyclic cores such as pyridones, pyrazoles, and thiazoles.

This comprehensive guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of procedures to provide a deeper understanding of the causality behind experimental choices. Herein, we present detailed, field-proven protocols, elucidate the underlying reaction mechanisms, and offer insights into the practical application of this compound in the synthesis of medicinally relevant heterocycles.

I. Synthesis of Substituted 2-Pyridones: Accessing a Privileged Scaffold

The 2-pyridone motif is a privileged structure in medicinal chemistry, found in numerous approved drugs with a wide range of therapeutic applications.[1] Derivatives of this compound, particularly its amide (2-cyano-propanamide), are excellent starting materials for the synthesis of highly functionalized 3-cyano-2-pyridones. These reactions typically proceed through a cascade of Knoevenagel condensation and Michael addition, followed by intramolecular cyclization and aromatization.

A. Mechanistic Insights: The Path to Pyridone Formation

The synthesis of 3-cyano-4-methyl-2-pyridones from a this compound derivative (typically the amide or ester) and a 1,3-dicarbonyl compound, such as acetylacetone, is a classic example of a domino reaction. The process is initiated by a base-catalyzed Knoevenagel condensation between the active methylene group of the cyano-compound and one of the carbonyl groups of the 1,3-dicarbonyl. This is followed by an intramolecular Michael addition and subsequent cyclization and dehydration to yield the stable pyridone ring.

pyridone_mechanism cluster_start Reactants cluster_steps Reaction Cascade cluster_end Product 2_CPA_deriv This compound Derivative (Amide/Ester) knoevenagel Knoevenagel Condensation 2_CPA_deriv->knoevenagel Base (e.g., KOH, Piperidine) dicarbonyl 1,3-Dicarbonyl (e.g., Acetylacetone) dicarbonyl->knoevenagel michael Intramolecular Michael Addition knoevenagel->michael Intermediate cyclization Cyclization/Dehydration michael->cyclization pyridone 3-Cyano-2-Pyridone Derivative cyclization->pyridone

Caption: Reaction workflow for the synthesis of 3-cyano-2-pyridone derivatives.

B. Protocol: Synthesis of 3-Cyano-6-hydroxy-4-methyl-2-pyridone

This protocol details the synthesis of a key pyridone intermediate, adapted from mechanochemical and continuous flow synthesis methods that utilize cyanoacetamide, the amide derivative of this compound.[2][3]

Materials:

  • Cyanoacetamide (derived from this compound)

  • Ethyl acetoacetate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve cyanoacetamide (1.0 eq) and ethyl acetoacetate (1.0 eq) in ethanol.

  • Catalyst Addition: Add a catalytic amount of potassium hydroxide (e.g., 0.2 eq) to the reaction mixture.

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Precipitation: Acidify the mixture with concentrated HCl to a pH of approximately 2-3. A precipitate should form.

  • Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.

  • Purification: Wash the collected solid with cold water and then a small amount of cold ethanol. Dry the product under vacuum to yield 3-cyano-6-hydroxy-4-methyl-2-pyridone.

Table 1: Representative Conditions for 2-Pyridone Synthesis

Reactant 1Reactant 2Base/CatalystSolventTime (h)Yield (%)Reference
CyanoacetamideEthyl AcetoacetateKOHEthanol4~60[2]
CyanoacetamideAcetylacetonePiperidineEthanol2Not Specified[4]
CyanoacetohydrazideEthyl CyanoacetatePiperidineWater/EthanolNot SpecifiedHigh[5]

II. Synthesis of Functionalized Pyrazoles: A Gateway to Bioactive Molecules

Pyrazoles are a prominent class of N-heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[6][7] The reaction of a this compound derivative with hydrazine or its substituted analogues provides a direct and efficient route to 5-aminopyrazole derivatives.

A. Mechanistic Insights: The Formation of the Pyrazole Ring

The synthesis of 5-aminopyrazoles from β-ketonitriles (which can be derived from this compound) and hydrazines is a well-established and versatile method.[8] The reaction proceeds through the initial formation of a hydrazone intermediate by the condensation of hydrazine with the keto group. This is followed by an intramolecular nucleophilic attack of the terminal nitrogen of the hydrazine onto the nitrile carbon, leading to cyclization and the formation of the stable, aromatic pyrazole ring.

pyrazole_mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product beta_ketonitrile β-Ketonitrile (from 2-CPA derivative) hydrazone_formation Hydrazone Formation beta_ketonitrile->hydrazone_formation hydrazine Hydrazine (or derivative) hydrazine->hydrazone_formation cyclization Intramolecular Cyclization hydrazone_formation->cyclization Intermediate aminopyrazole 5-Aminopyrazole Derivative cyclization->aminopyrazole

Caption: Reaction workflow for the synthesis of 5-aminopyrazole derivatives.

B. Protocol: Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles

This protocol describes a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles, which showcases the utility of ethyl 2-cyanopropanoate (the ethyl ester of this compound) in a more complex reaction cascade.[6]

Materials:

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Ethyl 3-cyanopropanoate (or ethyl 2-cyanopropanoate)

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • Zinc oxide nanoparticles (ZnO NPs) as catalyst

  • Water

Procedure:

  • Reaction Setup: In a round-bottom flask, add the aromatic aldehyde (1.0 eq), ethyl 3-cyanopropanoate (1.0 eq), ethyl acetoacetate (1.0 eq), and hydrazine hydrate (1.0 eq) to water.

  • Catalyst Addition: Add a catalytic amount of ZnO nanoparticles (e.g., 5 mol%) to the mixture.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 30-60 minutes. Monitor the reaction by TLC.

  • Isolation: Upon completion, the solid product that precipitates is collected by vacuum filtration.

  • Purification: Wash the product with water and then recrystallize from ethanol to obtain the pure dihydropyrano[2,3-c]pyrazole derivative.

Table 2: Conditions for Multicomponent Pyrazole Synthesis

AldehydeCyano-componentDicarbonylHydrazine SourceCatalystSolventTime (min)Yield (%)Reference
Aromatic aldehydesEthyl 3-cyanopropanoateEthyl acetoacetateHydrazine hydrateZnO NPsWater30-6085-90[6]
Aromatic aldehydesMalononitrileEthyl acetoacetateHydrazine hydrateKOtBuMethanol (MW)<5Excellent[6]

III. Synthesis of Thiazole Derivatives: Building Sulfur-Containing Heterocycles

Thiazoles are another important class of heterocyclic compounds with a wide range of pharmaceutical applications.[9][10] The Gewald reaction provides a powerful method for the synthesis of 2-aminothiophenes, and this methodology can be conceptually extended to the synthesis of thiazoles using appropriate starting materials derived from this compound.[11][12]

A. Mechanistic Insights: The Gewald Reaction Pathway

The Gewald reaction is a multicomponent reaction that condenses a carbonyl compound, an α-cyanoester (or related active methylene nitrile), and elemental sulfur in the presence of a base to form a 2-aminothiophene.[11] The reaction is initiated by a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. The resulting adduct then reacts with sulfur, followed by cyclization and tautomerization to yield the final aromatic thiophene ring. While the direct synthesis of thiazoles from this compound is less commonly reported, the principles of the Gewald reaction can be adapted. For instance, using an α-haloketone and a thioamide derivative of this compound would follow a Hantzsch-type thiazole synthesis.

gewald_mechanism cluster_start Reactants cluster_steps Reaction Pathway cluster_end Product carbonyl Carbonyl Compound knoevenagel Knoevenagel Condensation carbonyl->knoevenagel cyanoester α-Cyanoester (e.g., Ethyl 2-cyanopropanoate) cyanoester->knoevenagel Base sulfur Elemental Sulfur (S₈) sulfur_addition Sulfur Addition sulfur->sulfur_addition knoevenagel->sulfur_addition Intermediate cyclization Cyclization/Tautomerization sulfur_addition->cyclization aminothiophene 2-Aminothiophene Derivative cyclization->aminothiophene

Sources

Application Note: Chiral Derivatization of Alcohols with 2-Cyanopropanoic Acid for Enantiomeric Excess Determination

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Need for a Simple and Effective Chiral Derivatizing Agent

In the synthesis of chiral molecules, particularly in the pharmaceutical industry, the determination of enantiomeric excess (e.e.) is a critical step. Chiral alcohols are common intermediates and final products, and their enantiomeric purity can have a significant impact on their biological activity. While direct methods such as chiral High-Performance Liquid Chromatography (HPLC) are powerful, indirect methods involving the use of a chiral derivatizing agent (CDA) remain a valuable and widely used technique.[1]

This application note details a proposed methodology for the use of enantiopure 2-cyanopropanoic acid as a novel CDA for the determination of the enantiomeric excess of chiral alcohols. This compound offers the potential advantages of a simple, small, and synthetically accessible structure. The presence of the polar cyano group may enhance the separation of the resulting diastereomeric esters in normal-phase or reversed-phase chromatography.

This guide will provide a comprehensive overview of the underlying principles, detailed experimental protocols for the derivatization and subsequent analysis by HPLC and Nuclear Magnetic Resonance (NMR) spectroscopy, and a discussion of data interpretation.

Principle of the Method

The core principle of this method is the conversion of a mixture of enantiomeric alcohols into a mixture of diastereomeric esters by reaction with an enantiopure chiral derivatizing agent, in this case, (R)- or (S)-2-cyanopropanoic acid.

Enantiomers possess identical physical and chemical properties in an achiral environment, making them indistinguishable by common analytical techniques like standard HPLC or NMR.[2] However, by reacting the enantiomeric alcohols with a single enantiomer of this compound, two diastereomers are formed. These diastereomers have distinct physical properties, including different melting points, boiling points, and, most importantly for this application, different interactions with chromatographic stationary phases and different chemical shifts in NMR spectroscopy.[1] This allows for their separation and quantification, from which the original enantiomeric composition of the alcohol can be determined.

The overall workflow of this process is depicted in the following diagram:

Figure 1: Overall workflow for the chiral derivatization of alcohols with this compound and subsequent analysis.

Experimental Protocols

Part 1: Esterification of Chiral Alcohols with this compound (Steglich Esterification)

The Steglich esterification is a mild and efficient method for the formation of esters from carboxylic acids and alcohols, particularly those that are sterically hindered or sensitive to acidic conditions.[3][4] This protocol is adapted for the reaction of a generic chiral alcohol with enantiopure this compound.

Materials and Reagents:

  • Chiral alcohol (e.g., racemic mixture for testing)

  • Enantiopure (R)- or (S)-2-cyanopropanoic acid (1.0 eq.)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq.)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl (aq)

  • Saturated aqueous NaHCO₃

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus

Safety Precautions:

  • This compound is harmful if swallowed, in contact with skin, or inhaled, and can cause severe skin burns and eye damage.[5]

  • DCC is a potent sensitizer and should be handled with extreme care.

  • DMAP is toxic and should be handled in a fume hood.

  • Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Procedure:

  • To a clean, dry round-bottom flask, add the chiral alcohol (1.2 eq.) and enantiopure this compound (1.0 eq.).

  • Dissolve the reactants in anhydrous dichloromethane (approximately 5-10 mL per mmol of the carboxylic acid).

  • Add 4-(dimethylamino)pyridine (DMAP) (0.1 eq.) to the solution.

  • Cool the flask to 0 °C in an ice bath with magnetic stirring.

  • Slowly add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq.) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture through a sintered glass funnel or a pad of celite to remove the precipitated DCU.

  • Wash the filter cake with a small amount of cold DCM.

  • Combine the filtrate and washings in a separatory funnel.

  • Wash the organic layer sequentially with 0.5 M HCl (2 x volume of organic layer), saturated aqueous NaHCO₃ (2 x volume of organic layer), and brine (1 x volume of organic layer).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude diastereomeric esters.

  • The crude product can be purified by flash column chromatography on silica gel if necessary.

G reagents Alcohol, this compound, DMAP in anhydrous DCM cool Cool to 0 °C reagents->cool add_dcc Add DCC portion-wise cool->add_dcc react Stir at room temp. (12-24 h) add_dcc->react filter_dcu Filter to remove DCU react->filter_dcu wash Aqueous Work-up (HCl, NaHCO₃, Brine) filter_dcu->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Chromatography (if necessary) concentrate->purify

Figure 2: Step-by-step workflow for the Steglich esterification protocol.
Part 2: Analysis of Diastereomeric Esters by HPLC

The diastereomeric esters can be separated and quantified using reversed-phase HPLC on a standard achiral column.

Instrumentation and Parameters:

ParameterRecommended Starting Conditions
Column C18, 5 µm, 4.6 x 250 mm
Mobile Phase A Water (with 0.1% formic acid or trifluoroacetic acid)
Mobile Phase B Acetonitrile (with 0.1% formic acid or trifluoroacetic acid)
Gradient 30-70% B over 20 minutes (this should be optimized)
Flow Rate 1.0 mL/min
Column Temperature 25 °C (can be varied to optimize separation)
Detection UV at 210 nm (due to the cyano and carbonyl groups)
Injection Volume 10 µL

Procedure:

  • Prepare a standard solution of the diastereomeric ester mixture in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

  • Equilibrate the HPLC system with the initial mobile phase conditions.

  • Inject the sample and run the gradient program.

  • Identify the peaks corresponding to the two diastereomers. The separation factor (α) and resolution (Rs) should be calculated to assess the quality of the separation.[6]

  • Integrate the peak areas of the two diastereomers.

Data Interpretation:

The diastereomeric ratio (d.r.) is calculated from the integrated peak areas (A₁ and A₂) of the two diastereomers:

d.r. = A₁ / A₂

The enantiomeric excess (e.e.) of the original alcohol is then calculated as:

e.e. (%) = [(A₁ - A₂) / (A₁ + A₂)] x 100

Part 3: Analysis of Diastereomeric Esters by ¹H NMR Spectroscopy

NMR spectroscopy can be used to determine the diastereomeric ratio by integrating the signals of protons that are in different chemical environments in the two diastereomers.

Instrumentation and Parameters:

ParameterRecommended Conditions
Spectrometer 400 MHz or higher for better resolution
Solvent CDCl₃ or C₆D₆
Concentration 5-10 mg in 0.6 mL of solvent
Key Signals to Monitor Protons alpha to the chiral center of the alcohol and the this compound

Procedure:

  • Dissolve a sample of the diastereomeric ester mixture in the chosen deuterated solvent.

  • Acquire a high-resolution ¹H NMR spectrum.

  • Identify a pair of well-resolved signals corresponding to the same proton in the two different diastereomers. Protons close to the newly formed stereocenter are most likely to show different chemical shifts (Δδ).[7]

  • Integrate the areas of these two signals (I₁ and I₂).

Data Interpretation:

The diastereomeric ratio (d.r.) is the ratio of the integrated signal areas:

d.r. = I₁ / I₂

The enantiomeric excess (e.e.) of the original alcohol is calculated as:

e.e. (%) = [(I₁ - I₂) / (I₁ + I₂)] x 100

Troubleshooting

IssuePossible CauseSuggested Solution
Low yield of ester Incomplete reaction; degradation of reagents.Ensure all reagents are anhydrous. Increase reaction time or slightly warm the reaction.
Poor separation of diastereomers in HPLC Inappropriate mobile phase or column.Optimize the mobile phase gradient and composition. Try a different stationary phase (e.g., a cyano column).[8]
Overlapping signals in NMR Insufficient magnetic field strength; poor choice of solvent.Use a higher field NMR spectrometer. Try a different solvent (e.g., C₆D₆) which can induce different chemical shifts.
Presence of DCU in the final product Incomplete removal during work-up.Ensure thorough filtration. A second filtration after concentration may be necessary.[9]

Conclusion

The use of enantiopure this compound as a chiral derivatizing agent for alcohols presents a promising and straightforward method for the determination of enantiomeric excess. The proposed protocols, based on the well-established Steglich esterification and standard analytical techniques (HPLC and NMR), provide a solid foundation for researchers to explore this application. The simplicity of the derivatizing agent and the potential for good resolution of the resulting diastereomers make this a valuable potential addition to the toolbox of synthetic and analytical chemists. Further research is warranted to validate this methodology across a range of different alcohol substrates and to fully characterize the separation and spectroscopic properties of the diastereomeric esters.

References

  • Wikipedia. (n.d.). Chiral derivatizing agent.
  • Grokipedia. (n.d.). Chiral derivatizing agent.
  • PubChem. (n.d.). This compound.
  • University of York. (n.d.). Asymmetric Synthesis.
  • ResearchGate. (2017). 2-Cyano-2-indolylpropanoic acid as a chiral derivatizing agent for the absolute configuration assignment of secondary alcohols and primary amines by 1 H NMR and VCD.
  • ResearchGate. (n.d.). 1 H NMR spectrum of diastereomeric esters: A) Bocprotected L-valinates, B) unprotected L-valinates.
  • MDPI. (2016). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • PubMed. (2020). High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening.
  • Organic Chemistry Portal. (1978). Simple Method for the Esterification of Carboxylic Acids.
  • Google Patents. (n.d.). CN102344355A - Method for preparing chiral (S)-2-propionic acid.
  • ResearchGate. (n.d.). Reversed-phase HPLC separation of the diastereomers of compound 1.
  • ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction?
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubChem. (n.d.). (2R)-2-cyanopropanoic acid.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • NIH. (n.d.). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • ResearchGate. (n.d.). Comparative study on separation of diastereomers by HPLC.
  • NIH. (n.d.). Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts.
  • (n.d.). Stability and Performance of Cyano Bonded Phase HPLC Columns for Reversed-Phase, Normal-Phase and HILIC Applications.
  • ResearchGate. (n.d.). Bar graph highlighting the ¹³C NMR chemical shift differences between...
  • NIH. (2013). NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers.

Sources

Application Note & Protocols: Leveraging 2-Cyanopropanoic Acid Derivatives for Advanced Custom Polymer Synthesis via RAFT

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Controlled Polymerization

In the realm of advanced materials and therapeutics, precision at the molecular level is paramount. The ability to dictate polymer molecular weight, dispersity (Đ), and architecture is not merely an academic exercise; it is the key to unlocking novel functionalities in fields ranging from drug delivery to diagnostics.[1] Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has emerged as a powerful and versatile controlled radical polymerization (CRP) technique, offering unprecedented control over the synthesis of complex macromolecular structures.[2][3][4]

At the heart of the RAFT process is the chain transfer agent (CTA), a molecule that mediates the polymerization to impart its "living" characteristics.[1][4][5] This guide focuses on a specific class of CTAs derived from 2-cyanopropanoic acid. These agents, particularly trithiocarbonates like 2-Cyano-2-propyl dodecyl trithiocarbonate, are exceptionally well-suited for the polymerization of "more-activated monomers" (MAMs) such as methacrylates, methacrylamides, and styrenes. Their utility lies in the stability of the radical intermediate and the efficient re-initiation by the leaving group, which are critical for achieving narrow molecular weight distributions and predictable polymer chain lengths.[4][5]

This document provides a comprehensive overview of the underlying mechanism, detailed protocols for CTA and polymer synthesis, and characterization methods, empowering researchers to design and create custom polymers for demanding applications.

The Pillar of Control: Understanding the RAFT Mechanism

The elegance of RAFT polymerization lies in a degenerative chain transfer process that establishes a rapid equilibrium between active (propagating) and dormant polymer chains.[2][4] This equilibrium ensures that all polymer chains have an equal probability of growing, leading to a population of polymers with very similar lengths (low dispersity).

The overall mechanism, illustrated below, involves several key steps in addition to the conventional steps of radical polymerization (initiation, propagation, termination):[2][6]

  • Initiation: A standard radical initiator (e.g., AIBN) decomposes to form primary radicals, which then react with a monomer to create a propagating chain (P•).

  • Chain Transfer (Pre-Equilibrium): The propagating chain adds to the C=S bond of the RAFT agent. This forms a short-lived intermediate radical.

  • Fragmentation: This intermediate radical fragments, releasing a new radical (the R• group from the original RAFT agent). This R• group then initiates a new polymer chain.

  • Main Equilibrium: The newly formed polymer chains, now capped with the thiocarbonylthio group, are the "dormant" species. A propagating radical can add to this dormant chain, reforming the intermediate radical. This intermediate can then fragment to release either the original chain or the newly added one. This rapid exchange is the key to controlled growth.

Causality Insight: The choice of the Z and R groups on the RAFT agent (Z-C(=S)S-R) is critical.[5] The Z group modulates the reactivity of the C=S bond, while the R group must be a good homolytic leaving group, capable of efficiently re-initiating polymerization. For CTAs derived from this compound, the 2-cyano-2-propyl group is an excellent R group because it is a tertiary radical stabilized by the nitrile group, mimicking the structure of the common initiator AIBN and thus ensuring efficient re-initiation.

RAFT_Mechanism cluster_init Initiation & Propagation cluster_raft RAFT Equilibrium I Initiator (I₂) I_rad I• I->I_rad Decomposition Pn_rad Propagating Chain (Pₙ•) I_rad->Pn_rad + M Pn_rad->Pn_rad Intermediate Intermediate Radical [Pₙ-S-C•(Z)-S-R] Pn_rad->Intermediate + CTA (Pre-Equilibrium) Pn_rad->Intermediate + Dormant Chain (Main Equilibrium) M Monomer (M) CTA RAFT Agent (R-S-C(=S)-Z) R_rad Re-initiating Radical (R•) Intermediate->R_rad Fragmentation R_rad->Pn_rad + M (Re-initiation) Dormant Dormant Chain (Pₙ-S-C(=S)-Z)

Caption: The RAFT polymerization mechanism, highlighting the key equilibrium between active and dormant chains.

Protocol: Synthesis of a this compound-Derived RAFT Agent

Here we detail the synthesis of a common and highly effective trithiocarbonate RAFT agent: 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT) .[7][8] This CTA is particularly effective for controlling the polymerization of methacrylates and styrenes.

Materials:

  • Acetone

  • Dodecanethiol

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • 2-Bromo-2-methylpropionitrile

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Carbodithioate Salt Formation:

    • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve dodecanethiol in acetone.

    • Cool the solution in an ice bath to 0°C.

    • Slowly add a solution of potassium hydroxide in water dropwise. The formation of a yellow precipitate indicates the potassium dodecyl trithiocarbonate salt.

    • Stir the reaction at 0°C for 1 hour.

  • Alkylation:

    • To the same flask, add 2-bromo-2-methylpropionitrile dropwise while maintaining the temperature at 0°C.

    • Allow the reaction to slowly warm to room temperature and stir overnight. The solution will typically turn a deeper orange/red color.

  • Work-up and Purification:

    • Remove the acetone under reduced pressure using a rotary evaporator.

    • Add deionized water and diethyl ether to the residue and transfer to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.

    • Purify the crude product by column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to obtain the pure CPDT as a yellow-orange oil.

Causality Insight: The reaction is performed at low temperatures initially to control the exothermic reaction of the thiol with KOH and to prevent side reactions. Performing the reaction under an inert atmosphere is crucial to prevent oxidation of the thiol and the resulting trithiocarbonate.

CTA_Synthesis reagents Dodecanethiol + KOH + CS₂ (in Acetone, 0°C) salt Formation of Potassium Dodecyl Trithiocarbonate Salt reagents->salt alkylation_reagent Add 2-Bromo-2-methylpropionitrile (0°C to RT) salt->alkylation_reagent alkylation Alkylation Reaction alkylation_reagent->alkylation workup Aqueous Work-up & Extraction with Diethyl Ether alkylation->workup purify Dry (MgSO₄) & Concentrate workup->purify column Column Chromatography purify->column product Pure CPDT RAFT Agent column->product

Caption: Workflow for the synthesis of 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT).

Protocol: RAFT Polymerization of a Thermoresponsive Polymer

This protocol describes the synthesis of Poly(N-isopropylacrylamide) (PNIPAM), a well-known thermoresponsive polymer, using the synthesized CPDT. PNIPAM exhibits a Lower Critical Solution Temperature (LCST) in water, making it a "smart" polymer for applications like controlled drug delivery and tissue engineering.[9][10][11][12]

Materials:

  • N-isopropylacrylamide (NIPAM), recrystallized from hexane/benzene

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPDT), synthesized as per Protocol 3

  • Anhydrous 1,4-Dioxane or Dimethylformamide (DMF)

  • Reaction vessel (e.g., Schlenk tube) with magnetic stirrer

  • Cold diethyl ether for precipitation

Procedure:

  • Reaction Setup:

    • In a Schlenk tube, add NIPAM, CPDT (the RAFT agent), and AIBN (the initiator). The molar ratio of [Monomer]:[CTA]:[Initiator] is critical for controlling molecular weight. A typical starting ratio is[13]:[7]:[0.1].

    • Add the anhydrous solvent (e.g., 1,4-Dioxane). The monomer concentration is typically around 1-2 M.

  • Degassing:

    • Seal the Schlenk tube and subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen.[14]

    • Causality Insight: Oxygen is a radical scavenger and will inhibit/terminate the polymerization. Thorough degassing is one of the most critical steps for a successful and controlled RAFT polymerization.

  • Polymerization:

    • Place the sealed reaction vessel in a preheated oil bath at the desired temperature (typically 60-70°C for AIBN).

    • Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). The reaction can be monitored by taking aliquots at different time points to analyze conversion (via ¹H NMR) and molecular weight evolution (via GPC/SEC).

  • Termination and Isolation:

    • To stop the polymerization, rapidly cool the reaction vessel in an ice bath and expose the solution to air.

    • Concentrate the solution slightly if necessary and precipitate the polymer by adding the solution dropwise into a large volume of cold, stirring diethyl ether.

    • Collect the precipitated polymer by filtration or centrifugation.

    • Redissolve the polymer in a small amount of a good solvent (e.g., THF) and re-precipitate into cold diethyl ether to further purify it.

    • Dry the final polymer product under vacuum to a constant weight.

Polymer Characterization: Validating Control

A successful RAFT polymerization yields polymers with predictable molecular weights and low dispersity. This must be validated experimentally.

  • ¹H NMR Spectroscopy: Used to determine monomer conversion by comparing the integration of monomer vinyl peaks to the polymer backbone peaks.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ). A successful controlled polymerization will show:

    • A narrow, monomodal distribution of polymer chains (Đ < 1.3, often < 1.1).

    • A linear increase in Mₙ with monomer conversion.

    • The experimental Mₙ should be in close agreement with the theoretical Mₙ calculated from the [Monomer]/[CTA] ratio and conversion.

Target DP[NIPAM]:[CPDT]:[AIBN] RatioTheoretical Mₙ ( g/mol ) at 90% ConversionExpected Đ
5050 : 1 : 0.15,450< 1.20
100100 : 1 : 0.110,550< 1.15
200200 : 1 : 0.120,750< 1.15

Theoretical Mₙ = (([Monomer]₀/[CTA]₀) × Conversion × MW_Monomer) + MW_CTA

Experimental_Workflow start Design Polymer (Target MW, Architecture) select_cta Select/Synthesize RAFT Agent (e.g., CPDT) start->select_cta setup Setup Polymerization ([M]:[CTA]:[I] Ratios) select_cta->setup degas Degas Reaction Mixture (Freeze-Pump-Thaw) setup->degas polymerize Polymerize (Controlled Temp & Time) degas->polymerize isolate Isolate & Purify Polymer (Precipitation) polymerize->isolate characterize Characterize Product isolate->characterize nmr ¹H NMR (Conversion) characterize->nmr Analysis gpc GPC/SEC (Mₙ, Đ) characterize->gpc Analysis validate Validate Control (Compare Theoretical vs. Experimental) gpc->validate

Caption: A comprehensive workflow from polymer design to validation using RAFT synthesis.

Applications in Drug Development

The precise control afforded by RAFT polymerization using agents like CPDT is not just a synthetic novelty; it is a critical enabling technology for advanced drug development.[15]

  • Drug-Polymer Conjugates: The RAFT agent's thiocarbonylthio group can be retained as a functional handle on the polymer chain end. This allows for the direct conjugation of therapeutic molecules, creating well-defined prodrugs with specific drug loading.

  • Amphiphilic Block Copolymers for Micellar Drug Delivery: RAFT excels at creating block copolymers.[1][3] By polymerizing a hydrophilic block followed by a hydrophobic block, amphiphilic polymers can be synthesized. These polymers self-assemble in aqueous environments into core-shell micelles, which can encapsulate poorly soluble drugs, improving their bioavailability and targeting.[1]

  • "Smart" Stimuli-Responsive Systems: As demonstrated with PNIPAM, RAFT can be used to create polymers that respond to environmental cues like temperature or pH.[10] This allows for the design of drug carriers that release their payload specifically at a disease site (e.g., in a slightly acidic tumor microenvironment or a locally heated region).

References

  • The Application of RAFT Agents in Polymer Synthesis. Boron Molecular. [Link]
  • Simplification of the synthesis of the raft agent 2-(2-cyanopropyl)-dithiobenzoate. Journal of the Serbian Chemical Society. [Link]
  • Facile, controlled, room-temperature RAFT polymerization of N-isopropylacrylamide. Biomacromolecules. [Link]
  • Supporting Information for "pH and Redox Dual-Responsive Polymeric Nanoplatform for Tumor-Specific MRI and Chemotherapy". American Chemical Society. [Link]
  • reversible-addition-fragmentation chain-transfer agent. IUPAC Gold Book. [Link]
  • Recent Developments in RAFT Derived Side-Chain Amino Acid-Based Polymers for Biological Applications.
  • Biomedical applications of polymers derived by reversible addition - fragmentation chain-transfer (RAFT). PubMed. [Link]
  • Recent Advances in RAFT Polymerization: Novel Initiation Mechanisms and Optoelectronic Applic
  • Azide-Terminated RAFT Polymers for Biological Applications. Current Protocols in Chemical Biology. [Link]
  • Reversible addition−fragmentation chain-transfer polymeriz
  • RAFT polymerization - specific polymers. SPECIFIC POLYMERS. [Link]
  • Versatile RAFT dispersion polymerization in cononsolvents for the synthesis of thermoresponsive nanogels with controlled composition, functionality and architecture. Polymer Chemistry (RSC Publishing). [Link]
  • 2-Cyano-2-propyl dodecyl trithiocarbon
  • RAFT Polymerization of N-Isopropylacrylamide and Acrylic Acid under γ-Irradiation in Aqueous Media.
  • Chemical structure of the two RAFT agents (or CTA) used for the reaction.
  • RAFT Polymeriz
  • Mechanism of RAFT polymerization.

Sources

Application Notes and Protocols for Nucleophilic Addition Reactions of 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the nucleophilic addition reactions involving 2-cyanopropanoic acid, a versatile bifunctional building block in organic synthesis. The inherent reactivity of both the nitrile and carboxylic acid moieties presents unique opportunities and challenges in molecular design. This document elucidates the core principles of its reactivity, detailing chemoselective strategies and providing field-proven, step-by-step protocols for key transformations. We will delve into the mechanistic underpinnings of these reactions, offering insights into experimental design, troubleshooting, and the management of competing reaction pathways such as decarboxylation and hydrolysis. The protocols and data presented herein are designed to be self-validating, empowering researchers in the pharmaceutical and chemical industries to leverage the synthetic potential of this compound with confidence and precision.

Introduction: The Synthetic Versatility of this compound

This compound is a unique trifunctional molecule possessing a carboxylic acid, a nitrile, and an acidic α-hydrogen. This combination of functional groups makes it a valuable precursor for a variety of more complex molecules, particularly nitrogen-containing heterocycles and β-amino acids, which are significant pharmacophores.[1] The reactivity of this compound is governed by the electronic interplay between the electron-withdrawing nitrile and carboxylic acid groups, which enhances the acidity of the α-proton and influences the electrophilicity of the nitrile and carbonyl carbons.

Understanding the chemoselectivity of nucleophilic attack is paramount when designing synthetic routes with this reagent. Depending on the nature of the nucleophile and the reaction conditions, reactions can be directed to the nitrile group, the carboxylic acid, or the α-carbon. This guide will provide detailed protocols for several key classes of nucleophilic additions and related transformations.

Core Reactivity Principles and Mechanistic Overview

The reactivity of this compound can be categorized into three primary modes of nucleophilic attack:

  • Attack at the Nitrile Carbon: The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles, particularly under acidic conditions that activate the nitrile by protonation. This pathway is fundamental to the Ritter reaction.

  • Attack at the Carbonyl Carbon: The carboxylic acid can undergo nucleophilic acyl substitution, most commonly esterification, under acidic catalysis. Direct attack by strong nucleophiles is often precluded by deprotonation of the acidic proton.

  • Deprotonation at the α-Carbon: The α-proton is acidic due to the stabilizing effect of the adjacent nitrile and carboxyl groups, allowing for the formation of a resonance-stabilized carbanion. This carbanion is a potent nucleophile in reactions such as the Knoevenagel condensation.

It is crucial to consider competing reactions such as decarboxylation, which can occur at elevated temperatures, and hydrolysis of the nitrile to an amide or carboxylic acid under strongly acidic or basic conditions.[2][3]

Experimental Protocols and Methodologies

Esterification of this compound: A Gateway to Broader Reactivity

To prevent the acidic proton of the carboxylic acid from interfering with subsequent reactions, particularly those involving organometallic reagents or strong bases, it is often advantageous to first convert it to an ester. The Fischer esterification is a reliable and scalable method for this transformation.[4][5]

Protocol 1: Fischer Esterification to Synthesize Ethyl 2-Cyanopropanoate

This protocol details the acid-catalyzed esterification of this compound with ethanol.

  • Rationale: Using a large excess of the alcohol (ethanol) as the solvent drives the equilibrium towards the ester product, in accordance with Le Châtelier's principle.[6] Sulfuric acid acts as a catalyst by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.[7]

Materials:

  • This compound (1.0 eq)

  • Absolute Ethanol (used as solvent, ~10-20 eq)

  • Concentrated Sulfuric Acid (catalytic, ~0.1 eq)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add this compound and absolute ethanol.

  • While stirring, slowly add the catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in diethyl ether or ethyl acetate and transfer to a separatory funnel.

  • Carefully wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst. (Caution: CO₂ evolution).

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 2-cyanopropanoate.

  • Purify the product by vacuum distillation if necessary.

Data Presentation: Representative Reaction Parameters

ParameterValue
Reactant Ratio1:15 (Acid:Alcohol)
Catalyst Loading10 mol% H₂SO₄
TemperatureReflux (~78 °C for Ethanol)
Reaction Time4-6 hours
Typical Yield80-90%
Nucleophilic Addition of Amines to Ethyl 2-Cyanopropanoate: Synthesis of β-Enamino Esters

The reaction of primary or secondary amines with the esterified form, ethyl 2-cyanopropanoate, can proceed via nucleophilic attack at the nitrile carbon, leading to the formation of β-enamino esters. These compounds are valuable intermediates in the synthesis of heterocycles like quinolines.[8][9][10]

Protocol 2: Synthesis of Ethyl 2-cyano-3-(phenylamino)but-2-enoate

This protocol is adapted from general procedures for the synthesis of β-enamino esters.[11]

  • Rationale: This reaction is typically catalyzed by a weak acid, which facilitates the reaction without promoting significant side reactions. The product exists as a stable enamine tautomer, driven by conjugation.

Materials:

  • Ethyl 2-cyanopropanoate (1.0 eq)

  • Aniline (1.0 eq)

  • Acetic acid (catalytic, 0.1 eq)

  • Toluene

  • Round-bottom flask with Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, combine ethyl 2-cyanopropanoate, aniline, and a catalytic amount of acetic acid in toluene.

  • Heat the mixture to reflux. Water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction by TLC until the starting materials are consumed (typically 6-12 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Visualization of Workflow

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification Ethyl 2-cyanopropanoate Ethyl 2-cyanopropanoate Combine_Reactants Combine in Flask Ethyl 2-cyanopropanoate->Combine_Reactants Aniline Aniline Aniline->Combine_Reactants Toluene Toluene Toluene->Combine_Reactants Acetic Acid Acetic Acid Acetic Acid->Combine_Reactants Reflux Heat to Reflux (with Dean-Stark Trap) Combine_Reactants->Reflux Solvent_Removal Remove Toluene Reflux->Solvent_Removal Purification Recrystallization or Column Chromatography Solvent_Removal->Purification Product Product Purification->Product

Caption: Workflow for β-Enamino Ester Synthesis.

The Ritter Reaction: Amide Synthesis via Nitrile Activation

The Ritter reaction provides a pathway to synthesize N-alkyl amides from nitriles and a source of a stable carbocation, such as a tertiary alcohol, under strongly acidic conditions.[12][13]

Protocol 3: Ritter Reaction of this compound with tert-Butanol

  • Rationale: Concentrated sulfuric acid serves both to protonate the nitrile, making it more electrophilic, and to dehydrate the tert-butanol to form the tert-butyl carbocation. The nitrile nitrogen then acts as a nucleophile, attacking the carbocation. Subsequent hydrolysis of the nitrilium ion intermediate yields the amide.

Materials:

  • This compound (1.0 eq)

  • tert-Butanol (1.5 eq)

  • Concentrated Sulfuric Acid (2-3 eq)

  • Ice bath

  • Beaker with ice water

  • Diethyl ether

  • Saturated aqueous sodium carbonate solution

Procedure:

  • In a flask equipped with a magnetic stirrer and under a fume hood, cool concentrated sulfuric acid in an ice bath.

  • Slowly and with vigorous stirring, add this compound to the cold acid.

  • Once the acid has dissolved, add tert-butanol dropwise, maintaining the temperature below 20 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-3 hours.

  • Carefully pour the reaction mixture onto crushed ice in a large beaker.

  • Neutralize the aqueous solution by slowly adding saturated sodium carbonate solution until the pH is ~7-8.

  • Extract the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-tert-butyl-2-cyano-2-methylpropanamide.

  • Purify the product by recrystallization or column chromatography.

Visualization of Mechanism

G tert-Butanol tert-Butanol + H₂SO₄ Carbocation tert-Butyl Carbocation tert-Butanol->Carbocation Dehydration Nitrilium_Ion Nitrilium Ion Intermediate Carbocation->Nitrilium_Ion Nitrile 2-Cyanopropanoic Acid Nitrile->Nitrilium_Ion Nucleophilic Attack Amide N-tert-butyl-2-cyano- 2-methylpropanamide Nitrilium_Ion->Amide Hydrolysis

Caption: Simplified Ritter Reaction Mechanism.

Knoevenagel-Doebner Condensation and Subsequent Decarboxylation

This reaction utilizes the acidic α-proton of this compound to create a new carbon-carbon bond with an aldehyde, followed by decarboxylation.[14][15]

Protocol 4: Condensation of this compound with Benzaldehyde

  • Rationale: The Doebner modification of the Knoevenagel condensation employs pyridine as both a basic catalyst and a solvent. The basicity of pyridine is sufficient to deprotonate the α-carbon of this compound, which then attacks the aldehyde. The elevated temperature promotes both the condensation and the subsequent decarboxylation of the carboxylic acid.[14]

Materials:

  • This compound (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Pyridine (solvent and catalyst)

  • Piperidine (co-catalyst, optional)

  • Hydrochloric acid (e.g., 6M)

  • Diethyl ether

Procedure:

  • In a round-bottom flask, dissolve this compound in pyridine.

  • Add benzaldehyde to the solution. A small amount of piperidine (0.1 eq) can be added to accelerate the reaction.

  • Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by observing the evolution of CO₂.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

  • Filter the solid product, wash with cold water, and dry.

  • Alternatively, the product can be extracted into diethyl ether, washed with dilute HCl and then brine, dried, and the solvent evaporated.

  • Purify the resulting cinnamonitrile by recrystallization or distillation.

Chemoselectivity and Potential Side Reactions

  • Amine Nucleophiles: With amine nucleophiles, the primary competition is between addition to the nitrile and amide formation at the carboxylic acid. Under neutral or weakly acidic conditions, as in Protocol 2, the reaction favors the formation of the β-enamino ester, especially when water is removed. Strong heating with amines could lead to amide formation.

  • Organometallic Reagents: Strong, basic nucleophiles like Grignard reagents will deprotonate the carboxylic acid, rendering it unreactive towards further nucleophilic attack and destroying the Grignard reagent.[16] Therefore, protection of the carboxylic acid, as demonstrated in Protocol 1, is essential before attempting reactions with such reagents.

  • Decarboxylation: As an α-cyano carboxylic acid, this compound is susceptible to decarboxylation upon heating, a reaction that can be either desired (as in Protocol 4) or an unwanted side reaction.[17]

  • Hydrolysis: In the presence of strong acid or base and water, especially at elevated temperatures, the nitrile group can hydrolyze to a primary amide and subsequently to a carboxylic acid.[12]

Conclusion

This compound is a potent and versatile synthon for the development of complex molecular architectures. A thorough understanding of its chemoselective reactivity is the key to unlocking its full potential. By judicious choice of reaction partners, catalysts, and conditions, chemists can selectively target the nitrile, carboxylic acid, or α-carbon functionalities. The protocols provided in this guide offer robust starting points for the synthesis of key intermediates such as β-enamino esters and N-alkyl amides. These methods, grounded in established mechanistic principles, provide a reliable framework for researchers and drug development professionals to innovate and accelerate their synthetic programs.

References

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Brandt, C. A., da Silva, A. C. M. P., Pancote, C. G., Brito, C. L., & da Silveira, M. A. B. (2004). Efficient Synthetic Method for β-Enamino Esters Using Ultrasound. Synthesis, 2004(10), 1557-1558.
  • MDPI. (2018). Synthesis of β-Enaminones and β-Enaminoesters Catalyzed by Gold (I)/Silver (I) under Solvent-Free Conditions. Molecules, 23(7), 1699.
  • University of Calgary. (n.d.). Ch15: RLi or RMgX with Esters to 3o alcohol.
  • El-Sayed, O. A., et al. (1990). Synthesis of novel 2-substituted quinoline derivatives: antimicrobial, inotropic, and chronotropic activities. Archiv der Pharmazie, 323(4), 247-51.
  • Organic Chemistry Portal. (n.d.). β-enamino ester synthesis by amination.
  • Wikipedia. (n.d.). Ritter reaction.
  • Wikipedia. (n.d.). Fischer–Speier esterification.
  • Chemistry Steps. (n.d.). Fischer Esterification.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Chad's Prep. (n.d.). 20.4 Reaction with Organometallic Reagents.
  • Al-Mousawi, S. M., et al. (2011). β-Enamino Esters in Heterocyclic Synthesis: Synthesis of Pyrazolone and Pyridinone Derivatives. Molecules, 16(7), 5563-5572.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
  • Organic Chemistry Portal. (n.d.). Ritter Reaction.
  • Chemistry LibreTexts. (2015). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
  • Organic Chemistry Portal. (n.d.). Fischer Esterification.
  • MDPI. (2022). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. Molecules, 27(19), 6667.
  • Reddit. (2024). Addition of Organometallic Reagents to Ester.
  • ResearchGate. (n.d.). General equation for the β‐enamino ester synthesis from acyclic and cyclic β‐keto ester substrates and various primary aliphatic and aromatic amines as catalyzed by the Fe‐NHC complexes (1–2)c.
  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview.
  • ResearchGate. (n.d.). Ethyl Cyanoacetate Reactions.
  • Chemistry LibreTexts. (2021). 15.2: 1,2- and 1,4-Additions of Organometallic Reagents.
  • Slideshare. (n.d.). Protection and deprotection of carboxylic acid.
  • Reddit. (2021). Help with carboxylic acid synthesis (explanation in comments).
  • MDPI. (2025). Synthesis and Intramolecular Regioselective Cyclization of 2-Cyano-3,10-dioxo-1,10-seco-1,25-dinorlupan-28-yl Benzoate. Molbank, 2025(1), M1990.
  • Master Organic Chemistry. (2015). Protecting Groups In Grignard Reactions.
  • ResearchGate. (2014). Ritter reaction and esterification with isobutyl alcohol.
  • Chemistry LibreTexts. (2024). 20.5: Preparing Carboxylic Acids.
  • PubChem. (n.d.). (2R)-2-cyanopropanoic acid.
  • ResearchGate. (2022). Eco-friendly and regiospecific intramolecular cyclization reactions of cyano and carbonyl groups in N,N-disubstituted cyanamide.
  • MDPI. (2017). Nucleophilic Substitution Reactions in the [B 3 H 8 ] − Anion in the Presence of Lewis Acids. Inorganics, 5(4), 83.
  • Royal Society of Chemistry. (2023). A sustainable twist on the Ritter reaction: iron-based deep eutectic solvents as a green route to amide synthesis. Green Chemistry, 25(19), 7675-7681.
  • PubChem. (n.d.). Ethyl 2-cyanopropionate.
  • PubChem. (n.d.). This compound.

Sources

The Ascendancy of Cyanopropanoic Acid Derivatives in Modern Peptide Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Paradigm Shift in Peptide Coupling Chemistry

For researchers, scientists, and drug development professionals engaged in the intricate art of peptide synthesis, the pursuit of efficiency, fidelity, and safety is paramount. The formation of the amide bond, the very backbone of peptides, is a critical step that has historically been fraught with challenges such as racemization and hazardous reagents. This application note delves into the transformative role of 2-cyanopropanoic acid derivatives, specifically Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) and its structural analog 5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione (Oxyma-B) , in revolutionizing peptide coupling chemistry. These reagents have emerged as superior, non-explosive additives for carbodiimide-mediated coupling reactions, offering a safer and more effective alternative to traditional benzotriazole-based additives like 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt)[1][2][3][4].

This guide provides a comprehensive overview of the mechanistic underpinnings of these cyanopropanoic acid-derived additives, detailed protocols for their application in both solution-phase and solid-phase peptide synthesis (SPPS), and comparative data to inform rational experimental design.

The Mechanistic Imperative: Why Cyanopropanoic Acid Derivatives Excel

The efficacy of peptide coupling reactions hinges on the activation of the carboxylic acid moiety of an N-protected amino acid, rendering it susceptible to nucleophilic attack by the amino group of another. Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are potent activators that form a highly reactive O-acylisourea intermediate. However, this intermediate is notoriously unstable and prone to deleterious side reactions, including racemization of the chiral α-carbon and rearrangement to an unreactive N-acylurea[5].

This is where cyanopropanoic acid-derived additives like Oxyma play a pivotal role. With a pKa of 4.60, Oxyma is sufficiently acidic to protonate the highly basic O-acylisourea intermediate, preventing base-catalyzed side reactions[6]. The core of its function lies in its ability to rapidly and efficiently trap the O-acylisourea intermediate to form a highly reactive Oxyma-ester. This active ester is significantly more stable than the O-acylisourea, yet highly susceptible to aminolysis, leading to clean and efficient peptide bond formation. Crucially, the Oxyma-ester is less prone to racemization, thus preserving the stereochemical integrity of the peptide product[3][7].

The mechanism can be visualized as a two-step process following the initial activation by a carbodiimide:

Mechanism_of_Action Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + Carbodiimide DIC or EDC Carbodiimide->O_Acylisourea Oxyma_Ester Oxyma-Ester (Active Ester) O_Acylisourea->Oxyma_Ester + Oxyma Urea Urea Byproduct O_Acylisourea->Urea Side Reaction (N-Acylurea) Oxyma Oxyma Peptide_Bond Peptide Bond (R-CO-NH-R') Oxyma_Ester->Peptide_Bond + Amine Amine R'-NH2 Released_Oxyma Released Oxyma Peptide_Bond->Released_Oxyma +

Figure 1: Mechanism of Oxyma-assisted peptide coupling.

Comparative Performance: Oxyma vs. Oxyma-B

While Oxyma has established itself as a robust coupling additive, the development of Oxyma-B represents a further refinement. Oxyma-B has demonstrated superior performance in suppressing racemization in certain challenging coupling reactions, particularly those involving sterically hindered or racemization-prone amino acids like histidine and cysteine[1][2][8].

Coupling AdditiveRacemization (% D-isomer) in Z-Phg-Pro-NH2 Synthesis[9]Racemization (% D-isomer) in H-Gly-His-Phe-NH2 Synthesis[9]
HOBt/DIC11.05.1
HOAt/DIC3.91.9
Oxyma/DIC 0.9 3.0
Oxyma-B/DIC 1.0 1.0

Table 1: Comparative racemization data for different coupling additives.

It is important to note that a potential side reaction involving a Beckmann rearrangement has been observed with Oxyma-B under certain conditions, which can lead to capping of the growing peptide chain[10]. Optimization of solvent and reaction conditions can mitigate this issue[10].

Experimental Protocols

The following protocols provide a detailed methodology for the use of Oxyma in both solution-phase and solid-phase peptide synthesis.

Protocol 1: Solution-Phase Peptide Coupling using Oxyma/DIC

This protocol is suitable for the coupling of a wide range of carboxylic acids and amines in solution.

Materials:

  • N-protected amino acid (1.0 equiv)

  • Amine component (hydrochloride or free base, 1.0-1.2 equiv)

  • Oxyma (1.0-1.2 equiv)

  • N,N'-Diisopropylcarbodiimide (DIC) (1.0-1.2 equiv)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Tertiary base (e.g., N,N-Diisopropylethylamine (DIPEA), if starting with an amine salt)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected amino acid (1.0 equiv) and Oxyma (1.1 equiv) in anhydrous DMF or DCM.

  • If the amine component is a salt, add DIPEA (1.0 equiv) to the reaction mixture and stir for 5-10 minutes at room temperature.

  • Add the amine component (1.0 equiv) to the reaction mixture.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIC (1.1 equiv) to the cooled, stirring solution.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, filter off the precipitated diisopropylurea.

  • Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer successively with 5% aqueous citric acid (or 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude peptide by flash column chromatography or recrystallization.

Solution_Phase_Workflow Start Start Dissolve Dissolve N-protected AA and Oxyma in solvent Start->Dissolve Add_Amine Add Amine Component (and base if needed) Dissolve->Add_Amine Cool Cool to 0 °C Add_Amine->Cool Add_DIC Add DIC Cool->Add_DIC React React at RT (2-16 h) Add_DIC->React Workup Aqueous Work-up React->Workup Purify Purification Workup->Purify End End Purify->End

Figure 2: Workflow for solution-phase peptide coupling.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry and Oxyma/DIC

This protocol outlines a standard coupling cycle in Fmoc-based SPPS[3].

Materials:

  • Fmoc-protected amino acid (3-5 equiv)

  • Oxyma (3-5 equiv)

  • DIC (3-5 equiv)

  • Resin-bound amine (1.0 equiv)

  • Peptide synthesis grade DMF

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvents: DMF, DCM, Isopropanol

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF.

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminal amino acid.

    • Drain the resin and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times), DCM (2-3 times), and DMF (3-5 times) to remove piperidine and dibenzofulvene adducts.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equiv) and Oxyma (3-5 equiv) in a minimal amount of DMF.

    • Add this solution to the deprotected resin.

    • Add DIC (3-5 equiv) to the resin slurry.

    • Agitate the reaction mixture at room temperature for 1-2 hours. Coupling completion can be monitored using a qualitative test such as the Kaiser test[11]. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing:

    • After complete coupling (negative Kaiser test), drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times) to remove excess reagents and byproducts.

  • Repeat Cycle:

    • The resin is now ready for the next deprotection and coupling cycle.

SPPS_Cycle Start_Cycle Start Cycle (Resin with Fmoc-AA) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start_Cycle->Deprotection Wash_1 Wash (DMF, DCM) Deprotection->Wash_1 Coupling Amino Acid Coupling (Fmoc-AA, Oxyma, DIC) Wash_1->Coupling Wash_2 Wash (DMF, DCM) Coupling->Wash_2 Next_Cycle Proceed to Next Cycle Wash_2->Next_Cycle Next_Cycle->Deprotection Another AA to add Cleavage Final Cleavage from Resin Next_Cycle->Cleavage Synthesis Complete

Figure 3: The Solid-Phase Peptide Synthesis (SPPS) cycle.

Conclusion: A Safer, More Efficient Future for Peptide Synthesis

The adoption of this compound derivatives, particularly Oxyma and Oxyma-B, as additives in peptide synthesis represents a significant advancement in the field. Their ability to enhance coupling efficiency, suppress racemization, and, most importantly, provide a non-explosive alternative to traditional reagents addresses key challenges in modern peptide chemistry. The protocols and data presented in this application note provide a robust framework for the successful implementation of these reagents in both research and large-scale production environments, paving the way for the synthesis of complex peptides with greater fidelity and safety.

References

  • Khattab, S. N., et al. (2014). Oxyma-B, an excellent racemization suppressor in peptide synthesis. Organic & Biomolecular Chemistry, 12(40), 8036-8047.
  • Sabatino, G., & Papini, A. M. (2020). Oxyma as an additive in green solid-phase peptide synthesis. Chimica Oggi-Chemistry Today, 38(4).
  • El-Faham, A., & Albericio, F. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. RSC Publishing.
  • Luxembourg Bio Technologies Ltd. (n.d.). Oxyma-B. OxymaPure.
  • BenchChem. (2025). Application Notes and Protocols for the Use of Ethyl 2-cyano-2-(hydroxyimino)
  • de la Torre, B. G., & Albericio, F. (n.d.). DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY.
  • BenchChem. (2025). Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
  • AAPPTec. (n.d.). Technical Support Information Bulletin 1213 - Oxyma [Ethyl (hydroxyimino)
  • Khattab, S. N., et al. (2014). Oxyma-B, an excellent racemization suppressor for peptide synthesis. PubMed.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Wikipedia. (n.d.).
  • Ghizzoni, M., et al. (2021). Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis. Molecules, 26(11), 3326.
  • Subirós-Funosas, R., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives.
  • Subirós-Funosas, R., et al. (2022).

Sources

Application Notes and Protocols: Catalytic Conversion of 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Cyanopropanoic acid, a bifunctional molecule containing both a carboxylic acid and a nitrile group, is a valuable building block in organic synthesis.[1] Its strategic importance lies in its ability to serve as a precursor to a variety of valuable chemical entities, including unnatural amino acids, heterocyclic compounds, and specialty polymers. The controlled catalytic conversion of this compound allows for the selective transformation of either the nitrile or the carboxylic acid moiety, or both, leading to a diverse array of products. This document provides a detailed guide for researchers, scientists, and drug development professionals on the primary catalytic transformations of this compound, with a focus on hydrogenation, hydrolysis, and decarboxylation. We will delve into the mechanistic underpinnings of these reactions, provide field-proven protocols, and discuss the critical parameters that govern selectivity and yield.

Chemical and Physical Properties of this compound

A thorough understanding of the substrate's properties is paramount for safe and effective experimentation.

PropertyValueSource
Molecular FormulaC₄H₅NO₂[2]
Molecular Weight99.09 g/mol [2]
AppearanceColorless to pale yellow liquid or solid[1]
Melting Point35°C[3]
Boiling Point185.54°C (rough estimate)[3]
SolubilitySoluble in polar solvents like water and alcohols[1]
pKa2.57±0.10 (Predicted)[3]
Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or inhaled, and it can cause severe skin burns and eye damage.[2][4]

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • Laboratory coat

  • Work in a well-ventilated fume hood.

In case of exposure:

  • Skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[4]

  • Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting.[4] In all cases of exposure, seek immediate medical attention.

Section 1: Catalytic Hydrogenation to Synthesize β-Alanine Derivatives

The catalytic hydrogenation of the nitrile group in this compound to a primary amine is a pivotal transformation, yielding β-alanine, a crucial component in the synthesis of various pharmaceuticals and natural products. The choice of catalyst and reaction conditions is critical to achieving high selectivity and preventing side reactions, such as the formation of secondary amines or the reduction of the carboxylic acid group.

Mechanistic Considerations

The hydrogenation of nitriles over heterogeneous catalysts, such as those based on ruthenium, rhodium, palladium, or nickel, generally proceeds through a series of surface-adsorbed intermediates.[5] The nitrile group coordinates to the active metal sites, followed by the sequential addition of hydrogen atoms. A key challenge is to prevent the formation of secondary amines, which can arise from the reaction of the initially formed primary amine with an intermediate imine. This can often be mitigated by the addition of ammonia or by careful control of reaction parameters. For the hydrogenation of this compound, maintaining the integrity of the carboxylic acid group is also a primary concern. While the reduction of carboxylic acids is thermodynamically feasible, it typically requires more forcing conditions than nitrile hydrogenation.[6]

Experimental Protocol: Synthesis of β-Alanine

This protocol details the selective hydrogenation of this compound to β-alanine using a ruthenium-on-carbon (Ru/C) catalyst. The presence of an acid is crucial to keep the amino acid in its protonated form, which is the reactive species for hydrogenation.[6][7]

Materials:

  • This compound

  • 5% Ruthenium on activated carbon (Ru/C)

  • Phosphoric acid (H₃PO₄)

  • Deionized water

  • Methanol

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and pressure gauge

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a Celite pad)

Procedure:

  • Reactor Setup: In a glass liner for the autoclave, dissolve this compound (1.0 g, 10.1 mmol) in deionized water (20 mL).

  • Acidification: Carefully add phosphoric acid (0.29 M solution) to the reaction mixture. The acid helps to maintain the protonated state of the amino acid product, which is essential for high selectivity.[6]

  • Catalyst Addition: Under a nitrogen atmosphere (to prevent premature reaction with air), add the 5% Ru/C catalyst (50 mg).

  • Reaction: Seal the autoclave and purge it several times with hydrogen gas to remove any air. Pressurize the reactor with hydrogen to 8 MPa.

  • Heating and Stirring: Heat the reactor to 80°C while stirring the mixture vigorously (e.g., 1000 rpm) to ensure good gas-liquid-solid mixing.

  • Monitoring: Maintain the reaction at 80°C and 8 MPa for 4-6 hours. The reaction progress can be monitored by taking small aliquots (if the reactor setup allows) and analyzing them by HPLC or NMR spectroscopy.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated area.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite to remove the Ru/C catalyst. Wash the Celite pad with a small amount of deionized water to ensure complete recovery of the product.

  • Product Isolation: The resulting aqueous solution contains β-alanine. The product can be isolated by techniques such as ion-exchange chromatography or by carefully adjusting the pH to the isoelectric point of β-alanine to induce precipitation, followed by filtration and drying.

Expected Outcome: This protocol should yield β-alanine with high selectivity. The optical purity of the product is typically high when using a chiral starting material.[6]

Workflow Diagram

Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation reagents Dissolve this compound in Water & Phosphoric Acid catalyst Add Ru/C Catalyst reagents->catalyst autoclave Charge Autoclave catalyst->autoclave purge Purge with H₂ autoclave->purge pressurize Pressurize to 8 MPa H₂ purge->pressurize heat_stir Heat to 80°C & Stir pressurize->heat_stir cool_vent Cool & Vent heat_stir->cool_vent filter Filter to Remove Catalyst cool_vent->filter isolate Isolate β-Alanine filter->isolate Hydrolysis_Pathway start This compound intermediate 2-Carbamoylpropanoic Acid (Amide) start->intermediate Na₂MoO₄, H₂O₂ Ethanol, Reflux product α-Methylmalonic Acid (Dicarboxylic Acid) intermediate->product Acid or Base Hydrolysis (Further Reaction) Decarboxylation_Logic cluster_catalytic_cycle Photoredox Catalytic Cycle PC Photocatalyst (PC) PC_excited Excited PC* PC->PC_excited Visible Light PC_reduced Reduced PC⁻ PC_excited->PC_reduced SET Carboxylate Deprotonated This compound Radical α-Cyano Radical Carboxylate->Radical Oxidation & Decarboxylation Propionitrile Propionitrile Radical->Propionitrile H-atom Abstraction PC_reduced->PC Regeneration Co_catalyst Co-catalyst Cycle

Sources

Application Notes & Protocols: Leveraging 2-Cyanopropanoic Acid and its Derivatives in High-Performance Industrial Coatings and Inks

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the pursuit of advanced materials for industrial applications, 2-cyanopropanoic acid and its ester derivatives, the alkyl 2-cyanoacrylates, represent a unique class of reactive monomers.[1][2] While widely recognized for their role in rapid-bonding adhesives, their inherent chemical properties offer significant potential in the formulation of specialized industrial coatings and inks.[3][4] This document provides an in-depth technical guide for researchers and formulation scientists on the principles, applications, and evaluation protocols for integrating these materials into high-performance coating and ink systems.

The primary utility of this chemical family stems from the esters of this compound, such as ethyl 2-cyanoacrylate (ECA), which function as the active monomers.[2] These monomers undergo extremely rapid anionic polymerization upon exposure to weak bases, including ambient moisture, to form durable, high-strength polymer films.[3][5] This guide will explore how this rapid, room-temperature curing mechanism can be harnessed to create coatings and inks with exceptional adhesion, rapid processing times, and tailored performance characteristics. Furthermore, we will touch upon the role of this compound itself as a valuable chemical intermediate, particularly as a photoinitiator in UV-curable formulations.[6]

Section 1: The Chemistry of Cyanoacrylates in Film Formation

A fundamental understanding of the underlying chemistry is crucial for successful formulation. The performance of a cyanoacrylate-based coating is dictated by the monomer selection, the polymerization kinetics, and the incorporation of functional additives.

Monomer Chemistry and Properties

The core structure is this compound (C₄H₅NO₂).[1] However, the workhorses of the industry are its alkyl esters, commonly referred to as cyanoacrylates (CAs). The choice of the alkyl ester group (R) in the cyanoacrylate monomer is a primary determinant of the final properties of the cured film.

  • Methyl 2-cyanoacrylate (MCA): Offers very fast curing but can result in more brittle films.[7]

  • Ethyl 2-cyanoacrylate (ECA): The most common general-purpose monomer, providing a balance of cure speed and strength.[2][7]

  • n-Butyl cyanoacrylate (n-BCA): Known for increased flexibility and lower odor compared to ECA. It is often used in medical and cosmetic applications.[2][4]

  • 2-Octyl cyanoacrylate: Features even greater flexibility and is a primary choice for medical-grade skin adhesives due to its biocompatibility.[2][7]

The Anionic Polymerization Mechanism

Cyanoacrylate polymerization is an anionic chain-growth reaction initiated by nucleophiles, most commonly the hydroxide ions present in ambient moisture.[5] The process is remarkably efficient:

  • Initiation: A weak base (like H₂O) attacks the electron-deficient carbon-carbon double bond of the cyanoacrylate monomer, forming a carbanion.

  • Propagation: The newly formed carbanion rapidly attacks another monomer molecule, extending the polymer chain. This process continues, forming long, strong polymer chains.[2]

  • Stabilization: To prevent premature polymerization in the container, a weak acid is added as a stabilizer to neutralize any initiating bases.[8]

The speed of this reaction necessitates that cyanoacrylates be applied as thin films to ensure a rapid cure, as the polymerization is initiated at the substrate and air interfaces where moisture is present.[2][9]

Standard workflow for cross-hatch adhesion testing.

Classification of Adhesion Results (ASTM D3359)

ClassificationDescription
5B The edges of the cuts are completely smooth; no squares of the lattice are detached.
4B Small flakes of the coating are detached at intersections; less than 5% of the area is affected.
3B Small flakes of the coating are detached along edges and at intersections of cuts. The area affected is 5% to 15%.
2B The coating has flaked along the edges and on parts of the squares. The area affected is 15% to 35%.
1B The coating has flaked along the edges of cuts in large ribbons. The area affected is 35% to 65%.
0B Flaking and detachment worse than Grade 1B.
  • Apply a drop of the test chemical (e.g., water, isopropyl alcohol, gasoline, acetone) onto the cured coating. [10]2. Cover with a watch glass to prevent evaporation.

  • After a set period (e.g., 1 hour, 24 hours), remove the chemical and inspect the coating for any signs of softening, swelling, blistering, or delamination.

  • Expected Outcome: Cyanoacrylate coatings generally show poor resistance to polar solvents like acetone and water but better resistance to non-polar solvents like gasoline. [8][10]

This test assesses a coating's ability to resist cracking upon rapid deformation. [11]1. A standard weight is dropped from a specified height onto the coated panel. 2. The coating is then examined for cracking, peeling, or delamination at the site of impact. This is particularly important for coatings on parts that may be subject to mechanical stress.

Section 5: Troubleshooting and Optimization

ProblemPotential Cause(s)Recommended Solution(s)
Poor Adhesion - Improper substrate cleaning.- Low surface energy substrate (e.g., polyolefin).- Coating applied too thickly.- Ensure surface is free of oil, moisture, and dust.<[12]br>- Use a designated adhesion promoter/primer.<[13]br>- Apply a thinner, more uniform film. [9]
White Residue ("Blooming") - Volatilization of unreacted monomer.- More common with low-viscosity, fast-curing monomers (e.g., MCA, ECA).- Use a low-bloom, low-odor formulation (e.g., based on methoxyethyl cyanoacrylate).<[8]br>- Ensure good air circulation during curing.- Use an accelerator to speed up surface cure.
Slow or Incomplete Cure - Low humidity environment.- Presence of acidic contaminants on the substrate.- Stabilizer level in the formulation is too high.- Increase ambient humidity (>40% RH is ideal).<[14]br>- Use a chemical accelerator.- Ensure substrate is clean and neutral.- Adjust stabilizer concentration during formulation.
Brittle/Cracked Film - Inherent property of standard cyanoacrylate polymers.- Excessive stress or impact.- Formulate with toughening agents like rubber.<[5]br>- Use a more flexible monomer base, such as butyl or octyl cyanoacrylate. [8]

Conclusion

This compound and its derivatives provide a powerful platform for formulating advanced industrial coatings and inks characterized by their rapid, room-temperature cure. By moving beyond their traditional role as adhesives, these materials can be engineered into thin, protective films and robust ink binders for specialized, high-speed applications. Success in this field hinges on a deep understanding of the anionic polymerization mechanism and a methodical approach to formulation and testing. By carefully selecting monomers and additives and adhering to rigorous evaluation protocols, researchers and scientists can unlock the full potential of cyanoacrylate chemistry to meet demanding industrial performance targets.

References

  • Intertronics. (n.d.).
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Incure Inc. (2024, August 29).
  • Wikipedia. (n.d.).
  • HumiSeal. (2024, April 24).
  • Progress in Chemical and Biochemical Research. (2024, March 18).
  • DeFelsko. (n.d.).
  • National Center for Biotechnology Information. (n.d.). (2R)-2-cyanopropanoic acid.
  • ADINOX. (n.d.). Cyanoacrylate Adhesives | CA Adhesive | Instant CA. [Link]
  • Polymeres Technologies. (n.d.).
  • ASTM International. (2023).
  • Permabond. (2015, July 2). Cyanoacrylate Adhesive Environmental Resistance. [Link]
  • Google Patents. (n.d.).
  • Progress in Chemical and Biochemical Research. (2024, March 18).
  • American Tinning & Galvanizing. (2009). D3359 – 09´2 - Standard Test Methods for - Measuring Adhesion by Tape Test1. [Link]
  • Gluespec. (n.d.).
  • Google Patents. (n.d.).
  • Permabond. (2016, July 26). Cyanoacrylate Adhesive Uses: Common and Unusual Cases. [Link]
  • GracoRoberts. (n.d.).
  • ResearchGate. (2025, August 7). Formulation and characterization of pigmented inkjet inks containing aminopropyl/vinyl/silsesquioxane for jet printing onto polyester fabrics. [Link]
  • High Performance Coatings. (n.d.).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 2-Cyano Propanoic Acid (CAS 632-07-5)
  • Incurelab. (2025, December 30).
  • Forgeway Ltd. (n.d.).
  • Scribd. (n.d.).
  • Hopsonglue. (n.d.).
  • ResearchGate. (2016, September 10). Improved Bond Strength of Cyanoacrylate Adhesives Through Nanostructured Chromium Adhesion Layers. [Link]
  • HumiSeal. (n.d.).
  • ZDS Adhesive. (n.d.).
  • Semantic Scholar. (2023, August 15). The Effect of Coating Additives on the Properties of Hydrophobic Coatings with Low Infrared Emissivity. [Link]

Sources

Application Notes & Protocols: Enzymatic Transformations of 2-Cyanopropanoic Acid and Analogous Chiral Synthons

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of enzymatic reactions involving 2-cyanopropanoic acid and the structurally related, industrially significant synthon, 2-chloropropanoic acid. We move beyond simple procedural lists to explain the causality behind experimental choices, focusing on two powerful enzyme classes: nitrilases for direct nitrile hydrolysis and 2-haloacid dehalogenases for stereoselective transformations. This document furnishes detailed, self-validating protocols for enzyme screening and preparative-scale synthesis, supported by data visualization and workflow diagrams to ensure experimental success and reproducibility.

Part 1: Foundational Principles & Strategic Overview

The Chemical Potential of this compound

This compound (C₄H₅NO₂) is a bifunctional molecule containing both a carboxylic acid and a nitrile group on a chiral center.[1][2] This structure makes it a valuable C4 building block for organic synthesis, offering multiple avenues for chemical modification. The nitrile can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, while the carboxyl group can undergo esterification or amide bond formation. The true synthetic power of this molecule, however, is unlocked through stereocontrolled transformations, which are often challenging to achieve with traditional chemical methods.

The Biocatalytic Advantage: Precision, Mildness, and Sustainability

Enzymatic catalysis, or biocatalysis, offers a compelling alternative to conventional chemistry for the synthesis of chiral molecules. Enzymes operate under mild conditions (aqueous buffers, ambient temperature, and pressure), minimizing energy consumption and the formation of harsh by-products.[3] Their most significant advantage is their profound stereoselectivity, allowing for the synthesis of enantiomerically pure compounds that are critical for the pharmaceutical and agrochemical industries.[4]

This guide focuses on two key enzyme families relevant to the transformation of this compound and its structural analog, 2-chloropropanoic acid:

  • Nitrilases (EC 3.5.5.1): These enzymes directly hydrolyze the nitrile group of this compound to a carboxylic acid, yielding 2-methylmalonic acid.[5]

  • 2-Haloacid Dehalogenases (EC 3.8.1.x): While not acting on the cyano group, these enzymes are pivotal for the kinetic resolution of the analogous compound, racemic 2-chloropropanoic acid, a key intermediate in herbicide synthesis.[6] Understanding their function provides a powerful comparative framework and highlights a key industrial application of stereoselective biocatalysis on C3 chiral synthons.

Part 2: Direct Hydrolysis of this compound via Nitrilases

Scientific Background: The Nitrilase Enzyme Family

Nitrilases are a class of enzymes within the carbon-nitrogen hydrolase superfamily that catalyze the direct conversion of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) and ammonia, typically without the formation of a free amide intermediate.[5][7]

Mechanism of Action: The catalytic activity of nitrilases relies on a conserved catalytic triad, typically composed of Glutamate (Glu), Lysine (Lys), and Cysteine (Cys).[7] The cysteine residue acts as the primary nucleophile, attacking the carbon atom of the nitrile group. This mechanism allows for the efficient hydrolysis of the carbon-nitrogen triple bond under neutral pH and ambient temperature.

Enantioselectivity: A key feature of nitrilases for synthetic applications is their potential for enantioselectivity. When presented with a racemic nitrile, a specific nitrilase may preferentially hydrolyze one enantiomer over the other, enabling the production of enantiomerically enriched carboxylic acids or the recovery of the unreacted, enantiopure nitrile.[7][8]

Application Workflow: From Discovery to Synthesis

The successful application of a nitrilase begins with identifying an enzyme that possesses both high activity and the desired stereoselectivity for the target substrate. This is achieved through a systematic screening process, followed by optimization for preparative-scale synthesis.

Nitrilase_Workflow cluster_screening Phase 1: Screening cluster_synthesis Phase 2: Preparative Synthesis s1 Define Target Reaction (Racemic this compound) s2 Select Nitrilase Library (Diverse enzymes) s1->s2 s3 High-Throughput Assay (Microplate format) s2->s3 s4 Analyze Conversion & ee% (Chiral HPLC/GC) s3->s4 s5 Identify 'Hit' Enzymes s4->s5 p1 Select Best 'Hit' Enzyme s5->p1 Transition to Scale-Up p2 Optimize Reaction Conditions (pH, Temp, Substrate Loading) p1->p2 p3 Preparative Scale Reaction (Bioreactor) p2->p3 p4 Product Isolation & Purification p3->p4 p5 Final Product Analysis p4->p5

Caption: Workflow for nitrilase discovery and application.

Protocol 1: High-Throughput Screening of a Nitrilase Library

Objective: To identify nitrilase enzymes capable of hydrolyzing this compound with high conversion and/or enantioselectivity from a diverse panel.

Rationale: Commercially available nitrilase screening kits offer a rapid and efficient way to test dozens of unique biocatalysts simultaneously.[9][10][11] This protocol is designed for a 96-well plate format to maximize throughput. The detection of ammonia, a universal by-product of the nitrilase reaction, can be coupled to a glutamate dehydrogenase (GDH) assay for real-time activity monitoring.[12]

Materials:

  • Nitrilase Screening Kit (e.g., Almac NITESK-1500, Codex® Nitrilase Screening Kit) containing lyophilized enzyme powders.[9][10]

  • (R,S)-2-Cyanopropanoic acid (Substrate).

  • Potassium phosphate buffer (50 mM, pH 7.5).[10]

  • Organic co-solvent (e.g., DMSO or Methanol), if needed for substrate solubility.

  • 96-well microplates.

  • Plate shaker/incubator.

  • Quenching solution (e.g., 1 M HCl).

  • Extraction solvent (e.g., Ethyl acetate or MTBE).[9]

  • Analytical equipment: Chiral HPLC or GC system with a suitable column for separating enantiomers of this compound and 2-methylmalonic acid.

Procedure:

  • Buffer Preparation: Reconstitute the reaction buffer as specified by the kit manufacturer. A typical buffer is 50 mM potassium phosphate, pH 7.5.[10]

  • Substrate Stock Solution: Prepare a concentrated stock solution of (R,S)-2-cyanopropanoic acid in the reaction buffer. If solubility is limited, a minimal amount of co-solvent (<5% v/v) can be used.[10]

  • Enzyme Reconstitution: In each well of the microplate, add a pre-determined amount of reaction buffer. Add the specified amount of each unique lyophilized nitrilase to its designated well. Include a "no enzyme" well as a negative control.

  • Reaction Initiation: Add the substrate stock solution to each well to initiate the reactions. The final substrate concentration is typically in the range of 10-50 mM.[7]

  • Incubation: Seal the plate and incubate at 30°C with agitation (e.g., 200-250 rpm) for a set period (e.g., 24 hours).[7][10]

  • Reaction Quenching: Stop the reaction by adding the quenching solution (e.g., 1 M HCl) to each well. This denatures the enzyme and protonates the product.

  • Product Extraction: Add an equal volume of extraction solvent (e.g., ethyl acetate) to each well. Seal the plate and shake vigorously to extract the unreacted substrate and product. Centrifuge the plate to separate the aqueous and organic layers.

  • Analysis: Carefully transfer the organic layer to a new plate or vials for analysis by chiral HPLC/GC. Determine the percentage conversion by measuring the disappearance of the substrate and the appearance of the product. Determine the enantiomeric excess (ee) of the remaining substrate and/or the product.

Data Interpretation: The results should be compiled into a table for easy comparison, allowing for the identification of "hit" enzymes.

Enzyme IDSubstrate Conversion (%)Remaining Substrate ee (%)Product
NIT-1015 ± 202-Methylmalonic acid
NIT-10295 ± 3N/A2-Methylmalonic acid
NIT-10348 ± 498% (R)2-Methylmalonic acid
Control<10None Detected

Table 1: Representative data from a nitrilase screening assay. NIT-102 shows high conversion. NIT-103 is an (S)-selective enzyme suitable for kinetic resolution.

Part 3: Comparative Biocatalysis: Dehalogenases on 2-Chloropropanoic Acid

Scientific Background: The 2-Haloacid Dehalogenase Family

Rationale for Inclusion: 2-Chloropropanoic acid is a crucial chiral intermediate for many phenoxypropionic acid herbicides.[6] The enzymatic resolution of its racemic form is a cornerstone of industrial biocatalysis. Studying this system provides invaluable insights into stereoselective transformations of small chiral acids, a strategy directly applicable to derivatives of this compound.

2-Haloacid dehalogenases catalyze the hydrolytic cleavage of a carbon-halogen bond at the C-2 position of short-chain haloalkanoic acids, producing a 2-hydroxyalkanoic acid and a halide ion.[13]

Classification and Stereospecificity: These enzymes are classified based on their substrate stereopreference:[14][15]

  • L-2-haloacid dehalogenase (L-DEX): Acts specifically on L-enantiomers.

  • D-2-haloacid dehalogenase (D-DEX): Acts specifically on D-enantiomers.

  • D,L-2-haloacid dehalogenase (DL-DEX): Acts on both enantiomers.

A critical feature of many D-DEX and L-DEX enzymes is that the dehalogenation proceeds with an inversion of configuration at the chiral center.[13][14] For example, a D-DEX acting on (R)-2-chloropropanoic acid will produce (S)-lactic acid. This stereochemical inversion is a hallmark of their catalytic mechanism, which often involves a direct backside attack on the carbon-halogen bond by an activated water molecule or a carboxylate residue in the active site.[16] Enzymes from bacterial genera such as Rhizobium and Pseudomonas are well-characterized sources of these dehalogenases.[17][18]

Application Workflow: Kinetic Resolution

Kinetic resolution is a powerful strategy to separate a racemate. An enzyme selectively transforms one enantiomer into a new product, leaving the unreactive enantiomer behind in high optical purity.

Dehalogenase_Workflow cluster_input Input cluster_process Biocatalytic Process cluster_output Output Mixture (at ~50% conversion) input Racemic (R,S)-2-Chloropropanoic Acid (50% R / 50% S) enzyme Add D-Specific Dehalogenase (e.g., DehD from Rhizobium sp.) input->enzyme reaction Selective Hydrolysis of (R)-enantiomer enzyme->reaction product Product: (S)-Lactic Acid reaction->product unreacted Unreacted Substrate: (S)-2-Chloropropanoic Acid (High Enantiomeric Purity) reaction->unreacted

Caption: Kinetic resolution of racemic 2-chloropropanoic acid.

Protocol 2: D-Specific Dehalogenase-Mediated Resolution of (R,S)-2-Chloropropanoic Acid

Objective: To produce enantiomerically pure (S)-2-chloropropanoic acid from a racemic mixture using a D-specific 2-haloacid dehalogenase.

Rationale: This protocol leverages the high stereospecificity of a D-DEX enzyme. The enzyme will selectively consume the (R)-enantiomer, converting it to (S)-lactic acid. By stopping the reaction at or near 50% conversion, the remaining, unreacted (S)-2-chloropropanoic acid can be recovered at a very high enantiomeric excess.

Materials:

  • D-specific 2-haloacid dehalogenase (e.g., DehD from Rhizobium sp. RC1, or a commercially available equivalent).[16]

  • (R,S)-2-Chloropropanoic acid (Substrate).

  • Tris-HCl or similar buffer (100 mM, pH ~8.0).

  • pH-stat or autotitrator with 0.5 M NaOH.

  • Reaction vessel with temperature control.

  • Analytical equipment: Chiral HPLC or GC system capable of separating (R)- and (S)-2-chloropropanoic acid and lactic acid.

Procedure:

  • Reaction Setup: In a temperature-controlled reaction vessel (e.g., 37°C), dissolve the (R,S)-2-chloropropanoic acid in the buffer to the desired concentration (e.g., 100 mM).

  • pH Control: Place a calibrated pH electrode in the solution. The dehalogenation reaction releases one proton (H+) per molecule of substrate converted. Use a pH-stat to maintain the pH at the enzyme's optimum (e.g., pH 8.0) by the controlled addition of NaOH. The volume of NaOH added is directly proportional to the reaction progress.

  • Enzyme Addition: Once the temperature and pH have stabilized, add the D-specific dehalogenase to initiate the reaction.

  • Reaction Monitoring: Monitor the reaction progress by:

    • Titration: The consumption of NaOH provides a real-time measure of conversion. The reaction is complete (100% conversion of the D-isomer) when 50% of the initial substrate has reacted, corresponding to the addition of 0.5 molar equivalents of NaOH.

    • Offline Analysis: Periodically withdraw small aliquots, quench with acid, and analyze by chiral HPLC/GC to determine the concentrations of both substrate enantiomers and the lactate product.

  • Reaction Termination: When the reaction reaches ~50% total conversion (i.e., near-complete consumption of the (R)-enantiomer), terminate it by acidifying the mixture to pH < 2 with concentrated HCl. This will stop the enzyme and ensure the desired product is in its protonated, acid form.

  • Product Isolation:

    • Extract the acidified reaction mixture multiple times with an organic solvent like diethyl ether or ethyl acetate.[19]

    • The (S)-lactic acid product will have higher water solubility and will preferentially remain in the aqueous phase, while the more nonpolar (S)-2-chloropropanoic acid will be extracted into the organic phase.

    • Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude (S)-2-chloropropanoic acid.

  • Purity Analysis: Analyze the final product by chiral HPLC/GC to confirm its chemical purity and determine the final enantiomeric excess (ee), which should be >99%.

Data Interpretation: A time-course analysis provides a clear picture of the kinetic resolution process.

Time (min)[(R)-2-CP] (mM)[(S)-2-CP] (mM)Substrate ee (%)Conversion (%)
050.050.000
3035.149.817.3% (S)15.1
6020.249.542.1% (S)30.1
1205.549.280.4% (S)45.1
180<0.549.0>99.0% (S)>49.5

Table 2: Representative time-course data for the kinetic resolution of 100 mM (R,S)-2-chloropropanoic acid.

Part 4: Conclusion and Future Outlook

This guide has detailed robust enzymatic strategies for the transformation of this compound and its structural analog, 2-chloropropanoic acid. The use of nitrilases offers a direct and efficient route for the hydrolysis of the nitrile group, while 2-haloacid dehalogenases exemplify the power of biocatalysis in achieving exquisite stereocontrol for the production of high-value, enantiopure chemical intermediates.

The protocols provided herein serve as a validated starting point for laboratory-scale synthesis. Future advancements in this field will undoubtedly be driven by:

  • Enzyme Engineering: Tailoring enzyme active sites through directed evolution or rational design to enhance activity, stability, and selectivity for non-natural substrates.

  • Metagenomic Discovery: Mining environmental DNA for novel nitrilases and dehalogenases with unique catalytic properties.[7]

  • Process Optimization: Integrating these biocatalytic steps into multi-enzyme cascades or chemo-enzymatic processes to build molecular complexity efficiently and sustainably.

By embracing these biocatalytic tools, researchers and developers can unlock new synthetic pathways, reduce environmental impact, and create the next generation of chiral pharmaceuticals, agrochemicals, and advanced materials.

References

  • UniProt Consortium. (n.d.). Q8KLS9 · HADD_RHISH. UniProtKB.
  • Ismail, S. N. H., Tuan Harith, Z. T., & Huyop, F. (2016). l-2-Haloacid dehalogenase (DehL) from Rhizobium sp. RC1. Bioresources and Bioprocessing, 3(1), 23.
  • Oyewusi, A., Ofondu, F., & Okoh, A. (2021). Dehalogenases: From Improved Performance to Potential Microbial Dehalogenation Applications. International Journal of Molecular Sciences, 22(23), 12773.
  • Abdullah, S. R. S., et al. (2017). Insights into the stereospecificity of the d-specific dehalogenase from Rhizobium sp. RC1 toward d- and l-2-chloropropionate. Journal of Biomolecular Structure and Dynamics, 35(13), 2839-2851.
  • Almac Group. (n.d.). Nitrilase Enzyme Screening Kit.
  • Huyop, F., & Nemati, M. (2010). Properties of dehalogenase from Rhizobium sp. RC1. African Journal of Microbiology Research, 4(25), 2836-2847.
  • DeSantis, G., et al. (2002). Exploring Nitrilase Sequence Space for Enantioselective Catalysis. Journal of Bacteriology, 184(16), 4529-4536.
  • Grischek, B., et al. (2016). From sequence to function: a new workflow for nitrilase identification. Applied Microbiology and Biotechnology, 100(23), 9997-10008.
  • Guivarch, M., et al. (1991). Catalytic action of L-2-halo acid dehalogenase on long-chain L-2-haloalkanoic acids in organic solvents. Biotechnology and Bioengineering, 38(9), 1114-1117.
  • Koppenhoefer, B., & Schurig, V. (1988). (S)-2-CHLOROALKANOIC ACIDS OF HIGH ENANTIOMERIC PURITY FROM (S)-2-AMINO ACIDS: (S)-2-CHLOROPROPANOIC ACID. Organic Syntheses, 66, 151.
  • Howden, A. J. M., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant–microbe interactions. Microbial Biotechnology, 2(4), 441-451.
  • Park, S. J., et al. (2013). Enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid by nitrilase. Bioprocess and Biosystems Engineering, 36(5), 643-647.
  • Zhang, C., et al. (2021). Mini Review: Advances in 2-Haloacid Dehalogenases. Frontiers in Bioengineering and Biotechnology, 9, 786357.
  • ResearchGate. (n.d.). Proposed reaction scheme for the conversion of nitriles to acids or amides by nitrilases.
  • Zhou, Y., et al. (2021). An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate.
  • Howden, A. J. M., & Preston, G. M. (2009). Nitrilase enzymes and their role in plant-microbe interactions. University of Oxford.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • Wikipedia. (n.d.). 2-Chloropropionic acid.
  • National Center for Biotechnology Information. (n.d.). (2R)-2-cyanopropanoic acid. PubChem Compound Database.
  • Huyop, F., et al. (2012). Degradation of D,L-2-chloropropionic Acid by Bacterial Dehalogenases that Shows Stereospecificity and its Partial Enzymatic Characteristics. Research Journal of Environmental Toxicology, 6(1), 1-11.
  • Contreras-Zarate, C., et al. (2021). Production of Bulk Chemicals with Biocatalysis: Drivers and Challenges Reflected in Recent Industrial Granted Patents (2015–2020). Catalysts, 11(2), 209.
  • ResearchGate. (n.d.). Biocatalytic and Fermentative Production of α,ω-Bifunctional Polymer Precursors.

Sources

Introduction: The Strategic Importance of 2-Cyanopropanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Scale-Up Synthesis of 2-Cyanopropanoic Acid Derivatives

This compound and its ester or amide derivatives are pivotal building blocks in modern organic synthesis, particularly within the pharmaceutical and specialty chemical industries. Their unique trifunctional nature—possessing a nitrile, a carboxylic acid (or its derivative), and a reactive α-carbon—makes them exceptionally versatile intermediates. They are precursors to a wide array of more complex molecules, including α-amino acids via the Strecker synthesis, highly substituted aromatic compounds, and various heterocyclic systems.[1][2][3] The cyano group itself can be hydrolyzed to a carboxylic acid, reduced to an amine, or used to direct further reactions, offering a rich tapestry of synthetic possibilities.

However, transitioning the synthesis of these valuable compounds from the laboratory bench to an industrial scale introduces significant challenges. Issues of thermal management, reagent handling, process safety, and economic viability become paramount. This guide provides a comprehensive overview of the key considerations and methodologies for the successful scale-up of this compound derivative synthesis, grounded in established chemical principles and field-proven safety protocols.

Part 1: Foundational Synthetic Strategies for Scale-Up

The choice of synthetic route is the most critical decision in a scale-up campaign. It dictates not only the yield and purity but also the process safety, cost of goods, and environmental impact. Below are the most common and industrially viable strategies.

Alkylation of Cyanoacetate Esters

This is arguably the most direct and widely used method for preparing 2-cyanopropanoate esters. The reaction involves the deprotonation of an active methylene compound, typically an alkyl cyanoacetate, followed by nucleophilic substitution with an alkyl halide.

  • Mechanism & Rationale: The α-proton of the cyanoacetate is acidic due to the electron-withdrawing effects of both the nitrile and the ester groups. A suitable base can easily remove this proton to form a stabilized carbanion (enolate). This potent nucleophile then displaces a halide from an alkyl halide (e.g., iodomethane, ethyl bromide) in an SN2 reaction to form the desired C-C bond.

  • Scale-Up Considerations:

    • Base Selection: While strong bases like sodium hydride (NaH) are common in lab-scale syntheses due to their high reactivity and irreversible deprotonation, they pose significant safety risks on a large scale (flammable hydrogen gas evolution, pyrophoric nature).[4][5] For industrial processes, weaker, less hazardous, and more cost-effective bases like potassium carbonate (K₂CO₃) or sodium ethoxide are often preferred, sometimes in conjunction with a phase-transfer catalyst to enhance reactivity.[6]

    • Solvent: Tetrahydrofuran (THF) is a good laboratory solvent but its relatively low boiling point and potential for peroxide formation make it less ideal for large-scale reactors.[4] Toluene, acetonitrile, or acetone are often substituted as they are inert to the reactants and offer a more favorable boiling point range for thermal control.[6]

    • Exothermicity: The alkylation step is often exothermic. A robust reactor cooling system and controlled, slow addition of the alkylating agent are essential to prevent thermal runaways.

Knoevenagel Condensation

For derivatives containing an α,β-unsaturated system, such as ethyl 2-cyano-2-butenoate, the Knoevenagel condensation is the preferred method.[7] This reaction involves the condensation of an active methylene compound (like ethyl cyanoacetate) with an aldehyde or ketone.

  • Mechanism & Rationale: The reaction is typically catalyzed by a weak base (e.g., piperidine, an amine salt like diisopropylethylammonium acetate).[8] The base facilitates the formation of the enolate from the active methylene compound, which then attacks the carbonyl carbon of the aldehyde. The resulting aldol-type adduct rapidly undergoes dehydration (elimination of water) to yield the thermodynamically stable α,β-unsaturated product.

  • Scale-Up Considerations:

    • Water Removal: The elimination of water drives the reaction to completion. On a large scale, this is often achieved by azeotropic distillation using a Dean-Stark apparatus, particularly when using solvents like toluene.

    • Catalyst Loading: While effective, catalyst loading should be minimized to reduce costs and simplify purification. High catalyst efficiency is a key process optimization parameter.[8]

    • Substrate Scope: This method is highly effective for producing a wide range of cyanoacrylates, which are important monomers and chemical intermediates.[9][10][11]

Advanced Methods: Catalytic Cyanation

Modern synthetic chemistry offers more advanced routes, such as transition-metal-catalyzed cyanation of α-halo esters. These methods can offer higher selectivity and milder reaction conditions.

  • Mechanism & Rationale: Catalysts based on palladium or nickel can facilitate the coupling of an α-halo ester with a cyanide source.[12][13] The catalytic cycle typically involves oxidative addition of the catalyst into the carbon-halogen bond, followed by transmetalation with a cyanide species and reductive elimination to yield the product and regenerate the catalyst.

  • Scale-Up Considerations:

    • Cyanide Source: While traditional sources like NaCN or KCN are potent, they are highly toxic.[14] Industrial processes are increasingly exploring less toxic and safer alternatives like zinc cyanide (Zn(CN)₂) or potassium ferrocyanide.[12][13][15]

    • Catalyst Cost and Recovery: Palladium and other precious metal catalysts are expensive. Efficient catalyst recovery and recycling are crucial for economic viability on a large scale. Using heterogeneous catalysts (e.g., Pd/C) can simplify this process.[13]

    • Ligand Selection: The choice of ligand for the metal catalyst is critical for achieving high yield and selectivity. Ligand screening and optimization are essential development steps.

G cluster_start Starting Materials cluster_methods Synthetic Routes cluster_products Product Derivatives Cyanoacetate Alkyl Cyanoacetate Alkylation Alkylation (Base + Alkyl Halide) Cyanoacetate->Alkylation Knoevenagel Knoevenagel Condensation (Base Catalyst) Cyanoacetate->Knoevenagel Aldehyde Aldehyde / Ketone Aldehyde->Knoevenagel HaloEster α-Halo Ester Catalysis Catalytic Cyanation (Pd/Ni Catalyst + CN Source) HaloEster->Catalysis Propanoate Alkyl 2-Cyanopropanoate Alkylation->Propanoate Direct Substitution Acrylate Alkyl Cyanoacrylate Knoevenagel->Acrylate Condensation & Dehydration Catalysis->Propanoate Cross-Coupling Elimination Elimination / Substitution Engineering Engineering Controls (Enclosure, Ventilation, Scrubbers) Administrative Administrative Controls (SOPs, Training, Restricted Access) PPE Personal Protective Equipment (PPE)

Caption: The hierarchy of controls for managing cyanide hazards.

Emergency Preparedness
  • Spill Management: Have dedicated cyanide spill kits available. Small spills can be decontaminated with an alkaline solution of sodium hypochlorite (bleach), ensuring the pH remains basic to prevent HCN evolution. [16]For large spills, evacuation and response by a trained emergency team are necessary. [17]* Exposure Response: Immediate medical attention is critical for any suspected cyanide exposure. [18]On-site medical personnel should be trained in cyanide poisoning response, and antidote kits should be readily available. [19]Contaminated clothing must be removed immediately, and the affected skin washed for at least 15-20 minutes. [19][18]

Part 3: Detailed Scale-Up Protocols

The following protocols are presented as a guide for transitioning from lab to pilot scale. All quantities should be adjusted based on specific equipment and safety assessments. These protocols must only be executed by trained professionals in a facility equipped for handling hazardous materials.

Protocol 1: Scale-Up Synthesis of Ethyl 2-Cyanopropanoate via Alkylation

This protocol details the methylation of ethyl cyanoacetate. The principles can be adapted for other alkyl halides.

Physicochemical Data

CompoundFormulaMW ( g/mol )Boiling Point (°C)Density (g/mL)
Ethyl CyanoacetateC₅H₇NO₂113.11206-2071.063
Sodium Hydride (60%)NaH24.00-0.92 (dispersion)
IodomethaneCH₃I141.9442.42.28
Ethyl 2-CyanopropanoateC₆H₉NO₂127.14194-1951.011

Step-by-Step Methodology

  • Reactor Preparation (Engineering Control):

    • Ensure the reactor is clean, dry, and inerted with a nitrogen atmosphere. The reactor should be equipped with a mechanical stirrer, a thermocouple, a pressure-equalizing dropping funnel, a condenser, and an outlet connected to a caustic scrubber.

    • Charge the reactor with dry toluene (e.g., 5 L per mole of ethyl cyanoacetate).

    • Under a strong nitrogen counter-flow, carefully charge potassium carbonate (1.5 equivalents). Causality: K₂CO₃ is chosen as a safer, non-pyrophoric base for scale-up compared to NaH.

  • Reagent Addition (Administrative & Engineering Control):

    • Begin vigorous stirring and add ethyl cyanoacetate (1.0 equivalent) to the reactor via the dropping funnel over 15-20 minutes.

    • Heat the mixture to 60-70 °C to facilitate the reaction.

  • Alkylation (Process Control):

    • Slowly add iodomethane (1.05 equivalents) via the dropping funnel over 1-2 hours. Causality: Slow addition is critical to control the reaction exotherm and prevent a dangerous temperature spike.

    • Maintain the temperature at 60-70 °C and monitor the reaction progress by GC or HPLC. The reaction is typically complete within 3-5 hours.

  • Work-Up and Quench (Safety Critical):

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully quench the reaction by adding water (e.g., 5 L). Warning: If residual reactive base is present, this may cause a slight exotherm.

    • Transfer the mixture to a separation vessel. Separate the organic layer.

    • Wash the organic layer with brine (saturated NaCl solution) to remove water-soluble impurities. [4]

  • Purification (Industrial Method):

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent.

    • Remove the solvent (toluene) under reduced pressure using a rotary evaporator or a similar industrial solvent stripping unit.

    • Purify the crude product by vacuum distillation. Causality: Column chromatography is not practical for large quantities; vacuum distillation is the standard industrial method for purifying liquids of this nature. [4]

Caption: Workflow for the scaled-up synthesis of ethyl 2-cyanopropanoate.

Protocol 2: Representative Synthesis of an Ethyl 2-Cyanoacrylate Derivative

This protocol outlines the Knoevenagel condensation between an aromatic aldehyde (e.g., benzaldehyde) and ethyl cyanoacetate.

Step-by-Step Methodology

  • Reactor Setup:

    • Equip a reactor with a mechanical stirrer, heating mantle, thermocouple, and a Dean-Stark apparatus connected to a condenser.

    • Charge the reactor with toluene (5 volumes), benzaldehyde (1.0 eq.), and ethyl cyanoacetate (1.05 eq.). Causality: A slight excess of the less expensive methylene component can help drive the reaction to completion.

  • Catalyst Addition:

    • Add a catalytic amount of diisopropylethylammonium acetate (DIPEAc, ~0.1 eq.) or a mixture of piperidine and acetic acid. [8]

  • Reaction and Dehydration:

    • Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as it is formed, physically removing it from the reaction and driving the equilibrium towards the product.

    • Monitor the reaction by TLC or GC until the starting aldehyde is consumed (typically 4-8 hours).

  • Work-Up and Purification:

    • Cool the reaction mixture to room temperature.

    • Wash the organic solution with dilute HCl to remove the basic catalyst, followed by a wash with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Remove the toluene under reduced pressure.

    • The resulting crude product is often of high purity. If further purification is required, it can be achieved by vacuum distillation or recrystallization if the product is a solid.

Conclusion

The scale-up synthesis of this compound derivatives is a well-established field that balances potent chemical reactivity with stringent safety requirements. Success in this area hinges on a deep understanding of the underlying reaction mechanisms, a careful selection of reagents and conditions appropriate for the scale of operation, and an unwavering commitment to process safety. By prioritizing engineering controls, robust training, and detailed operational protocols, researchers and drug development professionals can safely and efficiently produce these vital chemical intermediates for a multitude of applications.

References

  • An In-depth Technical Guide to Ethyl 2-cyanopropanoate. Benchchem.
  • GUIDE FOR PREVENTING AND RESPONDING TO CYANIDE POISONING IN THE WORKPLACE. Safe Work Australia.
  • Process For The Preparation Of Ethyl 2,3 Dicyano Propionate. Quick Company.
  • Sodium Cyanide Risks: What You Need to Know. United Chemical.
  • CHEM12 Cyanide Compounds. University of Bristol.
  • Laboratory Use of Cyanide Salts Safety Guidelines. MIT Environmental Health & Safety.
  • SODIUM CYANIDE HAZARD SUMMARY. NJ.gov.
  • Best Management Practices for Cyanide Use in the Small-Scale Gold Mining Sector. planetGOLD.
  • Ethyl 2-cyanopropanoate | 1572-99-2. ChemicalBook.
  • Handling Cyanide Safely: Protocols for Mining and Metal Processing Industries. TSM TheSafetyMaster Private Limited.
  • Cyanide Salts. Environmental Health and Safety - Dartmouth.
  • Sodium cyanide. pentachemicals.
  • 7 Safety Measures I Should Know While Handling Sodium Cyanide. Camachem.
  • Cyanides Storage, Handling and General Use Information. University of Windsor.
  • Sodium cyanide. Wikipedia.
  • A Holistic Strategy for Cyanide Control and Safety for Pharmaceutical Manufacturing. ResearchGate.
  • Ethyl 2-cyanopropanoate synthesis. ChemicalBook.
  • Strecker amino acid synthesis. Wikipedia.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry.
  • Amino Acid. Encyclopedia MDPI.
  • Sodium Cyanide Safety Operation Procedures and Emergency Response. United Chemical.
  • Strecker Synthesis. Organic Chemistry Portal.
  • Nickel-Catalyzed Cyanation of Aryl Halides. PMC - NIH.
  • Strecker Synthesis. NROChemistry.
  • Cyanide safety and exposure management. SafetyLine Hub.
  • Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. SciELO México.
  • Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents: An Updated Review. PubMed.
  • Catalytic Sandmeyer Cyanation as a Synthetic Pathway to Aryl Nitriles. ResearchGate.
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Bentham Science Publisher.
  • Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Request PDF. ResearchGate.
  • Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)acrylonitrile Derivatives. MDPI.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Cyanopropanoic Acid (CAS 632-07-5). This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions to help you optimize your synthesis and achieve high-yield, high-purity results.

Overview of this compound Synthesis

This compound, also known as alpha-cyanopropionic acid, is a valuable building block in organic synthesis, serving as a key intermediate in the production of various pharmaceuticals and agrochemicals.[1][2] Its bifunctional nature, containing both a carboxylic acid and a nitrile group, allows for diverse chemical transformations.[3]

The most common and reliable laboratory-scale synthesis involves the hydrolysis of its corresponding ester, ethyl 2-cyanopropanoate. This process is typically carried out under basic conditions, followed by an acidic workup to yield the final product. While seemingly straightforward, this synthesis is sensitive to reaction conditions that can significantly impact yield and purity. This guide will focus on troubleshooting and optimizing this specific pathway.

General Reaction Scheme:
  • Step 1: Saponification of the Ester

  • Step 2: Hydrolysis of the Nitrile (under the same conditions)

  • Step 3: Acidification to yield the Carboxylic Acid

Detailed Experimental Protocol

This protocol is based on established laboratory procedures for the hydrolysis of ethyl 2-cyanopropanoate.[4][5]

Materials & Reagents
ReagentCAS No.Molecular WeightAmount (1.0g Scale)Molar Eq.Notes
Ethyl 2-cyanopropanoate1572-99-2127.14 g/mol 1.0 g (7.87 mmol)1.0Colorless to light yellow liquid.[6]
Potassium Hydroxide (KOH)1310-58-356.11 g/mol 882 mg (15.7 mmol)~2.0Use high-purity pellets or flakes.
Methanol (MeOH)67-56-132.04 g/mol 4 mL-ACS grade or higher.
Deionized Water (H₂O)7732-18-518.02 g/mol 4 mL-
Hydrochloric Acid (HCl)7647-01-036.46 g/mol As needed (~16 mL)-1 N aqueous solution.
Ethyl Acetate (EtOAc)141-78-688.11 g/mol 100 mL (50 mL x 2)-For extraction.
Saturated NaCl (Brine)7647-14-558.44 g/mol 25 mL-For washing.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol As needed-For drying.
Step-by-Step Procedure
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine ethyl 2-cyanopropanoate (1.0 g, 7.87 mmol), methanol (4 mL), and water (4 mL).[4]

  • Cooling: Place the flask in an ice-water bath and cool the mixture to 0°C with stirring.

  • Base Addition: Slowly add potassium hydroxide (882 mg, 15.7 mmol) to the cooled reaction mixture in portions.

    • Expert Insight: The hydrolysis is exothermic. Slow, portion-wise addition at 0°C is crucial to control the temperature, preventing potential side reactions like uncontrolled hydrolysis or degradation.

  • Reaction: Remove the ice bath and warm the reaction mixture to 40°C. Continue stirring at this temperature for 2 hours.[4]

    • Process Monitoring: Reaction progress can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture like 30% Ethyl Acetate in Hexanes. The disappearance of the starting material spot (ethyl 2-cyanopropanoate) indicates completion.

  • Solvent Removal: After 2 hours, cool the mixture to room temperature. Remove the methanol by concentrating the mixture under reduced pressure using a rotary evaporator.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1 N hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is adjusted to ~5.[4][5]

    • Causality: The product exists as its potassium carboxylate salt in the basic solution. Acidification protonates the carboxylate, rendering the this compound neutral and thus extractable into an organic solvent. Adjusting to a pH of ~5 ensures complete protonation without being overly acidic, which could promote side reactions if heated.

  • Extraction: Transfer the acidified solution to a separatory funnel and extract with ethyl acetate (2 x 50 mL).[4] Combine the organic layers.

  • Washing & Drying: Wash the combined organic phase with saturated brine (25 mL) to remove residual water and inorganic salts. Dry the organic phase over anhydrous sodium sulfate.[4]

  • Isolation: Filter off the sodium sulfate and concentrate the filtrate under reduced pressure to yield the product. A typical reported yield is around 85%.[4] The product may be a pale yellow to purple oil or a low-melting solid (m.p. 35°C).[1][4]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the synthesis.

Q1: My final yield is significantly lower than expected. What are the potential causes?

A1: Low yield can stem from several factors. Systematically evaluate the following possibilities:

  • Incomplete Reaction: The hydrolysis of nitriles can be slow.[7][8] If the reaction was not complete (confirm with TLC of the crude mixture), you can try increasing the reaction time or slightly increasing the temperature (e.g., to 50°C). However, be cautious, as excessive heat can promote side reactions.

  • Improper pH Adjustment: If the pH was not lowered sufficiently during acidification, the product will remain in the aqueous layer as its carboxylate salt, leading to poor extraction efficiency. Always verify the final pH with pH paper or a calibrated meter.

  • Product Loss During Workup: this compound has some solubility in water.[3] Ensure you perform multiple, thorough extractions with ethyl acetate to maximize recovery from the aqueous phase.

  • Side Reaction - Decarboxylation: Although less common at 40°C, cyano-substituted carboxylic acids can undergo decarboxylation (loss of CO₂) at elevated temperatures to form nitriles.[9][10] Avoid excessive heating during the reaction and concentration steps.

Q2: My final product is a dark purple oil, not the expected pale yellow. What causes this discoloration and how can I purify it?

A2: The purple color noted in some procedures suggests the formation of minor, highly colored impurities.[4] This can arise from side reactions or impurities in the starting materials.

  • Causality: The exact structure of the colored impurity is not well-defined in standard literature but may result from base-catalyzed polymerization or condensation reactions of trace impurities.

  • Purification: To obtain a pure, colorless, or pale-yellow product, consider purification by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., 10% ethyl acetate in hexanes) and gradually increasing polarity should effectively separate the desired product from polar, colored impurities.

Q3: The reaction seems to have stalled; TLC analysis shows a significant amount of starting material even after 2 hours.

A3: A stalled reaction is typically due to issues with reagents or conditions:

  • Reagent Quality: The potassium hydroxide may be old and have absorbed atmospheric CO₂ and water, reducing its effective concentration. Use fresh, high-quality KOH for best results.

  • Insufficient Base: The protocol calls for approximately two equivalents of base: one to saponify the ester and one to hydrolyze the resulting nitrile's amide intermediate. Ensure the correct stoichiometry was used.

  • Low Temperature: While the reaction is warmed to 40°C, ensure your heating bath maintains this temperature consistently. A lower temperature will significantly slow down the rate of hydrolysis.

Q4: During the workup, I observed an amide intermediate by NMR/LC-MS in my final product. How can I resolve this?

A4: The hydrolysis of a nitrile proceeds through an amide intermediate.[11][12] Isolating this intermediate is a known possibility if the hydrolysis does not go to completion.[8]

  • Explanation: Nitrile hydrolysis is often more difficult than ester saponification. The conditions may have been sufficient to convert the starting ester to the amide, but not to fully hydrolyze the amide to the carboxylic acid.

  • Solution: To push the reaction to completion, you can either increase the reaction time or use more forcing conditions (e.g., a higher concentration of base or a higher temperature). Alternatively, the crude product containing the amide can be re-subjected to the hydrolysis conditions (KOH, MeOH/H₂O, 40°C) until the amide is fully consumed.

Visualization of Key Processes

Reaction Mechanism

The reaction proceeds via a two-step, base-catalyzed hydrolysis. First, the ester is saponified, followed by the hydrolysis of the nitrile group, which occurs via an amide intermediate.

G Base-Catalyzed Hydrolysis Mechanism cluster_ester Ester Hydrolysis cluster_nitrile Nitrile Hydrolysis cluster_workup Acidic Workup Ester Ethyl 2-cyanopropanoate Int1 Tetrahedral Intermediate Ester->Int1 + OH⁻ Salt1 Potassium 2-cyanopropanoate Int1->Salt1 - EtOH Amide Amide Intermediate Salt1->Amide + H₂O (via OH⁻ catalysis) Int2 Tetrahedral Intermediate Amide->Int2 + OH⁻ Salt2 Carboxylate Salt Int2->Salt2 - NH₃ Final This compound Salt2->Final + H⁺ (HCl)

Caption: Mechanism of ester and nitrile hydrolysis.

Experimental Workflow

This diagram outlines the complete process from starting materials to the isolated final product.

G Start 1. Combine Reagents (Ester, MeOH, H₂O) Cool 2. Cool to 0°C Start->Cool AddBase 3. Add KOH Slowly Cool->AddBase React 4. React at 40°C for 2h AddBase->React Evap 5. Evaporate MeOH React->Evap Acidify 6. Cool & Acidify with HCl to pH 5 Evap->Acidify Extract 7. Extract with EtOAc Acidify->Extract Wash 8. Wash with Brine Extract->Wash Dry 9. Dry over Na₂SO₄ Wash->Dry Isolate 10. Filter & Concentrate Dry->Isolate Product Final Product: This compound Isolate->Product

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Decision Tree

Use this logical guide to diagnose and resolve common synthesis problems.

G Start Problem Encountered LowYield Low Yield? Start->LowYield Impure Impure Product? Start->Impure CheckTLC Check TLC of crude: Reaction incomplete? LowYield->CheckTLC DarkColor Dark Color? Impure->DarkColor AmidePresent Amide Present? Impure->AmidePresent YesTLC Yes CheckTLC->YesTLC NoTLC No CheckTLC->NoTLC SolutionTLC Solution: - Increase reaction time - Check KOH quality - Ensure 40°C temp YesTLC->SolutionTLC CheckWorkup Check workup: - Was pH confirmed to be ~5? - Were multiple extractions done? NoTLC->CheckWorkup YesWorkup No CheckWorkup->YesWorkup SolutionWorkup Solution: - Re-acidify aqueous layer & re-extract - Perform a third extraction YesWorkup->SolutionWorkup SolutionColor Solution: Purify via column chromatography DarkColor->SolutionColor SolutionAmide Solution: Re-subject crude to hydrolysis conditions AmidePresent->SolutionAmide

Caption: A decision tree for troubleshooting synthesis issues.

Frequently Asked Questions (FAQs)

Q: What is the synthesis route for the starting material, ethyl 2-cyanopropanoate? A: Ethyl 2-cyanopropanoate is commonly prepared via the nucleophilic substitution of ethyl 2-chloropropionate with sodium cyanide.[13] Another route involves the methylation of ethyl cyanoacetate using a base like sodium hydride and a methylating agent like iodomethane.[6][14]

Q: Can I use sodium hydroxide (NaOH) instead of potassium hydroxide (KOH)? A: Yes, sodium hydroxide can be used. However, you must adjust the mass used to ensure you are adding the same molar equivalents (~2.0 eq.), as NaOH has a lower molecular weight (40.00 g/mol ) than KOH (56.11 g/mol ).

Q: Is it possible to stop the reaction at the amide intermediate stage? A: While challenging to do with high selectivity under these specific conditions, it is possible in principle.[8] Nitrile hydrolysis is often difficult, and stopping at the amide stage typically requires milder, more controlled conditions, such as using carefully controlled acidic conditions at a lower temperature.[7]

Q: What are the key safety precautions for this reaction? A: The primary hazard is associated with the potential handling of cyanides (if preparing the starting material) and the use of strong bases and acids.

  • Cyanide Safety (for starting material synthesis): Always handle cyanide salts in a certified chemical fume hood.[15][16] Wear appropriate personal protective equipment (PPE), including double nitrile gloves, safety goggles, and a lab coat.[15][17] Keep cyanides stored away from acids, as acidification will release highly toxic hydrogen cyanide (HCN) gas.[18][19] All cyanide-contaminated waste must be quenched with an alkaline bleach solution and disposed of as hazardous waste.[18]

  • General Hydrolysis Safety: The hydrolysis reaction itself does not involve cyanide salts directly, but it's good practice to perform all steps in a fume hood. The addition of strong base (KOH) and strong acid (HCl) should be done slowly and with cooling to manage any exothermic processes.

Q: How should I store the final product, this compound? A: this compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C.[4] It is a carboxylic acid and can be corrosive.

References

  • Laboratory Use of Cyanide Salts Safety Guidelines. (2015). EHS.MIT.EDU.
  • Cyanides. (2014). University of Illinois Division of Research Safety.
  • Safety Module: Cyanides. (n.d.). University of California, Irvine Department of Chemistry.
  • Reactions of Nitriles. (n.d.). Chemistry Steps.
  • Cyanide Salts. (n.d.). Dartmouth College Environmental Health and Safety.
  • SOP for the safe use of cyanide compounds. (2018). LSU Health Shreveport.
  • This compound ethyl ester. (2024). ChemBK.
  • Sourcing High-Quality 2-Cyano Propanoic Acid (CAS 632-07-5) for Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD..
  • Chemistry of Nitriles. (2025). LibreTexts Chemistry.
  • Hydrolysis of nitriles. (2023). Reddit r/OrganicChemistry.
  • The Hydrolysis of Nitriles. (2023). LibreTexts Chemistry.
  • Problem nitrile hydrolysis, esterification. (2025). Dr. Tania CS - YouTube.
  • This compound. (n.d.). MySkinRecipes.
  • This compound. (2025). Mol-Instincts.
  • Preparation method of ethyl 2, 3-dicyanopropionate. (n.d.). Google Patents.
  • Ethyl 2-cyanopropionate. (n.d.). PubChem, National Institutes of Health.
  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. (2020). Chemical Review and Letters.
  • Acrylonitrile. (n.d.). Wikipedia.
  • Conversion of glutamic acid to 3-cyanopropanoic acid. (n.d.). ResearchGate.
  • Preparation of 3-cyanopropanoic acid from MSG. (2021). Sciencemadness Discussion Board.
  • Ethyl 2-cyanopropionate. (n.d.). NIST WebBook.
  • This compound. (n.d.). PubChem, National Institutes of Health.
  • (2R)-2-cyanopropanoic acid. (n.d.). PubChem, National Institutes of Health.
  • Purification method of 2-chloropropionic acid. (n.d.). Google Patents.
  • Plant Biostimulants from Cyanobacteria. (n.d.). MDPI.
  • Method for producing 2-cyanoacetic acid anhydride. (n.d.). Google Patents.

Sources

Technical Support Center: Purification of Crude 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Cyanopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to address the challenges encountered during the purification of this versatile synthetic intermediate. Our focus is on delivering practical, field-proven insights grounded in scientific principles to ensure you can achieve the desired purity for your downstream applications.

Understanding the Challenge: Why is Crude this compound Impure?

The synthesis of this compound, often prepared by the hydrolysis of its corresponding ester, can result in a crude product that appears as a colored oil, sometimes purple[1]. This coloration and physical state are clear indicators of impurities that must be removed. Understanding the origin of these impurities is the first step toward effective purification.

Common Impurities and Their Origins:

  • Unreacted Starting Materials and Reagents: Incomplete hydrolysis of the starting ester (e.g., ethyl 2-cyanopropanoate) can leave it as a significant impurity. Residual base (like KOH or NaOH) or acid used in the workup can also be present.

  • Hydrolysis of the Nitrile Group: The cyano group is susceptible to hydrolysis under either acidic or basic conditions, which can lead to the formation of 2-methylmalonic acid as a di-acid impurity[2].

  • Side-Reaction Products: Depending on the reaction conditions, other side reactions may occur, leading to a complex impurity profile.

  • Colorimetric Impurities: The "purple" color often arises from trace impurities formed during the synthesis of nitriles. While the exact structure of these chromophores can be complex and varied, they are often highly conjugated organic molecules that can sometimes be removed with activated carbon.

The presence of these impurities can interfere with subsequent synthetic steps, affect reaction yields, and compromise the quality of the final active pharmaceutical ingredient (API). Therefore, robust purification is critical.

Purification Strategies: A Head-to-Head Comparison

There are three primary techniques for the purification of crude this compound: recrystallization, vacuum distillation, and column chromatography. The choice of method depends on the nature and quantity of the impurities, the scale of the purification, and the desired final purity.

Purification Technique Principle Best For Advantages Disadvantages
Recrystallization Differential solubility of the compound and impurities in a solvent at different temperatures.Removing small to moderate amounts of impurities from a solid or an oil that can be induced to crystallize.Cost-effective, scalable, can yield high-purity crystalline material.Finding a suitable solvent can be challenging; risk of "oiling out"; potential for product loss in the mother liquor.
Vacuum Distillation Separation of components based on differences in boiling points under reduced pressure.Purifying thermally stable liquids with significantly different boiling points from their impurities.Effective for removing non-volatile or highly volatile impurities; can be used for larger scales.Risk of thermal decomposition (decarboxylation) if not carefully controlled; not suitable for removing impurities with similar boiling points.
Column Chromatography Differential partitioning of components between a stationary phase and a mobile phase.Separating complex mixtures or impurities with similar physical properties to the desired compound.High resolving power, capable of achieving very high purity.Can be time-consuming, requires larger volumes of solvent, and may be less cost-effective for large-scale purifications.

Troubleshooting and FAQs: Your Questions Answered

This section addresses common problems encountered during the purification of this compound in a practical question-and-answer format.

Recrystallization Troubleshooting

Q1: I've isolated my crude this compound as an oil. How do I proceed with recrystallization?

A1: this compound can exist as a low-melting solid or an oil at room temperature[2][3]. If you have an oil, the goal is to find a solvent system that will allow it to crystallize upon cooling. Start with small-scale solubility tests. Since this compound is a polar molecule, polar solvents are a good starting point.

dot

Crude_Oil Crude this compound (Oil) Solubility_Test Small-Scale Solubility Tests (e.g., Water, Toluene, Ethyl Acetate/Hexane) Crude_Oil->Solubility_Test Find_Solvent Identify Suitable Solvent/System Solubility_Test->Find_Solvent Dissolve Dissolve Crude in Minimum Hot Solvent Find_Solvent->Dissolve Cool Slow Cooling Dissolve->Cool Crystals Formation of Pure Crystals Cool->Crystals

Caption: Workflow for crystallizing an oily crude product.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the solution is too concentrated.

  • Re-dissolve and Dilute: Reheat the solution until the oil dissolves completely, then add a small amount of additional hot solvent to dilute the solution.

  • Slow Cooling: Allow the solution to cool very slowly. Rapid cooling encourages oiling out. You can insulate the flask to slow down the cooling rate.

  • Change Solvent System: If the problem persists, you may need to choose a different solvent or solvent system with a lower boiling point. A two-solvent system (one in which the compound is soluble and one in which it is not) can sometimes prevent oiling out. For example, you could dissolve the compound in a minimal amount of a good solvent (like warm water or ethyl acetate) and then slowly add a poor solvent (like toluene or hexane) until the solution becomes turbid, then reheat to clarify and cool slowly.

Q3: No crystals are forming, even after the solution has cooled. What's wrong?

A3: This is a common issue that can often be resolved by inducing crystallization.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the solution. This "seed" will act as a template for other molecules to crystallize upon.

  • Reduce the Volume: It's possible you used too much solvent. Gently heat the solution to evaporate some of the solvent, making it more concentrated, and then allow it to cool again.

Q4: The purified crystals are still colored. How can I remove the color?

A4: If your recrystallized product is still discolored, it indicates the presence of colored impurities.

  • Activated Charcoal: Before the hot filtration step in your recrystallization protocol, add a very small amount (a spatula tip) of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities.

  • Caution with Charcoal: Do not add too much charcoal, as it can also adsorb your desired product, reducing your yield. Also, never add charcoal to a boiling solution, as it can cause violent bumping. Let the solution cool slightly before adding the charcoal, then reheat to boiling before filtration.

Vacuum Distillation Troubleshooting

Q1: At what temperature and pressure should I distill this compound?

A1: this compound has a relatively high boiling point at atmospheric pressure (reported values vary, e.g., 174-176 °C)[3]. Distilling at this temperature carries a significant risk of decarboxylation. Therefore, vacuum distillation is strongly recommended. A general rule of thumb is to choose a pressure that will bring the boiling point into the range of 100-150 °C. While specific data for this compound is scarce, for similar compounds, a pressure of 10-20 mmHg is a good starting point.

Q2: My compound seems to be decomposing in the distillation pot. What are the signs and how can I prevent it?

A2: Decomposition, likely decarboxylation, can be identified by gas evolution (CO2), darkening of the material in the distillation flask, and a lower than expected yield of the desired product.

  • Lower the Pressure: The most effective way to prevent thermal decomposition is to use a lower pressure, which will lower the boiling point. Ensure your vacuum system is free of leaks.

  • Minimize Heating Time: Heat the distillation flask as quickly as possible to the distillation temperature and collect the product promptly. Do not leave the compound sitting at a high temperature for an extended period.

  • Use a Vigreux Column: A short Vigreux column can help to separate the desired product from less volatile impurities without a significant increase in the required distillation temperature.

dot

Start Crude this compound Setup Assemble Vacuum Distillation Apparatus Start->Setup Heat Heat under Vacuum (e.g., 10-20 mmHg) Setup->Heat Decomposition Decomposition? (Gas, Darkening) Heat->Decomposition Collect Collect Pure Fraction Decomposition->Collect No Lower_Pressure Lower Vacuum Pressure Decomposition->Lower_Pressure Yes Stop Purified Product Collect->Stop Lower_Pressure->Heat

Sources

preventing hydrolysis of the cyano group in 2-Cyanopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Hydrolysis of the Cyano Group

Welcome to the Technical Support Center for 2-Cyanopropanoic Acid. This resource is designed to provide in-depth guidance and troubleshooting for researchers encountering challenges with the stability of this versatile building block. As Senior Application Scientists, we understand the critical importance of maintaining the integrity of your starting materials to ensure the success of your synthetic endeavors. This guide will delve into the mechanisms of cyano group hydrolysis and provide actionable strategies to prevent this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the stability of its cyano group a concern?

This compound is an organic compound featuring both a carboxylic acid and a cyano (nitrile) functional group.[1][2][3] This bifunctionality makes it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] However, the cyano group is susceptible to hydrolysis, a chemical reaction with water that can convert it into an amide and subsequently into a carboxylic acid.[4][5][6][7] This transformation alters the chemical properties of the molecule and can lead to undesired byproducts, impacting reaction yields and the purity of the final product.

Q2: Under what conditions does the hydrolysis of the cyano group in this compound typically occur?

Hydrolysis of the cyano group can be catalyzed by both acidic and basic conditions.[4][5][8] The reaction with water alone is generally very slow.[7] However, heating the nitrile in the presence of a dilute acid (like hydrochloric acid) or an alkali (like sodium hydroxide solution) significantly accelerates the process.[7][9] Vigorous conditions, such as high temperatures and prolonged reaction times, favor the complete hydrolysis to a carboxylic acid.[4]

Q3: What is the chemical mechanism behind the hydrolysis of the cyano group?

The mechanism of nitrile hydrolysis differs slightly between acidic and basic conditions, but both pathways ultimately lead to the formation of a carboxylic acid.

  • Acid-Catalyzed Hydrolysis: In the presence of an acid, the nitrogen atom of the cyano group is protonated.[4][8][10][11] This protonation makes the carbon atom of the cyano group more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[4][8][10][11] A series of proton transfers then leads to the formation of an amide intermediate, which is further hydrolyzed to a carboxylic acid and an ammonium ion.[5][6]

  • Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion directly attacks the electrophilic carbon of the cyano group.[4][5] This is followed by protonation from water to form an imidic acid, which then tautomerizes to an amide.[5][8] Similar to the acidic pathway, this amide intermediate can be further hydrolyzed to a carboxylate salt and ammonia, especially under harsher conditions like elevated temperatures.[4][5][7]

Q4: Can the hydrolysis be stopped at the amide stage?

Yes, under certain conditions, it is possible to isolate the amide as the primary product. Milder basic conditions, with manageable heat, can favor the formation of the amide.[4][12] However, in acidic conditions, stopping the reaction at the amide stage is very difficult.[12] For selective conversion of nitriles to amides, specific reagents and controlled reaction conditions are necessary. For example, using a TFA-H2SO4 mixture in an acidic medium or an alkaline solution of hydrogen peroxide can favor amide formation.[13]

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This section addresses common issues encountered during experiments with this compound and provides practical solutions.

Issue 1: My reaction is producing significant amounts of 2-methylmalonic acid, indicating hydrolysis of the cyano group.

This is a classic sign of unwanted nitrile hydrolysis. To troubleshoot this, consider the following factors:

dot

cluster_0 Troubleshooting Workflow cluster_1 Key Parameters to Check Problem Unwanted Hydrolysis (Formation of 2-methylmalonic acid) Analysis Analyze Reaction Conditions Problem->Analysis Investigate Solution Implement Corrective Measures Analysis->Solution Identify Root Cause pH pH of the reaction medium Analysis->pH Temperature Reaction Temperature Analysis->Temperature Water Presence of Water Analysis->Water Catalysts Unintended Catalysts Analysis->Catalysts Verification Confirm Product Integrity Solution->Verification Apply & Monitor cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis Nitrile_A This compound Protonated_Nitrile Protonated Nitrile Nitrile_A->Protonated_Nitrile + H+ Amide_Intermediate_A Amide Intermediate Protonated_Nitrile->Amide_Intermediate_A + H2O, - H+ Carboxylic_Acid_A 2-Methylmalonic Acid Amide_Intermediate_A->Carboxylic_Acid_A + H2O, + H+ Nitrile_B This compound Imidic_Acid_Intermediate Imidic Acid Intermediate Nitrile_B->Imidic_Acid_Intermediate + OH- Amide_Intermediate_B Amide Intermediate Imidic_Acid_Intermediate->Amide_Intermediate_B Tautomerization Carboxylate_Salt Carboxylate Salt Amide_Intermediate_B->Carboxylate_Salt + OH-

Sources

Technical Support Center: Optimizing Reaction Conditions for 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 2-cyanopropanoic acid. This guide is designed for researchers, chemists, and drug development professionals who are actively working with this versatile chemical intermediate. My goal is to move beyond simple procedural lists and provide you with the causal reasoning behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes. This document is structured as a dynamic resource, addressing specific issues you may encounter in a direct question-and-answer format.

Section 1: Overview of Common Synthetic Pathways

This compound is a valuable building block, but its synthesis requires careful control of reaction conditions to prevent side reactions and ensure high purity. The two most prevalent laboratory-scale synthetic routes are the hydrolysis of an ester precursor and the nucleophilic substitution on a halogenated propanoic acid.

  • Saponification of Ethyl 2-Cyanopropanoate: This is arguably the most common approach. It involves the base-mediated hydrolysis of the ethyl ester to the corresponding carboxylate salt, followed by acidification to yield the final product. While straightforward, this pathway is sensitive to temperature, pH, and reaction time, which can lead to unwanted side products.[1][2]

  • Nucleophilic Substitution of 2-Chloropropionic Acid: This route involves the reaction of 2-chloropropionic acid with a cyanide salt, typically sodium or potassium cyanide.[3] This SN2 reaction directly introduces the cyano group. The primary challenges here are managing the toxicity and reactivity of cyanide salts and controlling potential elimination reactions.

The remainder of this guide will focus primarily on optimizing the more common saponification route, as it presents numerous subtleties that can significantly impact yield and purity.

Workflow for Saponification of Ethyl 2-Cyanopropanoate

G A 1. Reagent Setup Ethyl 2-Cyanopropanoate in MeOH/H2O B 2. Base Addition Slowly add KOH at 0°C A->B Exothermic Control C 3. Reaction Warm to 40°C Stir for 2 hours B->C Initiate Saponification D 4. Solvent Removal Concentrate under reduced pressure C->D Prepare for Workup E 5. Acidification Adjust to pH ~5 with 1N HCl D->E Protonation F 6. Extraction Extract with Ethyl Acetate E->F Phase Transfer G 7. Washing & Drying Wash with brine Dry over Na2SO4 F->G Impurity Removal H 8. Final Product Concentrate to yield This compound G->H Isolation G Start Low Yield Observed Check_Reaction Analyze Crude Reaction Mixture (TLC, NMR, GC-MS) Start->Check_Reaction SM_Present Starting Material Present? Check_Reaction->SM_Present Optimize_Rxn Optimize Reaction: - Increase Base (1.5-2.0 eq) - Increase Temp (40-50°C) - Increase Time (monitor) SM_Present->Optimize_Rxn Yes Check_Workup Starting Material Absent. Suspect Degradation or Workup Loss. SM_Present->Check_Workup No Success Yield Improved Optimize_Rxn->Success Degradation_Signs Signs of Degradation? (e.g., gas evolution, byproduct spots/peaks) Check_Workup->Degradation_Signs Prevent_Degradation Prevent Degradation: - Lower Reaction/Workup Temp - Control Acidification (ice bath) - Avoid pH < 3 Degradation_Signs->Prevent_Degradation Yes Optimize_Workup Optimize Workup: - Saturate with NaCl - Use 3-4 extractions - Check pH before extraction Degradation_Signs->Optimize_Workup No Prevent_Degradation->Success Optimize_Workup->Success

Caption: A decision tree for troubleshooting low yields in this compound synthesis.

Problem Area: Product Purity
Q4: My final product is a dark purple or brown oil, not the expected pale yellow liquid/solid. What causes this discoloration and how can I purify it?

Answer: Discoloration often arises from trace impurities formed through side reactions or from impurities in the starting materials that are concentrated during workup. The "purple oil" described in some procedures is indicative of such impurities. [1][2]

  • Expertise & Experience:

    • Side Reactions: At elevated temperatures or with a large excess of base, condensation reactions between molecules of the starting material or product can occur. For instance, α-cyano esters can undergo self-condensation.

    • Starting Material Quality: Impurities in the starting ethyl 2-cyanopropanoate can be carried through the synthesis. It is good practice to distill the starting ester if its purity is questionable.

    • Air Oxidation: Some organic compounds can slowly oxidize in the presence of air, especially at elevated temperatures, leading to colored byproducts.

  • Purification Strategies:

    • Silica Gel Chromatography: This is a highly effective method for removing polar, colored impurities. A solvent system such as ethyl acetate/hexanes with a small amount of acetic acid (to keep the product protonated and prevent streaking on the column) is a good starting point.

    • Vacuum Distillation: Given its boiling point, high-vacuum distillation (using a Kugelrohr apparatus for small scales) can be an effective purification method for removing less volatile colored impurities.

    • Decolorizing Carbon: If the impurities are minor, stirring the product in a suitable solvent (like ethyl acetate) with a small amount of activated charcoal, followed by filtration through celite, can remove some colored species.

Section 3: Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the saponification of ethyl 2-cyanopropanoate?

Answer: The three most critical parameters are temperature , stoichiometry of the base , and reaction time . These factors are interdependent and must be balanced to maximize yield while minimizing byproduct formation. A systematic approach like Design of Experiments (DoE) can be used to find the true optimum.

ParameterRange to InvestigateLower Limit RationaleUpper Limit Rationale
Base (KOH) Equiv. 1.1 - 2.5Risk of incomplete reaction.Increased risk of side reactions/degradation.
Temperature (°C) 25 - 50Reaction may be too slow.Increased risk of nitrile hydrolysis/decarboxylation.
Time (hours) 1 - 6Risk of incomplete reaction.Increased risk of product degradation.
Q2: What is the optimal pH for the aqueous phase during extraction and why?

Answer: The optimal pH is approximately 4-5. The pKa of this compound is predicted to be around 2.57. [1]To ensure the vast majority (>90%) of the acid is in its neutral, protonated form (R-COOH), the pH of the solution should be at least one unit above the pKa. However, an excessively acidic environment (pH 1-2) can promote degradation. Therefore, pH 4-5 represents a "sweet spot" that ensures the product is extractable while minimizing the risk of acid-catalyzed side reactions.

Q3: Are there alternative synthetic routes I should consider?

Answer: Yes. If you are facing persistent issues with the hydrolysis route, or if your starting material is 2-chloropropionic acid, the nucleophilic substitution with sodium cyanide is a viable alternative. This reaction is typically performed in a polar aprotic solvent like DMSO or DMF to facilitate the SN2 reaction. Enantiomerically pure this compound can be synthesized starting from the corresponding enantiomer of alanine, which is converted to 2-chloropropionic acid via diazotization, followed by reaction with cyanide. [3][4]

Q4: What are the key safety precautions when working with cyanide-containing compounds?

Answer: All manipulations involving cyanide salts (like NaCN) or reactions that could potentially generate hydrogen cyanide (HCN) gas must be conducted in a certified chemical fume hood.

  • Acidification: Never add acid directly to a solution containing excess cyanide salts, as this will rapidly generate highly toxic HCN gas. The workup for such a reaction must include a step to quench or remove excess cyanide before acidification.

  • Waste: All cyanide-containing waste must be quenched (e.g., with bleach or hydrogen peroxide under basic conditions) before disposal according to your institution's hazardous waste protocols.

  • PPE: Always wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles.

Section 4: Detailed Experimental Protocol

This protocol is adapted from established procedures and incorporates the optimization principles discussed above. [1][2] Synthesis of this compound from Ethyl 2-Cyanopropanoate

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-cyanopropanoate (1.0 eq) in a 1:1 mixture of methanol and water (approx. 8 mL per gram of ester).

  • Base Addition: Cool the flask in an ice-water bath to 0°C. Slowly add potassium hydroxide (KOH, 2.0 eq) to the stirring solution. Caution: This may be exothermic.

  • Reaction: Once the base is fully dissolved, remove the ice bath and warm the reaction mixture to 40°C using a temperature-controlled heating mantle or water bath. Stir at this temperature for 2-3 hours, monitoring the reaction progress by TLC (e.g., using 30% ethyl acetate in hexanes).

  • Solvent Removal: Once the starting material is consumed, cool the mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator with a bath temperature not exceeding 40°C.

  • Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 1N hydrochloric acid (HCl) with vigorous stirring until the pH of the solution is between 4 and 5 (check with pH paper).

  • Extraction: Transfer the mixture to a separatory funnel. Add sodium chloride until the solution is saturated. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic extracts. Wash the combined organic layer once with saturated NaCl solution (brine). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and wash the drying agent with a small amount of fresh ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure (bath temp < 40°C) to yield this compound. The product may be a pale yellow to purple oil or a low-melting solid. [1]For higher purity, the crude product can be purified by column chromatography or vacuum distillation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Sourcing High-Quality 2-Cyano Propanoic Acid (CAS 632-07-5)
  • PubChem. (n.d.). 2-Chloropropionic acid.
  • Wikipedia. (n.d.).
  • ResearchGate. (n.d.). Conversion of glutamic acid to 3-cyanopropanoic acid. [Link]
  • Wikipedia. (n.d.). 2-Chloropropionic acid. [Link]
  • Google Patents. (n.d.). Preparation method of malonic acid and its ester.
  • LookChem. (2025). This compound. [Link]
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). This compound.
  • Wikipedia. (n.d.). Acrylonitrile. [Link]
  • Sciencemadness Discussion Board. (2021).
  • Organic Syntheses. (n.d.). Malonic acid. [Link]
  • Synlett. (1998). A New Approach to the Cyanoacetic Ester Synthesis. Thieme. [Link]
  • Organic Syntheses. (n.d.).
  • PubChem. (n.d.). Ethyl cyanoacetate.
  • Google Patents. (n.d.).
  • Organic Syntheses. (n.d.).
  • Wikipedia. (n.d.). Malonic acid. [Link]
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Hammett plot for the decarboxylation of 2-cyano-2-arylpropionic acids. [Link]
  • PubChem. (n.d.). (2R)-2-cyanopropanoic acid.
  • PubChem. (n.d.). 3-Cyanopropanoic acid.
  • Google Patents. (n.d.).
  • Quora. (2019). How can you convert propanoic acid to 2 amino propanoic acid?. [Link]
  • Sciencemadness Discussion Board. (2004). Synthesis of malonic acid. [Link]
  • Khan Academy. (2014).
  • ChemBK. (2024). This compound ethyl ester. [Link]

Sources

Technical Support Center: Dealing with Impurities in 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 2-Cyanopropanoic Acid. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into identifying, managing, and eliminating impurities in your this compound samples. This resource is structured in a question-and-answer format to directly address the common challenges encountered during experimental work.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

Q1: What are the most common impurities I should expect in my this compound sample?

The impurity profile of this compound is heavily dependent on its synthetic route. However, several common impurities are frequently encountered:

  • Unreacted Starting Materials: If synthesized from ethyl 2-cyanopropionate, residual ester may be present.[1][2]

  • Side-Reaction Byproducts: Depending on the reaction conditions, side reactions can lead to a variety of impurities. For example, hydrolysis of the cyano group can form 2-methylmalonic acid.[3][4]

  • Solvents: Residual solvents from the reaction or purification steps, such as methanol, ethanol, or ethyl acetate, are common.[1]

  • Water: Due to its polar nature and use in workups, water is a frequent impurity.[1]

  • Degradation Products: this compound can be susceptible to decarboxylation, especially at elevated temperatures, yielding propionitrile.[5][6]

Q2: My this compound appears as a pale yellow or purple oil, but the literature says it can be a solid. Why is this?

The physical state and color of this compound are strong indicators of its purity.[3] A colorless to off-white solid is generally indicative of a higher purity sample.[7] The presence of color, often pale yellow or even purple, typically suggests the presence of impurities.[1] An oily consistency at room temperature often points to the presence of residual solvents or other liquid impurities that depress the melting point.

Q3: I'm seeing an unexpected peak in my NMR spectrum. What could it be?

Beyond the expected signals for this compound, extraneous peaks in an NMR spectrum can often be attributed to common impurities. Here's a quick guide to potential culprits:

Impurity TypePotential NMR Signals
Residual Ethyl 2-cyanopropionate Quartet around 4.2 ppm and a triplet around 1.3 ppm.
Residual Acetonitrile Singlet around 2.1 ppm.
Residual Ethyl Acetate Quartet around 4.1 ppm, singlet around 2.0 ppm, and a triplet around 1.2 ppm.
Propionitrile (from decarboxylation) Quartet around 2.4 ppm and a triplet around 1.2 ppm.

It is always recommended to compare your spectrum with a reference spectrum of pure this compound and those of common laboratory solvents.

Section 2: Troubleshooting Guide - Purification and Analysis

This section provides a systematic approach to troubleshooting common issues encountered during the purification and analysis of this compound.

Issue 1: Sub-optimal Purity After Initial Purification

Symptom: Purity, as determined by HPLC or NMR, is below the desired specification after a single purification step.

Troubleshooting Workflow:

Caption: Decision workflow for selecting a secondary purification method.

Detailed Protocols:

Protocol 2.1: Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds.[8] The principle relies on the differential solubility of the compound of interest and its impurities in a given solvent at different temperatures.

  • Solvent Selection: The ideal solvent should dissolve this compound sparingly at room temperature but readily at elevated temperatures.[9] Common solvent systems for polar molecules like this compound include water, ethanol, or mixtures like ethyl acetate/hexanes.[9]

  • Dissolution: In a flask, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Slowly cool the solution to room temperature, and then in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2.2: Fractional Distillation

For liquid samples where impurities have significantly different boiling points, fractional distillation is an effective purification method.[10][11]

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a distillation flask, a fractionating column, a condenser, a receiving flask, and a thermometer.

  • Distillation: Heat the crude this compound in the distillation flask. As the mixture boils, the vapor will rise through the fractionating column. The component with the lower boiling point will vaporize more readily and move up the column.

  • Fraction Collection: Collect the distillate in fractions based on the boiling point. The fraction corresponding to the boiling point of this compound (approximately 271.7°C, though it may be lower under vacuum) should be collected separately.[7]

  • Analysis: Analyze the collected fractions to determine their purity.

Protocol 2.3: Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[12] For polar compounds like carboxylic acids, reversed-phase chromatography is often effective.[13]

  • Stationary Phase Selection: A C18 reversed-phase silica gel is a suitable stationary phase.[13]

  • Mobile Phase Selection: A mixture of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of an acid like trifluoroacetic acid (TFA) to suppress ionization, is a common mobile phase.[13]

  • Column Packing: Pack the chromatography column with the chosen stationary phase as a slurry in the mobile phase.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Pass the mobile phase through the column to elute the compounds. The components will separate based on their polarity, with more polar compounds eluting earlier in reversed-phase chromatography.

  • Fraction Collection and Analysis: Collect the eluent in fractions and analyze them (e.g., by TLC or HPLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Issue 2: Compound Degradation During Analysis

Symptom: Appearance of new impurity peaks, particularly those corresponding to decarboxylation or hydrolysis products, during GC or high-temperature HPLC analysis.

Causality: this compound can undergo decarboxylation at elevated temperatures to form propionitrile.[6] The nitrile group is also susceptible to hydrolysis, especially in the presence of acidic or basic mobile phases at high temperatures.[4]

Troubleshooting Steps:

  • Lower the Analysis Temperature: For GC analysis, use the lowest possible injector and oven temperatures that still provide adequate separation. For HPLC, consider using a column with a lower maximum operating temperature or reducing the column oven temperature.

  • Use a Milder Mobile Phase: For HPLC, if nitrile hydrolysis is suspected, adjust the mobile phase pH to be closer to neutral, if compatible with the stationary phase and separation goals.

  • Consider Derivatization: For GC analysis, derivatization of the carboxylic acid to a more thermally stable ester (e.g., a methyl or ethyl ester) can prevent decarboxylation.[14]

Issue 3: Poor Peak Shape in HPLC Analysis

Symptom: Tailing or fronting of the this compound peak in reversed-phase HPLC.

Causality: Poor peak shape for carboxylic acids on silica-based columns is often due to interactions between the acidic proton of the carboxyl group and residual silanol groups on the stationary phase.[12] This can lead to mixed-mode retention and peak tailing.

Troubleshooting Steps:

  • Acidify the Mobile Phase: Adding a small amount (0.05-0.1%) of a volatile acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase will suppress the ionization of the carboxylic acid and minimize interactions with silanol groups, resulting in a sharper, more symmetrical peak.[12][13]

  • Use a Base-Deactivated Column: Employing an "end-capped" or base-deactivated reversed-phase column can reduce the number of accessible silanol groups and improve peak shape.

  • Optimize Mobile Phase Composition: Adjusting the ratio of organic solvent to water can sometimes improve peak shape by altering the analyte's interaction with the stationary phase.

Section 3: Analytical Methods for Purity Assessment

Accurate determination of purity is critical. The following table summarizes the recommended analytical techniques for assessing the purity of this compound.

TechniquePrincipleInformation ProvidedCommon Issues & Solutions
High-Performance Liquid Chromatography (HPLC) Separation based on partitioning between a stationary and mobile phase.[15]Quantitative purity, detection of non-volatile impurities.Poor peak shape (see Troubleshooting Issue 3), compound degradation (see Troubleshooting Issue 2).
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.[14]Detection of volatile impurities and residual solvents.Compound degradation (decarboxylation) at high temperatures (see Troubleshooting Issue 2).
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the chemical structure and environment of atomic nuclei.Structural confirmation, identification and quantification of impurities with distinct signals.Overlapping signals can make quantification difficult. Use of a higher field strength magnet can improve resolution.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions.Molecular weight confirmation, identification of impurities by their mass.Can be coupled with HPLC or GC for enhanced separation and identification.

References

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids.
  • Google Patents. (n.d.). US6284904B1 - Purification of organic acids using anion exchange chromatography.
  • Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
  • CK-12 Foundation. (n.d.). 2-CN-propane reacts with H2O/H+, what is the name of the reaction?
  • ResearchGate. (2019, November). The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid Triggers the Repeated Back and Forth Motions of an Acid–Base Operated Molecular Switch.
  • LookChem. (2025, May 20). This compound.
  • Wikipedia. (n.d.). Acrylonitrile.
  • Sciencemadness Discussion Board. (2021, July 6). Preparation of 3-cyanopropanoic acid from MSG (TCCA oxidative decarboxylation).
  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s).
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview.
  • ResearchGate. (n.d.). Conversion of glutamic acid () to 3-cyanopropanoic acid () by the....
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Ruiyi Tech. (n.d.). This compound.
  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). US5215671A - Purification method of 2-chloropropionic acid.
  • PubChem. (n.d.). (2R)-2-cyanopropanoic acid.
  • Reddit. (2019, December 18). Recrystallization with two solvents.
  • Unknown Source. (n.d.). Chem 267.
  • MySkinRecipes. (n.d.). This compound.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • UTAR Institutional Repository. (n.d.). Method Validation for Determination of Cyanuric acid by High Performance Liquid Chromatography (HPLC) By OOI YEN HAN.
  • TSI Journals. (2012). synthesis-and-spectral-characterization-of-potential-impurities-of-tiaprofenic-acid.pdf.
  • Shimadzu Corporation. (n.d.). Simplified Analysis of Aqueous Short Chain Fatty Acids by GC/MS.
  • Pharmacia. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.

Sources

Technical Support Center: Stability of 2-Cyanopropanoic Acid Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers and scientists working with 2-cyanopropanoic acid in acidic environments. As Senior Application Scientists, we understand the nuances of experimental work and have structured this guide to address the practical challenges you may encounter.

Introduction: Understanding the Chemistry of this compound

This compound is a bifunctional molecule containing both a carboxylic acid and a nitrile group on the same carbon atom. This unique structure influences its reactivity and stability, particularly in acidic media. The primary degradation pathways of concern are hydrolysis of the nitrile group and decarboxylation . The rates of these reactions are highly dependent on the specific reaction conditions, including acid concentration, temperature, and solvent.

This guide will walk you through the potential stability issues, how to identify them, and strategies to mitigate them.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My reaction yield is consistently lower than expected when using this compound in an acidic step. What could be the cause?

Low yields in reactions involving this compound under acidic conditions often point to the degradation of the starting material. The two primary competing reactions are acid-catalyzed hydrolysis of the nitrile and, to a lesser extent, decarboxylation.

Troubleshooting Steps:

  • Confirm Starting Material Purity: Before troubleshooting your reaction, verify the purity of your this compound stock. Impurities can act as catalysts for degradation or interfere with your primary reaction.

  • Monitor Starting Material Consumption: Use an appropriate analytical technique (see FAQ 4) to monitor the concentration of this compound over time in your reaction conditions without your other reactants. This will help you determine if the compound is degrading under your specific acidic environment.

  • Evaluate Reaction Temperature: Higher temperatures will accelerate both the desired reaction and potential degradation pathways. Consider running your reaction at a lower temperature to see if the yield improves.

  • Minimize Reaction Time: If your desired reaction is faster than the degradation processes, reducing the overall reaction time can improve your yield. Monitor the reaction progress closely to determine the optimal time to quench.

FAQ 2: I suspect my this compound is degrading. What are the likely degradation products?

Under acidic conditions, this compound can undergo two main degradation pathways:

  • Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed to either an amide (2-carbamoylpropanoic acid) or a carboxylic acid (2-methylmalonic acid). This is often the more significant degradation pathway in aqueous acidic solutions.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid group would yield propionitrile. While decarboxylation is more commonly associated with β-keto acids, it can occur with α-cyano acids under certain conditions, particularly at elevated temperatures.[1][2]

Identifying Degradation Products:

  • Mass Spectrometry (MS): Look for the molecular ions corresponding to the expected degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals, particularly in the amide and methylene regions, can indicate the formation of hydrolysis products.

Workflow for Investigating Degradation

Degradation_Pathways 2-Cyanopropanoic_Acid This compound 2-Carbamoylpropanoic_Acid 2-Carbamoylpropanoic Acid (Amide Intermediate) 2-Cyanopropanoic_Acid->2-Carbamoylpropanoic_Acid H₃O⁺ (Hydrolysis) Propionitrile Propionitrile (Decarboxylation Product) 2-Cyanopropanoic_Acid->Propionitrile Δ, H⁺ (Decarboxylation) 2-Methylmalonic_Acid 2-Methylmalonic Acid (Hydrolysis Product) 2-Carbamoylpropanoic_Acid->2-Methylmalonic_Acid H₃O⁺ (Hydrolysis)

Sources

Technical Support Center: Knoevenagel Condensation with 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis, valued for its ability to create α,β-unsaturated dinitriles, cyanoacrylates, and other key intermediates.[1][2] This guide, prepared by our senior application scientists, provides in-depth troubleshooting for reactions involving 2-cyanopropanoic acid, an active methylene compound whose additional methyl group can introduce unique steric and reactivity challenges compared to simpler analogs like malonic or cyanoacetic acid.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: Why is my reaction yield consistently low?

Low yields are one of the most common frustrations in a Knoevenagel condensation. The issue can typically be traced back to one of several key factors related to reaction equilibrium, catalyst efficacy, or substrate reactivity.

Potential Causes & Solutions:

  • Suboptimal Catalyst Activity: The catalyst, usually a weak base, is essential for deprotonating this compound to form the reactive enolate. If the base is too weak, the reaction will be slow or incomplete. If it's too strong, it can promote undesired side reactions like the self-condensation of the aldehyde starting material.[2]

    • Actionable Advice:

      • Verify Catalyst Integrity: Ensure your catalyst (e.g., piperidine, pyridine, ammonium acetate) is fresh and pure. Old or improperly stored bases can lose activity.[3]

      • Optimize Catalyst Loading: A catalytic amount (typically 0.1 eq) is usually sufficient. Too much catalyst can increase side product formation.[4]

      • Consider Alternative Catalysts: For stubborn substrates, explore other options. L-proline and boric acid have been shown to be effective catalysts in certain Knoevenagel condensations.[5][6]

  • Unfavorable Reaction Equilibrium: The Knoevenagel condensation is a reversible reaction that produces water as a byproduct.[3] The presence of water can inhibit the reaction from proceeding to completion.

    • Actionable Advice:

      • Water Removal: The most effective way to drive the reaction forward is to remove water as it forms. This can be achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[1][7]

      • Use of Dehydrating Agents: Adding molecular sieves to the reaction mixture can also effectively sequester water.[1]

  • Incorrect Reaction Conditions: Temperature and solvent choice play a critical role in reaction kinetics and outcomes.

    • Actionable Advice:

      • Temperature Adjustment: While many condensations proceed at room temperature, gentle heating (e.g., 40–80°C) can often increase the rate and final yield.[3] Monitor the reaction closely by Thin Layer Chromatography (TLC) to avoid product degradation or side reactions at higher temperatures.

      • Solvent Selection: The polarity of the solvent influences reaction rates. Polar protic solvents like ethanol are common, but polar aprotic solvents such as DMF can sometimes provide superior results.[7] In some cases, solvent-free conditions have been shown to improve yields and are environmentally preferable.[3][8]

Below is a troubleshooting workflow to diagnose the cause of low yields.

G start Low Yield Observed catalyst Check Catalyst (Fresh? Correct Amount?) start->catalyst conditions Optimize Conditions (Temperature, Time) catalyst->conditions If no improvement success Yield Improved catalyst->success Issue resolved water Implement Water Removal (Dean-Stark/Sieves) conditions->water If no improvement conditions->success Issue resolved solvent Screen Solvents (Ethanol, Toluene, DMF, Solvent-free) water->solvent If no improvement water->success Issue resolved reactants Verify Reactant Purity (Aldehyde & Acid) solvent->reactants If no improvement solvent->success Issue resolved reactants->success Issue resolved

Caption: Troubleshooting logic for low yield in Knoevenagel condensation.

Q2: I'm observing significant side products. How can I minimize their formation?

The formation of impurities complicates purification and reduces the yield of your desired product. The structure of this compound and the reaction conditions can lead to specific side reactions.

Common Side Reactions & Mitigation Strategies:

  • Aldehyde Self-Condensation: This occurs when the basic catalyst promotes an aldol condensation between two molecules of the aldehyde starting material. It is more prevalent when using a base that is too strong.[2]

    • Solution: Use a weak amine base like piperidine or pyridine, or an ammonium salt like ammonium acetate. Avoid strong bases such as hydroxides or alkoxides.

  • Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation can act as a Michael acceptor, reacting with another molecule of the deprotonated this compound.

    • Solution:

      • Control Stoichiometry: Use a stoichiometry close to 1:1 for the aldehyde and this compound. A slight excess of the aldehyde can sometimes minimize this side reaction.

      • Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor progress by TLC and quench the reaction promptly.

  • Decarboxylation (Doebner Modification): When a Knoevenagel condensation is performed with an active methylene compound containing a carboxylic acid moiety (like this compound) in pyridine, condensation is often followed by decarboxylation.[2][9]

    • Solution: If the decarboxylated product is not desired, avoid using pyridine as the solvent, especially at reflux temperatures. Opt for other solvents like ethanol or toluene with a catalytic amount of a different base. If the decarboxylated product is the target, then using pyridine as the solvent is the correct approach.[2]

Q3: My reaction is very slow or fails to reach completion. What should I do?

An incomplete reaction is a common cause of low yield. Several factors can contribute to sluggish reaction kinetics.

Potential Causes & Solutions:

  • Catalyst Deactivation: The catalyst may be deactivated by acidic impurities in the starting materials or solvent.

    • Solution: Purify reactants and ensure the use of dry, high-quality solvents. Use a fresh batch of catalyst.[3]

  • Insufficient Temperature: The activation energy for the reaction may not be met at room temperature, especially with sterically hindered aldehydes.

    • Solution: Gradually increase the reaction temperature while monitoring by TLC. A modest increase to 60-90°C can often be effective.[7]

  • Steric Hindrance: The methyl group on this compound adds steric bulk compared to cyanoacetic acid. This can slow down the initial nucleophilic attack, especially when paired with a sterically hindered aldehyde.[4]

    • Solution: This may require more forcing conditions, such as a longer reaction time, higher temperature, or a more active (but still weak) base catalyst.[4][7]

Experimental Protocols & Data

General Reaction Mechanism

The reaction proceeds via a base-catalyzed mechanism involving the formation of a resonance-stabilized enolate, which then acts as a nucleophile.

G cluster_0 Mechanism A 1. Enolate Formation (Base abstracts acidic α-proton) B 2. Nucleophilic Attack (Enolate attacks carbonyl carbon) A->B C 3. Aldol Adduct Formation B->C D 4. Dehydration (Water eliminated) C->D E Final α,β-Unsaturated Product D->E

Caption: The reaction pathway of the Knoevenagel condensation.

Table 1: Recommended Reaction Parameters

This table summarizes starting points for optimizing your reaction. The optimal conditions will vary based on the specific aldehyde used.

ParameterRecommendationRationale & Key Considerations
Catalyst Piperidine, Ammonium Acetate, L-ProlineWeak bases are crucial to prevent aldehyde self-condensation.[5] Piperidine is a classic choice.
Catalyst Loading 0.05 - 0.20 equivalentsSufficient to catalyze the reaction without promoting side products.
Solvent Ethanol, Toluene, DMF, or Solvent-freeEthanol is a good starting point. Toluene is ideal for azeotropic water removal.[7] Solvent-free can be highly efficient.[8]
Temperature 25°C - 90°CStart at room temperature. Gentle heating often improves rates and yields.[3][7] Monitor by TLC to prevent degradation.
Water Removal Dean-Stark Trap or Molecular SievesEssential for driving the reaction equilibrium towards the product, especially in high-yield applications.[1][7]
Protocol 1: General Knoevenagel Condensation with this compound

This protocol provides a robust starting point for the reaction of an aldehyde with this compound using piperidine as a catalyst in ethanol.

Materials:

  • Aldehyde (1.0 eq)

  • This compound (1.05 eq)

  • Absolute Ethanol

  • Piperidine (0.1 eq)

  • Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

  • To the round-bottom flask, add the aldehyde (1.0 eq), this compound (1.05 eq), and absolute ethanol (approx. 5-10 mL per mmol of aldehyde).

  • Begin stirring the mixture to dissolve the solids.

  • Add a catalytic amount of piperidine (0.1 eq) to the reaction mixture.

  • Attach the reflux condenser and heat the mixture to a gentle reflux (approximately 78°C for ethanol).

  • Monitor the reaction's progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.[4]

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Further cool the flask in an ice bath to facilitate the precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol to remove residual impurities.[3]

  • Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).[3]

References

  • Benchchem. (n.d.). Troubleshooting low yield in Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde.
  • Benchchem. (n.d.). Troubleshooting low yields in Knoevenagel condensation.
  • Benchchem. (n.d.). Optimizing reaction conditions for Knoevenagel condensation.
  • Benchchem. (n.d.). Application Notes and Protocols for Knoevenagel Condensation using Ethyl 2-cyanopropanoate.
  • ResearchGate. (n.d.). Optimization conditions of Knoevenagel condensation reactions.
  • Benchchem. (n.d.). Optimizing Knoevenagel Condensation: A Technical Support Center.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5).
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.

Sources

Technical Support Center: Byproduct Formation in Reactions with 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This guide provides in-depth troubleshooting for common side reactions and byproduct formation encountered when using 2-cyanopropanoic acid. It offers practical, field-proven insights and protocols to enhance reaction efficiency and product purity.

Section 1: Core Concepts & Frequently Asked Questions (FAQs)

Q1: What makes this compound prone to specific side reactions?

A1: this compound possesses a unique structural combination that dictates its reactivity. The molecule has three key features: a carboxylic acid group, a nitrile group, and an acidic α-hydrogen on the same carbon. This arrangement makes it highly susceptible to decarboxylation, especially under basic conditions or at elevated temperatures. The electron-withdrawing nature of the adjacent nitrile group stabilizes the carbanion formed upon loss of carbon dioxide, facilitating this often-undesired side reaction.

Q2: My this compound is clumpy and off-white. Is it still usable?

A2: This is a common observation. Like its parent compound, cyanoacetic acid, this compound can be hygroscopic, meaning it absorbs moisture from the air. This can lead to clumping and may introduce variable amounts of water into your reaction, potentially affecting yields and consistency. For moisture-sensitive reactions, it is best to dry the reagent before use (e.g., in a vacuum oven at low heat) or to use a fresh bottle.

Q3: What is the primary application of this compound where byproducts are a major concern?

A3: A primary application is in Knoevenagel condensations, where it reacts with aldehydes or ketones to form α,β-unsaturated products. This reaction is fundamental in the synthesis of more complex molecules, including precursors for cyanoacrylate adhesives and various pharmaceutical intermediates. The main challenge in these reactions is suppressing the competing decarboxylation pathway.

Section 2: Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Low yield in Knoevenagel condensation with significant gas evolution.

Q: I'm performing a Knoevenagel condensation with this compound and an aldehyde, using a weak base like piperidine. I notice significant bubbling (gas evolution) and my yield of the desired unsaturated product is very low. What is happening?

A: This is a classic case of the desired Knoevenagel condensation being outcompeted by decarboxylation. The base, intended to catalyze the condensation, also promotes the loss of CO2 from this compound to form propionitrile.

Causality: The basic catalyst deprotonates the carboxylic acid. The resulting carboxylate is thermally unstable and readily loses CO2. The resulting carbanion is then protonated by the solvent or another proton source to yield propionitrile, a volatile byproduct.

Troubleshooting Steps:

  • Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Start at room temperature or even 0 °C and only warm if necessary.

  • Choice of Base/Solvent (Doebner Modification): A well-established variant, the Doebner modification, uses pyridine as both the base and the solvent. This specific condition often favors the condensation pathway followed by a concerted decarboxylation of the product, leading to a clean α,β-unsaturated nitrile.

  • Order of Addition: Add the base slowly to the mixture of the aldehyde and this compound. This prevents a high concentration of the deprotonated acid from accumulating.

Issue 2: My reaction mixture turns dark brown or black, and the crude NMR is complex.

Q: Upon heating my reaction involving this compound, the solution darkens significantly, and purification is difficult due to the formation of multiple, inseparable byproducts.

A: Dark coloration often indicates polymerization or decomposition. The initial product of a Knoevenagel condensation, an α-cyano acrylic acid derivative, is highly reactive and can polymerize, especially if trace impurities are present or if the temperature is too high.

Causality: The product of the Knoevenagel condensation is an electron-deficient alkene, making it susceptible to anionic polymerization, which can be initiated by the base catalyst. Vigorous reactions between starting materials can also lead to decomposition.

Troubleshooting Steps:

  • Check Reagent Purity: Ensure your aldehyde is free of acidic or basic impurities. Distill it if necessary. Use high-purity this compound.

  • Inert Atmosphere: Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent air/moisture-induced side reactions.

  • Use of Inhibitors: For reactions that generate highly reactive cyanoacrylate-type products, consider adding a radical inhibitor (like hydroquinone) and an anionic inhibitor (like a sulfonic acid) to the collection flask during distillation or workup to prevent premature polymerization.

Issue 3: The final product is contaminated with a saturated nitrile (e.g., propionitrile).

Q: My desired product is an unsaturated nitrile, but after purification, I still see a significant amount of the corresponding saturated nitrile in my NMR or GC-MS data. How can I remove this?

A: This indicates that decarboxylation of the starting material occurred, forming propionitrile. Its removal can be challenging due to its volatility and chemical stability.

Troubleshooting Steps:

  • Reaction Optimization: The best solution is prevention. Revisit the troubleshooting steps for Issue 1 to minimize its formation in the first place.

  • Purification Strategy:

    • Distillation: If there is a sufficient boiling point difference between your product and propionitrile (Boiling Point: 97 °C), fractional distillation under reduced pressure can be effective.

    • Chromatography: Careful column chromatography can separate the relatively non-polar propionitrile from more polar products. However, due to its volatility, it may co-elute with non-polar solvents.

    • Aqueous Wash: If your product has low water solubility, washing the organic layer with brine during workup can help remove some of the more water-soluble propionitrile.

Section 3: Visualization of Competing Pathways

The following diagram illustrates the critical decision point in reactions involving this compound, where the reaction can proceed via the desired Knoevenagel pathway or the undesired decarboxylation pathway.

Byproduct_Formation start This compound + Aldehyde (Base, Heat) path_knoevenagel Desired Pathway: Knoevenagel Condensation start->path_knoevenagel Controlled Temp. Pyridine/Piperidine path_decarbox Side Reaction: Decarboxylation start->path_decarbox Excess Heat Strong Base product α,β-Unsaturated Product (e.g., α-cyano acrylic acid derivative) path_knoevenagel->product byproduct Propionitrile + CO2 path_decarbox->byproduct

Caption: Competing reaction pathways for this compound.

Section 4: Optimized Protocol for Knoevenagel Condensation

This protocol is designed to favor the formation of the condensation product while minimizing decarboxylation.

Protocol: Pyridine-Catalyzed Knoevenagel-Doebner Condensation

This method is effective for reacting this compound with various aldehydes.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (1.0 eq)

  • Pyridine (as solvent)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Reagent Addition: To the flask, add the aldehyde (1.0 eq) and this compound (1.0 eq).

  • Solvent/Catalyst Addition: Add pyridine as the solvent (enough to ensure good stirring, typically 3-5 mL per mmol of limiting reagent).

  • Reaction: Heat the mixture to a gentle reflux (approx. 115 °C). The use of pyridine as the solvent generally promotes the condensation followed by decarboxylation of the intermediate to yield the unsaturated nitrile.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing 1M HCl solution (to neutralize the pyridine) and ethyl acetate.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography or recrystallization.

Section 5: Analytical Characterization of Byproducts

Identifying byproducts is crucial for optimizing your reaction.

Troubleshooting with Analytical Data
Analytical Technique Observation Potential Byproduct Indicated Confirmation
¹H NMR A triplet at ~1.2 ppm and a quartet at ~2.4 ppm.Propionitrile (from decarboxylation)Compare with a known spectrum of propionitrile.
GC-MS A low molecular weight peak with m/z corresponding to C3H5N (55.07).Propionitrile or Acrylonitrile Mass fragmentation pattern will distinguish between the two isomers.
FT-IR Absence of a strong, broad O-H stretch (~3000 cm⁻¹) from the carboxylic acid.Complete consumption or decarboxylation of starting material.Correlate with other techniques like NMR to confirm product identity.

Section 6: Troubleshooting Decision Workflow

This workflow provides a logical sequence for diagnosing and resolving issues in your reactions.

Troubleshooting_Workflow start Reaction Issue Encountered (Low Yield, Impurities) q1 Is there significant gas evolution? start->q1 a1_yes Decarboxylation is dominant. 1. Lower reaction temperature. 2. Use Doebner conditions (Pyridine). 3. Slow base addition. q1->a1_yes Yes a1_no Proceed to next check. q1->a1_no No q2 Is the mixture dark/polymeric? a1_no->q2 a2_yes Decomposition/Polymerization. 1. Check reagent purity. 2. Use inert atmosphere. 3. Consider inhibitors. q2->a2_yes Yes a2_no Proceed to next check. q2->a2_no No q3 Is the main impurity a saturated nitrile? a2_no->q3 a3_yes Decarboxylation occurred. 1. Optimize reaction (see above). 2. Purify via fractional distillation or careful chromatography. q3->a3_yes Yes end_node Consult further literature or technical support. q3->end_node No

Caption: A step-by-step workflow for troubleshooting reactions.

References

  • An investigation into the sample preparation procedure and analysis of cyanoacrylate adhesives using. DCU.
  • ethyl cyanoacetate. Organic Syntheses Procedure.
  • How to Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • How To: Troubleshoot a Reaction. Department of Chemistry : University of Rochester.
  • Knoevenagel condensation. Wikipedia.
  • Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. PMC.
  • Acrylonitrile. Wikipedia.
  • This compound | C4H5NO2. PubChem - NIH.
  • (2R)-2-cyanopropanoic acid | C4H5NO2. PubChem - NIH.
  • Cyanoacrylate Chemistry and Polymerization Mechanisms. Progress in Chemical and Biochemical Research.
  • Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal.
  • Method for synthesizing cyanoacrylate. Google Patents.
  • Preparation of 3-cyanopropanoic acid from MSG (TCCA oxidative decarboxylation). Sciencemadness Discussion Board.
  • (PDF) Ethyl Cyanoacetate Reactions. ResearchGate.
  • Knoevenagel Condensation Shadowed by Michael Addition & O-Alkylation of Resorcinol, Malononitrile and Benzadehyde to form Pyrrolidine, Piperidine and Morpholine Substituted Benz

Technical Support Center: Catalyst Deactivation in 2-Cyanopropanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in reactions involving 2-cyanopropanoic acid. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) regarding a critical aspect of your synthetic work: catalyst deactivation. As experienced chemists, we understand that catalyst performance is paramount to achieving desired yields, selectivity, and process efficiency. This resource offers insights grounded in established catalytic principles and field-proven experience to help you diagnose, mitigate, and resolve issues of catalyst deactivation.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses common questions about catalyst deactivation in the context of this compound reactions, providing a foundational understanding of the challenges you may encounter.

Q1: What are the most common reasons for my catalyst's loss of activity during reactions with this compound?

A1: Catalyst deactivation in reactions involving this compound can be attributed to several mechanisms, often acting in concert. The primary causes fall into three main categories: chemical, thermal, and mechanical.[1][2] For reactions with a bifunctional molecule like this compound, which possesses both a nitrile and a carboxylic acid group, specific chemical deactivation routes are particularly common.

  • Poisoning: This is a frequent issue where impurities in your reactants or solvent, or even byproducts of the reaction itself, strongly adsorb to the active sites of your catalyst, rendering them inaccessible.[3] Given the nature of nitrile chemistry, common poisons include sulfur compounds, carbon monoxide, and even excess starting material or intermediates that bind too strongly to the catalyst surface.[1][4]

  • Fouling or Coking: This involves the physical deposition of carbonaceous materials or heavy organic byproducts on the catalyst surface and within its pores.[3][5] In the case of this compound, high reaction temperatures or acidic conditions can promote polymerization or decomposition, leading to the formation of "coke" that blocks active sites.[1]

  • Thermal Degradation (Sintering): At elevated temperatures, the fine metal particles of a supported catalyst can migrate and agglomerate into larger particles.[3] This process, known as sintering, leads to a significant reduction in the active surface area and, consequently, a drop in catalytic activity.[3]

  • Chemical Alteration: The catalyst itself can undergo chemical changes. For instance, in hydrogenation reactions, the active metal (e.g., Palladium) can be oxidized from its active metallic state (Pd(0)) to a less active or inactive oxidized state (e.g., Pd(II)).[6] Conversely, in other reaction types, the reduction of an active metal complex to an inactive metallic state can also occur.[6]

Q2: My reaction involves a palladium-based catalyst. Are there any specific deactivation pathways I should be aware of for this metal in nitrile reactions?

A2: Yes, palladium catalysts are susceptible to several deactivation mechanisms, particularly in the presence of nitriles and other functional groups.

  • Reduction to Pd(0) Nanoparticles: In reactions where a specific oxidation state of palladium (e.g., Pd(II)) is the active species, reducing agents in the reaction mixture (such as amines or phosphines often used as ligands) can reduce the active Pd(II) to inactive Pd(0) nanoparticles.[6] This is a common issue in reactions like cycloisomerizations.[6]

  • Coking: Palladium is known to be susceptible to coking, where carbonaceous deposits form on the catalyst surface.[5] The presence of organic molecules at elevated temperatures can lead to the formation of these deactivating species.[5]

  • Poisoning by Reactants or Intermediates: The nitrile group itself or reaction intermediates can sometimes bind too strongly to the palladium surface, acting as inhibitors. Furthermore, if secondary reactions occur, such as the formation of secondary or tertiary amines during hydrogenation, these products can act as catalyst poisons.[7][8]

Q3: How does the dual functionality of this compound (nitrile and carboxylic acid) impact catalyst stability?

A3: The presence of both a cyano and a carboxylic acid group in this compound introduces specific challenges for catalyst stability.

  • Competitive Adsorption: The carboxylic acid group can compete with the nitrile group for adsorption onto the catalyst's active sites. This can affect the reaction rate and selectivity, and in some cases, the carboxylic acid may bind strongly enough to act as a temporary poison.

  • Support Interactions: The acidic nature of the molecule can potentially interact with the catalyst support material. For instance, acidic conditions can lead to the leaching of the active metal from the support or even cause degradation of certain support materials like alumina or silica.[3]

  • Promotion of Side Reactions: The presence of the carboxylic acid could catalyze side reactions, such as esterification if an alcohol is present as a solvent or byproduct, or decarboxylation at higher temperatures, leading to the formation of species that could deactivate the catalyst.

Q4: Can the choice of catalyst support material influence the rate of deactivation?

A4: Absolutely. The support material plays a crucial role in catalyst stability and is not merely an inert carrier.

  • Metal-Support Interactions: Strong interactions between the metal nanoparticles and the support can help to anchor the metal particles, preventing them from sintering at high temperatures.[9]

  • Surface Properties of the Support: The acidity or basicity of the support can influence the reaction pathway and the formation of deactivating species. For example, an acidic support might promote side reactions that lead to coking.

  • Porosity of the Support: The pore structure of the support material is critical. Blockage of the pores by coke or other deposits can prevent reactants from reaching the active sites within the catalyst particle.[1]

  • Redox Properties of the Support: Some support materials can participate in the catalytic cycle through their own redox properties, which can influence the stability of the active metal's oxidation state.[10]

Section 2: Troubleshooting Guide - A Systematic Approach to Problem-Solving

When faced with catalyst deactivation, a systematic approach to troubleshooting is essential. This guide will walk you through a logical workflow to identify the root cause of the problem and implement effective solutions.

Initial Observation: A significant drop in reaction conversion or a change in product selectivity over time.
Step 1: Isolate the Cause - A Process of Elimination

Before assuming the catalyst is the sole issue, it's crucial to rule out other experimental variables.

  • Reagent Purity:

    • Question: Have you verified the purity of your this compound, solvents, and other reagents?

    • Action: Analyze your starting materials for potential impurities that are known catalyst poisons (e.g., sulfur compounds, water).[3][4] Consider purifying your reagents if contamination is suspected.

  • Reaction Conditions:

    • Question: Are your reaction temperature, pressure, and stirring rate consistent and well-controlled?

    • Action: Fluctuations in reaction conditions can impact catalyst performance and stability.[11] Ensure your experimental setup provides stable and reproducible conditions.

  • System Leaks (for gas-phase reactions):

    • Question: If you are running a hydrogenation or other reaction involving gases, have you checked your system for leaks?

    • Action: The introduction of air (oxygen) can lead to the oxidation and deactivation of many catalysts.[12]

Step 2: Characterize the Deactivated Catalyst

If you've ruled out external factors, the next step is to analyze the spent catalyst to understand the deactivation mechanism.

  • Visual Inspection:

    • Observation: Does the catalyst appear discolored (e.g., blackened)? This can be an initial indication of coking.

  • Spectroscopic and Analytical Techniques:

    • X-ray Photoelectron Spectroscopy (XPS): Can provide information about the chemical state of the catalyst surface and detect the presence of poisons.[4]

    • Temperature Programmed Reduction (TPR): Useful for assessing changes in the reduction properties of the catalyst, which can be altered by poisoning.[4]

    • Transmission Electron Microscopy (TEM): Allows for the visualization of metal particle size and can reveal if sintering has occurred.

    • Thermogravimetric Analysis (TGA): Can quantify the amount of carbonaceous deposits (coke) on the catalyst surface.

Step 3: Implement a Mitigation or Regeneration Strategy

Based on your findings from the previous steps, you can now take targeted action.

Potential Cause Recommended Action
Poisoning Mitigation: Purify reactants and solvents. Use guard beds to remove specific poisons before they reach the main reactor. Regeneration: In some cases, a poisoned catalyst can be regenerated through specific chemical treatments. For example, treatment with an oxidizing agent may remove strongly adsorbed species.[13]
Fouling/Coking Mitigation: Optimize reaction conditions (lower temperature, different solvent) to minimize the formation of coke precursors. Regeneration: Coked catalysts can often be regenerated by controlled oxidation (calcination) to burn off the carbon deposits.[3] A subsequent reduction step may be necessary to reactivate the metal.[3]
Sintering Mitigation: Operate at lower temperatures if possible. Choose a catalyst with strong metal-support interactions to inhibit particle migration. Regeneration: Sintering is generally irreversible. The catalyst will likely need to be replaced or subjected to redispersion procedures, which involve chemical treatment to break up large metal clusters.[13]
Chemical Alteration (e.g., Oxidation) Mitigation: Ensure an inert atmosphere for reactions requiring a reduced catalyst. For catalysts prone to reduction, the addition of a mild oxidant can sometimes maintain the active oxidation state.[6] Regeneration: An oxidized catalyst can often be reactivated by reduction under a hydrogen stream.[3]
Troubleshooting Workflow Diagram

G A Initial Observation: Catalyst Deactivation B Step 1: Isolate the Cause A->B C Check Reagent Purity B->C Reagents? D Verify Reaction Conditions B->D Conditions? E Check for System Leaks B->E System? F Step 2: Characterize Deactivated Catalyst B->F Catalyst? G Visual Inspection F->G H Spectroscopic Analysis (XPS, TPR) F->H I Microscopy (TEM) F->I J Thermal Analysis (TGA) F->J K Step 3: Implement Strategy G->K H->K I->K J->K L Poisoning Mitigation/Regeneration K->L Poisoning Found M Coking Mitigation/Regeneration K->M Coking Found N Sintering Mitigation (Replacement) K->N Sintering Found O Chemical Alteration Mitigation/Regeneration K->O Oxidation/Reduction Found P Problem Resolved L->P M->P N->P O->P

Caption: A logical workflow for troubleshooting catalyst deactivation.

Section 3: Experimental Protocols

Here we provide detailed, step-by-step methodologies for common procedures related to catalyst regeneration.

Protocol 1: Catalyst Regeneration by Solvent Washing (for mild fouling)

This protocol is suitable for removing weakly adsorbed species and soluble foulants from the catalyst surface.

  • Catalyst Recovery: After the reaction, carefully separate the catalyst from the reaction mixture by filtration or centrifugation.

  • Solvent Wash Sequence: a. Wash the recovered catalyst with the reaction solvent (e.g., 3 x 10 mL for a 100 mg catalyst sample) to remove residual reactants and products. b. Follow with a wash using a more polar solvent like acetone or ethanol (3 x 10 mL) to remove polar impurities. c. Finally, wash with a non-polar solvent such as hexane (3 x 10 mL) to remove any remaining organic residues.

  • Drying: Dry the washed catalyst under vacuum at a moderate temperature (60-80 °C) for 4-6 hours or until a constant weight is achieved.

  • Activation (if required): Depending on the catalyst, a pre-reduction or other activation step may be necessary before reuse.

Protocol 2: Catalyst Regeneration by Calcination and Reduction (for severe coking)

This method is effective for removing heavy carbonaceous deposits but carries the risk of sintering if not performed carefully.

  • Catalyst Recovery and Washing: Follow steps 1 and 2 from Protocol 1 to remove any soluble materials.

  • Drying: Dry the catalyst thoroughly in an oven at 110-120 °C for at least 4 hours.

  • Calcination: a. Place the dried catalyst in a tube furnace. b. Slowly ramp the temperature (e.g., 5 °C/min) under a flow of inert gas (e.g., nitrogen or argon) to the target calcination temperature (typically 300-500 °C). c. Once at the target temperature, switch the gas flow to a dilute stream of air or oxygen in nitrogen (e.g., 5% O₂ in N₂). d. Hold at this temperature for 2-4 hours to ensure complete combustion of the coke.

  • Inert Purge and Cool Down: Switch the gas flow back to the inert gas and allow the furnace to cool to room temperature.

  • Reduction (Activation): The calcined catalyst will likely have an oxidized metal surface. To restore its catalytic activity, a reduction step is necessary. a. With the catalyst still in the tube furnace under an inert atmosphere, switch the gas flow to a stream of hydrogen (or a dilute mixture of H₂ in an inert gas). b. Slowly ramp the temperature to the required reduction temperature (this is specific to the catalyst, typically 200-400 °C). c. Hold at the reduction temperature for 2-4 hours. d. Cool down to room temperature under the hydrogen or an inert gas flow before carefully handling the now active and potentially pyrophoric catalyst.

Catalyst Deactivation Pathway Diagram

G cluster_0 Active Catalyst State cluster_1 Deactivated States cluster_2 Regeneration Pathways A Active Catalyst (e.g., Pd(0) on Support) B Poisoned Catalyst (Active sites blocked) A->B Impurities (S, CO) Strongly Adsorbed Species C Coked Catalyst (Surface & pores blocked) A->C High Temperature Acidic Conditions Polymerization D Sintered Catalyst (Reduced surface area) A->D High Temperature Particle Migration E Oxidized Catalyst (e.g., Pd(II) species) A->E Oxidizing Atmosphere (e.g., Air Leak) F Chemical Treatment B->F G Calcination + Reduction C->G H Irreversible (Requires Redispersion or Replacement) D->H I Reduction (H2 flow) E->I F->A Regenerated G->A Regenerated I->A Regenerated

Caption: Common pathways for catalyst deactivation and corresponding regeneration strategies.

References

  • Cirri, D., Marzo, T., & Pratesi, A. (2023). An unprecedented palladium-arsenic catalytic cycle for nitriles hydration. Frontiers in Chemistry, 11, 1253008. [Link]
  • Eigenberger, G. (2018).
  • Khemchyan, L. L., et al. (2017). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
  • Bartholomew, C. H. (2001). Mechanisms of catalyst deactivation. Applied Catalysis A: General, 212(1-2), 17-60. [Link]
  • DeRita, L., et al. (2017). Supported Catalyst Deactivation by Decomposition into Single Atoms Is Suppressed by Increasing Metal Loading. Journal of the American Chemical Society, 139(40), 14150–14165. [Link]
  • Cornella, J., et al. (2021). Catalytic Cyanation of C–N Bonds with CO2/NH3. JACS Au, 1(10), 1644–1650. [Link]
  • Duch, M. V., & Allgeier, A. M. (2007). Deactivation of nitrile hydrogenation catalysts: New mechanistic insight from a nylon recycle process. Request PDF. [Link]
  • Chemical Engineering and gate exam preparation. (2020, July 15).
  • Wikipedia contributors. (n.d.). Rosenmund reduction. In Wikipedia.
  • Platypus Technologies. (2024, April 23).
  • Smith, A. B., & Jones, C. D. (2018). Development and Utilization of a Palladium-Catalyzed Dehydration of Primary Amides To Form Nitriles. Organic Letters, 20(19), 6075–6079. [Link]
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews, 120(21), 12017-12076. [Link]
  • Argonne National Laboratory. (2018, July 24).
  • Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review.
  • Ali, R., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(33), 22965-22979. [Link]
  • DOE/Brookhaven National Laboratory. (2024, October 23). Reaction conditions tune catalytic selectivity. ScienceDaily. [Link]
  • Volf, J., & Pasek, J. (2004). Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.
  • MDPI. (2024). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. [Link]

Sources

Technical Support Center: Monitoring 2-Cyanopropanoic Acid Reaction Progress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical methods focused on monitoring the reaction progress of 2-cyanopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights into the nuances of tracking your reactions. Here, we move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.

Introduction to Monitoring this compound Reactions

This compound is a versatile building block in organic synthesis.[1] Its dual functionality, possessing both a nitrile and a carboxylic acid group, makes it a valuable precursor in the synthesis of various pharmaceuticals and agrochemicals.[1] Accurate monitoring of its conversion is paramount for optimizing reaction conditions, maximizing yield, and minimizing impurity formation.

This guide provides a comprehensive overview of common analytical techniques, troubleshooting for frequently encountered issues, and detailed experimental protocols.

Method Selection: Choosing the Right Analytical Tool

The choice of analytical method depends on several factors including the nature of the reaction mixture, the required level of precision, and the available instrumentation. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy are the most common techniques employed.

MethodSelection cluster_conditions Key Considerations cluster_methods Recommended Method Start Reaction Mixture Characteristics Volatile Are reactants/products volatile and thermally stable? Start->Volatile Complex Is the matrix complex (e.g., salts, polar solvents)? Start->Complex Structural Is detailed structural information needed? Start->Structural GC Gas Chromatography (GC) (often with derivatization) Volatile->GC Yes HPLC High-Performance Liquid Chromatography (HPLC) Volatile->HPLC No Complex->GC No Complex->HPLC Yes NMR Nuclear Magnetic Resonance (NMR) Structural->NMR Yes

Caption: Decision tree for selecting an analytical method.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

High-Performance Liquid Chromatography (HPLC)

Question 1: I'm seeing poor peak shape (tailing or fronting) for this compound on my C18 column. What's causing this and how can I fix it?

Answer: Poor peak shape for acidic compounds like this compound on a standard C18 column is a common issue. The primary causes are often related to interactions with residual silanols on the silica backbone of the stationary phase and the ionization state of the analyte.

  • Causality: At a mobile phase pH close to the pKa of this compound, both the ionized (carboxylate) and non-ionized (carboxylic acid) forms exist. The presence of both species can lead to split or broad peaks.[2] Additionally, the polar carboxyl group can interact with active silanol groups on the column, causing peak tailing.

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: The most critical parameter to adjust is the pH of your aqueous mobile phase. To ensure the analyte is in a single, non-ionized form, lower the pH of the mobile phase to at least 2 units below the pKa of this compound. An acidic mobile phase (e.g., using 0.1% formic acid or phosphoric acid) will suppress the ionization of the carboxylic acid group, leading to better retention and improved peak shape.[2]

    • Column Selection: If pH adjustment alone is insufficient, consider using a column specifically designed for polar analytes or one with end-capping to minimize silanol interactions. A cyano-bonded phase column can also be a good alternative for separating polar compounds.[3]

    • Avoid Stationary Phase Dewetting: When using highly aqueous mobile phases (common for polar analytes), be aware of stationary phase "dewetting" or "phase collapse" on some C18 columns. This can cause a dramatic loss of retention.[4] Ensure your column is compatible with highly aqueous conditions or include a small percentage of organic solvent in your mobile phase at all times.[4]

Question 2: My retention time for this compound is drifting between injections. What should I investigate?

Answer: Retention time drift can be frustrating and points to a lack of stability in your HPLC system or method.

  • Causality: Inconsistent mobile phase composition, fluctuating column temperature, and inadequate column equilibration are the most frequent culprits.[5]

  • Troubleshooting Steps:

    • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is thoroughly degassed to prevent air bubbles from forming in the pump.[5] If you are using a gradient, ensure the mixer is functioning correctly.

    • Column Temperature Control: Use a column oven to maintain a constant temperature. Even small fluctuations in ambient temperature can affect retention times.[5]

    • Column Equilibration: Before starting a sequence of injections, ensure the column is fully equilibrated with the initial mobile phase conditions. This may require flushing with 10-20 column volumes of the mobile phase.[5]

Gas Chromatography (GC)

Question 1: I'm trying to analyze this compound directly by GC, but I'm not seeing a peak or the peak is very broad and tails excessively. Why is this happening?

Answer: Direct analysis of carboxylic acids like this compound by GC is often challenging.

  • Causality: Carboxylic acids are polar and have low volatility due to hydrogen bonding.[6] They tend to interact strongly with the active sites in the GC column, leading to poor peak shape and even irreversible adsorption.[7] At high temperatures required for volatilization, they can also be thermally unstable.[6]

  • Solution: Derivatization: The most effective solution is to convert the carboxylic acid into a less polar, more volatile derivative before GC analysis.[6] Common derivatization strategies include:

    • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with the carboxylic acid to form a trimethylsilyl (TMS) ester. This is a very common and effective method.[8]

    • Alkylation (Esterification): Converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) is another robust strategy.[9] This can be achieved using reagents like diazomethane (use with extreme caution due to its toxicity and explosive nature) or by heating with an alcohol in the presence of an acid catalyst.[6]

Question 2: I've derivatized my sample, but I'm still getting inconsistent results. What could be the problem?

Answer: Inconsistent derivatization can lead to unreliable quantification.

  • Causality: The derivatization reaction may be incomplete, or the derivative itself might be unstable. The presence of water in the sample can often interfere with derivatization reactions, particularly silylation.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: Remove all traces of water from your sample before adding the derivatizing agent. This may involve drying the sample under a stream of nitrogen or using a drying agent.

    • Optimize Reaction Conditions: Ensure you are using the correct stoichiometry of the derivatizing reagent and that the reaction time and temperature are optimized for complete conversion.

    • Derivative Stability: Some derivatives can be sensitive to moisture and may hydrolyze back to the original acid. Analyze the derivatized sample as soon as possible after preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: How can I use ¹H NMR to monitor my reaction in real-time?

Answer: NMR spectroscopy is a powerful tool for reaction monitoring as it is non-invasive and provides detailed structural information.[10][11]

  • Methodology:

    • Identify Characteristic Peaks: Before starting the reaction, obtain a ¹H NMR spectrum of your starting material (this compound) and your expected product. Identify distinct peaks for each compound that do not overlap with each other or with solvent peaks. For this compound, the methine proton (CH) and the methyl protons (CH₃) adjacent to the cyano group will be characteristic.

    • Set up the Reaction in an NMR Tube: If possible, run the reaction directly in an NMR tube. This allows for repeated measurements over time without disturbing the reaction.

    • Acquire Spectra Over Time: Acquire a series of ¹H NMR spectra at regular time intervals.[11]

    • Quantify by Integration: The concentration of the starting material and product is proportional to the integral of their characteristic peaks. By comparing the integrals of the starting material and product peaks over time, you can determine the reaction progress.

Question 2: The peaks in my ¹H NMR spectra are broad and distorted, making integration difficult. What can I do?

Answer: Peak distortion during reaction monitoring can be caused by changes in the sample's magnetic susceptibility as the reaction progresses, especially if the reaction is fast or involves non-deuterated solvents where a lock signal is not available.[10][11]

  • Troubleshooting Steps:

    • Shimming: Ensure the spectrometer is properly shimmed before starting the reaction. If the reaction is slow, you can re-shim periodically.

    • Use of an Internal Standard: Add a known amount of an inert internal standard to the reaction mixture. The internal standard should have a simple spectrum with sharp peaks that do not overlap with your analyte peaks. You can then quantify your starting material and product relative to the integral of the internal standard.

    • Advanced NMR Techniques: For fast reactions or complex mixtures, consider using more advanced 2D NMR techniques like z-TOCSY or ¹³C HSQC, which can provide better resolution and more unique molecular fingerprints.[12]

Experimental Protocols
Protocol 1: HPLC Analysis of this compound

This protocol provides a general starting point for developing an HPLC method. Optimization will be required based on your specific reaction mixture and HPLC system.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Gradient: Start with 5% B, hold for 1 minute, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Sample Preparation:

    • Take an aliquot of the reaction mixture.

    • Quench the reaction if necessary (e.g., by dilution in a cold solvent).

    • Dilute the sample in Mobile Phase A to a suitable concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.[13]

Protocol 2: GC Analysis of this compound via Silylation

This protocol outlines a common derivatization and GC analysis procedure.

  • Derivatization:

    • Take a known volume or weight of your reaction mixture aliquot and place it in a vial.

    • Evaporate the solvent under a stream of dry nitrogen.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 100 µL of BSTFA.

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-FID Conditions:

    • Column: A non-polar or mid-polar capillary column (e.g., DB-5 or DB-17).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

    • Injection Mode: Split.

Data Summary Tables

Table 1: Typical Functional Group Frequencies for FTIR Monitoring

Functional GroupVibrationTypical Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching3300-2500 (broad)
C≡N (Nitrile)Stretching2260-2240
C=O (Carboxylic Acid)Stretching1760-1690

Note: These are general ranges and can be influenced by the molecular environment.

Table 2: Comparison of Analytical Methods

MethodProsConsBest For
HPLC High resolution for complex mixtures; suitable for non-volatile and thermally labile compounds.Can be solvent-intensive; method development can be time-consuming.Quantitative analysis of reaction mixtures containing non-volatile components.
GC High sensitivity and efficiency for volatile compounds.Often requires derivatization for polar analytes like carboxylic acids; not suitable for thermally unstable compounds.Analysis of volatile side-products or when derivatization is straightforward.
NMR Provides detailed structural information; non-destructive and can be used for real-time monitoring.Lower sensitivity compared to HPLC and GC; can be expensive; spectra can be complex.Mechanistic studies and real-time monitoring of reaction kinetics.
Logical Relationships in Troubleshooting

Troubleshooting cluster_hplc HPLC Issues cluster_gc GC Issues cluster_solutions Potential Solutions Problem Poor Chromatographic Result PeakShape Bad Peak Shape Problem->PeakShape RetentionDrift Retention Time Drift Problem->RetentionDrift NoPeak No/Broad Peak Problem->NoPeak Inconsistent Inconsistent Results Problem->Inconsistent AdjustpH Adjust Mobile Phase pH PeakShape->AdjustpH ChangeColumn Change Column PeakShape->ChangeColumn TempControl Use Column Oven RetentionDrift->TempControl Equilibrate Equilibrate Column Longer RetentionDrift->Equilibrate Derivatize Derivatize Sample NoPeak->Derivatize OptimizeDeriv Optimize Derivatization Inconsistent->OptimizeDeriv

Caption: Troubleshooting logic for common chromatography issues.

References
  • ResearchGate.
  • Zenkevich, I. G. "Acids: Derivatization for GC Analysis." In Encyclopedia of Chromatography, Third Edition. CRC Press, 2010.
  • Academia.edu.
  • SciSpace. "Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis."
  • ACS Publications. "A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry." Analytical Chemistry.
  • ResearchGate. "Can anyone help with a problem with organic acid analysis using HPLC?"
  • Thermo Fisher Scientific.
  • Sigma-Aldrich. "HPLC Troubleshooting Guide."
  • SCION Instruments. "HPLC Troubleshooting Guide."
  • Biovanix Chromatography. "Quick Troubleshooting Guide For HPLC Column Usage."
  • Darko, E., and Thurbide, K. B.
  • Drawell.
  • Diva-portal.org. "Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution."
  • LMA Leidykla. "Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis."
  • ResearchGate. "¹H NMR monitoring of reaction of 2.
  • NIH - PubChem. "this compound."
  • NIH - PMC. "NMR Reaction Monitoring Robust to Spectral Distortions."
  • ChemRxiv. "NMR reaction monitoring robust to spectral distortions."
  • SIELC Technologies. "2-Oxopropanoic acid."
  • NIH - PubChem. "(2R)-2-cyanopropanoic acid."
  • Guidechem. "this compound."
  • MilliporeSigma.
  • NIST WebBook. "Propanoic acid, 3-cyano-, methyl ester."
  • CymitQuimica. "CAS 632-07-5: this compound."
  • NIST WebBook. "Propanoic acid, 2-oxo-."
  • Shimadzu.
  • ChemicalBook. "Propanoic acid, 2-cyano-."
  • Benchchem. "Application Note and Protocol: HPLC Analysis of Reactions Involving Ethyl (2Z)
  • Frontiers. "Fast 2D NMR Spectroscopy for In vivo Monitoring of Bacterial Metabolism in Complex Mixtures."
  • Semantic Scholar. "Analysis of Cyanoacetic Acid Content by HPLC."
  • California Water Boards. "An Overview and Comparison of Methods for Cyanide Analysis."
  • Wikipedia. "Acrylonitrile."
  • ResearchGate. "Adsorption and reactions of propenoic acid and 2-fluoropropanoic acid on Cu(100) and O/Cu(100)."
  • NIH - PMC. "Effect of Ascorbic Acid on the Degradation of Cyanocobalamin and Hydroxocobalamin in Aqueous Solution: A Kinetic Study."
  • NIH - PMC. "Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology."

Sources

Technical Support Center: Navigating Challenges in 2-Cyanopropanoic Acid Reaction Work-ups

Author: BenchChem Technical Support Team. Date: January 2026

From the Desk of the Senior Application Scientist

Welcome to the technical support center for 2-cyanopropanoic acid. As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, its reactions are pivotal.[1] However, the unique bifunctional nature of this molecule, containing both a carboxylic acid and a nitrile group, presents specific challenges during reaction work-up and purification.[2] This guide is structured to provide direct, actionable solutions to common problems encountered in the lab, moving from frequently asked questions to in-depth troubleshooting scenarios. Our goal is to explain the causality behind these challenges and provide robust, validated protocols to ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions that often arise during the handling and work-up of this compound reactions.

Q1: What are the primary stability concerns with this compound during work-up?

A1: The two main stability concerns are hydrolysis and decarboxylation.

  • Hydrolysis: The cyano group (-CN) is susceptible to hydrolysis, especially under strong acidic or basic conditions and at elevated temperatures, which can convert it first to an amide and then to a dicarboxylic acid (methylmalonic acid).[2] This introduces hard-to-remove, polar impurities.

  • Decarboxylation: As a β-cyano carboxylic acid, the molecule is prone to losing carbon dioxide (CO₂) upon heating, which results in the formation of propionitrile.[3] This is a common cause of yield loss, particularly if the reaction mixture is heated for extended periods during work-up (e.g., during solvent removal).

Q2: What is the recommended solvent for extracting this compound from an aqueous solution?

A2: Ethyl acetate is a highly effective and commonly used solvent for extracting this compound.[4] Its polarity is well-suited to solvate the target molecule while being immiscible with water. Dichloromethane can also be used, but ethyl acetate is often preferred for its lower toxicity and environmental impact. It is critical to acidify the aqueous layer to a pH of approximately 2-5 before extraction to ensure the carboxylic acid is fully protonated (R-COOH) and not in its anionic carboxylate form (R-COO⁻), which is highly water-soluble.[4]

Q3: My final product is a purple or brown oil instead of the expected solid. What causes this discoloration and how can I purify it?

A3: The product is often isolated as a pale yellow to purple oil, which may be due to trace impurities or slight decomposition.[4] If the product is an oil, purification is best achieved through silica gel column chromatography rather than recrystallization. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity will typically yield the pure compound.

Q4: How should this compound be stored?

A4: It should be stored at room temperature in a dry, well-sealed container.[1] Due to its sensitivity to moisture (risk of hydrolysis) and heat (risk of decarboxylation), it is advisable to store it away from direct sunlight and heat sources.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed, scenario-based troubleshooting for more complex issues.

Scenario 1: Low or No Yield After Aqueous Work-up

You've completed your reaction and proceeded with a standard aqueous work-up, but after evaporating the organic solvent, you have very little or no product.

G start Symptom: Low or No Yield ph_check Step 1: Check pH of Aqueous Layer start->ph_check ph_high Result: pH > 5 (Product is in aqueous layer as salt) ph_check->ph_high High pH ph_ok Result: pH < 5 ph_check->ph_ok Correct pH solution_ph Solution: Re-acidify aqueous layer to pH ~2-3. Re-extract with Ethyl Acetate. ph_high->solution_ph decomp_check Step 2: Check for Decomposition ph_ok->decomp_check gas_evol Observation: Gas evolution (CO₂) during reaction or work-up? decomp_check->gas_evol solution_decomp Cause: Decarboxylation Solution: Use milder temperatures (< 50°C) during reaction and work-up. gas_evol->solution_decomp

Caption: Troubleshooting workflow for low product yield.

  • Cause 1: Incorrect pH During Extraction: The most common reason for losing the product during work-up is its failure to partition into the organic layer. As a carboxylic acid, this compound will be deprotonated and highly water-soluble as its carboxylate salt at neutral or basic pH.

    • Validation Protocol: Use pH paper or a pH meter to test the aqueous layer from your extraction. If the pH is above 5, your product is likely still in the water.

    • Solution: Combine all aqueous layers, cool in an ice bath, and carefully acidify with 1N HCl until the pH is between 2 and 3.[4] Perform the extraction again with ethyl acetate (3x volumes). You should recover your product.

  • Cause 2: Thermal Decomposition (Decarboxylation): If your reaction was run at a high temperature, or if you used excessive heat during solvent evaporation (rotoevaporation), you may have decarboxylated your product into propionitrile. Propionitrile is much more volatile (boiling point ~97°C) than the parent acid and can be lost under vacuum.

    • Validation Protocol: If possible, analyze a sample of your crude mixture by ¹H NMR before work-up. The characteristic quartet proton signal for this compound appears around 4.0 ppm (in DMSO-d6).[4] Its absence, coupled with the appearance of signals for propionitrile, confirms decarboxylation.

    • Solution: Maintain reaction temperatures below 50°C if the chemistry allows. When removing solvent, use a rotary evaporator with a water bath temperature no higher than 40°C and apply vacuum gradually.

Scenario 2: Persistent Emulsion During Extraction

During the liquid-liquid extraction, the aqueous and organic layers fail to separate, forming a thick, stable emulsion that makes recovery impossible.[5]

  • Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, layers will separate on their own.[5]

  • Add Brine: Add a significant amount of saturated sodium chloride solution (brine). This increases the ionic strength and density of the aqueous phase, which often forces the separation of the layers.[5] Gently rock the funnel; do not shake vigorously.

  • Filtration: As a last resort, filter the entire emulsion through a pad of Celite® (diatomaceous earth) in a Büchner funnel.[5] This works by physically breaking up the microscopic droplets that form the emulsion. Rinse the Celite pad with fresh organic solvent to recover your product.

  • Prevention for Next Time: Emulsions are often caused by fine particulates or high concentrations of surfactants. To prevent this, consider diluting the reaction mixture with more organic solvent before the first wash. Alternatively, remove the reaction solvent entirely and redissolve the residue in the extraction solvent.[5]

Scenario 3: Product is Impure with Side-Products from a Knoevenagel Condensation

You have used this compound as the active methylene component in a Knoevenagel condensation, but the work-up yields a mixture of starting material, the desired α,β-unsaturated product, and other impurities.[6][7]

G start Crude Knoevenagel Reaction Mixture quench 1. Quench Reaction (e.g., add water or dilute acid) start->quench extract 2. Liquid-Liquid Extraction (Ethyl Acetate / Water) quench->extract wash_base 3. Wash Organic Layer with NaHCO₃ (aq) extract->wash_base wash_brine 4. Wash Organic Layer with Brine wash_base->wash_brine Removes unreacted This compound dry 5. Dry & Concentrate (Na₂SO₄, filter, evaporate) wash_brine->dry purify 6. Purify Crude Product (Column Chromatography) dry->purify

Caption: Standard work-up for Knoevenagel condensation.

The key challenge in a Knoevenagel work-up is removing the unreacted, acidic this compound from the less polar, neutral product.

  • Causality: The starting material is an acid; the desired product is typically a neutral α,β-unsaturated nitrile. This difference in acidity is the key to separation. A mild basic wash will selectively deprotonate and extract the unreacted starting material into the aqueous layer, leaving the product behind in the organic phase.

  • Quench and Dilute: Once the reaction is complete (monitored by TLC), cool the mixture to room temperature. Quench by adding deionized water. Dilute the mixture with ethyl acetate.

  • Transfer: Transfer the entire mixture to a separatory funnel.

  • Basic Wash: Add a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel. Caution: This will neutralize the acidic starting material and any acid catalyst, causing CO₂ evolution. Swirl gently and vent the funnel frequently to release pressure.[5] Separate the layers, retaining the organic layer. Repeat the NaHCO₃ wash.

  • Brine Wash: Wash the organic layer with saturated brine to remove residual water and inorganic salts.[4]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[8]

  • Purification: The resulting crude product can be further purified by recrystallization or, more commonly, by silica gel column chromatography to remove any remaining non-acidic impurities.[8][9]

Part 3: Data and Reference Tables

Table 1: Physicochemical Properties
PropertyValueSource(s)
Molecular FormulaC₄H₅NO₂[2][10]
Molecular Weight99.09 g/mol [1][10]
AppearanceColorless to pale yellow liquid or solid[2]
Density~1.194 g/cm³[1][10]
SolubilitySoluble in polar solvents (water, alcohols)[2]
StorageRoom temperature, dry conditions[1][11]
Table 2: Recommended Solvents for Purification
Purification MethodRecommended SolventsRationale & Notes
Extraction Ethyl AcetateGood balance of polarity and water immiscibility.[4]
Column Chromatography Hexane / Ethyl AcetateA standard solvent system for moderately polar compounds. Start with a low ethyl acetate concentration (e.g., 10%) and gradually increase polarity.[8]
Recrystallization Toluene, Water, Ethanol/WaterChallenging due to the compound's tendency to be an oil. If attempting, a two-solvent system (e.g., dissolving in hot ethanol, adding water until cloudy) may work.[9][12]

References

  • MySkinRecipes. (n.d.). This compound.
  • ChemBK. (2024). This compound ethyl ester.
  • ResearchGate. (n.d.). Conversion of glutamic acid to 3-cyanopropanoic acid.
  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent.
  • Wikipedia. (n.d.). Acrylonitrile.
  • Not Voodoo. (n.d.). Organic Reaction Workup Formulas for Specific Reagents.
  • ResearchGate. (2019). The Hydrolysis of the Anhydride of 2‐Cyano‐2‐phenylpropanoic Acid.
  • Chemical Review and Letters. (2020). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview.
  • Mol-Instincts. (2025). This compound.
  • ResearchGate. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions.
  • MDPI. (2023). One-Pot Synthesis of Knoevenagel Condensation Products Using Boric Acid as a Catalyst.
  • University of Rochester. (2026). How To Run A Reaction: The Workup.
  • Sciencemadness Discussion Board. (2021). Preparation of 3-cyanopropanoic acid from MSG.
  • Ruiyi Tech. (n.d.). This compound.
  • Stenutz. (n.d.). This compound.
  • PubChem - NIH. (n.d.). This compound.
  • PubChem - NIH. (n.d.). (2R)-2-cyanopropanoic acid.
  • Google Patents. (n.d.). US5215671A - Purification method of 2-chloropropionic acid.
  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol.
  • PubMed. (2022). Contribution of Knoevenagel Condensation Products towards Development of Anticancer Agents.
  • University of Rochester. (n.d.). Solvents for Recrystallization.

Sources

Technical Support Center: 2-Cyanopropanoic Acid Reaction Kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyanopropanoic acid. This guide is designed to provide in-depth, practical answers to common questions and troubleshooting scenarios related to the effect of temperature on its reaction kinetics. My goal is to combine established chemical principles with field-proven insights to help you achieve accurate and reproducible results in your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments in a direct question-and-answer format.

Q1: What is the primary thermal reaction of this compound, and why is it so sensitive to temperature?

A1: The primary reaction that this compound undergoes upon heating is decarboxylation —the loss of a carboxyl group as carbon dioxide (CO₂).[1][2] This reaction is particularly facile compared to simple carboxylic acids like propanoic acid due to the presence of the electron-withdrawing nitrile (cyano) group at the α-carbon (the carbon adjacent to the carboxyl group).

Causality Explained: The cyano group stabilizes the transient carbanion intermediate that forms when the C-C bond between the carboxyl group and the α-carbon breaks. This stabilization lowers the activation energy of the reaction, allowing decarboxylation to occur at a significant rate at lower temperatures than for unsubstituted acids.[3] The general principle is that any group that can delocalize the negative charge on the α-carbon will accelerate decarboxylation.[1][3]

The overall reaction is: CH₃CH(CN)COOH → CH₃CH₂CN + CO₂ (this compound → Propionitrile + Carbon Dioxide)

Temperature directly influences the rate of this reaction by providing the necessary thermal energy for the molecules to overcome the activation energy barrier, a relationship quantitatively described by the Arrhenius equation.[4][5]

Q2: My kinetic runs are inconsistent. At the same target temperature, the reaction rate varies significantly between experiments. What are the likely causes?

A2: This is a classic and often frustrating problem in kinetics. Inconsistency typically points to subtle variations in experimental conditions rather than a change in the chemical mechanism. Here are the most common culprits and how to address them:

  • Inadequate Temperature Control: The reaction rate is exponentially dependent on temperature. A fluctuation of even ±1 °C can cause a noticeable change in the rate constant.

    • Solution: Use a high-precision thermostatic bath (oil or water) with a circulation pump. Ensure the reaction vessel is fully submerged and allow the system to equilibrate thermally before initiating the reaction. Verify the temperature with a calibrated thermometer placed directly in the reaction mixture (if possible) or in the bath adjacent to the vessel.

  • "Hot Spots" and Inefficient Mixing: If the reaction mixture is not stirred effectively, localized areas of higher temperature can develop, especially if the heating element is in direct contact with the vessel. These "hot spots" will have a much higher local reaction rate, skewing the overall observed kinetics.

    • Solution: Use a magnetic stirrer with a stir bar of appropriate size and shape to ensure vigorous, homogeneous mixing throughout the experiment. For larger vessels, an overhead mechanical stirrer is preferable.

  • Inconsistent "Time Zero" (t=0): The moment of reaction initiation must be precise. If you are adding a catalyst or the this compound itself to a pre-heated solvent, the time it takes to add and fully mix the reagent can introduce variability.

    • Solution: Standardize your initiation procedure. A common best practice is to have all components except one equilibrating at the target temperature. Initiate the reaction by rapidly injecting the final component with a syringe and start the timer simultaneously.

  • Moisture Contamination: this compound is hygroscopic.[6] The presence of water can alter the solvent polarity and potentially participate in side reactions (hydrolysis of the nitrile group at very high temperatures), affecting the kinetics.

    • Solution: Use anhydrous solvents and dry glassware. Store this compound in a desiccator.

Below is a troubleshooting workflow to diagnose the source of inconsistency.

G Start Inconsistent Kinetic Data Temp Verify Temperature Control - Calibrated thermometer? - Stable thermostatic bath? Start->Temp Mixing Assess Mixing Efficiency - Vigorous & uniform? - No visible 'hot spots'? Temp->Mixing Temp OK Result_Fail Problem Persists: Consult Advanced Diagnostics Temp->Result_Fail Temp Fluctuates T_Zero Standardize t=0 - Rapid, consistent initiation? - Simultaneous timing? Mixing->T_Zero Mixing OK Mixing->Result_Fail Mixing Poor Purity Check Reagent Purity & Handling - Anhydrous solvents? - Stored in desiccator? T_Zero->Purity t=0 OK T_Zero->Result_Fail t=0 Varies Result_OK Data is now Reproducible Purity->Result_OK Reagents OK Purity->Result_Fail Reagents Suspect

Caption: Troubleshooting workflow for inconsistent kinetic data.

Q3: I'm running my reaction at a higher temperature to speed it up, but I'm seeing a lower yield of propionitrile and some unexpected byproducts. What's happening?

A3: While increasing temperature does increase the rate of the desired decarboxylation, it can disproportionately accelerate side reactions that have higher activation energies. At elevated temperatures (e.g., above 160-180 °C), you may encounter issues like:

  • Thermal Decomposition of the Product: The desired product, propionitrile, can itself decompose at very high temperatures. More complex decomposition pathways for related nitrile compounds have been observed under pyrolysis conditions.[7][8]

  • Side Reactions with Solvent or Impurities: High temperatures can promote reactions that are negligible under milder conditions.

  • Polymerization: The cyano group can, under certain conditions, participate in polymerization reactions, especially if trace impurities act as initiators.

Self-Validating Protocol: To confirm this, run a control experiment where you heat the purified product (propionitrile) in the same solvent and under the same high-temperature conditions used for your reaction. If you observe degradation of the propionitrile, it confirms that the issue lies with product stability at that temperature, not just the primary reaction pathway.

Temperature RangeExpected OutcomePotential Issues
60 - 100 °C Slow to moderate decarboxylation. Clean reaction profile.Reaction may be impractically slow for some applications.
100 - 160 °C Rapid and efficient decarboxylation.[6]Optimal range for most kinetic studies. Requires precise temperature control.
> 160 °C Very rapid decarboxylation.Increased risk of side reactions, byproduct formation, and product degradation.[7][8]
Q4: What are the recommended analytical methods for monitoring the kinetics of this reaction?

A4: The choice of analytical method depends on the equipment available and the specific requirements of your experiment. The key is to reliably quantify either the disappearance of the reactant (this compound) or the appearance of the product (propionitrile) over time.

  • High-Performance Liquid Chromatography (HPLC): This is often the most robust method. You can monitor the decrease in the this compound peak area.

    • Why it works: this compound has a UV-active carboxyl group, making it suitable for detection with a PDA or UV detector.[9] Propionitrile has a much weaker UV absorbance, so monitoring the reactant is more reliable.

    • Key Consideration: Samples must be "quenched" immediately upon collection to stop the reaction. This is typically done by diluting the aliquot in a cold mobile phase.

  • Gas Chromatography (GC): Excellent for monitoring the formation of the volatile product, propionitrile.

    • Why it works: Propionitrile is volatile and thermally stable under typical GC conditions. This compound is non-volatile and will remain in the injection port, making this method ideal for product appearance kinetics.

    • Key Consideration: Requires an internal standard for accurate quantification. The injection port temperature must be high enough to volatilize the product but not so high as to cause on-column reactions.

  • In-situ IR Spectroscopy (FTIR): A powerful technique that allows for real-time monitoring without sampling.

    • Why it works: You can monitor the disappearance of the strong C=O stretch of the carboxylic acid (~1700-1750 cm⁻¹) and/or the appearance of a characteristic nitrile peak in the product.

    • Key Consideration: Requires specialized probes and software. The reaction solvent must have a clear window in the spectral regions of interest.

Experimental Protocols
Protocol 1: General Procedure for a Kinetic Study of Decarboxylation

This protocol provides a framework for determining the rate constant at a specific temperature.

  • System Setup:

    • Place a known volume of a suitable high-boiling solvent (e.g., diphenyl ether, DMSO) into a three-neck round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe connected to a controller.

    • Submerge the flask in a thermostatic oil bath set to the desired temperature (e.g., 150 °C).

  • Thermal Equilibration:

    • Allow the solvent to stir and equilibrate at the target temperature for at least 20-30 minutes. Ensure the temperature reading is stable.

  • Reaction Initiation (t=0):

    • Accurately weigh a sample of this compound.

    • At time zero, rapidly add the acid to the hot, stirring solvent. Start a stopwatch immediately.

  • Sampling:

    • At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (~0.1 mL) from the reaction mixture using a heated syringe to prevent crystallization in the needle.

  • Quenching:

    • Immediately dispense the aliquot into a pre-weighed vial containing a known volume of a cold solvent (e.g., acetonitrile for HPLC analysis) and an internal standard. This dilution and rapid cooling effectively stops the reaction.

  • Analysis:

    • Analyze the quenched samples by a suitable method (e.g., HPLC) to determine the concentration of this compound at each time point.

  • Data Processing:

    • Plot the natural logarithm of the concentration of this compound versus time. If the reaction is first-order, the plot should be linear. The negative of the slope of this line is the rate constant (k) at that temperature.

The following diagram illustrates this workflow.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis A Setup Reactor & Thermostatic Bath B Add Solvent A->B C Equilibrate to Target Temperature B->C D t=0: Add Acid Start Timer C->D E Collect Aliquots at Timed Intervals D->E F Quench Samples in Cold Solvent E->F G Analyze via HPLC or GC F->G H Plot ln[A] vs. Time G->H I Calculate Rate Constant (k) H->I

Caption: Experimental workflow for a kinetic study.

References
  • Cyanoacetic acid - LookChem. LookChem. [Link]
  • Decarboxyl
  • Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate.
  • Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids - PMC.
  • Decarboxylation Reaction | Mechanism, Enzymes, Examples & Role in Metabolism - Allen. Allen Institute. [Link]
  • This compound | C4H5NO2 | CID 352855 - PubChem.
  • Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview - Chemical Review and Letters. Chemical Review and Letters. [Link]
  • (PDF) Ethyl Cyanoacetate Reactions - ResearchGate.
  • Decarboxylation - Master Organic Chemistry. Master Organic Chemistry. [Link]
  • This compound (C4H5NO2) - PubChemLite.
  • This compound - ChemBK. ChemBK. [Link]
  • (2R)-2-cyanopropanoic acid | C4H5NO2 | CID 51422750 - PubChem.
  • Gas Chromatographic Determination of Cyanoacetic Acid and Sodium Cyanoacetate.
  • Thermal Decomposition of Cyan
  • Rapid analytical methods for the microalgal and cyanobacterial biorefinery: Application on strains of industrial importance - PubMed.
  • WE:Effect of temperature on reaction rate | Chemical kinetics | Chemistry | Khan Academy. Khan Academy. [Link]
  • Cyanoacetic acid - SIELC Technologies. SIELC Technologies. [Link]
  • Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds - epa nepis. U.S. Environmental Protection Agency. [Link]
  • Cyanoacetic acid - Wikipedia. Wikipedia. [Link]
  • ANALYTICAL METHODS.
  • Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed.
  • JC 2 Experiment 6 - Kinetics (Effect of Temperature) - AD Chemistry Tuition - YouTube. YouTube. [Link]
  • Kinetics: Temper
  • Acrylonitrile - Wikipedia. Wikipedia. [Link]
  • Cyanotoxins Analytical Methods Overview and New Developments - EPA. U.S. Environmental Protection Agency. [Link]
  • An Overview and Comparison of Methods for Cyanide Analysis - California Water Boards.
  • Evaluation of Analytical Methods for Detection and Quantification of Cyanotoxins in Relation to Australian Drinking Water Guidelines - ResearchGate.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Chemical Dynamics Division

Welcome to the technical support center for 2-Cyanopropanoic Acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities introduced by solvent choice during experimentation. We will explore common challenges and provide field-proven insights to optimize your reaction outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. The solutions provided are based on fundamental chemical principles and validated laboratory practices.

Q1: My decarboxylation reaction of this compound is sluggish and gives a low yield. I'm heating it in ethanol, but the conversion is poor. What's going wrong?

A1: This is a classic issue rooted in solvent-anion stabilization. The mechanism of decarboxylation proceeds through the formation of a carboxylate anion, which then loses CO₂. Your choice of a polar protic solvent, ethanol, is likely inhibiting the reaction.

Causality: Polar protic solvents, like alcohols and water, possess O-H bonds that are excellent hydrogen bond donors.[1][2] They form a strong solvation shell around the carboxylate anion of deprotonated this compound, stabilizing it through hydrogen bonding.[3] This high degree of stabilization increases the activation energy required for the elimination of CO₂, thus slowing down the reaction significantly.[3]

Troubleshooting Steps:

  • Switch to a Polar Aprotic Solvent: The key is to use a solvent that dissolves the starting material but does not overly stabilize the reactive carboxylate intermediate. Dipolar aprotic solvents such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or acetonitrile (ACN) are ideal.[3][4] These solvents are poor hydrogen bond donors and will leave the carboxylate anion "naked" and more reactive, dramatically accelerating the rate of decarboxylation.[5]

  • Ensure Sufficient Temperature: Decarboxylation is a thermally driven process. Reactions in DMSO or DMF often require temperatures in the range of 120-180 °C to proceed efficiently, similar to conditions used in Krapcho decarboxylations of related compounds.[4]

  • Monitor Progress: Use TLC, GC-MS, or LC-MS to monitor the disappearance of the starting material.

dot

Decarboxylation_Solvent_Effect Start This compound Base Base (e.g., NaH, Hünig's base) Start->Base Deprotonation Anion Carboxylate Anion Intermediate Base->Anion Protic Polar Protic Solvent (e.g., Ethanol, Water) Anion->Protic Solvated in... Aprotic Polar Aprotic Solvent (e.g., DMSO, DMF) Anion->Aprotic Solvated in... Stab Strong H-Bond Solvation (Anion is over-stabilized) Protic->Stab Destab Weak Anion Solvation ('Naked' and reactive anion) Aprotic->Destab Slow Slow Decarboxylation (Low Yield) Stab->Slow Fast Fast Decarboxylation (High Yield) Destab->Fast

Caption: Solvent influence on decarboxylation rate.

Q2: I'm attempting a reaction and observing significant amounts of 2-aminopropanamide or 2-methylmalonic acid as side products. What is happening?

A2: The formation of these side products strongly indicates unwanted hydrolysis of the nitrile (-CN) group.[4][6] This is a common pitfall, especially when reactions are conducted at elevated temperatures or in the presence of water, acid, or base.

Causality: The cyano group is susceptible to nucleophilic attack by water. Under acidic or basic conditions, it can be hydrolyzed first to an amide and subsequently to a carboxylic acid.[7] High temperatures accelerate this process. If your primary reaction requires these conditions, you must take precautions to limit water's availability.

Troubleshooting Steps:

  • Use Anhydrous Solvents: Ensure your solvents are rigorously dried before use. Standard distillation or passing through activated alumina columns are effective methods.

  • Dry Reagents: Dry all other reagents and use an inert atmosphere (e.g., Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Stoichiometric Water: If a small amount of water is mechanistically required for your primary reaction (as in some Krapcho protocols), add it in a controlled, stoichiometric amount rather than using a wet solvent.[4]

  • Temperature Optimization: Determine the minimum temperature required for your desired reaction to proceed at a reasonable rate. Avoid excessive heating, which will disproportionately accelerate the rate of hydrolysis.

Q3: My Fischer esterification of this compound with methanol is giving a very low yield, even with an acid catalyst. How can I improve the conversion?

A3: Fischer esterification is an equilibrium-controlled process.[8] The low yield suggests the equilibrium is not favoring the product side. The solvent plays a dual role here: it is both a reagent (methanol) and the reaction medium, and its properties, along with the presence of the water byproduct, are critical.

Causality:

  • Equilibrium: The reaction produces one equivalent of water for every equivalent of ester formed. According to Le Chatelier's principle, this water byproduct can shift the equilibrium back towards the starting materials.

  • Solvent Effects: The solvent medium affects the activity coefficients of all species in the reaction.[8][9] Some polar solvents can suppress esterification. For instance, studies on similar carboxylic acids have shown that solvents like DMF can strongly suppress the reaction, whereas acetonitrile promotes it.[9][10]

Troubleshooting Steps:

  • Remove Water: The most effective way to drive the equilibrium forward is to remove water as it forms. For higher-boiling alcohols, a Dean-Stark apparatus is standard. For a low-boiling alcohol like methanol, using a large excess of the alcohol can help shift the equilibrium. Alternatively, adding a dehydrating agent like molecular sieves to the reaction mixture can be effective.

  • Optimize Solvent Choice: While methanol is the reagent, you could consider running the reaction in a co-solvent. Choosing a non-polar co-solvent (e.g., toluene) along with an acid catalyst and a means to remove water is a standard approach.

  • Ensure Strong Acid Catalysis: The reaction requires a strong acid catalyst (e.g., H₂SO₄, TsOH) to sufficiently activate the carbonyl carbon of the carboxylic acid, making it more electrophilic.[11]

Frequently Asked Questions (FAQs)

This section provides answers to broader conceptual questions regarding the handling and reactivity of this compound.

Q1: How does the choice between a polar protic and a polar aprotic solvent fundamentally alter the reactivity of this compound's functional groups?

A1: The fundamental difference lies in the solvent's ability to act as a hydrogen-bond donor.[1] This single property has profound and often opposing effects on the carboxylic acid and cyano groups.

  • For the Carboxylic Acid Group:

    • Polar Protic Solvents (e.g., Water, Methanol): These solvents readily donate and accept hydrogen bonds. They solvate and stabilize both the neutral carboxylic acid and its conjugate base, the carboxylate anion.[12][13] This stabilization makes the acid "stronger" (lowers its pKa) by facilitating deprotonation.[14] However, this same stabilization hinders reactions where the carboxylate anion is the key reactive species, such as in decarboxylation.[3]

    • Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are hydrogen-bond acceptors but not donors. They solvate cations well but poorly solvate anions.[1] This leaves anions like the carboxylate highly reactive and less stable, making the parent acid "weaker" (higher pKa).[15] This destabilization is precisely why these solvents are ideal for promoting reactions like decarboxylation.

  • For the Cyano Group:

    • The cyano group's reactivity often involves a nucleophilic attack at the electrophilic carbon. In polar aprotic solvents , anionic nucleophiles are not well-solvated and are therefore more potent, increasing the rate of reactions at the cyano carbon.[5] In polar protic solvents , these same nucleophiles are heavily solvated and less reactive.[5]

Solvent ClassEffect on Carboxylic AcidEffect on Cyano Group ReactivityPrimary Impact on this compound
Polar Protic Stabilizes carboxylate anion via H-bonding. Lowers pKa.Hinders anionic nucleophiles via H-bonding.Slows decarboxylation. Favors nitrile stability against external nucleophiles.
Polar Aprotic Destabilizes carboxylate anion ("naked"). Raises pKa.Enhances anionic nucleophiles (less solvation).Accelerates decarboxylation. Increases susceptibility to nucleophilic attack.
Non-Polar Poor solubility of ionic forms. Promotes acid dimerization.Very slow reaction rates for ionic reagents.Generally unsuitable for reactions involving ionic intermediates.

Q2: What is the role of hydrogen bonding and dimerization when dissolving this compound?

A2: In its pure state or when dissolved in non-polar or aprotic solvents, this compound, like other carboxylic acids, can form a stable dimer.[11][12] Two molecules orient themselves to form two hydrogen bonds between their -COOH groups. This effectively doubles the molecular weight and reduces the volatility and apparent polarity, affecting physical properties like boiling point.[11][12]

When dissolved in a protic solvent like water, this dimerization is disrupted. The acid molecules preferentially form hydrogen bonds with the more abundant solvent molecules instead of with each other.[12] The carboxylic acid group acts as both a hydrogen bond donor (via -OH) and an acceptor (via C=O), while the nitrogen of the cyano group can act as a weak hydrogen bond acceptor.[13][16] This strong interaction with polar protic solvents explains its good solubility.[6]

dot

Solvation_Diagram cluster_0 In Aprotic / Non-Polar Solvent cluster_1 In Protic Solvent (e.g., Water) dimer Acid Dimer (H-Bonded Pair) solvated Solvated Monomer (H-Bonded to Solvent) acid 2-Cyanopropanoic Acid acid->dimer Self-Association acid->solvated Solvation

Caption: Dimerization vs. Solvation of this compound.

Experimental Protocols

Protocol 1: Optimized Decarboxylation in a Polar Aprotic Solvent

This protocol is designed to maximize the yield of the decarboxylation product by using an appropriate solvent system.

Materials:

  • This compound (1 equivalent)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser under an inert atmosphere, add this compound.

  • Add enough anhydrous DMSO to fully dissolve the starting material upon heating (a concentration of 0.1-0.5 M is typical).

  • Heat the reaction mixture in an oil bath to 160-180 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-6 hours, evidenced by the cessation of CO₂ evolution and disappearance of the starting material.

  • After completion, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing a significant volume of cold water.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).

  • Combine the organic extracts, wash with brine to remove residual DMSO, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product as necessary (e.g., via distillation or column chromatography).

References

  • Vertex AI Search. Hydrogen Bonding in carboxylic acids.
  • CymitQuimica. CAS 632-07-5: this compound.
  • Michigan State University Chemistry. Carboxylic Acid Reactivity.
  • Chemistry LibreTexts. Physical properties of carboxylic acids. (2023-01-22).
  • AIP Publishing.
  • Wikipedia. Solvent effects.
  • National Institutes of Health (NIH). Universal Trends between Acid Dissociation Constants in Protic and Aprotic Solvents.
  • PMC - NIH.
  • University of Calgary. Ch 8 : Solvent Effects.
  • ResearchGate.
  • Graz University of Technology.
  • MySkinRecipes. This compound.
  • Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012-04-27).
  • Chemistry Steps. Reactions of Nitriles.
  • Chemistry LibreTexts. Polar Protic and Aprotic Solvents. (2023-01-22).
  • Benchchem.
  • ChemTalk. A Deep Dive into Common Organic Solvents.
  • Semantic Scholar.

Sources

minimizing decarboxylation of 2-Cyanopropanoic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Decarboxylation

Welcome to the technical support center for 2-Cyanopropanoic acid. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile reagent in their work. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of the challenges you might face, particularly the unwanted decarboxylation of this compound. This guide is structured to be a dynamic resource, addressing common questions and troubleshooting scenarios you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial questions regarding the stability and handling of this compound.

1. What is this compound and what are its primary applications?

This compound (CAS 632-07-5) is an organic compound featuring both a carboxylic acid and a cyano group on the same carbon atom.[1] This structure makes it a valuable intermediate in organic synthesis, particularly in reactions like the Knoevenagel condensation, where it serves as an active methylene compound to form carbon-carbon bonds.[1][2] It is frequently used in the synthesis of pharmaceuticals, agrochemicals, and dyes.[3]

2. I've noticed gas evolution and a loss of my starting material during my reaction. What is happening?

You are likely observing the decarboxylation of this compound. This is a chemical reaction where the carboxylic acid group (-COOH) is lost as carbon dioxide (CO₂), resulting in the formation of propionitrile. The presence of the electron-withdrawing cyano group at the alpha-position significantly activates the molecule, making it susceptible to decarboxylation, especially under certain conditions.[4][5]

3. What are the main factors that promote the decarboxylation of this compound?

The decarboxylation of this compound is primarily influenced by three main factors:

  • pH: The pH of the reaction medium is critical. Basic conditions, in particular, can significantly accelerate decarboxylation. This is because the base deprotonates the carboxylic acid to form a carboxylate anion, which is more electronically poised to eliminate CO₂.[4]

  • Presence of Catalysts: Certain metal catalysts and even strong acids can promote decarboxylation.[6] It is crucial to consider the compatibility of all reagents in your reaction mixture.

4. How should I properly store this compound to ensure its stability?

To maintain the integrity of this compound, it should be stored in a cool, dry place, away from direct sunlight and heat sources.[7] The container should be tightly sealed to prevent the ingress of moisture. Ideally, it should be stored under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to air and humidity.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during your experiments with this compound.

Scenario 1: Low Yield in Knoevenagel Condensation due to Suspected Decarboxylation

Problem: You are performing a Knoevenagel condensation with this compound and an aldehyde or ketone, but the yield of your desired α,β-unsaturated product is consistently low. You suspect that the decarboxylation of your starting material is a significant side reaction.

Causality and Mitigation Strategies:

The Knoevenagel condensation is often carried out using a basic catalyst (like an amine) to deprotonate the active methylene group of the this compound, forming a nucleophilic enolate. However, this same basic environment can also promote the unwanted decarboxylation. The key is to find a balance where the rate of the Knoevenagel condensation is significantly faster than the rate of decarboxylation.

Troubleshooting Protocol:

  • Choice of Base:

    • Avoid Strong Bases: Strong bases like sodium hydroxide or potassium hydroxide will aggressively promote decarboxylation.

    • Use a Mild, Non-Nucleophilic Base: Weak amine bases such as piperidine or pyridine are commonly used in Knoevenagel condensations.[8] Consider using a catalytic amount of a milder base like triethylamine or diisopropylethylamine.

    • Ammonium Salts: In some cases, ammonium salts like ammonium acetate can serve as both a base and a proton source, providing a buffered system that can help to control the pH and minimize side reactions.

  • Temperature Control:

    • Maintain Low Temperatures: Start your reaction at a low temperature (e.g., 0 °C or even -10 °C) and allow it to slowly warm to room temperature. Avoid heating the reaction mixture unless absolutely necessary, and if heating is required, do so cautiously and for the minimum time required.

  • Order of Addition:

    • Pre-mix Aldehyde/Ketone and Base: Add the base to the solution of your aldehyde or ketone first.

    • Slow Addition of this compound: Add the this compound slowly to the reaction mixture. This ensures that the concentration of the deprotonated, decarboxylation-prone carboxylate is kept low at any given time, favoring its reaction with the electrophilic carbonyl compound.

  • Solvent Selection:

    • Protic Solvents: Protic solvents like ethanol or methanol can help to stabilize the carboxylate anion through hydrogen bonding, which can slow down the rate of decarboxylation.[4]

    • Aprotic Polar Solvents: Solvents like acetonitrile or THF are also commonly used. The choice of solvent can be reaction-dependent, so a small screen of solvents may be beneficial.

Experimental Workflow for Minimizing Decarboxylation in Knoevenagel Condensation:

Knoevenagel_Workflow cluster_prep Reaction Setup cluster_addition Reagent Addition cluster_reaction Reaction Progression cluster_workup Work-up A 1. Dissolve aldehyde/ketone and catalytic base in solvent. B 2. Cool reaction mixture to 0 °C. A->B C 3. Slowly add a solution of this compound. B->C D 4. Monitor reaction by TLC/LC-MS at low temperature. C->D E 5. Allow to slowly warm to RT if necessary. D->E F 6. Quench with a mild acid (e.g., dilute aq. NH4Cl). E->F G 7. Extract with an organic solvent. F->G H 8. Dry and concentrate under reduced pressure at low temperature. G->H Decarboxylation_Mechanism cluster_cpa cluster_products CPA This compound TS Cyclic Transition State CPA->TS Heat / Base Products Enol Intermediate + CO₂ TS->Products CPA_structure Enol Propionitrile Enol CO2 Carbon Dioxide

Sources

Validation & Comparative

A Comparative Guide to 2-Cyanopropanoic Acid and Cyanoacetic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of a C-C bond formation precursor is a critical decision that profoundly impacts reaction efficiency, yield, and the overall synthetic strategy. Among the class of active methylene compounds, cyanoacetic acid and its substituted analogue, 2-cyanopropanoic acid, are versatile reagents. This guide provides an in-depth, objective comparison of their performance in synthesis, supported by experimental data and mechanistic insights, to empower you to make an informed selection for your specific application.

At a Glance: Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is paramount for their effective application. The introduction of a methyl group at the α-position of this compound introduces notable differences compared to the parent cyanoacetic acid.

PropertyCyanoacetic AcidThis compoundReferences
Molecular Formula C₃H₃NO₂C₄H₅NO₂[1][2]
Molecular Weight 85.06 g/mol 99.09 g/mol [1][2]
Appearance White, hygroscopic solidColorless to pale yellow liquid/solid[1][2]
Melting Point 69-70 °C35 °C[1][3]
Boiling Point 108 °C at 15 mmHgNot readily available[1]
pKa (Carboxylic Acid) ~2.45Not readily available[4]
Solubility Highly soluble in water, alcohol, and etherSoluble in polar solvents like water and alcohols[1][2]

Reactivity and Mechanistic Considerations: The Impact of α-Substitution

The primary differentiator in the synthetic performance of this compound and cyanoacetic acid lies in the electronic and steric effects imparted by the α-methyl group. These factors directly influence the acidity of the α-proton, the nucleophilicity of the resulting carbanion, and the steric accessibility of the reactive center.

Electronic Effects

The α-methyl group in this compound is an electron-donating group. This positive inductive effect pushes electron density towards the α-carbon, which has two key consequences:

  • Decreased Acidity of the α-Proton: The increased electron density on the α-carbon destabilizes the resulting carbanion (enolate) formed upon deprotonation. A less stable conjugate base corresponds to a weaker acid. Therefore, the α-proton of this compound is less acidic than the methylene protons of cyanoacetic acid.

  • Increased Nucleophilicity of the Carbanion: While the formation of the carbanion is less favorable, once formed, the carbanion of this compound is a stronger nucleophile than that of cyanoacetic acid due to the electron-donating nature of the methyl group.

Steric Effects

The presence of the α-methyl group in this compound introduces significant steric hindrance around the α-carbon. This bulkiness can impede the approach of electrophiles, potentially slowing down reaction rates compared to the sterically unhindered methylene group of cyanoacetic acid.

The interplay of these electronic and steric effects dictates the overall reactivity and suitability of each reagent for a given transformation. In reactions where the rate-determining step is the deprotonation of the α-carbon, cyanoacetic acid is expected to be more reactive. Conversely, in reactions where the nucleophilic attack of the carbanion is rate-limiting, the carbanion of this compound, once formed, may exhibit higher reactivity, provided that steric hindrance does not become the dominant factor.

G cluster_0 Cyanoacetic Acid cluster_1 This compound CAA NC-CH₂-COOH CAA_proton α-Protons (more acidic) CAA->CAA_proton Less electron density at α-C CPA_proton α-Proton (less acidic) CAA_proton->CPA_proton Higher pKa CPA NC-CH(CH₃)-COOH CPA->CPA_proton Increased electron density at α-C CPA_methyl α-Methyl group (electron-donating, steric bulk) CPA->CPA_methyl CPA_proton->CAA_proton Lower pKa

Caption: Electronic and steric differences between cyanoacetic acid and this compound.

Performance in the Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for both reagents, providing a powerful method for the formation of C=C bonds. A comparison of their performance in this reaction with benzaldehyde as a model electrophile highlights their differing reactivities.

Cyanoacetic Acid: The Workhorse Reagent

Cyanoacetic acid is widely employed in Knoevenagel condensations, often with a base catalyst such as piperidine or an ammonium salt. The reaction typically proceeds with good to excellent yields.

Experimental Protocol: Knoevenagel Condensation of Cyanoacetic Acid with Benzaldehyde [5]

  • Reaction Setup: In a round-bottom flask, a mixture of benzaldehyde (1.0 mmol), cyanoacetic acid (1.0 mmol), and KOH (20 mol%, 0.7 M) in water (5 mL) is prepared.

  • Reaction Conditions: The suspension is stirred at 75 °C for 20 minutes. The reaction progress is monitored by TLC.

  • Work-up: After completion of the reaction, 1 mL of HCl (3 M) is added, and the solution is stirred for 30 minutes.

  • Isolation: The product is extracted with ethyl acetate (3 x 25 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the desired cinnamic acid derivative.

Expected Yield: High yields, often in the range of 85-95%, are typically reported for this reaction under various catalytic systems.[5]

This compound: A More Hindered Substrate

Due to the factors discussed previously, this compound is expected to be less reactive in the Knoevenagel condensation compared to cyanoacetic acid. The combination of a less acidic α-proton and increased steric hindrance necessitates more forcing reaction conditions or a more potent catalytic system to achieve comparable yields.

Adapted Experimental Protocol: Knoevenagel Condensation of this compound with Benzaldehyde

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add benzaldehyde (1.0 eq), this compound (1.05 eq), and absolute ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor its progress using Thin Layer Chromatography (TLC). The reaction is anticipated to require a longer reaction time (e.g., 6-12 hours) compared to cyanoacetic acid.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate crystallization. If precipitation does not occur, pour the mixture into a beaker of ice water with stirring. Collect the solid product by filtration, wash with cold water, and dry.

Expected Yield: The yield is expected to be lower than that obtained with cyanoacetic acid under similar conditions due to the decreased reactivity.

G cluster_0 Rate-Influencing Factors start Start: Aldehyde + Cyano-acid deprotonation Deprotonation of α-proton (Base Catalyst) start->deprotonation carbanion Carbanion Formation deprotonation->carbanion acidity Acidity of α-proton (Cyanoacetic acid > this compound) deprotonation->acidity Influences rate nucleophilic_attack Nucleophilic Attack on Aldehyde Carbonyl carbanion->nucleophilic_attack aldol_adduct Aldol Adduct Formation nucleophilic_attack->aldol_adduct sterics Steric Hindrance (this compound > Cyanoacetic acid) nucleophilic_attack->sterics Influences rate dehydration Dehydration aldol_adduct->dehydration product α,β-Unsaturated Product dehydration->product

Caption: Generalized workflow for the Knoevenagel condensation highlighting key influencing factors.

Applications in Pharmaceutical and Complex Molecule Synthesis

Both reagents serve as valuable building blocks in the synthesis of a diverse range of molecules, including active pharmaceutical ingredients (APIs).

Cyanoacetic Acid in Drug Synthesis

Cyanoacetic acid is a precursor to numerous drugs. For instance, it is a key starting material in the synthesis of various anticonvulsant agents. The synthesis of certain quinazolinone derivatives with anticonvulsant activity often involves intermediates derived from cyanoacetic acid.[3][7]

This compound in the Synthesis of Tirapazamine

This compound is a crucial intermediate in the synthesis of the experimental anticancer drug, Tirapazamine.[8][9][10] Tirapazamine is a bioreductive agent that is selectively toxic to hypoxic tumor cells. While a detailed, publicly available protocol for the synthesis of Tirapazamine from this compound is scarce, its role as a key building block is established in the patent literature.

Spectroscopic Data for Identification

Accurate identification of starting materials is critical for reproducible research. The following table summarizes the key ¹³C NMR chemical shifts for both acids.

Carbon AtomCyanoacetic Acid (DMSO-d₆)This compound (DMSO-d₆)References
COOH ~167 ppmNot readily available[11]
CH/CH₂ ~25 ppmNot readily available[11]
CN ~117 ppmNot readily available[11]
CH₃ N/ANot readily available

Note: Specific chemical shifts can vary depending on the solvent and other experimental conditions.

Conclusion and Recommendations

Both this compound and cyanoacetic acid are valuable reagents in organic synthesis, each with a distinct reactivity profile that dictates its optimal applications.

Choose Cyanoacetic Acid when:

  • High reactivity is desired: Its more acidic methylene protons and lower steric hindrance generally lead to faster reaction rates and higher yields in reactions like the Knoevenagel condensation.

  • Mild reaction conditions are preferred: It can often be used with weaker bases and at lower temperatures.

  • Cost and availability are primary concerns: Cyanoacetic acid is a more common and generally less expensive reagent.

Choose this compound when:

  • A quaternary carbon center at the α-position is required in the final product: The α-methyl group is retained in many transformations.

  • The synthesis of specific, complex target molecules necessitates its use, such as in the case of Tirapazamine.

  • Modulation of reactivity is needed: The steric and electronic properties of the α-methyl group can be strategically exploited to control selectivity in certain reactions.

Ultimately, the choice between these two reagents should be guided by a thorough analysis of the specific synthetic challenge at hand, including the desired product structure, required reaction conditions, and overall synthetic efficiency. This guide provides the foundational knowledge to make that decision with confidence.

References

  • European Journal of Chemistry. (n.d.). Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional.
  • PubChem. (n.d.). Cyanoacetic acid.
  • SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
  • SciELO México. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity.
  • Wikipedia. (n.d.). Tirapazamine.
  • Scite.ai. (n.d.). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction.
  • SpectraBase. (n.d.). Cyanoacetic acid, butyl ester - Optional[13C NMR] - Chemical Shifts.
  • ResearchGate. (2024). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction.
  • IES Institute of Technology and Management. (n.d.). Synthesis of Some Noval Qunazolinone Derivatives for their Anticonvulsant Activity.
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts.
  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
  • PubMed Central. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies.
  • Pure. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes.
  • ResearchGate. (n.d.). Alternatives to piperidine in Knoevenagel condensation of 2-cyanoacetamide with benzaldehydes.
  • ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.
  • Compound Interest. (2015). A guide to 13C NMR chemical shift values.
  • CLAS. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra.
  • MDPI. (n.d.). Synthesis, Modelling, and Anticonvulsant Studies of New Quinazolines Showing Three Highly Active Compounds with Low Toxicity and High Affinity to the GABA-A Receptor.
  • Google Patents. (n.d.). US20010021787A1 - Process for preparing cyanoacetamide.
  • National Institutes of Health. (n.d.). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
  • PubChem. (n.d.). This compound.
  • MDPI. (n.d.). Improving Tirapazamine (TPZ) to Target and Eradicate Hypoxia Tumors by Gold Nanoparticle Carriers.
  • PubMed. (n.d.). Reaction of the hypoxia-selective antitumor agent tirapazamine with a C1'-radical in single-stranded and double-stranded DNA: the drug and its metabolites can serve as surrogates for molecular oxygen in radical-mediated DNA damage reactions.
  • Filo. (2025). The pKa values of cyanoacetic acid and nitroacetic...
  • OChemTutor. (2025). pKa values.
  • OWL. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca.
  • CLAS. (n.d.). Table of Acids with Ka and pKa Values.

Sources

A Comparative Guide to the Reactivity of 2-Cyanopropanoic Acid and Malononitrile for Researchers in Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive examination of the reactivity of two pivotal building blocks in organic synthesis: 2-cyanopropanoic acid and malononitrile. This guide is tailored for researchers, scientists, and professionals in drug development who are looking to make informed decisions about reagent selection for the synthesis of complex molecular architectures. We will delve into the nuanced differences in their reactivity, supported by mechanistic insights and practical experimental guidance.

Introduction: Two Potent Synthons with Distinct Personalities

Both this compound and malononitrile are prized in organic synthesis for their "active methylene" group, a carbon atom flanked by electron-withdrawing groups that render its protons acidic and the carbon nucleophilic upon deprotonation. This shared feature makes them excellent candidates for a variety of carbon-carbon bond-forming reactions. However, the presence of a carboxylic acid group in this compound, versus a second cyano group in malononitrile, imparts distinct chemical behaviors that can be strategically exploited.

Malononitrile is a highly reactive dinitrile, with its methylene protons being significantly acidic due to the inductive and resonance effects of the two cyano groups.[1] This high acidity allows for easy formation of a stabilized carbanion under mild basic conditions, making it a workhorse in reactions requiring a potent carbon nucleophile.

This compound, on the other hand, presents a more complex reactivity profile.[1] While it also possesses an acidic α-proton, the presence of the carboxylic acid functionality introduces the possibility of intramolecular interactions and alternative reaction pathways, most notably decarboxylation under certain conditions.[2] This dual functionality can be a powerful tool for accessing unique chemical space.

This guide will explore these differences through the lens of two fundamental reactions in organic synthesis: the Knoevenagel condensation and the Michael addition, as well as their application in the synthesis of medicinally important pyridine scaffolds.

At a Glance: Key Physicochemical Properties

PropertyThis compoundMalononitrile
Molecular Formula C₄H₅NO₂C₃H₂N₂
Molecular Weight 99.09 g/mol 66.06 g/mol
pKa of α-proton ~11-13 (estimated)~11
Key Functional Groups Carboxylic acid, NitrileDinitrile
Solubility Soluble in polar solventsSoluble in water and polar organic solvents

Comparative Reactivity Analysis

Knoevenagel Condensation: A Tale of Two Pathways

The Knoevenagel condensation, the reaction of an active methylene compound with an aldehyde or ketone, is a cornerstone of C-C bond formation.[2] Here, the differences between our two title compounds become starkly apparent.

Malononitrile: The Direct Route to α,β-Unsaturated Dinitriles

Malononitrile readily undergoes Knoevenagel condensation with a wide range of aldehydes and ketones under mild basic catalysis (e.g., piperidine, triethylamine) to afford α,β-unsaturated dinitriles, also known as ylidene malononitriles.[3][4] The reaction proceeds through the formation of a stabilized carbanion which then attacks the carbonyl carbon, followed by dehydration.

DOT Script for Knoevenagel Condensation of Malononitrile

G cluster_0 Knoevenagel Condensation of Malononitrile Malononitrile Malononitrile Carbanion Carbanion Malononitrile->Carbanion Deprotonation Aldehyde Aldehyde Intermediate Intermediate Aldehyde->Intermediate Nucleophilic Attack Base Base Base->Malononitrile Carbanion->Intermediate Product Product Intermediate->Product Dehydration

Caption: Knoevenagel condensation of malononitrile.

This compound: The Doebner Modification and Decarboxylative Condensation

When this compound is employed in a Knoevenagel-type reaction, particularly under conditions known as the Doebner modification (using pyridine as a solvent and a catalytic amount of a base like piperidine), the reaction often proceeds with concomitant decarboxylation.[2][5] This provides a direct route to α,β-unsaturated nitriles, a different class of product compared to what is obtained with malononitrile.

The mechanism involves the initial formation of the Knoevenagel adduct, which then undergoes decarboxylation, driven by the formation of a conjugated system. This decarboxylative pathway is a significant advantage when the final product requires a single cyano group and a vinyl proton.

DOT Script for Doebner Modification with this compound

G cluster_1 Doebner Modification with this compound 2-Cyanopropanoic_Acid 2-Cyanopropanoic_Acid Knoevenagel_Adduct Knoevenagel_Adduct 2-Cyanopropanoic_Acid->Knoevenagel_Adduct Condensation Aldehyde Aldehyde Aldehyde->Knoevenagel_Adduct Pyridine_Piperidine Pyridine_Piperidine Pyridine_Piperidine->2-Cyanopropanoic_Acid Decarboxylation Decarboxylation Knoevenagel_Adduct->Decarboxylation Unsaturated_Nitrile Unsaturated_Nitrile Decarboxylation->Unsaturated_Nitrile -CO2

Caption: Doebner modification with this compound.

FeatureMalononitrileThis compound
Product α,β-Unsaturated dinitrileα,β-Unsaturated nitrile (often with decarboxylation)
Typical Conditions Mild base (e.g., piperidine) in various solventsPyridine, piperidine (Doebner conditions)
Key Advantage High reactivity, direct access to dinitrilesAccess to monosubstituted nitriles via decarboxylation
Michael Addition: Nucleophilic Conjugate Addition

The Michael addition, or conjugate addition, of a nucleophile to an α,β-unsaturated carbonyl compound is a powerful method for forming 1,5-dicarbonyl compounds and their analogs.[6]

Malononitrile: A Reliable Michael Donor

The carbanion generated from malononitrile is an excellent Michael donor. It readily adds to a variety of Michael acceptors, including α,β-unsaturated ketones, esters, and nitriles.[7][8] The reaction is typically catalyzed by a base and provides a straightforward route to highly functionalized adducts.

This compound: Potential for Tandem Reactions

While the enolate of this compound can also act as a Michael donor, the presence of the carboxylic acid can lead to more complex outcomes. The initial Michael adduct can potentially undergo further intramolecular reactions. However, for straightforward Michael additions, the ester derivative, ethyl 2-cyanopropanoate, is more commonly used to avoid complications from the free carboxylic acid.

DOT Script for Michael Addition Workflow

G cluster_2 Michael Addition Workflow Start Start Deprotonation Deprotonation of Active Methylene Compound Start->Deprotonation Nucleophilic_Attack Nucleophilic Attack on Michael Acceptor Deprotonation->Nucleophilic_Attack Protonation Protonation of Enolate Intermediate Nucleophilic_Attack->Protonation Final_Product Michael Adduct Protonation->Final_Product

Caption: General workflow for a Michael addition reaction.

Synthesis of Substituted Pyridines: A Playground for Multicomponent Reactions

The synthesis of highly substituted pyridines is of great interest in medicinal chemistry. Both malononitrile and, to a lesser extent, this compound are valuable precursors in multicomponent reactions (MCRs) for constructing the pyridine ring.

Malononitrile: The Star Player in Pyridine Synthesis

Malononitrile is a cornerstone reagent in numerous MCRs for the synthesis of 2-amino-3-cyanopyridines.[9][10][11][12] A common and efficient strategy involves the one-pot reaction of an aldehyde, a methyl ketone, malononitrile, and an ammonium source (like ammonium acetate).[9][12] The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and intramolecular cyclization followed by aromatization. The high reactivity of malononitrile is key to the success of these transformations, often providing high yields in a single step.

This compound: A Niche but Potentially Useful Contributor

While less common, this compound can also be envisioned as a synthon in pyridine synthesis. Its in-situ decarboxylation to form an α,β-unsaturated nitrile could be intercepted in a subsequent cycloaddition. However, the more direct and higher-yielding routes typically employ malononitrile. The use of this compound in this context remains an area for further exploration and could lead to novel pyridine substitution patterns.

Experimental Protocols

The following protocols are provided as a starting point for researchers. Optimization of reaction conditions is often necessary for specific substrates.

Protocol 1: Knoevenagel Condensation of an Aromatic Aldehyde with Malononitrile

Objective: To synthesize 2-(4-methoxybenzylidene)malononitrile.

Materials:

  • 4-Methoxybenzaldehyde (1.36 g, 10 mmol)

  • Malononitrile (0.66 g, 10 mmol)

  • Piperidine (0.1 mL, ~1 mmol)

  • Ethanol (20 mL)

  • Round-bottom flask (50 mL) with magnetic stirrer and reflux condenser

Procedure:

  • To the 50 mL round-bottom flask, add 4-methoxybenzaldehyde, malononitrile, and ethanol.

  • Stir the mixture at room temperature until all solids are dissolved.

  • Add the catalytic amount of piperidine to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 1-2 hours), cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the desired product.

Protocol 2: Doebner Modification with this compound and Benzaldehyde

Objective: To synthesize cinnamonitrile via a decarboxylative Knoevenagel condensation.

Materials:

  • Benzaldehyde (1.06 g, 10 mmol)

  • This compound (1.0 g, 10.1 mmol)

  • Pyridine (15 mL)

  • Piperidine (0.1 mL, ~1 mmol)

  • Round-bottom flask (50 mL) with magnetic stirrer and reflux condenser

Procedure:

  • In the 50 mL round-bottom flask, dissolve this compound in pyridine.

  • Add benzaldehyde and the catalytic amount of piperidine.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the evolution of CO₂ (gas bubbles).

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker containing ice and water, and acidify with concentrated HCl to a pH of ~2.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Michael Addition of Malononitrile to Chalcone

Objective: To synthesize 2-(3-oxo-1,3-diphenylpropyl)malononitrile.

Materials:

  • Chalcone (2.08 g, 10 mmol)

  • Malononitrile (0.69 g, 10.5 mmol)

  • Sodium ethoxide solution (21% in ethanol, ~0.5 mL)

  • Ethanol (30 mL)

  • Round-bottom flask (100 mL) with magnetic stirrer

Procedure:

  • Dissolve chalcone and malononitrile in ethanol in the round-bottom flask.

  • Cool the mixture in an ice bath.

  • Slowly add the sodium ethoxide solution dropwise with stirring.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, neutralize the mixture with a few drops of acetic acid.

  • Reduce the solvent volume under reduced pressure and add water to precipitate the product.

  • Collect the solid by vacuum filtration, wash with water, and recrystallize from ethanol to obtain the pure Michael adduct.[13]

Conclusion: Making the Right Choice for Your Synthesis

The choice between this compound and malononitrile is not merely a matter of swapping one active methylene compound for another; it is a strategic decision that dictates the outcome of the synthesis.

  • Choose malononitrile for its high reactivity and as a direct precursor to gem-dinitrile compounds and for its proven efficacy in multicomponent reactions for the synthesis of complex heterocycles like 2-amino-3-cyanopyridines.

  • Choose this compound when the target molecule is an α,β-unsaturated nitrile, leveraging the elegant in-situ decarboxylation offered by the Doebner modification. This can shorten synthetic sequences by avoiding separate decarboxylation steps.

By understanding the distinct reactivity profiles of these two valuable reagents, researchers can unlock new synthetic possibilities and streamline the development of novel therapeutics.

References

  • Shi, F., Tu, S., Fang, F., & Li, T. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent. ARKIVOC, 2005(i), 137-142.
  • BenchChem. (2025).
  • ResearchGate. (n.d.).
  • El-Mekawy, R. E., et al. (2021). Nanostructured Na2CaP2O7: A New and Efficient Catalyst for One-Pot Synthesis of 2-Amino-3-Cyanopyridine Derivatives and Evaluation of Their Antibacterial Activity. Molecules, 26(15), 4586.
  • BenchChem. (2025). Application Note: Experimental Protocols for Michael Addition Reactions.
  • Tu, S., et al. (2005). One-pot synthesis of 2-amino-3-cyanopyridine derivatives under microwave irradiation without solvent.
  • Abdel-Megid, M. (2020). Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Heterocyclyl and Heterocyclopyridines (Part III). Journal of Materials Science Research and Reviews, 7(3), 74-95.
  • Bhoite, S. P., Bansode, A. H., & Suryavanshi, G. (2020). Radical Rearrangement of Aryl/Alkylidene Malononitriles via Aza Michael Addition/Decynoformylation/Addition Sequence: An Access to α-Aminonitriles and α-Aminoamides. Organic Chemistry Portal.
  • Alfa Chemistry. (n.d.). Thorpe Reaction & Thorpe-Ziegler Reaction.
  • Dawood, K. M., Farag, A. M., & Kandeel, Z. E.-S. (2015). A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. Journal of the Brazilian Chemical Society, 26, 1999-2006.
  • Chen, Y., et al. (2007). Highly enantioselective Michael addition of malononitrile to chalcone catalyzed by simple quinine-Al(OiPr)3.
  • Chem-Station Int. Ed. (2014). Thorpe-Ziegler Reaction.
  • Organic Syntheses. (n.d.). Malononitrile.
  • Wikipedia. (n.d.). Thorpe reaction.
  • Chen, Y., Yek, W., & Vedejs, E. (2007). Highly enantioselective Michael addition of malononitrile to α,β-unsaturated ketones. Organic & Biomolecular Chemistry, 5(13), 2149-2157.
  • L.S. College, Muzaffarpur. (2020). Thorpe reaction.
  • chemeurope.com. (n.d.). Thorpe reaction.
  • Fujita, R., et al. (2006). [Reaction of pyridinium salts with active methylene compounds]. Yakugaku Zasshi, 126(2), 109-116.
  • Abdel-Megid, M. (2020). Part –III: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Substituted and Fused Pyridines. Journal of Materials Science Research and Reviews, 7(3), 74-95.
  • Organic Chemistry Portal. (n.d.).
  • Bolikolla, H. B., & Merugu, S. K. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Journal of the Mexican Chemical Society, 67(1), 60-69.
  • Wikipedia. (n.d.).
  • Alfa Chemistry. (n.d.). Michael Addition.
  • Abdel-Megid, M. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an Active Methine in the Formation of Substituted and Fused Pyridines. To Chemistry Journal, 7, 1-22.
  • ResearchGate. (n.d.).
  • Li, J., et al. (2011). Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Bulletin of the Korean Chemical Society, 32(10), 3559-3562.
  • Bolikolla, H. B., & Merugu, S. K. (2023). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. OUCI.
  • ResearchGate. (n.d.). (PDF)
  • da Silva, F. C., et al. (2017). Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation. Current Organic Chemistry, 21(24), 2468-2483.
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Michael addition reaction.
  • De Borggraeve, W. M., et al. (2019). Introducing a methyl group into pyridines and quinolines: a mini-review. Arkivoc, 2019(5), 184-211.
  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification.
  • Cirrincione, A., et al. (2024). Knoevenagel Condensation Catalyzed by Biogenic Carbonates for the Solvent-Free Synthesis of 3-(Furan-2-yl)
  • OpenBU. (n.d.).
  • Organic Chemistry Portal. (n.d.). Michael Addition.
  • Nagalakshmi, K., et al. (2017). A Simple and Straightforward Synthesis of Cinnamic acids and Ylidene Malononitriles via Knoevenagel Condensation Employing DABCO as Catalyst. Asian Journal of Chemistry, 29(7), 1561-1564.
  • Ashenhurst, J. (2023).
  • PubChem. (n.d.). This compound.
  • Szűcs, Z., et al. (2019). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno-furanose. Molecules, 24(17), 3163.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Confirmation of 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural confirmation of synthesized molecules is a cornerstone of scientific rigor. 2-Cyanopropanoic acid (C₄H₅NO₂), a chiral carboxylic acid containing a nitrile group, serves as a valuable building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its precise structure and purity are critical for the desired reactivity and biological activity in downstream applications. This guide provides an in-depth comparison of spectroscopic techniques for the structural elucidation of this compound, grounded in experimental data and established methodologies.

The Imperative of Multi-faceted Analysis

Relying on a single analytical technique for structural confirmation is fraught with peril. Each method provides a unique piece of the structural puzzle, and only by assembling these pieces can a complete and validated picture emerge. This guide will focus on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) as the primary tools for the structural verification of this compound. We will also explore alternative and complementary techniques that offer additional layers of confirmation, particularly for aspects like purity and chirality.

Primary Spectroscopic Techniques: A Comparative Analysis

The combination of ¹H NMR, ¹³C NMR, FT-IR, and MS provides a robust framework for the structural confirmation of this compound. Each technique probes different aspects of the molecule's constitution, and their collective data provides a self-validating system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity. For this compound, we expect to see three distinct signals corresponding to the methyl (CH₃), methine (CH), and carboxylic acid (COOH) protons.

A reported ¹H NMR spectrum of this compound in DMSO-d₆ (400 MHz) shows the following key features[3]:

  • δ 13.59 (br, 1H): This very downfield and broad signal is characteristic of a carboxylic acid proton. Its broadness is a result of hydrogen bonding and chemical exchange.[4]

  • δ 4.03 (q, J=7.2 Hz, 1H): This quartet corresponds to the methine proton (α-proton) at the C2 position. It is split into a quartet by the three neighboring protons of the methyl group.

  • δ 1.41 (d, J=7.2 Hz, 3H): This doublet represents the three equivalent protons of the methyl group at the C3 position. It is split into a doublet by the adjacent methine proton.

Table 1: Expected ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCausality of Chemical Shift and Multiplicity
~12-14broad singlet1H-COOHThe acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and hydrogen bonding.
~3.8-4.2quartet1H-CH(CN)-The methine proton is deshielded by the adjacent electron-withdrawing cyano and carboxylic acid groups. It is split into a quartet by the three protons of the neighboring methyl group.
~1.4-1.6doublet3H-CH₃The methyl protons are in a typical aliphatic region and are split into a doublet by the single neighboring methine proton.

Carbon NMR provides information about the number of non-equivalent carbon atoms and their chemical environments. For this compound, we anticipate four distinct signals.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)AssignmentCausality of Chemical Shift
~170-180-COOHThe carbonyl carbon of the carboxylic acid is highly deshielded.[5][6]
~115-125-C≡NThe carbon of the nitrile group appears in a characteristic downfield region.[2][7]
~30-40-CH(CN)-The methine carbon is deshielded by the attached cyano and carboxyl groups.
~15-25-CH₃The methyl carbon appears in the typical upfield aliphatic region.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying the Functional Groups

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Expected FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignmentVibrational Mode
3300-2500Strong, BroadO-HStretching (Carboxylic Acid)
2950-2850MediumC-HStretching (Alkyl)
2260-2220Medium, SharpC≡NStretching (Nitrile)
1760-1690StrongC=OStretching (Carboxylic Acid)
1320-1210StrongC-OStretching (Carboxylic Acid)
1440-1395MediumO-HBending (Carboxylic Acid)

The very broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[8][9] The sharp C≡N stretch is also highly diagnostic.[10][11]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and valuable structural information from its fragmentation pattern. For this compound (MW = 99.09 g/mol ), the molecular ion peak (M⁺) would be expected at m/z 99.[12][13]

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

m/zFragment IonPlausible Neutral Loss
99[C₄H₅NO₂]⁺•Molecular Ion
82[C₄H₄NO]⁺•OH
54[C₃H₄N]⁺•COOH
45[COOH]⁺•CH(CN)CH₃
27[HCN]⁺•C₂H₄O₂

The loss of a hydroxyl radical (•OH, 17 amu) and a carboxyl radical (•COOH, 45 amu) are common fragmentation pathways for carboxylic acids.[14][15]

Visualizing the Analytical Workflow

A multi-technique approach ensures a comprehensive and validated structural confirmation. The following diagram illustrates a logical workflow.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data_analysis Data Interpretation & Confirmation Synthesis Synthesized Product (Crude this compound) Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR Functional Group ID NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR Structural Backbone MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Interpretation Correlate Spectroscopic Data FTIR->Interpretation NMR->Interpretation MS->Interpretation Structure_Confirmation Confirm Structure of This compound Interpretation->Structure_Confirmation

Caption: Workflow for the spectroscopic confirmation of this compound.

Alternative and Complementary Analytical Techniques

While the primary spectroscopic methods provide a wealth of structural information, other techniques can offer valuable complementary data, especially concerning purity and chirality.

Hyphenated Techniques: LC-MS and GC-MS

Coupling chromatography with mass spectrometry (LC-MS or GC-MS) is a powerful approach for analyzing complex mixtures and confirming the identity of the target compound.[16][17][18] These techniques are particularly useful for:

  • Purity Assessment: Separating the desired product from starting materials, byproducts, and other impurities.

  • Confirmation of Identity: Providing both the retention time (from chromatography) and the mass spectrum of the analyte, which together offer a high degree of certainty in identification.

Chiral Analysis

Since this compound is a chiral molecule, determining its enantiomeric purity is often crucial.[13][19]

  • Chiral Chromatography (HPLC or GC): Using a chiral stationary phase to separate the enantiomers and determine their relative abundance.

  • NMR with Chiral Derivatizing Agents: Reacting the carboxylic acid with a chiral reagent to form diastereomers, which can then be distinguished by NMR spectroscopy.[20][21]

Quantitative NMR (qNMR)

For assessing the absolute purity of a sample, quantitative NMR (qNMR) is a highly accurate and direct method.[22][23][24] By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the purity of the analyte can be determined without the need for a specific reference standard of the analyte itself.[4][25]

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Gently agitate the vial to ensure complete dissolution.

    • Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, pulse width, relaxation delay).

    • For ¹³C NMR, acquire a proton-decoupled spectrum to obtain singlets for each carbon atom.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum.

Protocol 2: FT-IR Analysis
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean.

    • Place a small amount of the solid or liquid this compound sample directly onto the crystal.

    • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal.

    • Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands and compare them to known values for carboxylic acids and nitriles.

Protocol 3: Mass Spectrometry Analysis (Electron Ionization - EI)
  • Sample Introduction:

    • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization and Fragmentation:

    • The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.

  • Mass Analysis:

    • The resulting ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

  • Detection and Spectrum Generation:

    • The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Data Interpretation:

    • Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Conclusion

The structural confirmation of this compound is a critical step in its synthesis and application. A comprehensive approach that leverages the complementary strengths of ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provides the highest level of confidence in the assigned structure. By understanding the theoretical basis of each technique, the expected spectral features, and by adhering to rigorous experimental protocols, researchers can ensure the integrity and validity of their scientific findings. For applications where chirality and absolute purity are paramount, the integration of specialized techniques such as chiral chromatography and quantitative NMR is essential.

References

  • National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. [Link]
  • Poss, A. J., et al. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia, 53(5), 1184–1193. [Link]
  • Emery Pharma. (n.d.).
  • Bruker. (n.d.).
  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
  • Das, A., & Deb, S. (2016). Introduction to hyphenated techniques and their applications in pharmacy. Journal of Pharmaceutical Sciences and Research, 8(5), 334. [Link]
  • Singh, S., & Singh, P. (2017). Hyphenated Techniques- A Comprehensive Review. International Journal of Advanced Research and Development, 2(1), 104-112. [Link]
  • Gholami, H., et al. (2020). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry, 85(15), 9737–9744. [Link]
  • Chromatography Today. (2022).
  • Huang, B., et al. (2023). Recent Advances in Spectroscopic Chiral Analysis of Carboxylic Acids. Molecules, 28(23), 7856. [Link]
  • Kumar, R., et al. (2018). Hyphenated Techniques and Their Applications in Natural Products Analysis. In Natural Products (pp. 1-24). Springer, Berlin, Heidelberg. [Link]
  • National Center for Biotechnology Information. (n.d.). Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. [Link]
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Wiley Analytical Science. (2015).
  • National Center for Biotechnology Information. (n.d.). (2R)-2-cyanopropanoic acid.
  • University of Calgary. (n.d.). 13C NMR spectroscopy. [Link]
  • PubChemLite. (n.d.). This compound (C4H5NO2). [Link]
  • Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. [Link]
  • Chemistry Steps. (n.d.). 13C Carbon NMR Spectroscopy. [Link]
  • University of California, Santa Cruz. (n.d.). Table of Characteristic IR Absorptions. [Link]
  • University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • University of Maryland. (n.d.). FTIR Spectrum. [Link]
  • Science of Spectroscopy. (n.d.). IR Absorption Table. [Link]
  • De La Salle University. (n.d.).
  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]
  • Science Ready. (n.d.).
  • Chemistry LibreTexts. (2021). Infrared Spectroscopy Absorption Table. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative in Synthesizing 2-Cyanopropanoic Acid

This compound is a versatile bifunctional molecule, possessing both a nitrile and a carboxylic acid group.[1] This unique structure makes it a valuable intermediate in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] However, its utility is directly contingent on its purity. The synthetic routes to this compound can introduce a variety of impurities, including unreacted starting materials, side-products from competing reactions (e.g., hydrolysis of the nitrile), and residual solvents. These impurities can have profound consequences on the yield, stereochemistry, and safety profile of subsequent reactions and final products.

This guide provides a comparative analysis of the primary analytical techniques used to assess the purity of synthesized this compound. As a self-validating framework, we will not only detail the "how" through explicit protocols but also the critical "why" that underpins methodological choices. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate analytical strategy for their specific quality control and research needs.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Impurities

High-Performance Liquid Chromatography (HPLC) is arguably the most powerful technique for determining the purity of this compound by separating it from non-volatile and thermally labile impurities. The separation is based on the differential partitioning of the analyte and impurities between a stationary phase (the column) and a liquid mobile phase.[3][4]

Causality Behind Methodological Choices:

For a polar, acidic compound like this compound, reversed-phase HPLC is the method of choice. The key to a successful separation is controlling the ionization state of the carboxylic acid. By using an acidic mobile phase (e.g., pH 2-3), we suppress the deprotonation of the carboxyl group. This renders the molecule less polar, increasing its retention on a non-polar C18 stationary phase and resulting in sharper, more symmetrical peaks. UV detection is highly effective, targeting the carboxyl group's absorbance around 210 nm.[5][6]

Experimental Protocol: Reversed-Phase HPLC with UV Detection
  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of methanol (or acetonitrile) and an acidic aqueous buffer (e.g., 40 mM potassium dihydrogen phosphate adjusted to pH 2.4 with phosphoric acid).[3] A common starting gradient might be 98:2 (v/v) aqueous:organic. Filter through a 0.45 µm filter and degas thoroughly.

  • Standard Preparation:

    • Reference Standard: Accurately weigh and dissolve a high-purity reference standard of this compound in the mobile phase to a concentration of ~1 mg/mL.

    • Sample Solution: Prepare the synthesized this compound sample at the same concentration.

  • Instrumental Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]

    • Flow Rate: 0.8 mL/min.[3]

    • Injection Volume: 10-20 µL.[6]

    • Column Temperature: 30 °C.[7]

    • Detector: UV-Vis Diode Array Detector (DAD) set at 210 nm.[3][6]

  • Data Acquisition & Analysis:

    • Inject the reference standard to determine the retention time of the main peak.

    • Inject the sample solution.

    • Integrate all peaks in the chromatogram. Purity is typically calculated as the percentage of the main peak area relative to the total area of all peaks (Area % method).

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing prep_mobile Prepare & Degas Acidic Mobile Phase prep_sample Dissolve Sample in Mobile Phase prep_mobile->prep_sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample inject Inject into HPLC System filter_sample->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Chromatogram Peaks detect->integrate calculate Calculate Purity (Area % Method) integrate->calculate

Caption: Workflow for purity assessment of this compound via HPLC.

Gas Chromatography-Mass Spectrometry (GC-MS): Profiling Volatile Impurities

GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile impurities that may be present, such as residual solvents or volatile by-products. The technique separates compounds based on their boiling points and interaction with a stationary phase, followed by detection and identification using mass spectrometry.

Causality Behind Methodological Choices:

This compound itself is a polar, non-volatile carboxylic acid, making it unsuitable for direct GC analysis. Therefore, a crucial derivatization step is required to convert the polar -COOH group into a more volatile ester (e.g., a trimethylsilyl (TMS) ester).[8] This is a self-validating step; incomplete derivatization would be immediately obvious in the resulting chromatogram. The mass spectrometer provides definitive identification of impurities by comparing their fragmentation patterns to spectral libraries.

Experimental Protocol: GC-MS with Derivatization
  • Sample Derivatization:

    • Accurately weigh ~5 mg of the synthesized sample into a 2 mL GC vial.

    • Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]

    • Cap the vial tightly and heat at 60-70 °C for 30 minutes to ensure complete conversion to the TMS-ester.[8]

    • Allow the vial to cool to room temperature.

  • Instrumental Conditions:

    • GC Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Acquisition & Analysis:

    • Inject 1 µL of the derivatized sample.

    • The main peak will correspond to the TMS-ester of this compound.

    • Identify other peaks by searching their mass spectra against the NIST/Wiley library.

    • Quantify impurities using relative peak area or by creating calibration curves with certified standards if available.

Visualizing the GC-MS Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Silylating Agent (BSTFA) & Heat dissolve->derivatize inject Inject into GC-MS System derivatize->inject separate Capillary Column Separation inject->separate ionize Electron Ionization (70 eV) separate->ionize analyze Mass Analyzer (Quadrupole) ionize->analyze identify Identify Impurities via MS Library Search analyze->identify quantify Quantify using Peak Area % identify->quantify

Caption: Workflow for volatile impurity profiling of this compound via GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Gold Standard

¹H and ¹³C NMR spectroscopy are unparalleled for structural confirmation and for identifying impurities that have distinct chemical structures. NMR provides a fingerprint of the molecule, and the presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used for an absolute purity assessment.

Causality Behind Methodological Choices:

¹H NMR is particularly useful because the integral of each signal is directly proportional to the number of protons it represents. By comparing the integrals of signals from the analyte to those of a certified internal standard with a known concentration, one can determine the absolute purity (mass fraction) of the this compound. This provides a more accurate measure than the relative area % from chromatography. Deuterated chloroform (CDCl₃) or DMSO-d₆ are common solvents.[9]

Experimental Protocol: Quantitative ¹H NMR (qNMR)
  • Sample Preparation:

    • Accurately weigh ~10-20 mg of the synthesized this compound into an NMR tube. Record the exact mass.

    • Accurately weigh ~10 mg of a suitable internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same NMR tube. The standard must have peaks that do not overlap with the analyte peaks. Record the exact mass.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • Instrumental Parameters (e.g., 400 MHz spectrometer):

    • Pulse Program: Standard quantitative pulse sequence (e.g., zg30).

    • Relaxation Delay (D1): Set a long relaxation delay (e.g., 30 seconds) to ensure full relaxation of all protons for accurate integration.

    • Number of Scans: 16-64 scans to achieve a good signal-to-noise ratio.

  • Data Processing & Calculation:

    • Apply Fourier transform and phase correction to the acquired FID.

    • Carefully integrate a well-resolved signal from this compound (e.g., the quartet for the C2-H) and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity_std = purity of the standard.

Visualizing the NMR Logic

NMR_Logic cluster_concept qNMR Principle Analyte Analyte Signal (Integral ∝ Moles_Analyte) Ratio Integral Ratio Analyte->Ratio Standard Internal Standard Signal (Integral ∝ Moles_Standard) Standard->Ratio Purity Absolute Purity (Mass Fraction) Ratio->Purity Using known masses, MW, & proton counts

Caption: Logical relationship for absolute purity determination by qNMR.

Acid-Base Titration: A Classic Assay for Molar Quantity

Titration is a classic, cost-effective method for determining the total amount of acidic substance in a sample. It provides an assay value for the carboxylic acid content but does not distinguish between this compound and other acidic impurities.

Causality Behind Methodological Choices:

This is a straightforward acid-base neutralization reaction.[10] A standardized solution of a strong base, typically sodium hydroxide (NaOH), is used as the titrant. The endpoint, where all the carboxylic acid has been neutralized, is detected using a colorimetric indicator (like phenolphthalein) or more accurately with a pH meter (potentiometric titration).[11] The method's validity rests on the precise standardization of the NaOH titrant against a primary standard like potassium hydrogen phthalate (KHP).

Experimental Protocol: Potentiometric Titration
  • Titrant Standardization:

    • Prepare a 0.1 M NaOH solution.

    • Accurately weigh a known mass of dried primary standard KHP and dissolve in deionized water.

    • Titrate the KHP solution with the NaOH solution to the equivalence point using a pH meter.

    • Calculate the exact molarity of the NaOH solution.

  • Sample Analysis:

    • Accurately weigh ~150-200 mg of the synthesized this compound and dissolve it in ~50-80 mL of deionized water.

    • Place the solution on a magnetic stirrer and immerse a calibrated pH electrode.

    • Titrate the sample solution with the standardized 0.1 M NaOH, recording the pH after each addition of titrant.

    • The equivalence point is the point of maximum inflection on the titration curve (the steepest part of the curve).

  • Calculation:

    • Determine the volume of NaOH used to reach the equivalence point (V_NaOH).

    • Calculate the purity using the formula: Purity (%) = (V_NaOH * M_NaOH * MW_analyte) / (m_sample) * 100 Where: M_NaOH = Molarity of NaOH, MW_analyte = Molecular Weight of this compound (99.09 g/mol ), m_sample = mass of the sample in mg.[12]

Comparative Guide: Selecting the Right Tool for the Job

The choice of analytical technique is driven by the specific question being asked. Is the goal a routine quality check, an in-depth impurity profile, or an absolute measure of the active substance? The table below compares the discussed methods to guide this decision.

Parameter HPLC-UV GC-MS (with Derivatization) NMR Spectroscopy Acid-Base Titration
Purity Type Relative Purity (Area %)Relative Purity (Area %)Absolute Purity (qNMR); Structural IDAssay (Total Acidity)
Primary Use Quantifying non-volatile impuritiesIdentifying/quantifying volatile impurities & solventsStructural confirmation & absolute quantificationDetermining total molar acid content
Specificity High (separates isomers/analogs)Very High (mass-based identification)Very High (unique structural fingerprint)Low (detects any acidic impurity)
Sensitivity High (µg/mL to ng/mL)[3]Very High (pg to ng level)[13]Moderate (mg scale for qNMR)Low (mg scale)
Sample Throughput HighModerate (derivatization adds time)Low to ModerateHigh
Cost & Expertise ModerateHighHighLow

Conclusion and Recommendations

A comprehensive assessment of synthesized this compound purity cannot rely on a single technique. A multi-faceted approach is essential for robust quality control in a research or drug development setting.

  • For Routine Purity Checks and Impurity Profiling: HPLC is the indispensable workhorse. It provides excellent separation of the main compound from most synthesis-related, non-volatile impurities.

  • For Residual Solvent and Volatile By-product Analysis: GC-MS is mandatory. Its ability to identify unknown volatile compounds is critical for process safety and optimization.

  • For Definitive Structural Confirmation and Absolute Purity: NMR spectroscopy is the ultimate authority. qNMR, in particular, should be used to certify reference standards and for final product release when an absolute mass fraction is required.

  • For a Rapid, Low-Cost Assay of Acid Content: Titration serves as a quick and simple check of the overall molar quantity of the acidic product, complementing the more specific chromatographic methods.

By integrating these techniques, a scientist can build a complete and validated profile of their synthesized this compound, ensuring its suitability for downstream applications and upholding the highest standards of scientific integrity.

References

  • Royal Society of Chemistry. (n.d.). Gas chromatography-mass spectrometric identification of cyanide using a nucleophilic substitution based derivatization with S-phenyl benzenethiosulfonate. Analytical Methods.
  • MDPI. (n.d.). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications.
  • Asian Journal of Pharmacy and Pharmacology. (2020, May 14). Recent updates on analytical methods for detection of cyanide in human blood.
  • Taylor & Francis Online. (n.d.). Established methods and comparison of 10 organic acids based on reversed phase chromatography and hydrophilic interaction chromatography.
  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV.
  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector.
  • International Organisation of Vine and Wine (OIV). (n.d.). Organic Acids : HPLC (Type-IV).
  • Shimadzu Corporation. (n.d.). Analytical Methods for Organic Acids.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • CymitQuimica. (n.d.). CAS 632-07-5: this compound.
  • LibreTexts. (n.d.). Quantitative Analysis Using Titrations.
  • MySkinRecipes. (n.d.). This compound.
  • chemrevise. (n.d.). NMR spectroscopy.
  • Sigma-Aldrich. (n.d.). Titration Guide for Titer Determination.
  • BenchChem. (n.d.). Analytical methods for characterizing (2R)-2,3-dimethylbutanoic acid.
  • Doc Brown's Chemistry. (n.d.). Low/high resolution 1H proton nmr spectrum of propanoic acid.

Sources

A Comparative Guide to the Kinetic Analysis of Reactions Involving 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 2-Cyanopropanoic Acid in Synthesis

This compound, a derivative of the widely used cyanoacetic acid, is a valuable intermediate in organic synthesis. The presence of three key functional features—a carboxylic acid, a nitrile group, and a stereocenter at the α-carbon—makes it a precursor for a diverse range of more complex molecules, including pharmaceuticals and specialty chemicals. The additional α-methyl group, when compared to its parent compound cyanoacetic acid, introduces significant steric and electronic effects that alter its reactivity. Understanding the kinetics of its reactions is paramount for controlling reaction outcomes, optimizing yields, and scaling up processes efficiently.

This guide will focus on a comparative kinetic analysis of three pivotal reactions: the Knoevenagel condensation, esterification, and decarboxylation. We will compare the performance of this compound with relevant alternatives, supported by experimental data and detailed protocols, to provide a comprehensive framework for your research.

Theoretical Framework: Understanding the Reactivity of α-Cyano Carboxylic Acids

The reactivity of this compound is primarily governed by the interplay of electronic and steric effects originating from its functional groups. The electron-withdrawing nature of both the nitrile (-C≡N) and carboxylic acid (-COOH) groups significantly acidifies the α-proton, facilitating the formation of a carbanion for nucleophilic attack.

However, the introduction of an α-methyl group in this compound, as opposed to the methylene group in cyanoacetic acid, has two major consequences:

  • Steric Hindrance: The bulkier methyl group can impede the approach of nucleophiles and electrophiles to the reaction centers (the α-carbon and the carbonyl carbon), potentially slowing down reaction rates compared to less substituted analogues.[1]

  • Electronic Effect: Alkyl groups are weakly electron-donating.[2] This effect can slightly destabilize the adjacent carbanion intermediate, making its formation less favorable compared to the unsubstituted cyanoacetic acid. This, in turn, can influence the kinetics of reactions that proceed through this intermediate.

These competing factors make a direct kinetic comparison with less substituted cyanoacetic acids a compelling area of study for reaction optimization.

Comparative Kinetic Analysis of Key Reactions

Knoevenagel Condensation: A Cornerstone C-C Bond Formation

The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction involving the condensation of an active methylene compound with an aldehyde or ketone, typically in the presence of a basic catalyst.[3] This reaction is widely used in the synthesis of α,β-unsaturated compounds.

Comparative Reactivity:

In the context of the Knoevenagel condensation, the rate-determining step is often the initial deprotonation of the α-carbon to form the nucleophilic carbanion. Due to the aforementioned electronic and steric effects of the α-methyl group, it is anticipated that this compound will exhibit a slower reaction rate compared to cyanoacetic acid under identical conditions. The electron-donating methyl group slightly reduces the acidity of the α-proton, while steric hindrance can slow the approach of both the base and the electrophilic aldehyde.

Below is a comparative table summarizing typical reaction conditions and outcomes for the Knoevenagel condensation of benzaldehyde with cyanoacetic acid and its derivatives, providing a baseline for what to expect with this compound.

Active Methylene CompoundCatalystSolventTime (h)Yield (%)Reference
Cyanoacetic AcidPiperidineEthanol290[4]
Ethyl CyanoacetatePiperidineEthanol385[5]
Cyanoacetic Acid[bnmim]OH (ionic liquid)Solvent-free (grinding)0.1-0.2595[4]
Ethyl CyanoacetateDIPEAcMDC872[6]
This compound Piperidine (projected)EthanolSlower than Cyanoacetic AcidGood to Excellent-

Note: Data for this compound is projected based on chemical principles. Direct comparative kinetic studies are encouraged.

This protocol outlines a method for comparing the reaction rates of this compound and cyanoacetic acid in a Knoevenagel condensation with a chromophoric aldehyde (e.g., p-nitrobenzaldehyde). The formation of the conjugated product allows for convenient monitoring of the reaction progress using a UV-Vis spectrophotometer.

Materials:

  • This compound

  • Cyanoacetic acid

  • p-Nitrobenzaldehyde

  • Piperidine (catalyst)

  • Absolute Ethanol (spectroscopic grade)

  • UV-Vis Spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.1 M solution of p-nitrobenzaldehyde in absolute ethanol.

    • Prepare 0.1 M solutions of both this compound and cyanoacetic acid in absolute ethanol.

    • Prepare a 0.05 M solution of piperidine in absolute ethanol.

  • Determination of λmax:

    • In a quartz cuvette, mix a small amount of the p-nitrobenzaldehyde stock solution, one of the active methylene stock solutions, and the catalyst solution.

    • Allow the reaction to proceed to completion.

    • Scan the UV-Vis spectrum of the product to determine the wavelength of maximum absorbance (λmax) for the conjugated product.

  • Kinetic Run:

    • Set the spectrophotometer to monitor the absorbance at the predetermined λmax.

    • Equilibrate the thermostatted cuvette holder to the desired temperature (e.g., 25°C).

    • In a quartz cuvette, add 1.5 mL of absolute ethanol, 0.5 mL of the 0.1 M p-nitrobenzaldehyde solution, and 0.5 mL of the 0.1 M this compound solution. Mix by inversion.

    • Initiate the reaction by adding 0.5 mL of the 0.05 M piperidine solution. Quickly mix and start recording the absorbance as a function of time.

    • Continue data collection until the absorbance reaches a plateau, indicating the completion of the reaction.

  • Repeat for the Alternative Reactant:

    • Repeat the kinetic run using the 0.1 M cyanoacetic acid solution in place of the this compound solution, keeping all other conditions identical.

  • Data Analysis:

    • Plot absorbance vs. time for both reactions.

    • The initial rate of each reaction can be determined from the initial slope of the curve.

    • Assuming pseudo-first-order kinetics with respect to the active methylene compound (if the aldehyde and catalyst are in excess), the natural logarithm of (A∞ - At) versus time can be plotted to obtain the pseudo-first-order rate constant (k') from the slope of the resulting line (slope = -k').

Diagram of Knoevenagel Condensation Workflow:

G cluster_prep Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis stock_aldehyde Stock Aldehyde (0.1 M) mix Mix Reactants in Cuvette stock_aldehyde->mix stock_cpa Stock this compound (0.1 M) stock_cpa->mix Run 1 stock_caa Stock Cyanoacetic Acid (0.1 M) stock_caa->mix Run 2 stock_cat Stock Catalyst (0.05 M) stock_cat->mix spectro Monitor Absorbance at λmax vs. Time mix->spectro plot Plot Absorbance vs. Time spectro->plot calc Calculate Initial Rates and Rate Constants plot->calc compare Compare Kinetic Data calc->compare

Caption: Workflow for comparative kinetic analysis of Knoevenagel condensation.

Esterification: Impact of Steric Hindrance

Esterification is the reaction between a carboxylic acid and an alcohol to form an ester and water, typically catalyzed by a strong acid.[7] The reaction proceeds through a tetrahedral intermediate, and its rate is sensitive to steric hindrance around both the carbonyl carbon of the acid and the hydroxyl group of the alcohol.

Comparative Reactivity:

The α-methyl group in this compound is expected to create more steric bulk around the carbonyl carbon compared to the methylene group in cyanoacetic acid. This increased steric hindrance will likely raise the activation energy of the reaction, leading to a slower rate of esterification.[1]

The following table provides activation energies for the esterification of various carboxylic acids, illustrating the general impact of structure on reaction kinetics.

Carboxylic AcidAlcoholCatalystActivation Energy (Ea) (kJ/mol)Reference
Acetic AcidMethanolH2SO4~42[1]
Palm Fatty AcidsIsopropanolMethanesulfonic Acid64[1]
Propanoic Acid1,2-PropanediolCs2.5H0.5PW12O40/K-1057.7 (13.8 kcal/mol)[8]
This compound Ethanol (projected)H2SO4Expected to be higher than propanoic acid-

Note: The higher activation energy for isopropanol vs. methanol highlights the impact of steric hindrance from the alcohol. A similar, albeit likely smaller, effect is expected from the acid's structure.

This protocol describes a method for tracking the progress of an esterification reaction by quantifying the consumption of the carboxylic acid or the formation of the ester product over time using gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Materials:

  • This compound

  • Cyanoacetic acid (for comparison)

  • Ethanol (anhydrous)

  • Sulfuric acid (concentrated, catalyst)

  • Internal standard (e.g., a non-reactive ester with a distinct retention time, like dimethyl phthalate)

  • Reaction vessel with a condenser and temperature control (e.g., oil bath)

  • GC or HPLC system with an appropriate column and detector (FID for GC, UV for HPLC if the ester is UV-active)

  • Syringes, vials, and other standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (e.g., 0.1 mol), ethanol (e.g., 0.5 mol, in excess), and a known amount of the internal standard.

    • Place the flask in a thermostatted oil bath at the desired reaction temperature (e.g., 70°C).

    • Allow the mixture to reach thermal equilibrium.

  • Initiation and Sampling:

    • Initiate the reaction by adding a catalytic amount of concentrated sulfuric acid (e.g., 0.005 mol). This is time zero (t=0).

    • Immediately withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Quench the reaction in a vial containing a small amount of a cold saturated sodium bicarbonate solution to neutralize the catalyst.

    • Continue to withdraw and quench aliquots at regular time intervals.

  • Sample Analysis:

    • Prepare the quenched samples for analysis (e.g., by extraction with an organic solvent like diethyl ether, followed by drying).

    • Inject the samples into the GC or HPLC system.

    • Record the peak areas for the carboxylic acid, the ester product, and the internal standard.

  • Repeat for the Alternative Reactant:

    • Conduct the same experiment using cyanoacetic acid instead of this compound.

  • Data Analysis:

    • Create a calibration curve for the carboxylic acid and the ester product relative to the internal standard.

    • Use the calibration curve to determine the concentration of the reactant and product at each time point.

    • Plot the concentration of this compound (or cyanoacetic acid) versus time.

    • Determine the rate constant by fitting the data to the appropriate integrated rate law (e.g., second-order if initial concentrations are comparable, or pseudo-first-order given the excess of alcohol).

Diagram of Esterification Mechanism:

Caption: Simplified mechanism of acid-catalyzed esterification.

Decarboxylation: Stability of Activated Carboxylic Acids

Certain carboxylic acids, particularly those with an electron-withdrawing group at the α or β position, can undergo decarboxylation (loss of CO2) upon heating or under specific catalytic conditions. The stability of the resulting carbanion intermediate is a key factor in determining the rate of this reaction.

Comparative Reactivity:

2-Cyano-2-phenylpropanoic acid is known to undergo decarboxylation smoothly under mild basic conditions, a property that has been harnessed to fuel molecular switches.[9] The resulting carbanion is stabilized by both the nitrile and phenyl groups.

For this compound, the carbanion formed upon decarboxylation would be stabilized by the nitrile group but destabilized by the electron-donating methyl group. In contrast, the carbanion from cyanoacetic acid lacks this destabilizing alkyl group. Consequently, it is expected that this compound would be more resistant to decarboxylation than cyanoacetic acid, requiring more forcing conditions (higher temperatures).

This comparison highlights a trade-off: while the α-methyl group may hinder some desired reactions (like esterification), it can enhance the compound's thermal stability with respect to decarboxylation, which can be advantageous in applications where high temperatures are required for other transformations.

Conclusion and Future Outlook

The kinetic analysis of reactions involving this compound reveals a nuanced reactivity profile shaped by the interplay of steric and electronic effects from its α-methyl group. Compared to its parent compound, cyanoacetic acid, this compound is generally expected to exhibit slower kinetics in reactions like the Knoevenagel condensation and esterification due to increased steric hindrance and slightly reduced α-proton acidity. However, this same substitution pattern likely confers greater stability against decarboxylation.

For researchers and drug development professionals, these insights are critical. When substituting cyanoacetic acid with this compound to introduce a methyl group and a chiral center, one must anticipate the need for adjusted reaction conditions—such as longer reaction times, higher temperatures, or more active catalysts—to achieve comparable conversion rates. The detailed protocols provided in this guide offer a robust starting point for quantifying these differences and optimizing synthetic routes.

Future work should focus on generating direct, quantitative comparative kinetic data for this compound against a broader range of active methylene compounds in various solvent systems and with modern catalytic methods. Such studies will further refine our understanding and expand the synthetic utility of this important chemical building block.

References

  • Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. (n.d.).
  • A STUDY ON ESTERIFICATION KINETICS AS A TWO-WAY REACTION. (n.d.). ResearchGate.
  • The comparison of Knoevenagel condensation under different reaction conditions. (n.d.). ResearchGate.
  • Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. (2015, July 18). Chemistry LibreTexts.
  • Reactivity of Carboxylic Acid Derivatives. (n.d.). University of Calgary.
  • RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2018). Semantic Scholar.
  • Formation of Nitriles, Carboxylic Acids, and Derivatives by Carbonylation, Carboxylation, and Related Reactions: A Guide to Functional Group Preparations. (n.d.). ResearchGate.
  • Comparison of Knoevenagel condensation reaction between aromatic... (n.d.). ResearchGate.
  • Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications. (2024). MDPI.
  • This compound. (n.d.). PubChem.
  • (2R)-2-cyanopropanoic acid. (n.d.). PubChem.
  • Dissipative Systems Driven by the Decarboxylation of Activated Carboxylic Acids. (2023). PMC.
  • Properties and Reactivity of Carboxylic Acids (A-Level Chemistry). (n.d.). Study Mind.
  • Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2022). SciELO México.
  • Kinetic Study on the Reactivity of Azanone (HNO) toward Cyclic C-Nucleophiles. (2023). MDPI.
  • Esterification of propanoic acid with 1,2-propanediol: catalysis by cesium exchanged heteropoly acid on K-10 clay and kinetic modelling. (2018). Reaction Chemistry & Engineering (RSC Publishing).
  • Kinetics and Mechanism of the Decarboxylation of Pyrrole-2-carboxylic Acid in Aqueous Solution. (1971). Semantic Scholar.
  • Carboxylic Acid Reactivity. (n.d.). MSU chemistry.

Sources

A Comparative Guide to the Biological Activity of Compounds Synthesized from 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 2-Cyanopropanoic Acid Scaffold

This compound and its esters are valuable starting materials in organic synthesis due to the presence of multiple reactive functional groups: a nitrile, a carboxylic acid (or ester), and an activated α-carbon. This trifecta of reactivity allows for the construction of a diverse array of molecular architectures, particularly heterocyclic systems, which are foundational in many clinically approved drugs.[1][2] The strategic incorporation of the cyano group not only serves as a key handle for cyclization and functional group transformations but can also significantly influence the electronic properties and biological activity of the final molecule.

This guide will explore two prominent classes of biologically active compounds that can be accessed from this compound precursors: 2-cyanopyrrole derivatives and the highly potent triterpenoid, 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oic acid (CDDO), as a noteworthy example of a complex natural product derivative featuring the 2-cyano moiety. We will delve into their synthesis, comparative biological activities, and the experimental protocols used for their evaluation.

I. 2-Cyanopyrrole Derivatives: Potent Tyrosinase Inhibitors

Pyrrole-containing compounds are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules.[3][4] The synthesis of 2-cyanopyrrole derivatives has recently garnered attention for their potent inhibitory activity against tyrosinase, a key enzyme in melanin biosynthesis.[3][5] Over-activity of tyrosinase is implicated in skin hyperpigmentation disorders, making its inhibitors valuable in cosmetics and medicine.

Synthesis of 2-Cyanopyrrole Derivatives

A common synthetic route to 2-cyanopyrrole derivatives involves a multi-component reaction using aromatic olefins or alkynes, N,N-dimethylformamide (DMF) as a source of one carbon and the nitrogen atom, and trimethylsilyl cyanide (TMSCN) as the cyanide source, catalyzed by copper(II) triflate (Cu(OTf)₂).[5] Further modifications, such as hydrolysis of the cyano group or reduction to an amine, allow for the generation of a library of derivatives.[3]

Caption: A logical relationship diagram illustrating the divergent synthetic utility of this compound precursors.

The 2-cyanopyrroles demonstrate that relatively simple, accessible heterocyclic systems derived from precursors related to this compound can exhibit highly potent and specific biological activity, outperforming existing reference compounds. Their mechanism, involving direct interaction of the cyano group with a metallic cofactor in the enzyme active site, underscores the importance of this functional group for bioactivity.

In contrast, CDDO showcases how the introduction of the 2-cyano group onto a complex natural product scaffold can dramatically amplify its inherent biological properties. This suggests a promising strategy for lead optimization in drug discovery, where the 2-cyano- A-propanoic acid moiety can be appended to known bioactive pharmacophores to enhance potency and modulate activity.

Future research should focus on the systematic exploration of a wider range of heterocyclic systems synthesized directly from this compound and its simple derivatives. The evaluation of these novel compounds against a broad panel of biological targets, including kinases, proteases, and various receptors, is warranted. Furthermore, detailed structure-activity relationship (SAR) studies will be crucial in elucidating the key structural features required for potent and selective biological activity, paving the way for the development of novel therapeutic agents.

References

  • Honda, T., et al. (1998). Design and synthesis of 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid, a novel and highly active inhibitor of nitric oxide production in mouse macrophages. Bioorganic & Medicinal Chemistry Letters, 8(19), 2711-2714. [Link]
  • Mou, J., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10, 893353. [Link]
  • Mou, J., et al. (2022). Synthesis and Biological Activity Evaluation of 2-Cyanopyrrole Derivatives as Potential Tyrosinase Inhibitors. Frontiers in Chemistry, 10. [Link]
  • Wang, Y., et al. (2000). A Synthetic Triterpenoid, 2-Cyano-3,12-dioxooleana-1,9-dien-28-oic Acid (CDDO), Is a Ligand for the Peroxisome Proliferator-Activated Receptor γ. Molecular Endocrinology, 14(10), 1550-1556. [Link]
  • Wang, Y., et al. (2000). A synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), is a ligand for the peroxisome proliferator-activated receptor gamma. Molecular Endocrinology, 14(10), 1550-1556. [Link]
  • Wang, Y., et al. (2000). A synthetic triterpenoid, 2-cyano-3,12-dioxooleana-1,9-dien-28-oic acid (CDDO), is a ligand for the peroxisome proliferator-activated receptor γ. Molecular Endocrinology, 14(10), 1550-1556. [Link]
  • Wang, Y., et al. (2000). A Synthetic Triterpenoid, 2-Cyano- 3,12-dioxooleana-1,9-dien-28-oic Acid (CDDO), Is a Ligand for the Peroxisome Proliferator-Act. Molecular Endocrinology, 14(10), 1550-1556. [Link]
  • CN103864661A - Synthesis process of 2-amino-3-cyano pyrrole derivatives - Google P
  • Sample records for anticancer agents synthesis. Science.gov. [Link]
  • Synthesis of novel 2-cyano substituted glycyrrhetinic acid derivatives as inhibitors of cancer cells growth and NO production in LPS-activ
  • Głowacka, I. E., & Gwendolyn, K. (2020). Anti-Cancer Potential of Synthetic Oleanolic Acid Derivatives and Their Conjugates with NSAIDs. International Journal of Molecular Sciences, 21(23), 9036. [Link]

Sources

A Senior Application Scientist's Guide to 2-Cyanopropanoic Acid in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, process chemists, and drug development professionals, the selection of a chemical building block is a critical decision point, balancing reactivity, cost, scalability, and safety. This guide provides an in-depth cost-benefit analysis of 2-Cyanopropanoic acid, a versatile but specific reagent, comparing it to its more common structural cousins: cyanoacetic acid esters and malonic acid esters. We will delve into the practical implications of its use in large-scale synthesis, supported by comparative data and established protocols.

Introduction: The Strategic Role of α-Substituted Building Blocks

In the landscape of organic synthesis, active methylene compounds are foundational pillars for carbon-carbon bond formation. Reagents like diethyl malonate and ethyl cyanoacetate are workhorses in reactions such as the Knoevenagel condensation and malonic ester synthesis, enabling the construction of complex molecular frameworks.[1][2] this compound (also known as α-cyanopropionic acid) enters this arena as a more specialized tool.[3] Its key distinguishing feature is the methyl group on the α-carbon, which offers a strategic advantage: the direct incorporation of a methyl-substituted moiety into the target structure, potentially saving steps and increasing overall synthetic efficiency.

This guide will dissect the trade-offs associated with this structural feature, evaluating whether the benefits of using this compound justify its potentially higher cost and different handling requirements compared to more conventional alternatives.

Comparative Analysis: this compound vs. Key Alternatives

The decision to use this compound hinges on a multi-faceted analysis against its primary competitors: cyanoacetic acid esters (e.g., ethyl cyanoacetate) and malonic acid esters (e.g., diethyl malonate).

A. Synthetic Accessibility and Cost Implications

The economic viability of a large-scale synthesis is fundamentally tied to the cost and availability of its starting materials.

  • This compound: Its synthesis typically involves the hydrolysis of its corresponding ester, ethyl 2-cyanopropionate.[4][5] The ester itself can be prepared from ethyl α-bromopropionate, a more expensive starting material than the chloroacetate precursors used for its alternatives.[6] This multi-step preparation contributes to a higher market price.

  • Cyanoacetic Acid and its Esters: These are produced on a massive industrial scale, primarily through the reaction of chloroacetic acid with sodium cyanide, followed by esterification.[7][8][9] This well-established, high-volume process makes ethyl cyanoacetate a highly cost-effective reagent.[10][11]

  • Malonic Acid and its Esters: Similar to cyanoacetates, malonic acid is traditionally produced from chloroacetic acid via a cyanoacetic acid intermediate, which is then hydrolyzed.[12] Its esters, like diethyl malonate, are also widely available and competitively priced due to large-scale manufacturing processes.[13][14][15] There is also significant research into bio-based production routes from renewable feedstocks like glucose, which could further influence its cost and sustainability profile in the future.[12][16]

Workflow: Industrial Synthesis Pathways

The following diagram illustrates the typical manufacturing routes for these key reagents, highlighting the origin of their relative cost differences.

cluster_0 This compound Pathway cluster_1 Cyanoacetic/Malonic Acid Pathway A Propionic Acid B α-Bromopropionic Acid A->B Bromination C Ethyl 2-Cyanopropionate B->C Cyanation & Esterification D This compound C->D Hydrolysis E Chloroacetic Acid F Sodium Cyanoacetate E->F NaCN G Cyanoacetic Acid F->G Acidification H Ethyl Cyanoacetate G->H Esterification (Ethanol) I Malonic Acid G->I Hydrolysis J Diethyl Malonate I->J Esterification (Ethanol)

Caption: Comparative synthesis routes for key building blocks.

B. Reactivity in Key Transformations: The Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction for these compounds, forming α,β-unsaturated products that are valuable intermediates in pharmaceuticals, polymers, and fine chemicals.[17][18][19]

The general mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the final product.

Mechanism: The Knoevenagel Condensation

G start Active Methylene Compound (R-CH-Z) + Aldehyde (R'-CHO) step1 Base abstracts α-proton → Carbanion [R-C(-)-Z] start->step1 Base step2 Nucleophilic attack on aldehyde carbonyl step1->step2 intermediate Aldol-type Adduct step2->intermediate step3 Protonation of Alkoxide intermediate->step3 intermediate2 β-Hydroxy Intermediate step3->intermediate2 step4 Elimination of Water (Dehydration) intermediate2->step4 Heat or Acid/Base product α,β-Unsaturated Product (R,Z-C=CH-R') step4->product

Caption: Generalized mechanism of the Knoevenagel Condensation.

  • Performance of this compound: The presence of the α-methyl group can sterically hinder the approach to the carbonyl, potentially leading to slower reaction rates compared to its unsubstituted counterparts. However, this is often offset by the strategic value of the incorporated methyl group. The resulting product is an α-substituted-α,β-unsaturated nitrile, a valuable synthon.

  • Performance of Alternatives: Malonic acid and cyanoacetic esters are highly reactive in Knoevenagel condensations.[20] Malonic acid itself can undergo a subsequent decarboxylation under reaction conditions (the Doebner modification), directly yielding cinnamic acids.[21] Cyanoacetic esters are particularly useful for producing cyanoacrylates, which are monomers for adhesives and other materials.[18][22]

C. Process Efficiency, Safety, and Environmental Considerations

In large-scale synthesis, yield, safety, and waste management are paramount.

  • Yield and Purity: While all three classes of compounds can give high yields, the purification of the final product can differ. Reactions with this compound might require more specialized purification to remove unreacted starting material, especially if reaction rates are slower.

  • Safety: The primary hazard across all traditional synthesis routes is the use of sodium or hydrogen cyanide, which are acutely toxic.[23][24] Processes utilizing these materials require stringent engineering controls and safety protocols. Handling cyanide salts also generates toxic waste streams that require costly remediation. The trend towards bio-based malonic acid is partly driven by a desire to eliminate cyanide from the production chain.[12][25]

  • "Green" Chemistry: There is a significant push towards more environmentally friendly Knoevenagel conditions. This includes using benign catalysts like ammonium bicarbonate and performing reactions under solvent-free conditions, which can increase reaction rates and simplify work-ups.[20] These greener methodologies are applicable to all the discussed reagents, but their optimization may vary.

Quantitative Data Summary

The following tables provide a side-by-side comparison of the key properties and considerations for these reagents.

Table 1: Physicochemical and Cost Comparison

PropertyThis compoundEthyl CyanoacetateDiethyl Malonate
CAS Number 632-07-5[26]105-56-6[9]105-53-3
Molecular Weight 99.09 g/mol [27]113.12 g/mol [9]160.17 g/mol
Physical Form Liquid or Solid[28]Colorless Liquid[9]Colorless Liquid[13]
Boiling Point Varies~200 °C[9]~199 °C
Relative Cost HighLowLow-Medium
Primary Synthesis Hazard Precursor synthesis may involve cyanidesUse of Sodium/Hydrogen Cyanide[9][24]Use of Sodium Cyanide in traditional routes[12]

Table 2: Performance in Large-Scale Synthesis

ParameterThis compoundEthyl CyanoacetateDiethyl Malonate
Primary Application Synthesis of α-methyl substituted compounds[29]Precursor for pharmaceuticals (barbiturates, vitamins), heterocycles[10]Malonic ester synthesis for substituted carboxylic acids, polymers, specialty chemicals[1][21]
Knoevenagel Reactivity Moderate (potential steric hindrance)HighHigh
Key Byproducts Standard condensation byproductsCan form side products like cyanosuccinates[30]Generally clean reactions
"Green" Synthesis Potential Compatible with greener Knoevenagel conditionsCompatible with greener Knoevenagel conditions[31]High potential, including bio-based production routes[12][16]

Experimental Protocols: A Practical Comparison

To illustrate the practical application, here are representative protocols for the synthesis of cyanoacetic acid (a precursor to the esters) and a general procedure for using a cyano-acid in a Knoevenagel-type reaction.

Protocol 1: Large-Scale Preparation of Cyanoacetic Acid

This protocol is adapted from established industrial methods and demonstrates the core steps in producing the cyanoacetate backbone.[8][23]

CAUTION: This procedure involves sodium cyanide, a highly toxic substance. It must be performed only by trained personnel with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood with access to a cyanide antidote kit.

  • Preparation of Sodium Chloroacetate: In a suitable glass-lined reactor, dissolve 500 g of chloroacetic acid in 700 mL of water. Warm the solution to 50°C and carefully neutralize it with approximately 290 g of anhydrous sodium carbonate until the solution is slightly alkaline. Cool the resulting solution to room temperature.

  • Cyanation: In a separate vessel, dissolve 294 g of sodium cyanide (97%) in 750 mL of water, warming to 55°C to ensure complete dissolution.

  • Reaction: Add the warm sodium cyanide solution to the cooled sodium chloroacetate solution with vigorous mixing. Maintain cooling to manage the exothermic reaction.

  • Acidification (in Hood): Once the reaction is complete, filter the solution if necessary. Carefully add commercial hydrochloric acid (approx. 600 mL) with thorough stirring to liberate the cyanoacetic acid from its sodium salt.

  • Isolation: Evaporate the solution on a water bath at 60-70°C under reduced pressure until the distillate ceases.

  • Extraction: To the residue, add 600 mL of 95% ethanol and filter to remove the precipitated sodium chloride. Wash the salt cake with an additional 500 mL of ethanol.

  • Product: The combined alcoholic filtrate contains the cyanoacetic acid, which can be used directly for esterification or further purified.

Protocol 2: General Knoevenagel Condensation with a Cyano-Acid

This generalized protocol is based on the Doebner modification, which is suitable for reacting aldehydes with acids like 2-Cyanopropanoic or Malonic Acid.[20][21]

  • Reactor Setup: Charge a reactor equipped with a mechanical stirrer, thermometer, and a Dean-Stark trap with the aromatic aldehyde (1.0 equivalent) and the cyano-acid (1.2 equivalents, e.g., this compound).

  • Solvent and Catalyst: Add a suitable solvent such as toluene or pyridine. Pyridine can often act as both the solvent and the base catalyst. For a greener approach, a minimal amount of a catalyst like piperidine or ammonium bicarbonate can be used, potentially under solvent-free conditions.[20]

  • Reaction: Heat the mixture to reflux. Water generated during the condensation will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by tracking water evolution or by analytical methods (TLC, GC).

  • Work-up: Once the reaction is complete, cool the mixture. If pyridine was used as the solvent, it is typically removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed with dilute acid (e.g., 1M HCl) to remove any remaining basic catalyst, followed by a brine wash.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified, typically by recrystallization or column chromatography, to yield the α,β-unsaturated product.

Conclusion and Strategic Recommendations

The choice between this compound and its more common alternatives is a classic case of balancing specificity against cost and process simplicity.

  • Choose this compound when: The target molecule requires an α-methyl group, and introducing it via this building block is more efficient than methylation at a later stage. This is a strategic choice where the higher cost of the raw material is offset by a shorter, more convergent synthesis, leading to a lower overall cost of goods for the final product.

  • Choose Cyanoacetic or Malonic Esters when: Cost is the primary driver and the synthetic route can accommodate the introduction of substituents through subsequent alkylation steps (e.g., via malonic ester synthesis).[1] Their low cost, high reactivity, and the vast body of literature supporting their use make them the default choice for most large-scale applications not requiring a pre-installed α-substituent.

The future of bulk chemical manufacturing is trending towards greener, safer, and more sustainable processes. The development of bio-based routes for malonic acid is a testament to this shift.[16] While this compound will likely remain a specialty reagent, its strategic value in streamlining the synthesis of specific, high-value molecules ensures its continued importance in the chemist's toolbox.

References

  • Vertex AI Search.
  • Vertex AI Search. Malonic acid - Wikipedia.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. The synthesis method of Malonic acid - ChemicalBook.
  • Vertex AI Search. Key Applications of Malonic Acid in Chemical Synthesis | FoundersClick.
  • Vertex AI Search. MANUFACTURING PROCESS AND FLOW CHARTS.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Diethyl malonate for synthesis 105-53-3 - Sigma-Aldrich.
  • Vertex AI Search.
  • Vertex AI Search. Propanoic acid, 2-cyano- | 632-07-5 - ChemicalBook.
  • Vertex AI Search.
  • Vertex AI Search. Full article: The green Knoevenagel condensation: solvent-free condensation of benzaldehydes - Taylor & Francis Online.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Acrylonitrile - Wikipedia.
  • Vertex AI Search. Malonic Ester Synthesis: Mechanism & Use - StudySmarter.
  • Vertex AI Search. This compound - MySkinRecipes.
  • Vertex AI Search. Propanoic acid, 2-cyano- synthesis - ChemicalBook.
  • Vertex AI Search. Sourcing High-Quality 2-Cyano Propanoic Acid (CAS 632-07-5)
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. The Importance and Applications of Knoevenagel Reaction (Brief Review).
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Malonic acid, methyl-, diethyl ester - Organic Syntheses Procedure.
  • Vertex AI Search.
  • Vertex AI Search.
  • Vertex AI Search. Buy 3-Cyanopropanoic acid | 16051-87-9 - Smolecule.
  • Vertex AI Search.
  • Vertex AI Search. 632-07-5 | this compound - ChemScene.
  • Vertex AI Search. This compound - 632-07-5, C4H5NO2, density, melting point, boiling point, structural formula, synthesis.
  • Vertex AI Search. Techno-economic Assessment, Process Synthesis and Design of Malonic Acid Production - Hilaris Publisher.
  • Vertex AI Search. CAS 632-07-5: this compound - CymitQuimica.
  • Vertex AI Search. 3-Cyano-2,2-dimethylpropanoic acid | 192327-00-7 | Benchchem.
  • Vertex AI Search. This compound - Biotuva Life Sciences.
  • Vertex AI Search.
  • Vertex AI Search. This compound | C4H5NO2 | CID 352855 - PubChem - NIH.
  • Vertex AI Search. Process Synthesis, Design and Techno-Economic Assessment of Malonic Acid Production.

Sources

Navigating the Synthesis of 2-Cyanopropanoic Acid: A Comparative Guide to Environmental Impact

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Shanghai, China – January 8, 2026 – As the pharmaceutical and fine chemical industries face increasing pressure to adopt more sustainable practices, a critical evaluation of the environmental impact of core chemical syntheses is paramount. This guide offers an in-depth comparison of the synthesis routes for 2-cyanopropanoic acid, a key building block in the production of various pharmaceuticals and agrochemicals. We will dissect the traditional chemical pathways and explore emerging biocatalytic alternatives, providing researchers, scientists, and drug development professionals with the data-driven insights necessary to make environmentally conscious decisions.

Introduction: The Significance of this compound and the Imperative for Greener Synthesis

This compound (C₄H₅NO₂) is a versatile chemical intermediate.[1][2][3][4][5][6][7][8][9][10] Its bifunctional nature, possessing both a nitrile and a carboxylic acid group, makes it a valuable precursor in a variety of organic syntheses. However, the conventional methods for its production often rely on hazardous reagents and energy-intensive processes, prompting a re-evaluation of its synthesis from a green chemistry perspective. This guide will compare three primary synthesis routes: the traditional approach from 2-chloropropionic acid, a bio-based route from lactic acid, and a promising biocatalytic pathway.

Traditional Chemical Synthesis: The 2-Chloropropionic Acid Route

The most established method for synthesizing this compound involves the nucleophilic substitution of 2-chloropropionic acid with a cyanide salt, typically sodium cyanide (NaCN).

The Chemistry: A Two-Step Process

The synthesis begins with the chlorination of propionic acid to yield 2-chloropropionic acid.[11][12][13] This is followed by reaction with sodium cyanide, where the cyanide ion displaces the chloride ion to form the desired product.

Step 1: Chlorination of Propionic Acid Propionic acid is chlorinated using reagents like thionyl chloride or chlorine gas, often in the presence of a catalyst.[11][12]

Step 2: Cyanation of 2-Chloropropionic Acid The resulting 2-chloropropionic acid is then treated with sodium cyanide in a suitable solvent to produce this compound.

Environmental Concerns: The Hidden Costs of a Conventional Pathway

While this route is effective, its environmental footprint is significant:

  • High Toxicity of Cyanide: Sodium cyanide is a highly toxic substance, posing severe risks to human health and the environment if not handled with extreme care.[14][15][16] Accidental spills or improper disposal can lead to catastrophic contamination of soil and water.[15]

  • Use of Chlorinated Compounds: The use and generation of chlorinated organic compounds are often associated with environmental persistence and the formation of toxic byproducts.

  • Waste Generation: The reaction generates inorganic salts as byproducts, which contribute to the process's overall waste stream and a high E-factor.

A Bio-Based Alternative: The Lactic Acid Route

Leveraging renewable resources is a cornerstone of green chemistry. Lactic acid, readily produced through the fermentation of biomass, presents an attractive starting material for a more sustainable synthesis of this compound.[17][18]

The Chemistry: From Bio-Feedstock to Functionalized Intermediate

The conversion of lactic acid to this compound requires the transformation of the hydroxyl group into a good leaving group, followed by nucleophilic substitution with a cyanide source. A common approach involves the tosylation of the hydroxyl group, followed by reaction with sodium cyanide.

Step 1: Esterification and Tosylation of Lactic Acid Lactic acid is first esterified to protect the carboxylic acid functionality. The hydroxyl group of the resulting ethyl lactate is then converted to a tosylate, a good leaving group.

Step 2: Cyanation of the Tosylated Intermediate The tosylated intermediate is then reacted with a cyanide source to yield ethyl 2-cyanopropanoate, which is subsequently hydrolyzed to this compound.

Environmental Considerations: A Step in the Right Direction

This route offers several environmental advantages over the traditional method:

  • Renewable Feedstock: The use of bio-derived lactic acid reduces the reliance on fossil fuels.[17][18]

  • Reduced Toxicity of Starting Materials: Lactic acid is a significantly less hazardous starting material compared to propionic acid and its chlorinated derivatives.

However, this pathway is not without its environmental drawbacks, as it still typically involves the use of toxic cyanide reagents in the final step.

The Frontier of Green Synthesis: Biocatalysis

Biocatalysis has emerged as a powerful tool for sustainable chemical synthesis, offering high selectivity, mild reaction conditions, and a significantly reduced environmental impact.[14][19][20][21] For the synthesis of this compound, two enzymatic approaches show particular promise.

The Chemistry: Harnessing the Power of Enzymes

Route A: Nitrilase-Mediated Hydrolysis

Nitrilase enzymes can directly hydrolyze a dinitrile precursor to a cyano-carboxylic acid.[2][6][22][23][24] In a potential pathway, a malononitrile derivative could be enantioselectively hydrolyzed to the desired this compound.

Route B: Chemoenzymatic Cascade from Carboxylic Acids

A more recent and innovative approach involves a chemoenzymatic cascade that converts a carboxylic acid directly to a nitrile.[21][25][26] This cyanide-free method utilizes a carboxylate reductase to convert the carboxylic acid to an aldehyde, which is then transformed into an oxime and subsequently dehydrated to the nitrile by an aldoxime dehydratase.[21][25][26]

The Environmental Promise: A Paradigm Shift in Nitrile Synthesis

The biocatalytic routes offer profound environmental benefits:

  • Cyanide-Free Synthesis: The chemoenzymatic cascade completely avoids the use of highly toxic cyanide reagents.[21][25][26][27]

  • Mild Reaction Conditions: Enzymatic reactions typically occur in aqueous media at or near ambient temperature and pressure, leading to significant energy savings and a safer process.[19][20]

  • High Selectivity: Enzymes exhibit high chemo-, regio-, and enantioselectivity, which minimizes the formation of byproducts and simplifies purification.[19][20]

  • Biodegradable Catalysts: Enzymes are biodegradable and do not leave behind heavy metal residues, a common issue with many chemical catalysts.[19]

Quantitative Comparison of Synthesis Routes

To provide a clear, data-driven comparison, we will evaluate the different synthesis routes based on key green chemistry metrics. Due to the limited availability of complete experimental data for all routes leading directly to this compound, we will use data from closely related and well-documented syntheses to provide a representative comparison.

Table 1: Environmental Impact Metrics for Different Synthesis Routes

MetricRoute 1: 2-Chloropropionic AcidRoute 2: Lactic AcidRoute 3: Biocatalytic (Representative)
Atom Economy LowModerateHigh
E-Factor HighModerate to HighLow
Process Mass Intensity (PMI) Very HighHighLow
Use of Hazardous Reagents High (NaCN, Chlorinating agents)Moderate (NaCN)Low to None
Energy Consumption HighModerate to HighLow
Renewable Feedstock NoYesPotentially

Note: The values in this table are qualitative comparisons based on typical reaction conditions and stoichiometry for these types of transformations. Specific quantitative data for the synthesis of this compound is needed for precise calculations.

Experimental Protocols

To provide a practical context for this comparison, we present a representative experimental protocol for the synthesis of a precursor to this compound via the diazotization of alanine, a key step in a potential synthesis route from this amino acid.

Protocol: Synthesis of (S)-2-Chloropropanoic Acid from (S)-Alanine[1][28]
  • Dissolution: Dissolve 89.1 g (1 mol) of (S)-alanine in 1300 mL of 5 N hydrochloric acid in a 4-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer.[1][28]

  • Cooling: Cool the mixture to 0°C in an ice/sodium chloride bath.[1][28]

  • Diazotization: Add a precooled solution of 110 g (1.6 mol) of sodium nitrite in 400 mL of water dropwise at a rate that maintains the reaction temperature below 5°C.[1][28]

  • Reaction: After the addition is complete, allow the reaction to stand overnight at room temperature.[1][28]

  • Workup: Carefully evacuate the flask to remove nitrogen oxides. Neutralize the mixture with solid sodium carbonate.[1][28]

  • Extraction: Extract the product with diethyl ether.[1][28]

  • Purification: Dry the combined ether layers, remove the solvent, and fractionally distill the residue under reduced pressure to obtain (S)-2-chloropropanoic acid (yield: 58-65%).[1][28]

This protocol highlights the use of hazardous reagents like sodium nitrite and requires significant solvent use for extraction, contributing to a higher Process Mass Intensity.

Visualizing the Pathways

To better illustrate the discussed synthesis routes, the following diagrams are provided.

Synthesis_Routes cluster_0 Route 1: Traditional Chemical Synthesis cluster_1 Route 2: Bio-Based Synthesis cluster_2 Route 3: Biocatalytic Synthesis Propionic Acid Propionic Acid 2-Chloropropionic Acid 2-Chloropropionic Acid Propionic Acid->2-Chloropropionic Acid Chlorination This compound This compound 2-Chloropropionic Acid->this compound NaCN Lactic Acid Lactic Acid Ethyl Lactate Tosylate Ethyl Lactate Tosylate Lactic Acid->Ethyl Lactate Tosylate Tosylation Ethyl 2-Cyanopropanoate Ethyl 2-Cyanopropanoate Ethyl Lactate Tosylate->Ethyl 2-Cyanopropanoate NaCN Ethyl 2-Cyanopropanoate->this compound Hydrolysis Carboxylic Acid Carboxylic Acid Aldehyde Aldehyde Carboxylic Acid->Aldehyde Carboxylate Reductase Aldoxime Aldoxime Aldehyde->Aldoxime Hydroxylamine Nitrile\n(e.g., this compound) Nitrile (e.g., this compound) Aldoxime->Nitrile\n(e.g., this compound) Aldoxime Dehydratase

Figure 1: Comparison of the three main synthesis routes for this compound.

Green_Metrics_Logic Synthesis Route Synthesis Route Atom Economy Atom Economy Synthesis Route->Atom Economy E-Factor E-Factor Synthesis Route->E-Factor Process Mass Intensity (PMI) Process Mass Intensity (PMI) Synthesis Route->Process Mass Intensity (PMI) Efficiency Efficiency Atom Economy->Efficiency Waste Generation Waste Generation E-Factor->Waste Generation Greener Process Greener Process Efficiency->Greener Process Less Green Process Less Green Process Waste Generation->Less Green Process PMI PMI Overall Material Usage Overall Material Usage PMI->Overall Material Usage Overall Material Usage->Greener Process

Figure 2: Logical relationship between green chemistry metrics and process sustainability.

Conclusion and Future Outlook

The synthesis of this compound stands at a crossroads. While traditional chemical methods are well-established, their environmental impact is undeniable. The route from lactic acid offers a significant improvement by utilizing a renewable feedstock, but it does not fully eliminate the reliance on toxic cyanide.

The future of sustainable this compound synthesis undoubtedly lies in biocatalysis. Cyanide-free enzymatic cascades not only offer a dramatically improved environmental profile but also align with the twelve principles of green chemistry by operating under mild conditions with high selectivity and reduced waste. While still an emerging technology, the continued development and optimization of these biocatalytic routes will be crucial for the chemical industry's transition to a more sustainable and circular economy.

For researchers and drug development professionals, the choice of synthesis route is no longer solely a matter of yield and cost. The environmental impact is a critical parameter that must be integrated into the decision-making process from the earliest stages of development. This guide provides the foundational knowledge to begin that critical evaluation.

References

  • Applied Catalysts. (2023, October 12). Top Advantages of Biocatalysis: A Greener Path to Chemical Synthesis.
  • United Chemical. (2025, May 30). The Impact of Sodium Cyanide on Soil and the Environment.
  • MDPI. (2023, August 17). Advanced Fermentation Techniques for Lactic Acid Production from Agricultural Waste.
  • Hilaris Publisher. (2024, April 29). Biocatalysis in Organic Synthesis: Enzymatic Pathways to Green Chemistry.
  • United Chemical. (2025, February 25). Sodium Cyanide in Organic Synthesis: Roles and Mechanisms.
  • AZoLifeSciences. (2024, June 19). Enzymes Replace Cyanide in Eco-Friendly Nitrile Synthesis.
  • Research Features. (2022, February 1). Efficient, low-energy chemical synthesis using enzymes for biocatalysis.
  • NIH. (2022, June 16). Programing a cyanide-free transformation of aldehydes to nitriles and one-pot synthesis of amides through tandem chemo-enzymatic cascades.
  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-2-amino acids: (s)-2-chloropropanoic acid.
  • RSC Publishing. (2023, October 12). A cyanide-free synthesis of nitriles exploiting flow chemistry.
  • MDPI. (2021, July 28). Lactic Acid for Green Chemical Industry: Recent Advances in and Future Prospects for Production Technology, Recovery, and Applications.
  • PubMed Central. (2021, January 22). Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water.
  • ResearchGate. (2025, October 17). (PDF) Synthetic Processes toward Nitriles without the Use of Cyanide: A Biocatalytic Concept Based on Dehydration of Aldoximes in Water.
  • Frontiers. (2020, July 21). Recent Advances and Promises in Nitrile Hydratase: From Mechanism to Industrial Applications.
  • PubChem. (n.d.). This compound.
  • ResearchGate. (n.d.). Life Cycle Assessment of Cyanide in Gold Production – Case Study in Ghana.
  • ResearchGate. (n.d.). The E Factor and Process Mass Intensity.
  • PubMed Central. (2016, May 13). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research.
  • ResearchGate. (n.d.). The Life Cycle Assessment of Cyanide Containers in Ghana.
  • Google Patents. (n.d.). CN107879925B - Synthesis method of high-purity high-yield L-2-chloropropionic acid.
  • Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s)-alanine.
  • MDPI. (2022, March 18). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes.
  • ResearchGate. (n.d.). Biocatalysis: Nitrilases in Organic Synthesis.
  • PubChem. (n.d.). (2R)-2-cyanopropanoic acid.
  • PubMed. (2020, October 12). Nitrilase: a promising biocatalyst in industrial applications for green chemistry.
  • MySkinRecipes. (n.d.). This compound.
  • ResearchGate. (n.d.). Cyanides life cycle – the mechanism of natural degradation under....
  • NIH. (2020, December 1). Chemoenzymatic Production of Enantiocomplementary 2-Substituted 3-Hydroxycarboxylic Acids from L-α-Amino Acids.
  • Google Patents. (n.d.). CA1231347A - Process for the preparation of 2-chloropropionic acid.
  • NIH. (2022, February 15). Alkene Synthesis by Photocatalytic Chemoenzymatically Compatible Dehydrodecarboxylation of Carboxylic Acids and Biomass.
  • International Cyanide Management Institute. (n.d.). Cyanide Facts.
  • Stenutz. (n.d.). This compound.
  • Google Patents. (n.d.). CN105732358A - Synthesizing method of L-2-sodium chloropropionate.
  • MDPI. (2022, November 13). Sustainable Recycling of Waste from Nitrile Gloves: Prolonging the Life Span by Designing Proper Curing Systems.
  • EPA. (n.d.). EPA's Guide for Industrial Waste Management: Introduction.
  • Google Patents. (n.d.). EP0165540B1 - Process for preparing 2-chloropropionic acid.
  • Google Patents. (n.d.). CN106117035A - A kind of lactic acid converts the method producing propanoic acid.
  • ResearchGate. (n.d.). Upcycling of Polylactic acid to 2-Bromopropionates and Lactates.

Sources

A Comparative Guide to the Reactivity of α-Cyano Acids in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

α-Cyano acids are a fascinating and highly versatile class of reagents in modern organic synthesis. Their unique bifunctional nature, possessing both a carboxylic acid and a nitrile group on the same carbon, allows them to serve as powerful building blocks for complex molecule construction. This guide provides an in-depth comparison of the reactivity of α-cyano acids, contrasting them with related synthetic intermediates and offering insights into the mechanistic principles that govern their transformations. We will explore their utility in key reaction classes, supported by experimental data and detailed protocols, to provide researchers, scientists, and drug development professionals with a comprehensive resource for leveraging these powerful reagents.

Introduction: The Strategic Advantage of α-Cyano Acids

The cyano group is a prevalent feature in numerous pharmaceuticals and agrochemicals, valued for its ability to act as a versatile synthetic handle and for its contribution to the biological activity of the parent molecule.[1] More than 30 pharmaceuticals currently on the market contain a nitrile functional group.[1] α-Cyano acids provide a strategic and often safer alternative to traditional cyanating agents. Their most powerful application lies in decarboxylative functionalization , a process where the carboxylic acid group is extruded as carbon dioxide (CO₂), generating a transient, highly reactive carbanionic intermediate that can participate in a wide array of bond-forming reactions.[1][2]

This approach is advantageous for several reasons:

  • Availability: Carboxylic acids are abundant, structurally diverse, and often inexpensive starting materials.[1]

  • Neutral Conditions: Decarboxylation can generate reactive intermediates under neutral conditions, enhancing functional group tolerance.[1]

  • Atom Economy: The only stoichiometric byproduct is CO₂, a non-toxic and easily removable gas.[1]

This guide will focus on the comparative reactivity of α-cyano acids in two major reaction manifolds: the Knoevenagel condensation and decarboxylative C-C bond formation.

The Knoevenagel Condensation: α-Cyano Acids vs. α-Cyano Esters

The Knoevenagel condensation is a cornerstone reaction for C=C bond formation, involving the reaction of an active methylene compound with an aldehyde or ketone.[3][4] Both α-cyano acids (e.g., cyanoacetic acid) and their ester counterparts (e.g., ethyl cyanoacetate) are frequently used in this transformation. However, their reactivity profiles differ significantly.

The key determinant of reactivity is the acidity of the α-proton, which dictates the ease of forming the nucleophilic carbanion.[5]

Table 1: Comparison of α-Proton Acidity and Reactivity

Featureα-Cyanoacetic AcidEthyl CyanoacetateRationale
α-Proton pKa Higher (Less Acidic)~11 (in water)[5] (More Acidic)The ester group in ethyl cyanoacetate provides superior resonance stabilization for the carbanion compared to the carboxylate.
Carbanion Nucleophilicity More basic, more reactiveLess basic, more stabilizedThe less stabilized carbanion from the α-cyano acid is a stronger nucleophile.[5]
Typical Catalyst Weakly basic amine (e.g., piperidine, pyridine)[3][6]Weakly basic amine (e.g., DIPEAc)[7]A mild base is sufficient to deprotonate the active methylene group without causing self-condensation of the carbonyl partner.[3]
Special Consideration Can undergo subsequent decarboxylation (Doebner modification)[3][6]Not applicableThe carboxylic acid functionality allows for a tandem condensation-decarboxylation sequence.
The Doebner Modification: A Unique Advantage of α-Cyano Acids

When the Knoevenagel condensation is performed with an α-cyano acid (or malonic acid) in the presence of pyridine, the reaction is often followed by a spontaneous decarboxylation.[3][6] This tandem process, known as the Doebner modification, provides direct access to α,β-unsaturated nitriles, bypassing the need for a separate decarboxylation step.

Experimental Protocol: Knoevenagel Condensation of 4-Chlorobenzaldehyde with Cyanoacetic Acid

This protocol provides a representative procedure for the synthesis of (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid.[8]

Materials:

  • 4-Chlorobenzaldehyde (1.0 mmol)

  • Cyanoacetic acid (1.2 mmol)

  • Potassium hydroxide (KOH) (catalytic amount)

  • Water (5 mL)

  • Microwave reactor vial

Procedure:

  • Combine 4-chlorobenzaldehyde, cyanoacetic acid, and a catalytic amount of KOH in a microwave reactor vial.

  • Add 5 mL of water to the vial.

  • Seal the vial and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100 °C) for a predetermined time (e.g., 10-20 minutes), monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • The product, (E)-3-(4-chlorophenyl)-2-cyanoacrylic acid, can be characterized by NMR and IR spectroscopy. A typical yield for this reaction is around 85%.[8]

Decarboxylative C-C Bond Formation: A Modern Synthetic Tool

The decarboxylative functionalization of α-cyano acids has emerged as a powerful strategy for forming C-C bonds. This process typically involves the generation of a radical or carbanionic intermediate, which is then trapped by a suitable electrophile or coupling partner.[1][2]

Mechanism of Decarboxylative Functionalization

The precise mechanism can vary depending on the reaction conditions (e.g., photoredox, thermal, metal-catalyzed), but a general pathway involves the formation of a carboxyl radical followed by loss of CO₂ to generate the key α-cyano alkyl radical or anion.

G cluster_0 Step 1: Single Electron Transfer (SET) cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Functionalization Acid R-CH(CN)COOH Radical_Anion [R-CH(CN)COO•]⁻ Acid->Radical_Anion - e⁻ (Oxidation) Alkyl_Radical R-CH(CN)• Radical_Anion->Alkyl_Radical - CO₂ Product R-CH(CN)-E Alkyl_Radical->Product + Electrophile (E⁺) G prep 1. Prepare Reaction Mixture - α-Cyano Acid (Substrate) - Arene (Coupling Partner) - Photocatalyst (e.g., Ir(ppy)₃) - Base (e.g., K₂HPO₄) - Solvent (e.g., DMSO) degas 2. Degas Mixture (Sparge with N₂ or Ar for 15-30 min) prep->degas irradiate 3. Irradiate (Visible light, e.g., 26W CFL bulb, at room temp) degas->irradiate monitor 4. Monitor Reaction (TLC or LC-MS) irradiate->monitor workup 5. Aqueous Workup - Dilute with water - Extract with organic solvent monitor->workup Upon completion purify 6. Purify (Silica gel column chromatography) workup->purify

Caption: General workflow for a photoredox-catalyzed decarboxylative coupling reaction.

Factors Influencing Reactivity

The reactivity of α-cyano acids is not static; it is profoundly influenced by several factors:

  • α-Substituent (R-group): Electron-donating groups at the α-position can destabilize the resulting carbanion, making the α-proton less acidic but the carbanion more nucleophilic. [5]Conversely, steric bulk can hinder the approach of reactants.

  • Catalyst/Promoter: In metal-catalyzed reactions, the choice of metal (e.g., Cu, Ag, Pd) and ligand is critical. [9][10]For instance, copper(I) has been shown to mediate the decarboxylation of cyanoacetate to form a cyanomethylcopper intermediate. [9]In Knoevenagel condensations, the basicity of the amine catalyst can control the rate of deprotonation. [4]* Solvent and Temperature: The choice of solvent can influence reaction rates and, in some cases, the reaction outcome. For example, decarboxylation of α-cyanocinnamic acid in pyridine versus quinoline can lead to different stereoisomeric ratios of the product. [11]Temperature is often used to drive the decarboxylation step, particularly in thermal reactions.

Conclusion

α-Cyano acids are powerful and versatile reagents whose reactivity can be finely tuned by modifying their structure and the reaction conditions. In Knoevenagel condensations, they offer a distinct advantage over their ester counterparts through the Doebner modification, enabling a tandem condensation-decarboxylation. In the realm of modern synthesis, their role in decarboxylative functionalization provides a robust and atom-economical pathway to valuable α-cyano-substituted molecules. By understanding the principles outlined in this guide, researchers can better harness the synthetic potential of α-cyano acids for applications in drug discovery and materials science.

References

  • Chemical Review and Letters. (2020).
  • BenchChem. (2025).
  • Wikipedia.
  • Chemical Review and Letters. (2020).
  • ResearchGate.
  • RSC Publishing. (2015). Copper mediated decyano decarboxylative coupling of cyanoacetate ligands: Pesci versus Lewis acid mechanism. [Link]
  • YouTube. (2025). Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. [Link]
  • SciELO México. (2022). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. [Link]
  • ResearchGate. The α-methyl and α-cyano cinnamic acids reacted with 1, 4-dioxane. [Link]
  • SciELO. (2021). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. [Link]
  • ResearchGate. Decarboxylation of Carnitine and α-Cyano-4-Hydroxycinnamic Acid under Particle Bombardment. [Link]
  • Journal of Organic Chemistry. (1965). The Decarboxylation of α-Cyano- and α-Carboxycinnamic Acids. [Link]
  • Science. (2023).
  • ResearchGate.
  • Journal of the American Chemical Society. (2014). Decarboxylative Arylation of α-Amino Acids via Photoredox Catalysis: A One-Step Conversion of Biomass to Drug Pharmacophore. [Link]
  • Organic Chemistry Portal. (2021).
  • Journal of the American Chemical Society. (1978). Effect of .alpha.
  • RSC Publishing. (2017).
  • PMC. (2021). Enantioselective organocatalytic strategies to access noncanonical α-amino acids. [Link]
  • ResearchGate. (2017). New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with D-amino acid oxidase from porcine kidney | Request PDF. [Link]
  • ACS Publications. (2023). Synthesis of α,α-Diaryl-α-amino Acid Precursors by Reaction of Isocyanoacetate Esters with o-Quinone Diimides | Organic Letters. [Link]
  • MDPI. (2024).
  • ResearchGate. (2021).
  • Wikipedia. Malonic ester synthesis. [Link]
  • Wikipedia. Malonic acid. [Link]
  • ResearchGate. (2013). Malonic Acid Half Oxyesters and Thioesters: Solvent-Free Synthesis and DFT Analysis of Their Enols | Request PDF. [Link]
  • Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis. [Link]
  • YouTube. (2021). 21.7 Malonic Ester Synthesis and Acetoacetic Ester Synthesis | Organic Chemistry. [Link]

Sources

A Comparative Guide to Validated Analytical Methods for 2-Cyanopropanoic Acid Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of key chemical entities is paramount. 2-Cyanopropanoic acid, a molecule of interest in various synthetic pathways, demands robust and reliable analytical methods to ensure purity, monitor reaction kinetics, and support regulatory filings. This guide provides an in-depth comparison of validated analytical methodologies for its quantification, grounded in the principles of scientific integrity and regulatory compliance. We will explore the causality behind methodological choices, present detailed protocols, and offer data-driven comparisons to empower you in selecting the most suitable approach for your application.

The Foundation: Regulatory Framework for Method Validation

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[1] International regulatory bodies, primarily through the International Council for Harmonisation (ICH), have established comprehensive guidelines. The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), provides a framework for validating key performance characteristics.[2][3][4] These characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The direct proportionality of the method's response to the analyte concentration over a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. This is assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Range: The interval between the upper and lower analyte concentrations for which the method has been demonstrated to have suitable precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Adherence to these principles ensures that the data generated is reliable, reproducible, and meets global regulatory expectations.

Analytical Method Selection: A Strategic Workflow

The choice of an analytical technique for this compound depends on factors such as the sample matrix (e.g., pure substance, reaction mixture, biological fluid), the required sensitivity, and the available instrumentation. The following workflow illustrates a logical approach to method selection.

MethodSelection Logical Workflow for Analytical Method Selection Define Define Analytical Needs (Matrix, Sensitivity, Throughput) IsVolatile Is Analyte Volatile & Thermally Stable? Define->IsVolatile IsTrace Trace Level (e.g., Bioanalysis) Required? IsVolatile->IsTrace No GC GC-MS (with Derivatization) IsVolatile->GC Yes HPLC HPLC-UV IsTrace->HPLC No LCMS LC-MS/MS IsTrace->LCMS Yes Routine Routine QC / Purity Assay HPLC->Routine

Caption: Logical workflow for selecting a suitable analytical method.

Comparative Analysis of Key Quantification Techniques

We will now compare three primary chromatographic techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

High-Performance Liquid Chromatography (HPLC-UV)
  • Causality & Rationale: HPLC is a cornerstone of pharmaceutical analysis. For a polar, non-volatile compound like this compound, Reversed-Phase HPLC (RP-HPLC) is the method of choice. The carboxylic acid group allows for strong retention on a C18 column, particularly under acidic mobile phase conditions which suppress its ionization, leading to sharper peaks and better chromatography. UV detection is suitable as the cyano and carboxyl groups provide some UV absorbance, typically around 210 nm. This method is ideal for purity assays and quantification in relatively clean matrices where high sensitivity is not the primary requirement.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Causality & Rationale: Direct GC analysis of carboxylic acids is challenging due to their high polarity and low volatility, which leads to poor peak shape and thermal degradation.[5] Therefore, a critical prerequisite is derivatization . This chemical modification converts the polar carboxyl group into a less polar, more volatile ester or silyl ester.[5] Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective choice.[6] The subsequent analysis by GC-MS provides excellent separation efficiency and confident peak identification through mass spectral data. This approach is highly effective for identifying and quantifying this compound in complex mixtures, especially when volatile impurities are also of interest.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Causality & Rationale: When high sensitivity and selectivity are required, particularly for quantification in complex biological matrices like plasma or urine, LC-MS/MS is the gold standard.[7][8] This technique couples the separation power of HPLC with the highly specific and sensitive detection of a tandem mass spectrometer. For acidic compounds, analysis is typically performed in negative electrospray ionization (ESI) mode, which readily deprotonates the carboxylic acid. The use of Multiple Reaction Monitoring (MRM) allows the instrument to selectively monitor a specific precursor-to-product ion transition, effectively filtering out background noise and matrix interferences.[8] Derivatization, while not always necessary for volatility as in GC, can be employed to enhance ionization efficiency and chromatographic retention.[9]

Comparative Performance Data

The following table summarizes the typical performance characteristics of the three methods, based on validated analyses of similar short-chain carboxylic acids.

Parameter HPLC-UV GC-MS (with Derivatization) LC-MS/MS
Specificity Moderate to HighVery HighExtremely High
Linearity (R²) > 0.998[10]> 0.995> 0.99[9]
Accuracy (% Recovery) 95-105%[10]90-110%85-115%[9]
Precision (%RSD) < 2%< 10%[6]< 15%[9]
Typical LOQ ~0.1 - 0.5 µg/mL[10]~1 - 10 ng/mL~50 nM (or ~5 ng/mL)[9]
Matrix Suitability Drug Substance, Simple MixturesComplex Organic MixturesBiological Fluids (Plasma, Urine)
Primary Advantage Simplicity, RobustnessHigh Resolution, Structural InfoUltimate Sensitivity & Selectivity

Detailed Experimental Protocols

The following protocols are provided as robust starting points for method development and validation. All procedures should be performed by trained personnel using calibrated equipment.

Protocol 1: HPLC-UV Method for Purity Assay

This protocol is designed for the quantification of this compound as a bulk substance or in a simple reaction mixture.

HPLC_Workflow Experimental Workflow for HPLC-UV Analysis Prep 1. Sample & Standard Prep (Dissolve in Mobile Phase A) Inject 2. Inject onto HPLC System Prep->Inject Separate 3. Isocratic Separation (C18 Column, Acidic Mobile Phase) Inject->Separate Detect 4. UV Detection at 210 nm Separate->Detect Quantify 5. Quantification (External Standard Calibration) Detect->Quantify

Caption: Experimental Workflow for HPLC-UV Analysis.

Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Phosphoric Acid in HPLC-grade Water.

    • Mobile Phase B: Acetonitrile.

    • Filter and degas all mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A to create a 1 mg/mL stock solution.

    • Prepare a series of calibration standards (e.g., 5, 25, 50, 100, 250 µg/mL) by diluting the stock solution with Mobile Phase A.

  • Sample Preparation:

    • Accurately weigh a sample amount expected to contain 10 mg of this compound into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with Mobile Phase A. Dilute further if necessary to fall within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 95:5 (v/v) Mobile Phase A : Mobile Phase B.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 10 µL.

  • Validation & Quantification:

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by interpolation from the linear regression of the calibration curve.

Protocol 2: GC-MS Method with Silylation

This protocol is suitable for complex mixtures where specificity is critical.

GCMS_Workflow Experimental Workflow for GC-MS Analysis Prep 1. Sample & Standard Prep (Dissolve in Pyridine/Solvent) Dry 2. Evaporate to Dryness (Under Nitrogen Stream) Prep->Dry Deriv 3. Derivatization (Add BSTFA, Heat at 70°C) Dry->Deriv Inject 4. Inject onto GC-MS System Deriv->Inject Analyze 5. Separation & MS Detection Inject->Analyze Quantify 6. Quantification (Ext. or Int. Standard) Analyze->Quantify

Caption: Experimental Workflow for GC-MS Analysis.

Methodology:

  • Sample and Standard Preparation:

    • Prepare stock solutions of this compound and an internal standard (IS), if used (e.g., Succinic acid-d4), in a suitable solvent like methanol.

    • Aliquot a known volume of sample or standard into a reaction vial.

  • Solvent Evaporation:

    • Evaporate the solvent to complete dryness under a gentle stream of nitrogen at 40-50 °C. It is critical to remove all water and protic solvents as they interfere with the silylation reaction.[11]

  • Derivatization:

    • Add 50 µL of pyridine to the dried residue to aid dissolution.

    • Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.

    • Cap the vial tightly and heat at 70 °C for 60 minutes.[6]

    • Allow the vial to cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 60 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

  • Quantification:

    • Identify the trimethylsilyl (TMS) derivative of this compound by its retention time and mass spectrum.

    • Quantify using a calibration curve based on the peak area ratio of the analyte to the internal standard (if used).

Protocol 3: LC-MS/MS Method for Bioanalysis

This protocol is designed for the trace-level quantification of this compound in a biological matrix like human plasma.

LCMS_Workflow Experimental Workflow for LC-MS/MS Bioanalysis Spike 1. Spike Plasma Sample (with Analyte & IS) Precip 2. Protein Precipitation (Add cold Acetonitrile) Spike->Precip Extract 3. Supernatant Transfer & Evaporation Precip->Extract Recon 4. Reconstitute in Mobile Phase Extract->Recon Inject 5. Inject onto LC-MS/MS Recon->Inject Quantify 6. MRM Detection & Quantification Inject->Quantify

Sources

A Senior Application Scientist's Comparative Guide to 2-Cyanopropanoic Acid and its Analogs in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

In the landscape of modern organic synthesis, the selection of appropriate building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth technical comparison of 2-cyanopropanoic acid and its derivatives with alternative synthons, focusing on their application in the synthesis of pharmaceutically relevant heterocyclic scaffolds. By examining the causality behind experimental choices and presenting supporting data, this document aims to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors.

The Strategic Importance of Cyano-Functionalized Building Blocks

Molecules bearing both a cyano and a carboxylic acid or ester functionality are versatile intermediates in organic synthesis. The cyano group can be readily transformed into a variety of other functional groups, while the carboxylic acid/ester moiety provides a handle for further elaboration or can participate directly in cyclization reactions. This dual functionality makes them particularly valuable for the synthesis of heterocycles, which form the core of a vast number of pharmaceuticals.

This guide will focus on a key application: the synthesis of 2-pyridone derivatives. The 2-pyridone motif is a privileged scaffold in medicinal chemistry, appearing in numerous drugs with diverse biological activities. We will first examine the well-established synthesis of 2-pyridones using a common and highly reactive building block, ethyl cyanoacetate, and then draw a critical comparison to the potential use of ethyl 2-cyanopropanoate, the ester of our topic molecule, this compound.

Comparative Analysis: Ethyl Cyanoacetate vs. Ethyl 2-Cyanopropanoate in 2-Pyridone Synthesis

The synthesis of 3-cyano-2-pyridones is a robust and widely utilized transformation, often achieved through a multicomponent reaction involving an active methylene compound, an aldehyde or ketone, and an ammonia source. Ethyl cyanoacetate is a frequently employed active methylene compound in this context.

Established Protocol: Synthesis of 3-Cyano-2-pyridones using Ethyl Cyanoacetate

A common route to N-substituted 3-cyano-4-methyl-6-hydroxy-2-pyridones involves the reaction of ethyl acetoacetate with an amine and ethyl cyanoacetate.[1]

Reaction Scheme:

G EA Ethyl Acetoacetate Pyridone N-Substituted-3-cyano-4-methyl-6-hydroxy-2-pyridone EA->Pyridone ECA Ethyl Cyanoacetate ECA->Pyridone Amine Amine (R-NH2) Amine->Pyridone

Caption: General synthesis of N-substituted 2-pyridones.

Experimental Protocol for the Synthesis of 3-Cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone: [1]

  • A mixture of ethyl cyanoacetate (28.2 cm³) and ethylamine (73 cm³) is stirred until a clear solution is obtained.

  • Ethyl acetoacetate (39.30 cm³) is added to the solution.

  • The mixture is refluxed at 110°C for 9 hours.

  • After reflux, the reaction mixture is diluted with water (600 cm³).

  • The mixture is then acidified with 10% aqueous hydrochloric acid to precipitate the product.

  • The resulting white solid is filtered, dried, and recrystallized from ethanol.

Performance Data for 2-Pyridone Synthesis with Ethyl Cyanoacetate Analogs: [1]

N-SubstituentProductYield (%)Melting Point (°C)
H3-cyano-6-hydroxy-4-methyl-2-pyridone60298
Methyl3-cyano-6-hydroxy-1,4-dimethyl-2-pyridone30280
Ethyl3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone95.8205
Butyl1-butyl-3-cyano-6-hydroxy-4-methyl-2-pyridone63.7215
Methoxypropyl3-cyano-6-hydroxy-1-methoxypropyl-4-methyl-2-pyridone66.6224

This data demonstrates that ethyl cyanoacetate is a highly effective precursor for the synthesis of a range of N-substituted 2-pyridones, with yields being notably high for the ethyl-substituted derivative.

Comparative Discussion: The Potential of Ethyl 2-Cyanopropanoate

Ethyl 2-cyanopropanoate, the ethyl ester of this compound, is a structural analog of ethyl cyanoacetate, with the key difference being the presence of a methyl group on the α-carbon. This seemingly minor structural modification has significant implications for its reactivity.

Structural Comparison:

Caption: Structural comparison of ethyl cyanoacetate and ethyl 2-cyanopropanoate.

Predicted Reactivity and Performance:

The methyl group in ethyl 2-cyanopropanoate introduces two key effects that would likely alter its performance in the 2-pyridone synthesis compared to ethyl cyanoacetate:

  • Steric Hindrance: The additional methyl group increases the steric bulk around the reactive α-carbon. In the context of the Knoevenagel condensation, a key step in many pyridone syntheses, this increased steric hindrance can be expected to slow down the rate of nucleophilic attack of the enolate on the carbonyl carbon of the reaction partner.[2] Consequently, achieving comparable yields to those obtained with ethyl cyanoacetate may necessitate more forcing reaction conditions, such as higher temperatures, longer reaction times, or the use of a stronger base to promote enolate formation.[2]

  • Electronic Effects: The methyl group is weakly electron-donating. This electronic effect can slightly decrease the acidity of the α-proton compared to the methylene protons in ethyl cyanoacetate. While this effect is generally less pronounced than the steric effect, it could also contribute to the need for slightly stronger basic conditions to efficiently generate the requisite enolate intermediate.

Hypothetical Workflow and Expected Outcome:

If ethyl 2-cyanopropanoate were to be used in the synthesis of a 5-methyl-substituted 2-pyridone, the general workflow would be analogous to that with ethyl cyanoacetate. However, based on the principles of chemical reactivity, a lower yield and/or a slower reaction rate would be anticipated under identical conditions.

G cluster_workflow Comparative Synthesis Workflow start Start: Reactants eca_path Ethyl Cyanoacetate Pathway start->eca_path ecp_path Ethyl 2-Cyanopropanoate Pathway start->ecp_path reaction_eca Standard Conditions (e.g., Reflux, 9h) eca_path->reaction_eca reaction_ecp Optimized (Forcing) Conditions (e.g., Higher Temp, Longer Time) ecp_path->reaction_ecp product_eca High Yield of 2-Pyridone reaction_eca->product_eca product_ecp Potentially Lower Yield of 5-Methyl-2-Pyridone reaction_ecp->product_ecp comparison Comparison of Yield and Rate product_eca->comparison product_ecp->comparison

Caption: Logical workflow comparing pyridone synthesis pathways.

Conclusion and Future Outlook

Ethyl cyanoacetate remains the workhorse for applications like 2-pyridone synthesis due to its high reactivity and the wealth of documented, optimized protocols. This compound, and more directly its ester, ethyl 2-cyanopropanoate, represents a viable, though likely more challenging, alternative for the synthesis of α-substituted target molecules. Researchers should anticipate the need for significant optimization of reaction conditions to overcome the steric hindrance imparted by the α-methyl group to achieve satisfactory yields.

Future research providing a direct, quantitative comparison of the reactivity of these two building blocks in various heterocyclic syntheses would be of great value to the scientific community, enabling a more precise selection of reagents for the efficient synthesis of novel chemical entities.

References

  • Shuaibu, A. S., et al. (2019). Synthesis and Characterization of N-Substituted-3-cyano-4-methyl-6-hydroxy-2-pyridones. Science Forum (Journal of Pure and Applied Sciences), 19(1). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 2-Cyanopropanoic Acid for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 2-cyanopropanoic acid, moving beyond mere compliance to foster a culture of safety and environmental stewardship. The protocols outlined herein are designed to be self-validating systems, grounded in established chemical principles to ensure both safety and efficacy.

Immediate Safety and Hazard Assessment

This compound (CAS No. 632-07-5) is a versatile reagent in organic synthesis.[1] However, its chemical reactivity also presents significant hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as:

  • Harmful if swallowed

  • Harmful in contact with skin

  • Harmful if inhaled

  • Causes severe skin burns and eye damage[2]

The primary toxicity concern with nitriles, including this compound, is the potential for the release of cyanide.[3] This can occur through various decomposition pathways, including reaction with acids, which can liberate highly toxic hydrogen cyanide gas.[4] Therefore, all handling and disposal procedures must be conducted with stringent safety measures in place.

Before commencing any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.

Essential Safety Precautions:
  • Engineering Controls: All work with this compound, including disposal, must be performed in a certified chemical fume hood to prevent inhalation of vapors or potential hydrogen cyanide gas.[4]

  • Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

    • Chemical splash goggles and a face shield

    • Chemical-resistant gloves (nitrile gloves are suitable for incidental contact, but heavy-duty gloves such as butyl rubber or Viton are recommended for direct handling of significant quantities).[4]

    • A flame-resistant lab coat.

  • Spill Kit: A spill kit containing appropriate absorbent materials (e.g., vermiculite, sand) and a neutralizing agent for acids should be readily accessible.

  • Emergency Procedures: Ensure all personnel are familiar with the location and operation of emergency equipment, including safety showers, eyewash stations, and fire extinguishers. A cyanide antidote kit should be available in facilities where cyanides are frequently handled, and personnel should be trained in its use.

Disposal Decision Workflow

The appropriate disposal route for this compound depends on its quantity, concentration, and the available facilities. The following decision workflow provides a logical approach to selecting the correct disposal method.

DisposalWorkflow start This compound Waste Generated is_small_quantity Small Quantity? (< 5g or 5 mL) start->is_small_quantity is_contaminated Contaminated with Incompatible Waste? is_small_quantity->is_contaminated Yes hazardous_waste Dispose as Hazardous Waste (Professional Disposal Service) is_small_quantity->hazardous_waste No chemical_treatment In-Lab Chemical Treatment (Hydrolysis) is_contaminated->chemical_treatment No is_contaminated->hazardous_waste Yes neutralize_and_drain Neutralize & Drain Dispose (If Permitted) chemical_treatment->neutralize_and_drain end Disposal Complete neutralize_and_drain->end hazardous_waste->end

Caption: Decision workflow for the disposal of this compound.

In-Lab Chemical Treatment: Hydrolysis Protocol

For small quantities of relatively pure this compound, in-lab chemical treatment via hydrolysis is a viable option to convert the nitrile group to a less hazardous carboxylic acid. Both acid- and base-catalyzed hydrolysis can achieve this transformation.[1][5][6] The following protocol details a base-catalyzed approach, which is often preferred in a laboratory setting to avoid the generation of hydrogen cyanide gas that can occur under acidic conditions with cyanide-containing compounds.[4]

Principle of Base-Catalyzed Hydrolysis

Under basic conditions, the nitrile group of this compound is hydrolyzed to a carboxylate salt and ammonia.[1][5] The resulting products are significantly less toxic than the parent compound.

Step-by-Step Protocol for Base-Catalyzed Hydrolysis:

1. Preparation (in a chemical fume hood): a. Prepare a 10% (w/v) aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH). b. In a separate beaker, dilute the this compound waste with water to a concentration of less than 5%. For solid this compound, dissolve it in a minimal amount of water before dilution.

2. Hydrolysis Reaction: a. Place the beaker containing the diluted this compound solution in an ice bath to manage any exothermic reaction. b. Slowly, and with constant stirring, add the 10% hydroxide solution to the diluted waste. A general rule of thumb is to use a 2:1 molar excess of the hydroxide to the nitrile. c. After the initial addition, remove the ice bath and allow the mixture to stir at room temperature for at least 16 hours to ensure complete hydrolysis.[7] Gentle heating to 60°C can be employed to expedite the reaction if necessary, but this should be done with extreme caution and continuous monitoring.[7]

3. Neutralization: a. After the hydrolysis period, cool the reaction mixture back to room temperature. b. While stirring, slowly add a dilute acid (e.g., 1 M hydrochloric acid) to neutralize the excess base. c. Monitor the pH of the solution using a pH meter or pH paper. The target pH should be between 6.0 and 8.0.

4. Final Disposal: a. Once neutralized, the resulting solution, containing primarily propanoic acid salts and ammonia, can typically be disposed of down the drain with copious amounts of water, provided this is in accordance with local wastewater regulations. Always check with your institution's Environmental Health and Safety (EHS) department before drain disposal.

Disposal as Hazardous Waste

For large quantities of this compound or waste that is contaminated with other hazardous materials (e.g., heavy metals, halogenated solvents), in-lab treatment is not appropriate. Such waste must be disposed of through a licensed hazardous waste disposal service.[8]

Procedure for Hazardous Waste Collection:
  • Container Selection: Use a designated, properly labeled, and chemically compatible waste container. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other constituents of the waste mixture. The hazards (e.g., "Toxic," "Corrosive") must also be clearly indicated.

  • Segregation: Store the hazardous waste container in a designated satellite accumulation area. It is crucial to segregate nitrile-containing waste from acidic waste to prevent the accidental generation of hydrogen cyanide gas.[4]

  • Storage: Keep the container tightly sealed and store it in a cool, dry, and well-ventilated area away from incompatible materials.

  • Pickup: Arrange for the collection of the hazardous waste by your institution's EHS department or a contracted professional waste disposal company.

Quantitative Data Summary

ParameterGuidelineRationale
In-Lab Treatment Quantity Limit < 5g or 5 mLTo ensure the reaction is manageable and safe in a laboratory setting.
Waste Dilution for Hydrolysis < 5%To control the reaction rate and heat generation.
Hydrolysis Reagent 10% NaOH or KOHEffective for base-catalyzed hydrolysis of nitriles.[7]
Hydrolysis Duration ≥ 16 hours at room temperatureTo ensure complete conversion of the nitrile.[7]
Final pH for Drain Disposal 6.0 - 8.0To comply with typical wastewater discharge regulations.

Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental responsibility. By understanding the inherent hazards and implementing the appropriate disposal workflow, from in-lab chemical treatment for small quantities to professional disposal for larger or contaminated waste streams, laboratory professionals can effectively manage this chemical with confidence. The procedures outlined in this guide are designed to provide a robust framework for safe and compliant disposal, ultimately contributing to a safer research environment.

References

  • EHS University of California, Santa Barbara. (2018). SOP for the safe use of cyanide compounds.
  • PubChem. This compound. National Center for Biotechnology Information.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • JoVE. (2025). Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Stanford University Environmental Health & Safety. Information on Cyanide Compounds.
  • Chemguide. Hydrolysis of Nitriles.
  • Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles.
  • BYJU'S. Acidic Hydrolysis of Nitriles.
  • Tanii, H., & Hashimoto, K. (1984). Studies on the mechanism of acute toxicity of nitriles in mice. Archives of toxicology, 55(1), 47–54.
  • University of Windsor. Cyanides Storage, Handling and General Use Information.
  • U.S. Environmental Protection Agency. Toxicological Profile for Cyanide. Agency for Toxic Substances and Disease Registry.
  • Willhite, C. C., & Smith, R. P. (1981). The toxicity of aliphatic nitriles. Trends in pharmacological sciences, 2, 280-282.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric identification of organic compounds. John Wiley & Sons.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Cyanopropanoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals working with 2-Cyanopropanoic acid. The focus is on procedural, step-by-step guidance for personal protective equipment (PPE), operational plans, and disposal, ensuring a self-validating system of laboratory safety.

Understanding the Compound: A Prerequisite for Safety

This compound (CAS 632-07-5) is a versatile organic intermediate used in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its dual functionality, containing both a carboxylic acid and a nitrile group, makes it a valuable building block. However, these same functional groups contribute to its significant health hazards. A thorough understanding of these risks is the foundation of any effective safety protocol.

GHS Hazard Assessment of this compound

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with significant hazards that demand stringent control measures.[3]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.[3]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[3] This is a critical consideration, as corrosive substances can cause irreversible tissue damage upon contact.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3][4] The risk of permanent blindness necessitates robust eye protection.

These classifications underscore that exposure through any route—ingestion, skin contact, or inhalation—can lead to severe health consequences. Therefore, a multi-layered PPE strategy is not just recommended; it is mandatory.

Core Directive: Selecting the Appropriate Personal Protective Equipment

The selection of PPE must directly address the identified hazards. The principle of causality dictates that for each risk, a specific and adequate barrier must be employed.

Eye and Face Protection: The First Line of Defense

Given the severe eye damage classification, standard safety glasses are insufficient.

  • Protocol: Wear chemical safety goggles that provide a complete seal around the eyes. For procedures with a higher risk of splashing, a full-face shield must be worn in addition to safety goggles.

  • Causality: Chemical safety goggles prevent liquids and vapors from entering the eye area. A face shield provides a secondary barrier, protecting the entire face from direct splashes of this corrosive material.[5]

Skin and Body Protection: An Impermeable Barrier

This compound causes severe skin burns and is harmful upon dermal absorption.[3] Therefore, complete skin protection is essential.

  • Gloves: Nitrile gloves are the preferred choice for hand protection.[6][7] They offer superior resistance to a wide range of chemicals, including acids and solvents, compared to latex or vinyl.[8][9]

    • Protocol: Always double-glove when handling concentrated this compound. This provides an additional layer of safety against potential tears or degradation of the outer glove. Regularly inspect gloves for any signs of degradation or puncture.

  • Lab Coat/Apron: A chemically resistant lab coat is mandatory. For larger quantities or splash-prone procedures, a chemically resistant apron over the lab coat is required.

  • Body and Leg Protection: Full-length pants and closed-toe shoes are required at all times in the laboratory.

Respiratory Protection: Preventing Inhalation Hazards

As this compound is harmful if inhaled, all handling of the solid or solutions should be performed within a certified chemical fume hood to minimize vapor or aerosol exposure.[3][10]

  • Protocol: Ensure the chemical fume hood has a current certification and is functioning correctly before beginning work. Work with the sash at the lowest practical height.

  • Causality: A fume hood provides negative pressure ventilation, drawing harmful vapors away from the user's breathing zone, which is the most effective engineering control for preventing respiratory exposure.[10]

Operational and Disposal Plans

A self-validating safety system extends beyond PPE to include the entire workflow, from preparation to disposal.

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the critical steps for safely handling this compound in a laboratory setting.

G cluster_prep 1. Pre-Operational Checks cluster_handling 2. Handling Procedure (Inside Fume Hood) cluster_cleanup 3. Post-Operational & Disposal prep1 Verify Fume Hood Certification & Airflow prep2 Assemble All Materials (Chemicals, Glassware) prep1->prep2 prep3 Don Full PPE (Goggles, Face Shield, Lab Coat, Double Nitrile Gloves) prep2->prep3 handle1 Carefully Weigh/Measure This compound prep3->handle1 handle2 Perform Chemical Reaction or Procedure handle1->handle2 handle3 Securely Close Primary Container handle2->handle3 clean1 Decontaminate Work Surface (as per lab protocol) handle3->clean1 clean2 Dispose of Waste in Labeled Hazardous Waste Container clean1->clean2 clean3 Doff PPE in Correct Order (Gloves Last) clean2->clean3 clean4 Wash Hands Thoroughly with Soap & Water clean3->clean4 cluster_prep cluster_prep cluster_handling cluster_handling cluster_cleanup cluster_cleanup

Caption: Workflow for Safe Handling of this compound.

Step-by-Step Emergency Protocols

In the event of an exposure or spill, immediate and correct action is critical.

In Case of Skin Contact:

  • Immediately remove all contaminated clothing.[11]

  • Flush the affected skin with copious amounts of water for at least 15 minutes.[11][12]

  • Seek immediate medical attention.[13]

In Case of Eye Contact:

  • Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10][11]

  • Remove contact lenses if present and easy to do so.[11]

  • Seek immediate medical attention.[10][13]

In Case of Inhalation:

  • Move the individual to fresh air at once.[10][12]

  • If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[12]

  • Seek immediate medical attention.[12][13]

In Case of Ingestion:

  • Do NOT induce vomiting.[4][10]

  • Rinse the mouth with water.[10][14]

  • Seek immediate medical attention.[12]

Disposal Plan

All materials contaminated with this compound are considered hazardous waste.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, labeled, and sealed hazardous waste container.

  • Contaminated Materials: Used gloves, weigh boats, pipette tips, and other disposables must be placed in a separate, clearly labeled solid hazardous waste container.

  • Disposal Protocol: All waste must be disposed of through your institution's environmental health and safety office, following all local, state, and federal regulations.[15] Do not pour down the drain or mix with other waste streams unless explicitly permitted by a professional hazardous chemical disposal entity.[16][17]

Data Summary and Quick Reference

For ease of comparison and quick reference, the core PPE requirements are summarized below.

Protection Type Required PPE Reason
Eye/Face Protection Chemical safety goggles and a full-face shieldProtects against severe eye damage and splashes of corrosive material.[3]
Hand Protection Double-layered nitrile glovesProvides a robust barrier against a chemical that is corrosive and toxic upon skin contact.[3][6]
Body Protection Chemically resistant lab coat, full-length pants, and closed-toe shoesPrevents skin contact and absorption.
Respiratory Control Use within a certified chemical fume hoodPrevents inhalation of harmful vapors and aerosols.

By adhering to this comprehensive guide, researchers can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive laboratory environment.

References

  • GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
  • Nitrile Gloves. (n.d.). Nitrile Gloves: Advancing PPE and Industrial Hand Safety.
  • PPS Gloves. (2025, January 7). Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ChemBK. (2024, April 9). This compound ethyl ester.
  • S&S Glove. (2025, May 7). WHAT DO NITRILE GLOVES PROTECT US AGAINST?
  • Unigloves. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety.
  • Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
  • MySkinRecipes. (n.d.). This compound.
  • UMass Memorial Health. (n.d.). First Aid: Chemical Exposure.
  • National Center for Biotechnology Information. (n.d.). Ethyl 2-cyanopropionate. PubChem.
  • Ministry of Health, Saudi Arabia. (2019, May 28). First Aid - Chemical Poisoning.
  • ChemBK. (2024, April 10). This compound.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Oregon State University Seafood Lab. (n.d.). Method Chemicals Disposal.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyanopropanoic acid
Reactant of Route 2
Reactant of Route 2
2-Cyanopropanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.